molecular formula C57H89N7O15 B1252692 Didemnin

Didemnin

Número de catálogo: B1252692
Peso molecular: 1112.4 g/mol
Clave InChI: KYHUYMLIVQFXRI-XYUQHQMCSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Didemnin B is a cyclic depsipeptide extracted from the Caribbean tunicate Trididemnum cyanophorum. this compound B activates caspase, thereby inducing apoptosis, and prevents eukaryotic elongation factor 2 (eEF-2)-dependent translocation, thereby inhibiting protein synthesis. This agent also has immunosuppressive and antiviral properties. (NCI04)

Propiedades

Fórmula molecular

C57H89N7O15

Peso molecular

1112.4 g/mol

Nombre IUPAC

(2S)-N-[(2R)-1-[[(3S,6S,8S,12S,13R,16S,17R,20S,23S)-13-[(2S)-butan-2-yl]-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8-propan-2-yl-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacosan-16-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-(2-hydroxypropanoyl)-N-methylpyrrolidine-2-carboxamide

InChI

InChI=1S/C57H89N7O15/c1-15-33(8)46-44(66)29-45(67)79-49(32(6)7)48(68)34(9)50(69)58-39(26-30(2)3)54(73)64-25-17-19-41(64)56(75)62(13)43(28-37-20-22-38(77-14)23-21-37)57(76)78-36(11)47(52(71)59-46)60-51(70)42(27-31(4)5)61(12)55(74)40-18-16-24-63(40)53(72)35(10)65/h20-23,30-36,39-44,46-47,49,65-66H,15-19,24-29H2,1-14H3,(H,58,69)(H,59,71)(H,60,70)/t33-,34-,35?,36+,39-,40-,41-,42+,43-,44-,46+,47-,49-/m0/s1

Clave InChI

KYHUYMLIVQFXRI-XYUQHQMCSA-N

SMILES

CCC(C)C1C(CC(=O)OC(C(=O)C(C(=O)NC(C(=O)N2CCCC2C(=O)N(C(C(=O)OC(C(C(=O)N1)NC(=O)C(CC(C)C)N(C)C(=O)C3CCCN3C(=O)C(C)O)C)CC4=CC=C(C=C4)OC)C)CC(C)C)C)C(C)C)O

SMILES isomérico

CC[C@H](C)[C@@H]1[C@H](CC(=O)O[C@H](C(=O)[C@@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N([C@H](C(=O)O[C@@H]([C@@H](C(=O)N1)NC(=O)[C@@H](CC(C)C)N(C)C(=O)[C@@H]3CCCN3C(=O)C(C)O)C)CC4=CC=C(C=C4)OC)C)CC(C)C)C)C(C)C)O

SMILES canónico

CCC(C)C1C(CC(=O)OC(C(=O)C(C(=O)NC(C(=O)N2CCCC2C(=O)N(C(C(=O)OC(C(C(=O)N1)NC(=O)C(CC(C)C)N(C)C(=O)C3CCCN3C(=O)C(C)O)C)CC4=CC=C(C=C4)OC)C)CC(C)C)C)C(C)C)O

Vida útil

Bulk: As a bulk chemical, didemnin B is found to be stable at 25 ± 2 °C for 3 weeks. At the end of 4 weeks, approximately 2% decomposition has occurred. When stored at 45 °C, didemnin B appeared stable for 2 weeks;  after this time, it slowly decomposed to an approximate 7% loss at the end of 4 weeks (HPLC). Solution: As a 6 mg/mL 50% aqueous ethanol solution at room temperature (25 ± 2 °C) didemnin B appeared stable for at least 26 hours (HPLC).

Solubilidad

H2O < 0.1 (mg/mL)
CH3OH > 100 (mg/mL)
CHCL3 > 100 (mg/mL)
DMSO > 100 (mg/mL)
C2H5OH > 100 (mg/mL)
CH2Cl2 > 100 (mg/mL)

Sinónimos

didemnin A
didemnin A, N-(1-(2-hydroxy-1-oxopropyl)-L-prolyl)-, (S)-
didemnin A, N-(2-hydroxy-1-oxopropyl)-, (S)-
didemnin B
didemnin C
didemnin D
didemnin E
didemnins
NSC 325319
oncoprecipitin A

Origen del producto

United States

Foundational & Exploratory

The Depsipeptide Enigma: A Technical Guide to the Origin and Isolation of Didemnin from Trididemnum solidum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Didemnins (B1670499), a class of cyclic depsipeptides, have captivated the scientific community for decades with their potent and diverse biological activities, including antitumor, antiviral, and immunosuppressive properties. Initially isolated from the marine tunicate Trididemnum solidum, their true biosynthetic origin has been traced to a symbiotic relationship with prokaryotic microorganisms. This technical guide provides an in-depth exploration of the discovery, origin, and isolation of didemnins, offering detailed experimental protocols and comprehensive quantitative data to support further research and development in this promising field of natural product chemistry.

Introduction: A Serendipitous Discovery in the Caribbean

In 1978, a team of researchers led by K.L. Rinehart Jr. at the University of Illinois isolated a novel class of cyclic depsipeptides from a tunicate of the genus Trididemnum collected in the Caribbean Sea.[1] These compounds, named didemnins, exhibited remarkable biological activities. Over nine distinct didemnins, including didemnins A-E, G, X, and Y, have been identified from the extracts of Trididemnum solidum.[1] Among these, didemnin B emerged as the most biologically potent, demonstrating strong antiviral activity against both DNA and RNA viruses, potent immunosuppressive effects, and significant cytotoxicity against various tumor cell lines.[1]

Subsequent research, however, unveiled a fascinating symbiotic relationship. The true producers of didemnins were identified as marine bacteria of the genus Tistrella, specifically Tistrella mobilis and Tistrella bauzanensis, which reside within the tunicate host.[2] This discovery has profound implications for the sustainable supply and potential biotechnological production of these valuable compounds. The biosynthesis of didemnins is orchestrated by a hybrid non-ribosomal peptide synthetase-polyketide synthase (NRPS-PKS) pathway within these symbiotic bacteria.[3]

Experimental Protocols: Isolating Didemnins from Trididemnum solidum

The isolation of didemnins from their natural source is a multi-step process involving solvent extraction and sequential chromatographic purification. The following protocol is a composite methodology based on established literature.

Collection and Preparation of Biological Material
  • Organism: Trididemnum solidum specimens are collected from their natural marine habitat, typically in the Caribbean Sea.

  • Sample Handling: Upon collection, the tunicate samples are immediately frozen to preserve the integrity of the chemical constituents. Prior to extraction, the samples are freeze-dried (lyophilized) to remove water content.

Extraction
  • Solvent System: The freeze-dried and ground tunicate material is extracted with a mixture of dichloromethane (B109758) (CH₂Cl₂) and methanol (B129727) (MeOH) in a 1:1 (v/v) ratio.[4] This solvent system is effective in extracting a broad range of secondary metabolites, including the depsipeptide didemnins.

  • Procedure: The extraction is typically performed at room temperature with continuous stirring for several hours. The process is repeated multiple times to ensure exhaustive extraction. The solvent is then evaporated under reduced pressure to yield a crude extract.

Chromatographic Purification

A bioassay-guided fractionation approach is commonly employed to isolate the active this compound compounds.

  • Stationary Phase: C18-functionalized silica (B1680970) gel is used as the stationary phase.

  • Mobile Phase: A gradient of methanol in water is used for elution. The process starts with a higher polarity mobile phase (e.g., 100% water) and gradually increases the concentration of methanol to 100%.

  • Fraction Collection: Fractions are collected and their biological activity is assessed (e.g., cytotoxicity against a cancer cell line).

The active fractions from the flash chromatography are subjected to further purification by reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Column: A semi-preparative C18 column (e.g., Phenomenex Luna C18(2), 250 x 21.2 mm, 10 µm) is typically used.[5]

  • Mobile Phase: A linear gradient of methanol in water, often with a small percentage of an ion-pairing agent like trifluoroacetic acid (TFA) (e.g., 0.05%), is employed. A typical gradient might run from 60% methanol in water to 100% methanol over 65 minutes.[5]

  • Detection: Eluting compounds are monitored using a UV detector, typically at wavelengths of 210 nm and 280 nm.

  • Isolation: Peaks corresponding to the different this compound analogues are collected, and the solvent is evaporated to yield the pure compounds. The identity and purity of the isolated didemnins are confirmed by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Quantitative Data: Biological Activity of Didemnins

The following tables summarize the potent biological activities of various didemnins.

Table 1: Antiproliferative Activity of Didemnins against Cancer Cell Lines
This compound AnalogueCell LineIC₅₀Reference
This compound BL1210 (Murine Leukemia)1.1 ng/mL[1]
This compound BP388 (Murine Leukemia)-[6]
This compound BB16 (Murine Melanoma)-[6]
This compound BAdenocarcinoma of the Kidney-[3]
This compound BAdvanced Epithelial Ovarian Cancer-[3]
This compound BMetastatic Breast Cancer-[3]
Dehydrothis compound BHuman Colon Carcinoma Cell Lines10⁻⁸ M (complete inhibition)

Note: A dash (-) indicates that the source mentions activity but does not provide a specific IC₅₀ value.

Table 2: Antiviral Activity of this compound B
VirusCell LineActivityReference
Coxsackievirus A21VeroReduces viral titers at 50 µg/mL[1]
Equine RhinovirusVeroReduces viral titers at 50 µg/mL[1]
Parainfluenza Virus 3VeroReduces viral titers at 50 µg/mL[1]
Herpes Simplex Virus 1 (HSV-1)VeroReduces viral titers at 50 µg/mL[1][3]
Herpes Simplex Virus 2 (HSV-2)VeroReduces viral titers at 50 µg/mL[1]
Table 3: Immunosuppressive Activity of this compound B
AssayIC₅₀Reference
Lymphocyte Protein Synthesis190 ng/mL[7]
Concanavalin A stimulated blastogenesis50 pg/mL[7]
Lipopolysaccharide stimulated blastogenesis< 100 pg/mL[7]
Alloantigen stimulated blastogenesis< 10 pg/mL[7]

Mechanism of Action: Inhibition of Protein Synthesis

The primary mechanism of action for the potent biological activities of didemnins is the inhibition of protein synthesis. This compound B exerts its effect by binding to the eukaryotic elongation factor 1A (eEF1A). This binding stabilizes the eEF1A-GTP-aminoacyl-tRNA complex on the ribosome, thereby preventing the release of eEF1A-GDP after GTP hydrolysis. This stalls the elongation phase of translation, leading to a halt in protein production and subsequently inducing apoptosis in rapidly dividing cells.

Visualizations: Workflows and Pathways

Experimental Workflow for this compound Isolation

G Figure 1: Experimental Workflow for the Isolation of Didemnins cluster_collection Sample Collection & Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis T_solidum Trididemnum solidum Collection (Caribbean Sea) FreezeDrying Freeze-Drying (Lyophilization) T_solidum->FreezeDrying SolventExtraction Solvent Extraction (CH2Cl2:MeOH, 1:1) FreezeDrying->SolventExtraction CrudeExtract Crude Extract SolventExtraction->CrudeExtract FlashChrom Reversed-Phase Flash Chromatography (C18, H2O/MeOH gradient) CrudeExtract->FlashChrom Bioassay Bioassay-Guided Fractionation FlashChrom->Bioassay HPLC Reversed-Phase HPLC (C18, H2O/MeOH/TFA gradient) Bioassay->HPLC Active Fractions PureDidemnins Pure Didemnins (A, B, etc.) HPLC->PureDidemnins Analysis Structural Elucidation (MS, NMR) PureDidemnins->Analysis G Figure 2: Signaling Pathway of this compound B-Mediated Protein Synthesis Inhibition cluster_translation Protein Translation Elongation Cycle eEF1A_GTP_tRNA eEF1A-GTP-aa-tRNA (Ternary Complex) Ribosome_A_site Ribosome (A-site) eEF1A_GTP_tRNA->Ribosome_A_site Binding GTP_hydrolysis GTP Hydrolysis Ribosome_A_site->GTP_hydrolysis eEF1A_GDP eEF1A-GDP GTP_hydrolysis->eEF1A_GDP Release Peptide_elongation Peptide Elongation GTP_hydrolysis->Peptide_elongation Translocation Translocation (eEF2) Peptide_elongation->Translocation DidemninB This compound B DidemninB->Inhibition Inhibition->eEF1A_GDP Inhibition of Release

References

The Didemnin Family of Cyclic Depsipeptides: A Technical Guide to Their Discovery, Mechanism, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The didemnins (B1670499) are a class of cyclic depsipeptides originally isolated from marine tunicates of the genus Trididemnum. First reported in 1978, this family of natural products, particularly didemnin B, quickly garnered significant interest within the scientific community due to its potent and broad-spectrum biological activities, including antitumor, antiviral, and immunosuppressive properties.[1] this compound B was the first marine-derived compound to enter clinical trials as an anticancer agent.[1] However, significant toxicity observed in these trials spurred further research into analogues with improved therapeutic indices, leading to the development of plitidepsin (B549178) (dehydrothis compound B). This technical guide provides an in-depth overview of the discovery of the this compound family, detailing their isolation, structure elucidation, and biological activities. It includes a compilation of quantitative data on their potency, detailed experimental protocols for key analytical and biological assays, and visualizations of their mechanism of action and biosynthetic pathways. The discovery that didemnins are biosynthesized by symbiotic bacteria, specifically Tistrella mobilis and Tistrella bauzanensis, has opened new avenues for their production and genetic engineering.[2][3]

Discovery and Origin

The this compound family of cyclic depsipeptides was first isolated in 1978 from a Caribbean tunicate of the genus Trididemnum.[1] Initial studies focused on extracts from Trididemnum solidum, which demonstrated potent in vitro activity against both DNA and RNA viruses, as well as L1210 leukemic cells.[1] Bioassay-guided fractionation led to the isolation and characterization of several members of this family, with this compound B identified as the most biologically active component.[1]

For a considerable time, the tunicate was believed to be the producer of these compounds. However, later research revealed that didemnins are actually the products of symbiotic marine α-proteobacteria, Tistrella mobilis and Tistrella bauzanensis.[2][3] This discovery was pivotal, as it provided a potential solution to the supply problem associated with harvesting these compounds from their natural marine source and opened the door for fermentation-based production and genetic manipulation of the biosynthetic pathway.[2][4]

Chemical Structure

The didemnins are characterized by a cyclic depsipeptide core, which is a polypeptide structure containing one or more ester bonds in place of amide bonds. The general structure consists of a 23-membered macrocycle. The structure of this compound B, the most studied member of the family, was elucidated through extensive spectroscopic analysis, including nuclear magnetic resonance (NMR) and mass spectrometry, and was found to contain an isostatine (B12759420) residue.[5]

Data Presentation: Biological Activity

The didemnins, particularly this compound B and its synthetic analogue plitidepsin, exhibit potent cytotoxic and antiviral activities at nanomolar and even picomolar concentrations. The following tables summarize the quantitative data on their biological efficacy.

Table 1: Cytotoxicity of this compound B against Various Cancer Cell Lines

Cell LineCancer TypeIC50 / LC50Exposure TimeReference
L1210LeukemiaIC50: 0.001 µg/mLNot Specified
B16MelanomaLC50: 17.5 ng/mL2 hours
B16MelanomaLC50: 8.8 ng/mL24 hours
Vaco451Colon CancerLC50: ~32 nM96 hours
Human Tumor BiopsiesVariousMedian ID50: 4.2 ng/mLContinuous
Human Tumor BiopsiesVariousMedian ID50: 46 ng/mL1 hour

Table 2: Cytotoxicity of Plitidepsin (Dehydrothis compound B) against Various Cancer Cell Lines

Cell LineCancer TypeIC50Exposure TimeReference
RLDiffuse Large B-cell Lymphoma1.5 ± 0.5 nM96 hours
RamosBurkitt's Lymphoma1.7 ± 0.7 nM96 hours
HTDiffuse Large B-cell Lymphoma0.8 ± 0.2 nM96 hours
DaudiBurkitt's Lymphoma1.2 ± 0.4 nM96 hours
Human Colon CancerColon Cancer10 nM (complete growth inhibition)Not Specified
Various Cell LinesVarious Cancers≤1 nMNot Specified

Table 3: Antiviral Activity of Didemnins

VirusCompoundActivity MetricConcentrationReference
Herpes Simplex Virus Type 1This compound A & BDecreased lesion severityNot Specified
Semliki Forest VirusThis compound A & BNo significant activityNot Specified
SARS-CoV-2PlitidepsinIC90: 0.88 nMNot Specified

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the discovery and characterization of the this compound family.

Isolation and Purification of Didemnins

The following is a representative protocol for the isolation of didemnins from their natural source, based on methods described in the literature.

  • Extraction: Freeze-dried and ground Trididemnum solidum tunicate material is extracted with a 1:1 (v/v) mixture of dichloromethane (B109758) (CH2Cl2) and methanol (B129727) (MeOH).[6]

  • Initial Fractionation: The crude extract is subjected to C18 flash column chromatography, eluting with a gradient of water and methanol.[7]

  • Bioassay-Guided Fractionation: Fractions are tested for biological activity (e.g., cytotoxicity against a cancer cell line). Active fractions are selected for further purification.

  • High-Performance Liquid Chromatography (HPLC): The active fractions are further purified by reversed-phase HPLC. A typical setup would involve a C18 column with a gradient elution of methanol and water, often with a small percentage of trifluoroacetic acid (TFA).[6]

  • Compound Identification: Pure compounds are identified by comparison of their spectroscopic data with published values for known didemnins.

Structure Elucidation

The chemical structures of the didemnins are determined using a combination of spectroscopic techniques.

  • Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula of the isolated compounds.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A comprehensive suite of NMR experiments is performed to elucidate the detailed structure, including the sequence of amino acids and other subunits, and their stereochemistry. These experiments typically include:

    • ¹H NMR: To identify proton environments.

    • ¹³C NMR and DEPT: To identify carbon environments (CH₃, CH₂, CH, C).

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks and identify adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting structural fragments.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, providing information about the three-dimensional conformation of the molecule.[5]

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Cell Plating: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.

  • Compound Treatment: Treat the cells with a serial dilution of the this compound compound and incubate for the desired period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition: Add MTT reagent (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[8][9]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.[8]

  • Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[8]

  • Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Apoptosis Assessment: Caspase-Glo® 3/7 Assay

This luminescent assay measures the activity of caspases-3 and -7, which are key executioner caspases in the apoptotic pathway.

  • Cell Plating and Treatment: Plate cells in a white-walled 96-well plate and treat with the this compound compound as described for the MTT assay.

  • Reagent Preparation: Reconstitute the lyophilized Caspase-Glo® 3/7 Substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent.[10]

  • Reagent Addition: Add the Caspase-Glo® 3/7 Reagent to each well, typically in a 1:1 ratio with the cell culture medium.

  • Incubation: Incubate the plate at room temperature for a period ranging from 30 minutes to 3 hours. The reagent lyses the cells and contains a pro-luminescent substrate with the DEVD tetrapeptide sequence, which is cleaved by active caspases-3 and -7 to generate a luminescent signal.[10]

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of caspase-3/7 activity.

Mechanism of Action

Didemnins exert their biological effects through a multi-faceted mechanism of action, primarily involving the inhibition of protein synthesis and the induction of apoptosis.

Inhibition of Protein Synthesis

This compound B is a potent inhibitor of protein synthesis.[11] It targets the eukaryotic elongation factor 1-alpha (eEF1α), a GTP-binding protein responsible for delivering aminoacyl-tRNA to the ribosome.[12][13] this compound B binds to the ribosome-eEF1α complex, which in turn blocks the binding of eukaryotic elongation factor 2 (eEF2) to the ribosome.[12][13] This prevents the translocation step of protein synthesis, leading to a halt in polypeptide chain elongation.[12]

Protein_Synthesis_Inhibition cluster_ribosome Ribosome A_site A Site P_site P Site A_site->P_site Translocation E_site E Site P_site->E_site aa_tRNA Aminoacyl-tRNA Ternary_Complex Ternary Complex (eEF1A-GTP-aa-tRNA) aa_tRNA->Ternary_Complex eEF1A_GTP eEF1A-GTP eEF1A_GTP->Ternary_Complex Ternary_Complex->A_site Delivery eEF2 eEF2 eEF2->A_site Mediates Translocation Didemnin_B This compound B Didemnin_B->Inhibition Inhibition->eEF2 Blocks Binding

Inhibition of Protein Synthesis by this compound B.
Induction of Apoptosis

Didemnins are potent inducers of apoptosis, or programmed cell death. This compound B has been shown to activate both initiator and executioner caspases. Specifically, it can lead to the activation of caspase-1 and caspase-3. The activation of executioner caspases like caspase-3 leads to the cleavage of key cellular substrates, such as poly(ADP-ribose) polymerase (PARP), ultimately resulting in the characteristic morphological and biochemical hallmarks of apoptosis.

The analogue plitidepsin also induces apoptosis, which is linked to the induction of early oxidative stress, the activation of Rac1 GTPase, and the sustained activation of the JNK and p38 MAPK signaling pathways.

Apoptosis_Induction cluster_upstream Upstream Signaling (Plitidepsin) cluster_caspase Caspase Cascade Didemnin_B This compound B Caspase_1 Caspase-1 Didemnin_B->Caspase_1 Plitidepsin Plitidepsin Oxidative_Stress Oxidative Stress Plitidepsin->Oxidative_Stress Rac1_GTPase Rac1 GTPase Activation Oxidative_Stress->Rac1_GTPase JNK_p38_MAPK JNK/p38 MAPK Activation Rac1_GTPase->JNK_p38_MAPK Caspase_3 Caspase-3 (Executioner Caspase) JNK_p38_MAPK->Caspase_3 Caspase_1->Caspase_3 Activation PARP PARP Caspase_3->PARP Cleavage Cleaved_PARP Cleaved PARP Apoptosis Apoptosis Cleaved_PARP->Apoptosis

Apoptosis Induction by Didemnins.

Biosynthesis

The biosynthesis of didemnins is governed by a hybrid non-ribosomal peptide synthetase-polyketide synthase (NRPS-PKS) pathway.[1] The biosynthetic gene cluster, designated did, has been identified in Tistrella mobilis.[2][14] This cluster encodes a large, multi-modular enzymatic assembly line that sequentially adds amino acid and keto acid building blocks to construct the complex this compound molecule. The pathway involves a series of modules, each responsible for the incorporation and modification of a specific precursor. The final cyclization step releases the mature depsipeptide. The discovery of this gene cluster provides a powerful tool for the potential bioengineering of novel this compound analogues with improved therapeutic properties.[2][4]

Didemnin_Biosynthesis cluster_pathway This compound Biosynthetic Pathway (NRPS-PKS) Start Fatty Acid Precursor Module_1 Module 1 (NRPS) Start->Module_1 Glycine Module_2 Module 2 (NRPS) Module_1->Module_2 Glycine Module_3 Module 3 (PKS) Module_2->Module_3 Pyruvate Module_4 Module 4 (NRPS) Module_3->Module_4 Proline Module_5_7 Modules 5-7 (NRPS) Module_4->Module_5_7 N-Me-D-Leu, Thr, Ile Module_8 Module 8 (PKS) Module_5_7->Module_8 Isostatine precursor Module_9 Module 9 (NRPS) Module_8->Module_9 Hydroxyisovaleric acid Module_10_13 Modules 10-13 (NRPS/PKS) Module_9->Module_10_13 Leu, Pro, Tyr Cyclization Cyclization (Thioesterase Domain) Module_10_13->Cyclization This compound This compound Cyclization->this compound

References

The Intricate Dance of Inhibition: A Technical Guide to the Mechanism of Action of Didemnin B on Protein Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core mechanism by which Didemnin B, a potent cyclic depsipeptide of marine origin, exerts its profound inhibitory effects on protein synthesis. With a primary focus on its interaction with the eukaryotic translation machinery, this document provides a comprehensive overview of its molecular target, the specific stage of translation it impedes, and the downstream signaling consequences. This guide is intended to serve as a valuable resource for researchers in oncology, virology, and immunology, offering detailed experimental protocols and quantitative data to facilitate further investigation and drug development efforts.

Unraveling the Mechanism: How this compound B Halts the Ribosome

This compound B's primary mode of action is the targeted disruption of the elongation phase of protein synthesis. It achieves this by binding to the eukaryotic elongation factor 1-alpha (eEF1A), a crucial GTP-binding protein responsible for delivering aminoacyl-tRNAs (aa-tRNAs) to the ribosome.

The binding of this compound B is highly specific for the GTP-bound conformation of eEF1A. This interaction stabilizes the ternary complex formed by eEF1A, GTP, and aa-tRNA on the ribosome. This stabilization effectively locks the aa-tRNA in the ribosomal A-site, preventing its proper accommodation and the subsequent crucial step of translocation, which is catalyzed by eukaryotic elongation factor 2 (eEF2). By trapping eEF1A on the ribosome even after GTP hydrolysis, this compound B creates a roadblock in the translational machinery, leading to a global inhibition of protein synthesis.[1] This mechanism underscores the potent and specific nature of this compound B's biological activity.

Recent studies have also revealed a dual mechanism of action, where this compound B concurrently inhibits palmitoyl-protein thioesterase 1 (PPT1), an enzyme involved in the depalmitoylation of proteins.[2] This dual inhibition is thought to contribute to its potent apoptotic effects in cancer cells.[2][3]

Quantitative Insights: Gauging the Potency of this compound B

The inhibitory activity of this compound B has been quantified through various in vitro and cellular assays. The following tables summarize key quantitative data, providing a comparative perspective on its potency.

Table 1: IC50 Values for this compound B

Assay TypeCell Line/SystemIC50 ValueReference
Protein Synthesis InhibitionMurine Splenic Mononuclear Cells190 ng/mL[4]
Protein Synthesis InhibitionMCF-712 nM[4]
Cell ViabilityB16 Melanoma (exponential)17.5 ng/mL (2-hr exposure)[5]
Cell ViabilityB16 Melanoma (plateau)100 ng/mL (2-hr exposure)[5]
Cell ViabilityB16 Melanoma (exponential)8.8 ng/mL (24-hr exposure)[5]
Cell ViabilityB16 Melanoma (plateau)59.6 ng/mL (24-hr exposure)[5]
Blastogenesis (Concanavalin A)Murine Splenic Mononuclear Cells50 pg/mL[4]
Blastogenesis (LPS)Murine Splenic Mononuclear Cells< 100 pg/mL[4]
Blastogenesis (Alloantigen)Murine Splenic Mononuclear Cells< 10 pg/mL[4]
smFRET-based Inhibition AssayIn vitro reconstituted human translation system4.5 ± 0.6 nM[6]

Table 2: Binding Affinity of this compound B

Binding PartnerMethodDissociation Constant (Kd)Reference
Ribosome•eEF1α ComplexNot specified4 µM[7]

Visualizing the Mechanism and Workflows

To provide a clearer understanding of the complex processes involved, the following diagrams illustrate the mechanism of action of this compound B, a typical experimental workflow for assessing its activity, and its impact on a key signaling pathway.

DidemninB_Mechanism A_site A-site P_site P-site Protein_Synthesis Protein Synthesis Continues eEF1A_GTP_aa_tRNA eEF1A-GTP-aa-tRNA Ternary Complex eEF1A_GTP_aa_tRNA->A_site Binds to A-site DidemninB_Bound_Complex This compound B-eEF1A-GTP-aa-tRNA Complex Trapped at A-site DidemninB This compound B DidemninB->eEF1A_GTP_aa_tRNA eEF2 eEF2 Translocation Translocation eEF2->Translocation Catalyzes DidemninB_Bound_Complex->Translocation INHIBITS

Caption: Mechanism of this compound B-mediated inhibition of protein synthesis.

Experimental_Workflow start Start: Prepare Reagents prepare_lysate Prepare Eukaryotic Cell Lysate (e.g., Rabbit Reticulocyte) start->prepare_lysate prepare_inhibitor Prepare Serial Dilutions of this compound B start->prepare_inhibitor prepare_mrna Prepare Reporter mRNA (e.g., Luciferase) start->prepare_mrna setup_reaction Set up In Vitro Translation Reaction prepare_lysate->setup_reaction prepare_inhibitor->setup_reaction prepare_mrna->setup_reaction incubate Incubate at 30-37°C setup_reaction->incubate measure Measure Reporter Activity (e.g., Luminescence) incubate->measure analyze Analyze Data and Determine IC50 measure->analyze end End: Report Results analyze->end

Caption: Workflow for an in vitro translation inhibition assay.

mTORC1_Signaling DidemninB This compound B Protein_Synthesis_Inhibition Inhibition of Protein Synthesis DidemninB->Protein_Synthesis_Inhibition REDD1_Degradation REDD1 Degradation Protein_Synthesis_Inhibition->REDD1_Degradation leads to TSC_Complex TSC1/TSC2 Complex REDD1_Degradation->TSC_Complex Relieves Inhibition Rheb_GTP Rheb-GTP TSC_Complex->Rheb_GTP Inhibits GTP loading mTORC1 mTORC1 Rheb_GTP->mTORC1 Activates p70S6K p70S6K mTORC1->p70S6K Phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates Cell_Growth_Proliferation Cell Growth & Proliferation p70S6K->Cell_Growth_Proliferation _4EBP1->Cell_Growth_Proliferation Promotes Translation

Caption: this compound B-induced activation of the mTORC1 signaling pathway.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the study of this compound B's mechanism of action.

In Vitro Translation Inhibition Assay

This assay is used to determine the concentration at which an inhibitor, such as this compound B, reduces protein synthesis by 50% (IC50).

Materials:

  • Rabbit Reticulocyte Lysate (commercially available, nuclease-treated)

  • Amino Acid Mixture (minus leucine)

  • [³H]-Leucine

  • Reporter mRNA (e.g., Luciferase mRNA)

  • This compound B stock solution (in DMSO)

  • Nuclease-free water

  • Reaction buffer (specific to the lysate kit, typically contains salts, energy source)

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Protocol:

  • Prepare this compound B Dilutions: Prepare a serial dilution of this compound B in nuclease-free water or the reaction buffer to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM). Include a vehicle control (DMSO).

  • Reaction Setup: In a microcentrifuge tube on ice, combine the following components in order:

    • Nuclease-free water to final volume

    • Reaction Buffer

    • Amino Acid Mixture (minus leucine)

    • [³H]-Leucine

    • Reporter mRNA

    • This compound B dilution or vehicle

    • Rabbit Reticulocyte Lysate

  • Incubation: Mix gently and incubate the reactions at 30°C for 60-90 minutes.

  • Precipitation: Stop the reaction by adding an equal volume of cold 10% TCA. Incubate on ice for 10 minutes to precipitate the newly synthesized, radiolabeled proteins.

  • Filtration: Collect the precipitated protein by vacuum filtration through glass fiber filters. Wash the filters with cold 5% TCA to remove unincorporated [³H]-Leucine.

  • Scintillation Counting: Place the dried filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of protein synthesis inhibition for each this compound B concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the this compound B concentration and fit the data to a dose-response curve to determine the IC50 value.

Filter Binding Assay for Kd Determination

This assay measures the binding affinity (dissociation constant, Kd) between a protein (e.g., eEF1A) and a ligand (e.g., radiolabeled this compound B or a competitive ligand).

Materials:

  • Purified eEF1A protein

  • Radiolabeled ligand (e.g., [³H]-Didemnin B) or a fluorescently labeled competitor

  • Binding Buffer (e.g., 20 mM HEPES pH 7.5, 100 mM KCl, 5 mM MgCl₂, 1 mM DTT)

  • Nitrocellulose membranes (0.45 µm pore size)

  • Vacuum filtration apparatus

  • Scintillation fluid and counter (for radiolabeled ligand) or a fluorescence plate reader

Protocol:

  • Prepare Ligand and Protein Solutions: Prepare a stock solution of the radiolabeled ligand at a known concentration. Prepare serial dilutions of the purified eEF1A protein in the binding buffer.

  • Binding Reaction: In microcentrifuge tubes, combine a fixed concentration of the radiolabeled ligand with varying concentrations of eEF1A. Include a control with no protein to determine non-specific binding.

  • Equilibration: Incubate the reactions at room temperature for a sufficient time to reach equilibrium (e.g., 30-60 minutes).

  • Filtration: Quickly filter each reaction mixture through a nitrocellulose membrane under vacuum. The protein and protein-ligand complexes will bind to the membrane, while the free ligand will pass through.

  • Washing: Wash the filters with a small volume of ice-cold binding buffer to remove any unbound ligand trapped in the filter.

  • Quantification:

    • For radiolabeled ligands: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity.

    • For fluorescently labeled ligands: The amount of bound ligand can be quantified by measuring the fluorescence of the filter.

  • Data Analysis: Subtract the non-specific binding from all measurements. Plot the amount of bound ligand as a function of the protein concentration. Fit the data to a saturation binding curve to determine the Kd.

Western Blot Analysis of mTORC1 Signaling

This protocol is for assessing the phosphorylation status of key mTORC1 downstream targets, p70S6 Kinase (p70S6K) and 4E-Binding Protein 1 (4E-BP1), in cells treated with this compound B.

Materials:

  • Cell culture medium and supplements

  • This compound B

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-phospho-p70S6K, anti-total p70S6K, anti-phospho-4E-BP1, anti-total 4E-BP1, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • Cell Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of this compound B for the desired time points. Include a vehicle-treated control.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer containing inhibitors. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentrations of all samples. Add Laemmli sample buffer and boil the samples to denature the proteins.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

  • Washing and Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels and the loading control.

Conclusion

This compound B's potent inhibition of protein synthesis, mediated through its specific interaction with eEF1A, positions it as a significant molecule in the landscape of translational inhibitors. Its complex mechanism, which also involves the modulation of the mTORC1 signaling pathway and potential dual targeting of PPT1, offers multiple avenues for therapeutic intervention. The detailed protocols and quantitative data presented in this guide are intended to empower researchers to further explore the multifaceted activities of this compound B and to accelerate the development of novel therapeutics that target the crucial process of protein synthesis.

References

Didemnin's Inhibition of Elongation Factor eEF-1 Alpha: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the inhibitory action of didemnin B on the eukaryotic elongation factor 1 alpha (eEF-1α). Didemnins (B1670499), a class of cyclic depsipeptides derived from marine tunicates, are potent inhibitors of protein synthesis and have been the subject of extensive research due to their significant antitumor, antiviral, and immunosuppressive properties. This document details the interaction of this compound B with its molecular target, eEF-1α, a crucial GTP-binding protein responsible for the delivery of aminoacyl-tRNAs to the ribosome during the elongation phase of translation. We present a comprehensive overview of the binding kinetics, mechanism of action, and the experimental methodologies used to elucidate these interactions. Quantitative data from various studies are summarized in tabular format for comparative analysis. Furthermore, detailed experimental protocols and visual representations of the involved pathways and workflows are provided to facilitate a deeper understanding and replication of key experiments.

Introduction to this compound B and its Target, eEF-1α

This compound B is a naturally occurring cyclic depsipeptide that has demonstrated potent biological activities, including anticancer effects that led to its entry into clinical trials.[1] Its primary mechanism of action is the inhibition of protein synthesis.[2][3] The key molecular target of this compound B is the eukaryotic elongation factor 1 alpha (eEF-1α), a highly conserved and abundant GTPase.[1][4]

eEF-1α plays a pivotal role in the elongation cycle of protein translation. In its GTP-bound state, eEF-1α forms a ternary complex with an aminoacyl-tRNA (aa-tRNA) and delivers it to the A-site of the ribosome.[5] Correct codon-anticodon recognition triggers GTP hydrolysis by eEF-1α, leading to a conformational change that releases the aa-tRNA into the peptidyl transferase center and the subsequent dissociation of the eEF-1α-GDP complex from the ribosome.[5]

This compound B exerts its inhibitory effect by binding to a specific conformation of eEF-1α. It does not bind to eEF-1α alone but rather targets the eEF-1α•GTP•aa-tRNA ternary complex when it is associated with the ribosome.[6] This interaction stabilizes the complex on the ribosome, preventing the release of eEF-1α-GDP and thereby stalling the ribosome and inhibiting the translocation step of elongation.[7]

Mechanism of Action: A Detailed Perspective

The inhibitory action of this compound B is a multi-step process that effectively freezes the ribosome during the elongation cycle.

  • Binding to the Ribosome-Bound Ternary Complex : this compound B exhibits a unique binding preference. It has a low affinity for eEF-1α in solution but binds with significantly higher affinity to the ternary complex (eEF-1α•GTP•aa-tRNA) once it is accommodated in the A-site of the ribosome.[2][7] This interaction is GTP-dependent.[1]

  • Stabilization of the Complex and Inhibition of Translocation : Upon binding, this compound B locks the eEF-1α•aa-tRNA complex onto the ribosome.[7] This stabilization prevents the conformational changes required for the release of eEF-1α following GTP hydrolysis. Consequently, the elongation factor eEF-2 is unable to bind to the ribosome and catalyze the translocation of the peptidyl-tRNA from the A-site to the P-site, leading to a complete halt in polypeptide chain elongation.[2][7]

  • Allosteric Inhibition : Cryo-electron microscopy (cryo-EM) studies have revealed that this compound B binds to a common allosteric site on eEF-1α, at the interface of domains I and III.[6] This binding site is distinct from the GTP/GDP binding pocket. By binding to this site, this compound B and other inhibitors like ternatin-4 trap eEF-1α in its GTPase-activated conformation, even after GTP hydrolysis has occurred, preventing the necessary conformational changes for its release from the ribosome.[6]

Signaling Pathway of eEF-1α in Protein Elongation and its Inhibition by this compound B

G cluster_0 Canonical Elongation Cycle cluster_1 Inhibition by this compound B eEF1A_GTP eEF-1α•GTP Ternary_Complex eEF-1α•GTP•aa-tRNA (Ternary Complex) eEF1A_GTP->Ternary_Complex eEF1A_GTP->Ternary_Complex aa_tRNA aa-tRNA aa_tRNA->Ternary_Complex aa_tRNA->Ternary_Complex Ribosome_A_site Ribosome (A-site) Ternary_Complex->Ribosome_A_site Binding Ternary_Complex->Ribosome_A_site Codon_Recognition Codon Recognition & GTP Hydrolysis Ribosome_A_site->Codon_Recognition Ribosome_A_site->Codon_Recognition Peptide_Bond Peptide Bond Formation Codon_Recognition->Peptide_Bond Codon_Recognition->Peptide_Bond eEF1A_GDP eEF-1α•GDP Codon_Recognition->eEF1A_GDP Release Stalled_Complex Stalled Ribosome Complex (eEF-1α•GDP•aa-tRNA•this compound B) Codon_Recognition->Stalled_Complex Binding eEF2 eEF-2•GTP Peptide_Bond->eEF2 Peptide_Bond->eEF2 eEF1B eEF-1Bα (GEF) eEF1A_GDP->eEF1B GDP/GTP Exchange eEF1A_GDP->eEF1B Translocation Translocation eEF2->Translocation eEF2->Translocation Polypeptide Elongating Polypeptide Translocation->Polypeptide eEF1B->eEF1A_GTP eEF1B->eEF1A_GTP Didemnin_B This compound B Didemnin_B->Stalled_Complex Stalled_Complex->eEF2 eEF-2 Binding Prevented Stalled_Complex->Stalled_Complex

Caption: this compound B inhibits protein synthesis by trapping eEF-1α on the ribosome.

Quantitative Data on this compound B - eEF-1α Interaction

The interaction between this compound B and eEF-1α has been quantified using various biochemical and biophysical assays. The following tables summarize key quantitative data from the literature.

Table 1: Binding Affinity and Dissociation Constants

CompoundTargetMethodKdReference
This compound BRibosome•eEF-1α complexNot Specified4 µM[2][7]
Plitidepsin (this compound B analog)eEF-1A2Not Specified80 nM[8]

Table 2: In Vitro and Cellular Inhibition

CompoundAssaySystemIC50Reference
This compound BsmFRET-based translation inhibitionReconstituted human translation system4.5 ± 0.6 nM[3][6]
Ternatin-4smFRET-based translation inhibitionReconstituted human translation system2.3 ± 0.4 nM[6]
This compound BApoptosis Induction (24h)Jurkat cells~4 nM
Ternatin-4Apoptosis Induction (24h)Jurkat cells~30 nM

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the inhibitory role of this compound B on eEF-1α.

Purification of eEF-1α

Objective: To obtain highly pure and active eEF-1α for use in binding and functional assays.

Protocol: (Adapted from purification from rabbit liver)

  • Homogenization: Homogenize rabbit liver in a buffer containing potassium phosphate (B84403), MgCl₂, glycerol, and β-mercaptoethanol.

  • Centrifugation: Centrifuge the homogenate to obtain a post-mitochondrial supernatant.

  • Gel Filtration: Subject the supernatant to gel filtration chromatography (e.g., Sephacryl S-400) to separate proteins based on size.

  • Ion-Exchange Chromatography:

    • Load the eEF-1α containing fractions onto an anion-exchange column (e.g., DEAE-Cellulose).

    • Further purify the eluted fractions on a cation-exchange column (e.g., SP-Sepharose).

  • Purity and Activity Assessment:

    • Assess purity by SDS-PAGE (expected size ~50 kDa).

    • Confirm activity using a [³H]GDP-binding assay, stimulation of [¹⁴C]phenylalanyl-tRNA binding to ribosomes, and a poly(Phe) synthesis assay.

In Vitro Translation Inhibition Assay

Objective: To quantify the inhibitory effect of this compound B on protein synthesis in a cell-free system.

Protocol: (Utilizing a Human Coupled IVT Kit)

  • Reaction Setup: In a microplate, combine the human coupled in vitro translation master mix with a DNA or mRNA template encoding a reporter protein (e.g., luciferase).

  • Inhibitor Addition: Add varying concentrations of this compound B (or vehicle control) to the reactions.

  • Incubation: Incubate the reactions at 30°C for 60-90 minutes to allow for protein synthesis.

  • Detection: Measure the activity of the reporter protein (e.g., luminescence for luciferase).

  • Data Analysis: Plot the reporter activity against the concentration of this compound B and fit the data to a dose-response curve to determine the IC₅₀ value.

Ribosome Binding Assay (Filter Binding)

Objective: To measure the binding of the this compound B-eEF-1α-tRNA complex to the ribosome.

Protocol:

  • Component Preparation: Prepare purified ribosomes, eEF-1α, radiolabeled aa-tRNA (e.g., [¹⁴C]Phe-tRNA), GTP, and various concentrations of this compound B.

  • Complex Formation: Incubate ribosomes with mRNA (e.g., poly(U)), eEF-1α, GTP, and radiolabeled aa-tRNA in the presence or absence of this compound B.

  • Filtration: Pass the reaction mixture through a nitrocellulose filter. The ribosome and any bound complexes will be retained on the filter, while unbound components will pass through.

  • Washing: Wash the filter with a cold buffer to remove non-specifically bound radioactivity.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Analysis: Increased radioactivity on the filter in the presence of this compound B indicates stabilization of the ternary complex on the ribosome.

GTP Hydrolysis Assay

Objective: To determine the effect of this compound B on the GTPase activity of eEF-1α.

Protocol: (Using [γ-³²P]GTP)

  • Reaction Mixture: Prepare a reaction buffer containing purified eEF-1α, ribosomes, aa-tRNA, and mRNA.

  • Initiation: Start the reaction by adding [γ-³²P]GTP and the desired concentration of this compound B.

  • Time Course: At various time points, take aliquots of the reaction and stop the hydrolysis by adding a quenching solution (e.g., perchloric acid).

  • Separation of Nucleotides: Separate the unhydrolyzed [γ-³²P]GTP from the released [³²P]inorganic phosphate (Pi) using thin-layer chromatography (TLC).

  • Quantification: Quantify the amount of [³²P]Pi produced at each time point using a phosphorimager or scintillation counting.

  • Analysis: Although this compound B is not expected to directly inhibit the GTPase activity of eEF-1α, this assay can confirm that the inhibitory mechanism is not due to a direct effect on GTP hydrolysis.[1]

Cryo-Electron Microscopy (Cryo-EM) of the Stalled Ribosome Complex

Objective: To visualize the structure of the this compound B-stalled ribosome complex at high resolution.

Protocol Outline:

  • Complex Formation: Prepare a homogenous sample of ribosomes stalled with the eEF-1α•GTP•aa-tRNA ternary complex in the presence of a saturating concentration of this compound B.

  • Vitrification: Apply a small volume of the sample to a cryo-EM grid, blot away excess liquid, and rapidly plunge-freeze it in liquid ethane (B1197151) to create a thin layer of vitrified ice.

  • Data Collection: Collect a large dataset of images of the frozen-hydrated particles using a transmission electron microscope equipped with a direct electron detector.

  • Image Processing:

    • Perform motion correction to account for beam-induced movement.

    • Estimate the contrast transfer function (CTF) for each image.

    • Pick individual particle images from the micrographs.

    • Perform 2D and 3D classification to sort the particles into homogenous structural classes.

  • 3D Reconstruction and Model Building: Generate a high-resolution 3D density map from the final class of particles and build an atomic model of the stalled complex into the map.

Experimental Workflow for In Vitro Translation Inhibition Assay

G start Start: Prepare Reagents prepare_master_mix Prepare IVT Master Mix (HeLa cell extract, amino acids, energy source) start->prepare_master_mix prepare_template Prepare mRNA/DNA Template (e.g., Luciferase) start->prepare_template prepare_inhibitor Prepare this compound B Dilutions start->prepare_inhibitor setup_reaction Set up Reactions in Microplate prepare_master_mix->setup_reaction prepare_template->setup_reaction prepare_inhibitor->setup_reaction add_master_mix Add Master Mix to Wells setup_reaction->add_master_mix add_template Add Template to Wells add_master_mix->add_template add_inhibitor Add this compound B or Vehicle Control add_template->add_inhibitor incubation Incubate at 30°C for 60-90 min add_inhibitor->incubation measurement Measure Reporter Activity (Luminescence) incubation->measurement analysis Data Analysis measurement->analysis plot_data Plot Luminescence vs. [this compound B] analysis->plot_data calculate_ic50 Calculate IC50 Value plot_data->calculate_ic50

Caption: Workflow for determining the IC50 of this compound B in an in vitro translation assay.

Logical Relationships in this compound B's Mechanism of Action

The following diagram illustrates the logical flow of events leading to the inhibition of protein synthesis by this compound B.

G eEF1A_GTP_tRNA eEF-1α•GTP•aa-tRNA Ternary Complex Forms Ribosome_Binding Ternary Complex Binds to Ribosome A-site eEF1A_GTP_tRNA->Ribosome_Binding GTP_Hydrolysis Codon Recognition Triggers GTP Hydrolysis Ribosome_Binding->GTP_Hydrolysis Didemnin_B_Binds This compound B Binds to the Ribosome-Bound Complex GTP_Hydrolysis->Didemnin_B_Binds Creates Binding Site Complex_Stabilization eEF-1α•GDP•aa-tRNA Complex is Stabilized on the Ribosome Didemnin_B_Binds->Complex_Stabilization eEF1A_Release_Blocked Release of eEF-1α•GDP is Blocked Complex_Stabilization->eEF1A_Release_Blocked eEF2_Binding_Prevented Binding of eEF-2 to the Ribosome is Prevented eEF1A_Release_Blocked->eEF2_Binding_Prevented Translocation_Inhibited Translocation of Peptidyl-tRNA (A-site to P-site) is Inhibited eEF2_Binding_Prevented->Translocation_Inhibited Protein_Synthesis_Arrested Protein Synthesis is Arrested Translocation_Inhibited->Protein_Synthesis_Arrested

Caption: Logical cascade of events in this compound B's inhibition of protein synthesis.

Conclusion

This compound B is a potent inhibitor of protein synthesis that targets the elongation factor eEF-1α. Its unique mechanism of action, which involves the stabilization of the eEF-1α•GTP•aa-tRNA complex on the ribosome, has been extensively studied using a variety of biochemical and structural techniques. This guide has provided a comprehensive overview of the current understanding of this compound B's inhibitory role, including quantitative data and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of molecular biology, drug discovery, and cancer research, facilitating further investigation into this important class of natural products and their therapeutic potential.

References

Antiviral properties of Didemnin against RNA and DNA viruses

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Didemnins (B1670499) are a class of cyclic depsipeptides originally isolated in 1978 from the Caribbean tunicate (sea squirt) Trididemnum solidum. Among the various members of this family, Didemnin B has emerged as the most biologically potent, demonstrating significant antitumor, immunosuppressive, and antiviral properties.[1][2][3] Its broad-spectrum activity against both RNA and DNA viruses has made it a subject of considerable research interest.[1][2][3] This document provides an in-depth technical guide on the antiviral properties of this compound B, focusing on its core mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation. Despite its potent in vitro activity, clinical development has been hampered by significant toxicity.[1][4][5][6]

Core Mechanism of Action: Inhibition of Protein Synthesis

The primary mechanism through which this compound B exerts its antiviral effect is the potent inhibition of host cell protein synthesis, a process essential for viral replication.[7][8] This inhibition is not indiscriminate but targets a specific and crucial step in the translation elongation cycle.

Targeting Elongation Factor 1-Alpha (eEF-1α):

This compound B's molecular target is the eukaryotic elongation factor 1-alpha (eEF-1α).[9][10] eEF-1α, in its GTP-bound state, is responsible for delivering the correct aminoacyl-tRNA (aa-tRNA) to the A-site of the ribosome during protein synthesis.

The inhibitory action unfolds as follows:

  • eEF-1α, bound to GTP and an aa-tRNA, forms a ternary complex.

  • This complex enters the ribosomal A-site.

  • This compound B binds to this ribosome-bound ternary complex.[11][12]

  • This binding event stabilizes the complex, effectively trapping eEF-1α on the ribosome and preventing the subsequent hydrolysis of GTP and the release of eEF-1α-GDP.[13][14][15]

  • By preventing the release of eEF-1α, this compound B stalls the ribosome, blocking the accommodation of the aa-tRNA into the A-site and inhibiting the translocation step of peptide chain elongation.[9][11][12]

This targeted disruption of protein synthesis effectively shuts down the production of both host and viral proteins, thereby halting viral propagation. To a lesser extent, this compound B has also been shown to inhibit DNA synthesis.[7][8]

Didemnin_B_Mechanism_of_Action cluster_ribosome Ribosome P_site P-site A_site A-site Stalled_Complex Stalled Ribosomal Complex A_site->Stalled_Complex Ternary_Complex Ternary Complex (eEF-1α-GTP-aa-tRNA) Ternary_Complex->A_site Delivery of aa-tRNA Didemnin_B This compound B Didemnin_B->Stalled_Complex Binds & Stabilizes Translocation Translocation (eEF-2) Stalled_Complex->Translocation INHIBITED Elongation Peptide Elongation Translocation->Elongation Proceeds

This compound B inhibits protein synthesis by stalling the ribosome.

Antiviral Activity Against RNA Viruses

This compound B has demonstrated potent and broad-spectrum activity against a range of RNA viruses in vitro.[2][3][16][17][18] Its efficacy is particularly notable against viruses that rely heavily on the host's translational machinery for their replication.

Virus FamilyVirusCell LineActivity (ID50)Citation
Bunyaviridae Rift Valley Fever VirusVero0.04 µg/mL[18]
Togaviridae Venezuelan Equine Encephalomyelitis VirusVero0.08 µg/mL[18]
Flaviviridae Yellow Fever VirusVero0.08 µg/mL[18]
Arenaviridae Pichinde VirusVero0.22 µg/mL[18]
Picornaviridae Coxsackievirus A21VeroReduces Titer at 50 µg/mL[19]
Picornaviridae Equine RhinovirusVeroReduces Titer at 50 µg/mL[19]
Paramyxoviridae Parainfluenza Virus 3VeroReduces Titer at 50 µg/mL[19]
Togaviridae Semliki Forest VirusMiceNo significant activity in vivo[20]

ID50 (Median Inhibition Dose): The concentration of the drug required to inhibit viral replication by 50%.

Antiviral Activity Against DNA Viruses

This compound B is also a strong antiviral agent against DNA viruses, primarily through the same mechanism of inhibiting host cell protein synthesis required for producing viral proteins.[1]

Virus FamilyVirusCell Line / ModelActivityCitation
Herpesviridae Herpes Simplex Virus 1 (HSV-1)VeroReduces Titer at 50 µg/mL[19]
Herpesviridae Herpes Simplex Virus 1 (HSV-1)Hairless MiceDecreased lesion severity with topical pre-treatment[20]
Herpesviridae Herpes Simplex Virus 2 (HSV-2)VeroReduces Titer at 50 µg/mL[19]

Note: While effective in vitro, in vivo studies on cutaneous herpesvirus infections showed that topical application was required prior to infection to see a significant effect, and the compound caused skin irritation.[20]

Experimental Protocols

The evaluation of this compound B's antiviral activity typically involves cell-based assays designed to quantify the inhibition of viral replication. A standard method is the Plaque Reduction Assay.

Plaque Reduction Assay Protocol
  • Cell Culture: A confluent monolayer of susceptible host cells (e.g., Vero cells) is prepared in multi-well plates.

  • Virus Infection: The cell monolayers are infected with a known quantity of virus (measured in plaque-forming units, PFU) for a set adsorption period (e.g., 1 hour at 37°C).

  • Compound Treatment: After adsorption, the viral inoculum is removed, and the cells are washed. Cell culture medium containing serial dilutions of this compound B is then added to the wells. A "virus control" well receives medium without the compound.

  • Incubation & Overlay: The plates are incubated to allow for viral replication and plaque formation. An overlay medium (often containing agarose (B213101) or methylcellulose) is added to restrict viral spread to adjacent cells, ensuring the formation of distinct plaques.

  • Plaque Visualization: After a suitable incubation period (typically 2-5 days, depending on the virus), the cells are fixed and stained (e.g., with crystal violet). Plaques appear as clear zones where cells have been lysed by the virus.

  • Quantification: The number of plaques in each well is counted. The concentration of this compound B that reduces the number of plaques by 50% compared to the virus control is calculated as the EC50 (50% effective concentration).

Cytotoxicity Assay

In parallel, a cytotoxicity assay is crucial to determine if the antiviral effect is due to specific inhibition of the virus or simply to host cell death. The CC50 (50% cytotoxic concentration) is determined by exposing uninfected cells to the same serial dilutions of this compound B and measuring cell viability (e.g., using an MTT or Neutral Red uptake assay). The ratio of CC50 to EC50 gives the Selectivity Index (SI), an indicator of the compound's therapeutic window.

Antiviral_Assay_Workflow cluster_cytotoxicity Cytotoxicity Assay (Parallel) A 1. Plate Host Cells (e.g., Vero) B 2. Incubate to Confluency A->B C 3. Infect Cells with Virus B->C C_cyto 3a. Add Serial Dilutions to Uninfected Cells B->C_cyto D 4. Add Serial Dilutions of this compound B C->D E 5. Add Semi-Solid Overlay D->E F 6. Incubate for Plaque Formation E->F G 7. Fix and Stain Cells F->G H 8. Count Plaques & Calculate EC50 G->H D_cyto 4a. Measure Cell Viability (e.g., MTT Assay) C_cyto->D_cyto E_cyto 5a. Calculate CC50 D_cyto->E_cyto

Workflow for an in vitro antiviral plaque reduction assay.

Conclusion and Future Outlook

This compound B is a marine-derived depsipeptide with potent, broad-spectrum antiviral activity against a host of RNA and DNA viruses in vitro. Its well-defined mechanism of action—the inhibition of protein synthesis via the stabilization of the eEF-1α complex on the ribosome—makes it a valuable tool for studying viral replication and host-pathogen interactions. However, despite its promising preclinical profile, the clinical development of this compound B as an antiviral or antineoplastic agent was ultimately halted due to a narrow therapeutic window and significant host toxicity.[1][4] Future research may focus on developing synthetic analogs of this compound B that retain its potent antiviral activity while exhibiting a more favorable safety profile, potentially unlocking the therapeutic potential of this unique molecular scaffold.

References

Immunosuppressive Effects of Didemnin Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Didemnin compounds, particularly this compound B, are cyclic depsipeptides originally isolated from the marine tunicate Trididemnum solidum.[1] Initially investigated for their potent antiviral and antitumor activities, Didemnins have also demonstrated significant immunosuppressive properties.[1][2][3] This technical guide provides an in-depth overview of the immunosuppressive effects of this compound compounds, focusing on their molecular mechanisms of action, impact on immune cell function, and relevant signaling pathways. Quantitative data are summarized, key experimental methodologies are detailed, and signaling pathways are visualized to offer a comprehensive resource for researchers in immunology and drug development.

Mechanism of Action: Inhibition of Protein Synthesis

The primary mechanism underlying the immunosuppressive and cytotoxic effects of this compound B is the inhibition of protein synthesis.[4][5][6][7] this compound B targets the eukaryotic elongation factor 1-alpha (eEF1A), a crucial component of the protein translation machinery.[4][8]

Specifically, this compound B binds to eEF1A when it is in a GTP-bound state and complexed with an aminoacyl-tRNA.[9][10] This interaction stabilizes the codon-anticodon pairing at the ribosomal A-site, effectively stalling the ribosome and preventing the translocation step of elongation.[5][9] This leads to a global shutdown of protein synthesis, which disproportionately affects rapidly proliferating cells, such as activated lymphocytes.

Below is a diagram illustrating the mechanism of protein synthesis inhibition by this compound B.

Didemnin_Protein_Synthesis_Inhibition cluster_ribosome Ribosome A_site A-site Stalled_Complex Stalled Ribosome Complex A_site->Stalled_Complex P_site P-site tRNA_eEF1A_GTP aminoacyl-tRNA-eEF1A-GTP ternary complex tRNA_eEF1A_GTP->A_site Enters A-site DidemninB This compound B DidemninB->Stalled_Complex Binds to eEF1A-GTP Inhibition Inhibition of Translocation Stalled_Complex->Inhibition

Figure 1: Mechanism of Protein Synthesis Inhibition by this compound B.

Immunosuppressive Activity: Quantitative Data

This compound B exhibits potent immunosuppressive activity both in vitro and in vivo. Its effects are particularly pronounced on lymphocyte proliferation stimulated by various mitogens and alloantigens.

Assay Cell Type Stimulant This compound B IC50 Reference
Lymphocyte ProliferationMurine Splenic Mononuclear CellsConcanavalin A50 pg/mL[2][11]
Lymphocyte ProliferationMurine Splenic Mononuclear CellsLipopolysaccharide (LPS)< 100 pg/mL[2][11]
Mixed Lymphocyte Reaction (MLR)Murine Splenic Mononuclear CellsAlloantigen< 10 pg/mL[2][11]
Protein Synthesis InhibitionMurine Splenic Mononuclear Cells-190 ng/mL[2][11]
T-cell ProliferationMurine SplenocytesConcanavalin A3 to 10 x 10-9 M[12]
IL-2 Dependent ProliferationCTLL-2 Cell LineInterleukin-2 (IL-2)3 to 10 x 10-9 M[12]
IL-4 Dependent ProliferationCTLL-2 and D10.G.4.1 Cell LinesInterleukin-4 (IL-4)3 to 10 x 10-9 M[12]
In Vivo Model Treatment Regimen Effect Reference
Murine Graft-versus-Host Reaction (GVHR)0.05, 0.10, and 0.20 mg/kg/day for 7 days51%, 40%, and 60% inhibition of splenomegaly, respectively[2][11]
Murine Graft-versus-Host Reaction (GVHR)0.3 mg/kg/day on days 1, 2, 4, and 671% inhibition of splenomegaly[2][11]

Effects on Immune Cells and Signaling Pathways

T-Lymphocyte Proliferation and Apoptosis

This compound B is a potent inhibitor of T-lymphocyte proliferation.[2][12] This effect is a direct consequence of the inhibition of protein synthesis, which is essential for cell cycle progression and clonal expansion. Interestingly, this compound B selectively induces apoptosis in proliferating lymphocytes, while resting lymphocytes remain largely unaffected.[13] This suggests that the cellular state of activation is a critical determinant of sensitivity to this compound B-induced apoptosis.

Modulation of the mTOR Signaling Pathway

The mechanistic Target of Rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and metabolism. This compound B has been shown to modulate mTOR signaling.[4] The inhibition of protein synthesis by this compound B leads to the activation of mTOR Complex 1 (mTORC1).[4] This activation is a consequence of the cell sensing a disruption in protein translation, which triggers a feedback mechanism involving the REDD1 protein.[4] However, this mTORC1 activation does not appear to be the primary driver of this compound B's cytotoxic or immunosuppressive effects.

The following diagram illustrates the proposed interaction of this compound B with the mTOR pathway.

Didemnin_mTOR_Pathway cluster_cell Immune Cell DidemninB This compound B eEF1A1 eEF1A1 DidemninB->eEF1A1 binds Protein_Synthesis Protein Synthesis eEF1A1->Protein_Synthesis inhibits REDD1 REDD1 Protein_Synthesis->REDD1 degradation Immunosuppression Immunosuppression Protein_Synthesis->Immunosuppression leads to mTORC1 mTORC1 REDD1->mTORC1 inhibits Cell_Growth_Proliferation Cell Growth & Proliferation mTORC1->Cell_Growth_Proliferation promotes

Figure 2: Proposed Interaction of this compound B with the mTOR Signaling Pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the immunosuppressive effects of this compound compounds.

Mixed Lymphocyte Reaction (MLR) Assay

The MLR assay is a standard in vitro method to assess T-cell proliferation in response to alloantigens.

Materials:

  • Peripheral blood mononuclear cells (PBMCs) from two genetically distinct donors (responder and stimulator)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and penicillin/streptomycin

  • Mitomycin C

  • 96-well flat-bottom culture plates

  • [³H]-Thymidine or a non-radioactive proliferation assay kit (e.g., CFSE)

  • Cell harvester and liquid scintillation counter (for [³H]-Thymidine incorporation) or flow cytometer (for CFSE)

Procedure:

  • Isolate PBMCs: Isolate PBMCs from the blood of both donors using Ficoll-Paque density gradient centrifugation.

  • Prepare Stimulator Cells: Treat the stimulator PBMCs with Mitomycin C (e.g., 25-50 µg/mL) for 30 minutes at 37°C to inhibit their proliferation. Wash the cells three times with culture medium to remove residual Mitomycin C.[11]

  • Set up Co-culture: Plate the responder PBMCs (e.g., 1 x 10⁵ cells/well) in a 96-well plate. Add the Mitomycin C-treated stimulator PBMCs at a 1:1 ratio.

  • Add this compound Compound: Add serial dilutions of the this compound compound to the co-cultures. Include a vehicle control.

  • Incubate: Incubate the plates for 4-6 days at 37°C in a 5% CO₂ incubator.

  • Assess Proliferation:

    • [³H]-Thymidine Incorporation: 18-24 hours before harvesting, add 1 µCi of [³H]-thymidine to each well. Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a liquid scintillation counter.

    • CFSE Staining: Prior to co-culture, label the responder cells with CFSE. After incubation, analyze the dilution of CFSE fluorescence by flow cytometry, which is indicative of cell division.

Protein Synthesis Inhibition Assay

This assay measures the rate of new protein synthesis by quantifying the incorporation of a radiolabeled amino acid.

Materials:

  • Lymphocytes or other target cells

  • Culture medium (leucine-free for [³H]-leucine incorporation)

  • [³H]-Leucine

  • Trichloroacetic acid (TCA)

  • Ethanol (B145695)

  • Scintillation vials and liquid scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Cell Culture: Culture the target cells in a 96-well plate.

  • Add this compound Compound: Treat the cells with various concentrations of the this compound compound for a specified period.

  • Radiolabeling: Add [³H]-leucine to each well and incubate for a short period (e.g., 2-4 hours) to allow for incorporation into newly synthesized proteins.

  • Precipitation: Stop the incorporation by adding cold TCA to a final concentration of 5-10%. This precipitates proteins and other macromolecules.

  • Washing: Wash the cells multiple times with cold TCA and then with ethanol to remove unincorporated [³H]-leucine.

  • Quantification: Lyse the cells and transfer the lysate to scintillation vials. Add scintillation fluid and measure the radioactivity using a liquid scintillation counter.

Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Lymphocytes or other target cells

  • Annexin V-FITC (or another fluorochrome)

  • Propidium Iodide (PI)

  • Annexin V Binding Buffer (containing CaCl₂)

  • Flow cytometer

Procedure:

  • Induce Apoptosis: Treat the cells with the this compound compound for the desired time to induce apoptosis. Include untreated controls.

  • Harvest and Wash: Harvest the cells and wash them twice with cold PBS.

  • Resuspend in Binding Buffer: Resuspend the cells in Annexin V Binding Buffer.

  • Staining: Add Annexin V-FITC and PI to the cell suspension.

  • Incubate: Incubate the cells for 15-20 minutes at room temperature in the dark.[14]

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Experimental Workflow Visualization

The following diagram outlines a general workflow for evaluating the immunosuppressive effects of a compound like this compound B.

Experimental_Workflow Start Start: Isolate Immune Cells (e.g., PBMCs) Treatment Treat cells with This compound Compound (various concentrations) Start->Treatment Proliferation_Assay Assess T-Cell Proliferation (MLR, CFSE) Treatment->Proliferation_Assay Protein_Synthesis_Assay Measure Protein Synthesis ([3H]-Leucine Incorporation) Treatment->Protein_Synthesis_Assay Apoptosis_Assay Quantify Apoptosis (Annexin V/PI Staining) Treatment->Apoptosis_Assay Data_Analysis Data Analysis (IC50 determination, etc.) Proliferation_Assay->Data_Analysis Protein_Synthesis_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Conclusion Conclusion on Immunosuppressive Effects Data_Analysis->Conclusion

Figure 3: General Workflow for Assessing Immunosuppressive Effects.

Conclusion

This compound compounds, exemplified by this compound B, are potent immunosuppressive agents with a well-defined mechanism of action centered on the inhibition of protein synthesis. Their ability to suppress lymphocyte proliferation and induce apoptosis in activated immune cells underscores their potential for therapeutic applications in immunology, although their clinical development has been hampered by toxicity.[1] This technical guide provides a foundational understanding of the immunosuppressive properties of Didemnins, offering valuable data, experimental protocols, and mechanistic insights to guide future research and development in this area. Further investigation into the nuanced effects of Didemnins on specific immune cell subsets and their interplay with complex signaling networks will be crucial for harnessing their therapeutic potential while mitigating adverse effects.

References

The Potent Anti-Cancer Promise of Didemnin B: A Technical Guide to its Cytotoxic Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the cytotoxic activity of Didemnin B, a cyclic depsipeptide originally isolated from the marine tunicate Trididemnum solidum.[1] Intended for researchers, scientists, and drug development professionals, this document consolidates key quantitative data, details essential experimental methodologies, and illustrates the compound's mechanism of action through signaling pathway and workflow diagrams. This compound B has demonstrated significant anti-cancer properties in preclinical models, and while clinical application has been met with challenges, its potent bioactivity continues to make it a subject of intense scientific scrutiny.[1][2]

Quantitative Analysis of Cytotoxic Activity

This compound B exhibits potent cytotoxic effects across a range of cancer cell lines, with its efficacy often observed at nanomolar concentrations. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying this activity. The following table summarizes reported IC50 values for this compound B and its derivative, dehydrothis compound B, in various cancer cell lines.

CompoundCell LineCancer TypeIC50 ValueExposure TimeReference
This compound BL1210Leukemia~32 nM96 hours[1]
This compound BL1210Leukemia0.001 µg/mLNot Specified[3]
This compound BVaco451Colon Cancer~32 nM96 hours[1]
This compound BB16MelanomaNot SpecifiedNot Specified[3]
This compound BM5076SarcomaNot SpecifiedNot Specified[3]
This compound BP388LeukemiaNot SpecifiedNot Specified[3]
This compound BHuman Tumor Cells (Median)Various4.2 x 10⁻³ µg/mLContinuous[2]
This compound BHuman Tumor Cells (Median)Various46 x 10⁻³ µg/mL1 hour[2]
Dehydrothis compound BCT-2Colon CarcinomaNot Specified (Most Sensitive)Not Specified[4]
Dehydrothis compound BHT-29Colon CarcinomaNot Specified3 hours[4]

Core Mechanism of Action

This compound B's cytotoxic activity is primarily attributed to its dual inhibition of two key cellular proteins: eukaryotic translation elongation factor 1 alpha 1 (EEF1A1) and palmitoyl-protein thioesterase 1 (PPT1).[1] This dual inhibition triggers a cascade of events, leading to the potent and rapid induction of apoptosis in sensitive cancer cell lines.[1] The primary mechanisms of action include:

  • Inhibition of Protein Synthesis: By binding to EEF1A1, this compound B stalls the elongation phase of protein synthesis.[1] This disruption of protein production is a key contributor to its cytotoxic effects.[5][6]

  • Induction of Apoptosis: The combined inhibition of EEF1A1 and PPT1 leads to the swift activation of the apoptotic pathway.[1]

  • Cell Cycle Disruption: this compound B has been shown to arrest cancer cells in the G1 and G2 phases of the cell cycle.[7]

Visualizing the Molecular Interactions and Experimental Processes

To elucidate the complex processes involved in this compound B's activity and its assessment, the following diagrams have been generated using Graphviz (DOT language).

DidemninB_Signaling_Pathway DidemninB This compound B EEF1A1 EEF1A1 DidemninB->EEF1A1 PPT1 PPT1 DidemninB->PPT1 Apoptosis Apoptosis DidemninB->Apoptosis CellCycleArrest Cell Cycle Arrest (G1/G2) DidemninB->CellCycleArrest ProteinSynthesis Protein Synthesis EEF1A1->ProteinSynthesis PPT1->Apoptosis

Caption: this compound B Signaling Pathway.

Cytotoxicity_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assessment cluster_analysis Data Analysis CellCulture Cancer Cell Line Culture CellSeeding Seed Cells in Microplate CellCulture->CellSeeding Treatment Treat Cells with this compound B CellSeeding->Treatment DidemninB_Dilution Prepare this compound B Dilutions DidemninB_Dilution->Treatment MTT MTT Assay Treatment->MTT Clonogenic Clonogenic Assay Treatment->Clonogenic Caspase Caspase Activity Assay Treatment->Caspase DataCollection Measure Absorbance/ Colonies/Fluorescence MTT->DataCollection Clonogenic->DataCollection Caspase->DataCollection IC50 Calculate IC50 DataCollection->IC50

Caption: Experimental Workflow for Cytotoxicity Assays.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound B's cytotoxic activity.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of viability.

Materials:

  • Cancer cell lines

  • This compound B

  • 96-well plates

  • Complete culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound B in complete culture medium. Remove the existing medium from the wells and add 100 µL of the this compound B dilutions. Include a vehicle control (medium with the same concentration of the drug solvent, e.g., DMSO).

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals. The plate can be shaken on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the this compound B concentration to determine the IC50 value.

Clonogenic Assay

This assay assesses the long-term survival and proliferative capacity of cells after treatment.

Materials:

  • Cancer cell lines

  • This compound B

  • 6-well plates or culture dishes

  • Complete culture medium

  • Trypsin-EDTA

  • Crystal Violet staining solution (0.5% w/v in methanol)

Procedure:

  • Cell Seeding: Plate a known number of single cells into 6-well plates. The number of cells seeded will depend on the expected toxicity of the treatment.

  • Compound Treatment: Allow cells to attach for 24 hours, then treat with various concentrations of this compound B for a specified duration (e.g., 3 hours).

  • Incubation: After treatment, remove the drug-containing medium, wash the cells with PBS, and add fresh complete culture medium. Incubate the plates for 1-3 weeks, allowing colonies to form.

  • Colony Fixation and Staining: When colonies are of a sufficient size (typically >50 cells), remove the medium, wash with PBS, and fix the colonies with a solution like methanol (B129727) or 6.0% v/v glutaraldehyde. Stain the fixed colonies with crystal violet solution for about 30 minutes.

  • Colony Counting: After staining, wash the plates with water and allow them to air dry. Count the number of colonies (containing ≥50 cells) in each well.

  • Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment concentration compared to the untreated control.

Caspase Activity Assay

This assay quantifies the activity of caspases, key enzymes in the apoptotic pathway.

Materials:

  • Treated and untreated cell lysates

  • 96-well microplate

  • Caspase-3/7 specific substrate (e.g., Ac-DEVD-pNA or a fluorogenic substrate)

  • Assay buffer

  • Microplate reader (for absorbance or fluorescence)

Procedure:

  • Cell Lysis: After treating cells with this compound B for the desired time, harvest the cells and prepare cell lysates using a suitable lysis buffer. Determine the protein concentration of each lysate.

  • Assay Setup: In a 96-well plate, add a specific amount of protein from each cell lysate to individual wells.

  • Substrate Addition: Prepare a reaction mixture containing the assay buffer and the caspase-3/7 substrate. Add this mixture to each well containing the cell lysate.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light if using a fluorogenic substrate.

  • Signal Measurement: Measure the absorbance at 405 nm (for pNA-based substrates) or the fluorescence at the appropriate excitation/emission wavelengths using a microplate reader.

  • Data Analysis: Quantify the caspase activity based on the signal generated, after subtracting the background from a reagent blank. Compare the activity in this compound B-treated samples to that of the untreated controls.

Conclusion

This compound B remains a compelling molecule in the field of oncology research due to its potent and selective cytotoxic activity against cancer cells. Its well-defined mechanism of action, centered on the dual inhibition of protein synthesis and induction of apoptosis, provides a solid foundation for further investigation and analog development. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers seeking to explore the therapeutic potential of this remarkable marine natural product. While toxicity has been a hurdle in its clinical journey, a deeper understanding of its molecular interactions and the development of more targeted delivery systems may yet unlock the full anti-cancer potential of this compound B and its derivatives.

References

The Architecture of Life: A Technical Guide to the Biosynthesis of Didemnins via the NRPS-PKS Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthesis of didemnins (B1670499), a class of cyclic depsipeptides with potent antitumor, antiviral, and immunosuppressive properties.[1] Didemnins were initially isolated from the marine tunicate Trididemnum solidum, but their true origin lies within symbiotic marine α-proteobacteria, specifically Tistrella mobilis and Tistrella bauzanensis.[1][2] This guide will delve into the intricate molecular machinery of the Non-Ribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) pathways responsible for the assembly of these complex natural products. Understanding this biosynthetic pathway is paramount for efforts in microbial engineering to enhance production yields and generate novel, therapeutically valuable didemnin analogs.[1][2]

The this compound Biosynthetic Gene Cluster (did)

The blueprint for this compound biosynthesis is encoded within the did gene cluster, located on a megaplasmid in Tistrella mobilis.[1][2] This cluster spans a significant portion of the plasmid and orchestrates the coordinated action of a series of large, modular enzymes.[1][2] The core of the biosynthetic machinery is a hybrid NRPS-PKS enzyme complex comprising 13 modules encoded by the didA through didJ genes.[2][3]

Organization of the NRPS-PKS Modules

The 13 modules of the this compound NRPS-PKS system are organized in a collinear fashion, meaning the sequence of modules on the enzymes corresponds to the sequence of amino acid and polyketide building blocks in the final this compound molecule.[1][4] The following table summarizes the predicted domain organization of each module and the corresponding substrate incorporated into the growing depsipeptide chain.

GeneModuleTypeDomainsPredicted Substrate
didA1NRPSC-A-TL-Gln
2NRPSC-A-TL-Thr
didB3NRPSC-A-KR-TPyruvate
didC4NRPSC-A-TL-Pro
didD5NRPSC-A-E-MT-TL-Leu
6NRPSC-A-TL-Thr
7NRPSC-A-TL-Ile
didE8PKSKS-KR-TMalonyl-CoA
didF9NRPSC-A-T2-Oxoisovaleric acid
didG10PKSKS-MT-TMalonyl-CoA
didH11NRPSC-A-TL-Leu
didI12NRPSC-A-TL-Pro
didJ13NRPSC-A-MT-MT-TEL-Tyr

Domain Abbreviations: A: Adenylation, C: Condensation, T: Thiolation (Peptidyl Carrier Protein), KR: Ketoreductase, E: Epimerase, MT: Methyltransferase, KS: Ketosynthase, TE: Thioesterase.

The Biosynthetic Pathway: A Step-by-Step Assembly

The biosynthesis of didemnins is a remarkable example of a molecular assembly line. The process begins with the loading of the initial building block and proceeds through a series of condensation and modification reactions, culminating in the release of a linear precursor that undergoes a unique extracellular maturation.

Didemnin_Biosynthesis_Pathway cluster_loading Initiation cluster_elongation Elongation & Modification cluster_release_maturation Release & Maturation start L-Gln mod1 Module 1 (didA) A-T start->mod1 Activation mod2 Module 2 (didA) C-A-T (L-Thr) mod1->mod2 mod3 Module 3 (didB) C-A-KR-T (Pyruvate) mod2->mod3 mod4 Module 4 (didC) C-A-T (L-Pro) mod3->mod4 mod5 Module 5 (didD) C-A-E-MT-T (L-Leu -> N-Me-D-Leu) mod4->mod5 mod6 Module 6 (didD) C-A-T (L-Thr) mod5->mod6 mod7 Module 7 (didD) C-A-T (L-Ile) mod6->mod7 mod8 Module 8 (PKS - didE) KS-KR-T (Malonyl-CoA) mod7->mod8 mod9 Module 9 (didF) C-A-T (2-Oxoisovaleric acid) mod8->mod9 mod10 Module 10 (PKS - didG) KS-MT-T (Malonyl-CoA) mod9->mod10 mod11 Module 11 (didH) C-A-T (L-Leu) mod10->mod11 mod12 Module 12 (didI) C-A-T (L-Pro) mod11->mod12 mod13 Module 13 (didJ) C-A-MT-MT-TE (L-Tyr -> N,O-diMe-L-Tyr) mod12->mod13 release Release of Didemnins X & Y (TE Domain) mod13->release extracellular Extracellular Conversion release->extracellular didB This compound B extracellular->didB

Caption: The modular assembly line for this compound biosynthesis.

An unexpected feature of this compound biosynthesis is the post-assembly line maturation process.[1][2] The thioesterase (TE) domain of the final module does not release the mature this compound B. Instead, it releases the fatty acylglutamine ester derivatives, didemnins X and Y.[1][4] These precursors are then transported out of the bacterial cell where they undergo an extracellular conversion to the final active compound, this compound B.[1][2][4] This unique maturation strategy may serve as a self-resistance mechanism for the producing organism.

Quantitative Insights into this compound Production

While detailed kinetic data for each enzyme in the this compound biosynthetic pathway is not yet publicly available, studies on the producing organism, Tistrella mobilis, have provided valuable information on overall production titers.

Strain / ConditionProductTiter (mg/L)Reference
Wild-type T. mobilisThis compound B~30[5]
Wild-type T. mobilis (isolated yield)This compound B7.9[5]
Genetically engineered T. mobilisThis compound B~75A Semisynthesis Platform for the Efficient Production and Exploration of this compound-Based Drugs

These findings highlight the potential for significantly increasing this compound B yields through metabolic engineering and optimization of culture conditions.

Experimental Protocols for Studying this compound Biosynthesis

The elucidation of the this compound biosynthetic pathway has been made possible through a combination of genomic analysis, microbial cultivation, and advanced analytical techniques. The following sections provide generalized protocols for key experiments in this field. These protocols are intended as a guide and would require optimization for the specific experimental context.

Genomic Analysis of the did Gene Cluster

A crucial first step in characterizing a natural product biosynthetic pathway is the identification and analysis of the corresponding gene cluster.

Genomic_Analysis_Workflow cluster_dna_extraction DNA Extraction cluster_sequencing Sequencing & Assembly cluster_bioinformatics Bioinformatic Analysis cluster_output Output start Tistrella mobilis culture dna_extraction Genomic DNA Extraction start->dna_extraction sequencing Whole Genome Sequencing (e.g., PacBio, Illumina) dna_extraction->sequencing assembly Genome Assembly sequencing->assembly annotation Gene Prediction & Annotation assembly->annotation bgc_identification BGC Identification (e.g., antiSMASH) annotation->bgc_identification domain_analysis NRPS/PKS Domain Analysis bgc_identification->domain_analysis output Predicted 'did' Gene Cluster & Domain Organization domain_analysis->output

Caption: A generalized workflow for the genomic analysis of the did gene cluster.

Protocol:

  • Cultivation and Genomic DNA Extraction:

    • Cultivate Tistrella mobilis in a suitable liquid medium (e.g., 74NA) at 30°C with shaking until sufficient cell density is reached.

    • Harvest the bacterial cells by centrifugation.

    • Extract high-molecular-weight genomic DNA using a commercial kit or standard phenol-chloroform extraction protocol.

  • Whole-Genome Sequencing and Assembly:

    • Prepare a sequencing library from the extracted genomic DNA.

    • Perform whole-genome sequencing using a long-read (e.g., PacBio) or short-read (e.g., Illumina) platform.

    • Assemble the sequencing reads into a complete or draft genome sequence using appropriate bioinformatics software.

  • Bioinformatic Analysis:

    • Annotate the assembled genome to identify protein-coding genes.

    • Use specialized software such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify biosynthetic gene clusters (BGCs).

    • Analyze the identified did gene cluster to predict the domain organization of the NRPS and PKS enzymes. Predict the substrate specificity of the adenylation (A) domains using tools like NRPSpredictor2.

Heterologous Expression and Purification of this compound Biosynthetic Enzymes

To functionally characterize the enzymes of the this compound pathway, they can be expressed in a heterologous host, such as Escherichia coli, and purified.

Protocol:

  • Gene Cloning:

    • Amplify the gene of interest (e.g., didA) from Tistrella mobilis genomic DNA using PCR with primers containing appropriate restriction sites.

    • Clone the PCR product into a suitable expression vector (e.g., pET series) containing an affinity tag (e.g., His-tag) for purification.

  • Protein Expression:

    • Transform the expression construct into a suitable E. coli expression strain (e.g., BL21(DE3)).

    • Grow the transformed E. coli in a large volume of LB medium at 37°C to an OD600 of 0.6-0.8.

    • Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) and continue to grow the culture at a lower temperature (e.g., 16-20°C) overnight.

  • Protein Purification:

    • Harvest the cells by centrifugation and resuspend them in a lysis buffer.

    • Lyse the cells by sonication or high-pressure homogenization.

    • Clarify the lysate by centrifugation to remove cell debris.

    • Purify the target protein from the soluble fraction using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

    • Further purify the protein using size-exclusion or ion-exchange chromatography if necessary.

In Vitro Enzymatic Assays

Purified enzymes can be used in in vitro assays to confirm their function and study their kinetics.

Protocol for an Adenylation (A) Domain Assay:

  • Reaction Mixture: Prepare a reaction mixture containing the purified A domain-containing protein, the predicted amino acid substrate, ATP, and a suitable buffer.

  • Incubation: Incubate the reaction mixture at an optimal temperature for a defined period.

  • Detection of AMP Formation: The activity of the A domain can be monitored by measuring the production of AMP, which is a byproduct of amino acid activation. This can be done using a colorimetric assay (e.g., malachite green assay to detect the released pyrophosphate) or by radio-TLC if a radiolabeled amino acid is used.

  • Kinetic Analysis: By varying the concentration of the amino acid substrate and measuring the initial reaction rates, kinetic parameters such as Km and kcat can be determined.

Future Perspectives and Drug Development

The complete elucidation of the this compound biosynthetic pathway opens up exciting avenues for the future of drug development.[1] The ability to manipulate the did gene cluster through genetic engineering will allow for the production of novel this compound analogs with improved therapeutic properties, such as enhanced potency and reduced toxicity.[1] Furthermore, the development of a robust microbial production platform for didemnins will overcome the supply limitations associated with isolation from their natural source, paving the way for their broader clinical application.[2] This in-depth understanding of the NRPS-PKS machinery provides a powerful toolkit for the rational design and biosynthesis of the next generation of this compound-based therapeutics.

References

Early Clinical Trials of Didemnin B in Oncology: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Didemnin B, a cyclic depsipeptide originally isolated from the marine tunicate Trididemnum solidum, was the first marine-derived compound to enter clinical trials as an antineoplastic agent.[1][2] Its potent preclinical activity against various tumor models, including murine leukemias and melanomas, generated significant interest in its therapeutic potential.[1][3][4] This technical guide provides an in-depth summary of the early Phase I and Phase II clinical trials of this compound B in oncology, focusing on quantitative data, experimental protocols, and the compound's mechanism of action. The clinical development of this compound B was ultimately halted due to a narrow therapeutic window and significant toxicities, but the insights gained from these early studies have informed the development of subsequent marine-derived anticancer agents.[2][5]

Mechanism of Action

This compound B's primary mechanism of action is the inhibition of protein synthesis.[6] It targets the eukaryotic elongation factor 1-alpha (eEF1A), a key component in the translation process.[5][7] this compound B binds to the GTP-bound form of eEF1A, stabilizing the eEF1A-aminoacyl-tRNA complex on the ribosome.[8][9] This action prevents the release of eEF1A and the subsequent translocation of the peptide chain, leading to a stall in protein synthesis.[9]

Interestingly, this inhibition of protein synthesis leads to the activation of the mTORC1 signaling pathway. This paradoxical effect is thought to be a consequence of the suppression of a short-lived protein that acts as an inhibitor of mTORC1.[10] this compound B has also been shown to induce apoptosis and disrupt cell cycle progression.[2]

Signaling Pathway of this compound B

DidemninB_Pathway DidemninB This compound B eEF1A_GTP_tRNA eEF1A-GTP-aa-tRNA Ternary Complex DidemninB->eEF1A_GTP_tRNA binds to Stalled_Complex Stalled Ribosomal Complex DidemninB->Stalled_Complex stabilizes Ribosome Ribosome A-Site eEF1A_GTP_tRNA->Ribosome delivers aa-tRNA to Ribosome->Stalled_Complex forms Protein_Synthesis Protein Synthesis Stalled_Complex->Protein_Synthesis inhibits REDD1 REDD1 (Short-lived mTORC1 inhibitor) Protein_Synthesis->REDD1 produces Apoptosis Apoptosis Protein_Synthesis->Apoptosis inhibition leads to mTORC1 mTORC1 REDD1->mTORC1 inhibits Cell_Growth Cell Growth and Proliferation mTORC1->Cell_Growth promotes

Caption: this compound B's mechanism of action.

Phase I Clinical Trials

Phase I trials of this compound B were designed to determine the maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), and pharmacokinetic profile of the drug. Several different dosing schedules were investigated.

Data Summary
StudyDosing ScheduleNo. of PatientsDose Range (mg/m²)MTD (mg/m²)DLTsRecommended Phase II Dose (mg/m²)
Dorr et al.[11]Single IV infusion every 28 days430.14 - 4.513.47 (with antiemetics)Nausea and vomiting3.47 (with antiemetics)
National Cancer Institute of Canada[12]Weekly IV injection for 4 weeks in a 6-week cycle530.4 - 2.5 (weekly)2.5 (weekly)Generalized weakness2.3 (weekly)
Unnamed Study[3]5-day bolus schedule350.03 - 2.00 (daily)2.00 (daily)Nausea and vomiting1.6 (daily)
Unnamed Study[13]Single bolus infusion every 28 days303.47 - 9.16.3Neuromuscular toxicity6.3
Experimental Protocols

Patient Eligibility:

  • Patients typically had histologically confirmed advanced solid tumors refractory to standard therapy.

  • An Eastern Cooperative Oncology Group (ECOG) performance status of 0-2 was generally required.[14][15]

  • Adequate hematologic, renal, and hepatic function were mandatory.[15]

Treatment Administration:

  • This compound B was administered as an intravenous infusion.

  • The drug was often diluted in normal saline.[11]

  • Due to hypersensitivity reactions, premedication with H1 and H2 receptor blockers and corticosteroids was sometimes implemented.[12][13]

  • The vehicle for this compound B, Cremophor EL, was implicated in some anaphylactic reactions.[3][14]

Dose Escalation and DLT Assessment:

  • A standard dose-escalation scheme was typically employed, with cohorts of patients receiving progressively higher doses.

  • Dose-limiting toxicities were defined as severe non-hematologic or hematologic adverse events occurring within the first cycle of treatment.

Phase II Clinical Trials

Following the determination of recommended doses in Phase I studies, Phase II trials were initiated to evaluate the antitumor activity of this compound B in various cancer types.

Data Summary
Tumor TypeNo. of Patients (Evaluable)Dosing Schedule (mg/m²)Objective Responses (CR/PR)Key ToxicitiesReference
Advanced Malignant Melanoma194.2 (escalating to 5.6) q28d1 PRAnaphylactoid reactions, myopathy[14]
Advanced Malignant Melanoma14 (11)4.2 q28d0Hypersensitivity reactions, nausea, vomiting, diarrhea[15]
Previously Treated Small Cell Lung Cancer156.3 q28d0Severe muscle weakness, myopathy, elevated CPK and aldolase[16]
Advanced Colorectal Cancer153.47 q28d0Nausea and vomiting[4]
Advanced Epithelial Ovarian Cancer15 (12)2.6 q28d0Nausea, vomiting, anemia[17]
Non-Small-Cell Lung Cancer30 (24)3.47 - 9.1 q28d2 Minor ResponsesNeuromuscular toxicity, nausea, vomiting, mild elevation of hepatic enzymes[13]
Experimental Protocols

Patient Selection:

  • Patients had measurable disease according to standard criteria.

  • Specific trials often targeted patients who had received prior chemotherapy.[16]

Response Evaluation:

  • Tumor responses were typically assessed every two cycles of therapy.

  • Standard response criteria of the time were used to classify responses as complete response (CR), partial response (PR), stable disease (SD), or progressive disease (PD).

Experimental Workflow

Clinical_Trial_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Consent Informed Consent Screening->Consent Baseline Baseline Assessment (Tumor Measurement, Labs) Consent->Baseline Treatment This compound B Administration (Cycle 1) Baseline->Treatment Toxicity_Monitoring Toxicity Monitoring Treatment->Toxicity_Monitoring Response_Eval Response Evaluation (After predetermined cycles) Toxicity_Monitoring->Response_Eval Continue_Treat Continue Treatment (If no unacceptable toxicity and no disease progression) Response_Eval->Continue_Treat Response or Stable Disease Off_Study Off Study (Disease Progression or Unacceptable Toxicity) Response_Eval->Off_Study Progression or Toxicity Continue_Treat->Treatment Continue_Treat->Off_Study Data_Analysis Final Data Analysis Off_Study->Data_Analysis

Caption: A generalized workflow for early this compound B clinical trials.

Conclusion

The early clinical trials of this compound B were pivotal in establishing the therapeutic potential and the challenges of developing marine-derived natural products as anticancer agents. While the compound demonstrated some signs of activity, its clinical utility was ultimately limited by a high incidence of toxicities, including severe nausea and vomiting, neuromuscular effects, and hypersensitivity reactions.[12][13][14][16] The knowledge gained from these pioneering studies has been invaluable for the subsequent development of other marine-derived compounds with improved therapeutic indices.

References

The Intricate Dance of Structure and Activity: A Deep Dive into Didemnin Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Didemnins (B1670499), a class of cyclic depsipeptides originally isolated from marine tunicates, have captivated the scientific community for decades with their potent and diverse biological activities. Ranging from anticancer and antiviral to immunosuppressive effects, these molecules hold significant therapeutic promise.[1] This technical guide delves into the core of their biological prowess: the structure-activity relationship (SAR) of didemnin analogues. By understanding how subtle modifications to their chemical architecture influence their biological function, we can pave the way for the rational design of more effective and less toxic therapeutic agents.

Core Principles of this compound Bioactivity: A Tale of Two Targets

The multifaceted biological effects of didemnins are primarily attributed to their interaction with two key cellular proteins: eukaryotic translation elongation factor 1-alpha (eEF1A) and palmitoyl-protein thioesterase 1 (PPT1).[2]

  • eEF1A Inhibition: Didemnins bind to eEF1A, a crucial protein in the translation machinery responsible for delivering aminoacyl-tRNAs to the ribosome.[3] By binding to the GTP-bound form of eEF1A, didemnins stabilize the eEF1A-tRNA complex on the ribosome, thereby stalling protein synthesis.[4][5] This inhibition of protein synthesis is a cornerstone of their cytotoxic and antiviral activities.[6][7]

  • PPT1 Inhibition: this compound B has been shown to be a potent, uncompetitive inhibitor of PPT1, a lysosomal enzyme responsible for removing palmitate groups from proteins.[8][9] This inhibition disrupts cellular signaling pathways that rely on protein palmitoylation, contributing to the induction of apoptosis.[2]

The dual inhibition of these two distinct targets likely accounts for the potent and rapid induction of apoptosis observed with some this compound analogues.[2]

Structure-Activity Relationship: Unraveling the Molecular Blueprint for Potency

Extensive research on a multitude of natural and synthetic this compound analogues has illuminated the critical structural features governing their biological activity. A landmark study by Sakai et al. evaluated 42 different this compound congeners, providing a foundational understanding of their SAR.[10][11]

The Essential Macrocycle

The cyclic depsipeptide core is an absolute requirement for the cytotoxic and antiviral activities of didemnins.[10][11] Linear versions of the this compound structure are largely inactive, highlighting the importance of the macrocyclic conformation for target binding.

The Versatile Side Chain

In contrast to the rigid requirement of the macrocycle, the linear side chain of didemnins can be modified to modulate their biological activity.[10][11] This has been a key area of focus for the development of new analogues with improved therapeutic indices.

Key observations regarding side-chain modifications include:

  • Dehydrothis compound B (Aplidin): This clinically evaluated analogue features a pyruvate (B1213749) residue in place of the lactate (B86563) in this compound B.[12][13] Dehydrothis compound B exhibits enhanced in vitro and in vivo antitumor activity compared to its parent compound.[10][14]

  • Northis compound B: This natural analogue, which lacks a methyl group on the tyrosine residue, demonstrates comparable cytotoxic and antineoplastic activity to this compound B.[1]

  • Aromatic and Aliphatic Substitutions: Replacement of the terminal lactyl residue with mandelyl or 3-(p-hydroxyphenyl)propionyl groups did not significantly affect cytotoxicity. However, the introduction of a lipophilic palmityl residue led to a dramatic decrease in activity.[1]

  • Chirality: The stereochemistry of the amino acid residues is crucial. Inversion of the chirality of the N-methyl-leucine residue resulted in a marked reduction in in vitro activity.[1]

  • Tamandarins: These closely related natural products, which have a different macrocyclic ring size, exhibit potent biological activity comparable to the didemnins, suggesting some flexibility in the macrocycle is tolerated.[15][16]

Quantitative Analysis of this compound Analogue Activity

To facilitate a clear comparison of the biological activities of various this compound analogues, the following tables summarize the available quantitative data from the literature.

Table 1: In Vitro Cytotoxicity of this compound Analogues

CompoundCell LineIC50 (nM)Reference
This compound BL1210 Leukemia1.1[1]
Northis compound BL1210 Leukemia1.1[1]
(Mandelyl)northis compoundL1210 Leukemia1.1[1]
(3-(p-hydroxyphenyl)propionyl)northis compoundL1210 Leukemia1.2[1]
(Palmityl)northis compoundL1210 Leukemia>1000[1]
(D-MeLeu)this compound BL1210 Leukemia180[1]

Table 2: In Vitro Immunosuppressive Activity of this compound B

AssayIC50Reference
Concanavalin A-stimulated blastogenesis50 pg/mL[17]
Lipopolysaccharide-stimulated blastogenesis< 100 pg/mL[17]
Alloantigen-stimulated blastogenesis< 10 pg/mL[17]
Lymphocyte protein synthesis190 ng/mL[17]

Experimental Protocols: A Guide to Key Assays

The following sections provide detailed methodologies for the key experiments cited in the study of this compound analogues.

Cytotoxicity Assay: MTT Method

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[6][9][18]

Materials:

  • 96-well microtiter plates

  • Cancer cell line of interest (e.g., L1210, A549)

  • Complete cell culture medium

  • This compound analogue stock solutions (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound analogues in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[19][20]

Protein Synthesis Inhibition Assay

This assay measures the incorporation of a radiolabeled amino acid into newly synthesized proteins.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound analogue stock solutions

  • [³H]-Leucine or [³⁵S]-Methionine

  • Trichloroacetic acid (TCA)

  • Scintillation counter

Procedure:

  • Cell Culture and Treatment: Culture cells in appropriate plates or flasks. Treat the cells with various concentrations of the this compound analogues for a specified period.

  • Radiolabeling: Add the radiolabeled amino acid to the culture medium and incubate for a short period (e.g., 1-2 hours).

  • Cell Lysis and Precipitation: Wash the cells with cold PBS and lyse them. Precipitate the proteins by adding cold TCA.

  • Measurement of Radioactivity: Collect the protein precipitate on a filter and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Determine the percentage of protein synthesis inhibition relative to the untreated control. Calculate the IC50 value for each analogue.

Mixed Lymphocyte Reaction (MLR) Assay

The MLR assay is an in vitro method to assess the T-cell stimulating capacity of allogeneic cells and the immunosuppressive potential of compounds.[17][21][22]

Materials:

  • Peripheral blood mononuclear cells (PBMCs) from two different donors

  • Complete RPMI-1640 medium

  • Mitomycin C (to inactivate stimulator cells)

  • This compound analogue stock solutions

  • [³H]-Thymidine or a non-radioactive proliferation assay kit (e.g., CFSE, BrdU)

  • Cell harvester and scintillation counter (for [³H]-Thymidine) or flow cytometer/plate reader (for non-radioactive assays)

Procedure:

  • Isolation of PBMCs: Isolate PBMCs from the blood of two healthy, unrelated donors using Ficoll-Paque density gradient centrifugation.

  • Preparation of Responder and Stimulator Cells: Designate PBMCs from one donor as responder cells. Treat the PBMCs from the second donor with Mitomycin C to prevent their proliferation; these will serve as stimulator cells.

  • Co-culture: Co-culture the responder and stimulator cells in a 96-well plate at a ratio of 1:1.

  • Compound Treatment: Add serial dilutions of the this compound analogues to the co-culture.

  • Proliferation Measurement: After 4-5 days of incubation, assess T-cell proliferation.

    • [³H]-Thymidine Incorporation: Add [³H]-Thymidine to the cultures for the final 18-24 hours. Harvest the cells and measure the incorporated radioactivity.

    • CFSE Staining: Label the responder cells with CFSE before co-culture. After incubation, measure the dilution of the CFSE dye by flow cytometry, which is indicative of cell division.

  • Data Analysis: Calculate the percentage of inhibition of T-cell proliferation compared to the untreated control. Determine the IC50 value for each analogue.

Visualizing the Molecular Mechanisms: Signaling Pathways and Workflows

To provide a clearer understanding of the complex biological processes influenced by this compound analogues, the following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows.

Didemnin_eEF1A_Pathway cluster_translation Protein Translation Elongation cluster_inhibition Inhibition by this compound eEF1A_GTP eEF1A-GTP-tRNA (Ternary Complex) Ribosome_A_site Ribosomal A-site eEF1A_GTP->Ribosome_A_site Delivery of aminoacyl-tRNA Blocked_Complex Stalled Ribosomal Complex eEF1A_GTP->Blocked_Complex Peptide_Elongation Peptide Chain Elongation Ribosome_A_site->Peptide_Elongation Ribosome_A_site->Blocked_Complex eEF1A_GDP eEF1A-GDP Peptide_Elongation->eEF1A_GDP GTP Hydrolysis eEF1A_GDP->eEF1A_GTP GEF This compound This compound Analogue This compound->Blocked_Complex Protein_Synthesis_Inhibition Inhibition of Protein Synthesis Blocked_Complex->Protein_Synthesis_Inhibition Leads to Cytotoxicity Cytotoxicity & Antiviral Activity Protein_Synthesis_Inhibition->Cytotoxicity Contributes to

Caption: this compound's Inhibition of Protein Synthesis via eEF1A.

Didemnin_PPT1_Pathway cluster_palmitoylation Protein Palmitoylation Cycle cluster_inhibition Inhibition by this compound Palmitoylated_Protein Palmitoylated Signaling Protein Depalmitoylated_Protein Depalmitoylated Protein Palmitoylated_Protein->Depalmitoylated_Protein Depalmitoylation Depalmitoylated_Protein->Palmitoylated_Protein Palmitoylation (PATs) PPT1 PPT1 Disrupted_Signaling Disruption of Signaling Pathways PPT1->Disrupted_Signaling Inhibition leads to This compound This compound Analogue This compound->PPT1 Inhibits Apoptosis Apoptosis Disrupted_Signaling->Apoptosis Induces MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 add_compounds Add serial dilutions of This compound analogues incubate1->add_compounds incubate2 Incubate for 48-72h add_compounds->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 solubilize Solubilize formazan crystals incubate3->solubilize read_plate Measure absorbance at 570 nm solubilize->read_plate analyze Calculate IC50 values read_plate->analyze end End analyze->end

References

The Dual Molecular Targeting of Didemnin B in Eukaryotic Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Didemnin B, a cyclic depsipeptide originally isolated from the marine tunicate Trididemnum solidum, has demonstrated potent antitumor, antiviral, and immunosuppressive activities. These broad biological effects stem from its ability to engage multiple intracellular targets, leading to a cascade of events that culminate in cell cycle arrest and apoptosis. This technical guide provides an in-depth exploration of the primary molecular targets of this compound B in eukaryotic cells: eukaryotic elongation factor 1-alpha (eEF1A) and palmitoyl-protein thioesterase 1 (PPT1). We will detail the mechanisms of interaction, summarize key quantitative data, provide comprehensive experimental protocols for studying these interactions, and visualize the associated signaling pathways and experimental workflows.

Primary Molecular Targets of this compound B

This compound B exerts its cytotoxic effects through the simultaneous inhibition of two key cellular proteins: eEF1A and PPT1. This dual-targeting mechanism is crucial for its potent induction of apoptosis.

Eukaryotic Elongation Factor 1-Alpha (eEF1A)

The primary and most well-characterized target of this compound B is eEF1A, a crucial component of the protein synthesis machinery. This compound B's interaction with eEF1A leads to a potent inhibition of protein translation.

Mechanism of Action:

This compound B binds to the GTP-bound form of eEF1A, which is in a complex with aminoacyl-tRNA. This binding event stabilizes the entire complex on the ribosome, effectively stalling the elongation phase of protein synthesis. By preventing the release of eEF1A and the subsequent translocation of the ribosome along the mRNA, this compound B brings protein production to a halt.[1][2] This inhibition of the synthesis of short-lived anti-apoptotic proteins is a key contributor to this compound B's pro-apoptotic effects.

Palmitoyl-Protein Thioesterase 1 (PPT1)

A second critical target of this compound B is PPT1, a lysosomal enzyme responsible for the depalmitoylation of modified proteins.

Mechanism of Action:

This compound B acts as an uncompetitive inhibitor of PPT1. This means it binds to the enzyme-substrate complex, preventing the release of the product. The inhibition of PPT1 disrupts normal lysosomal function and protein degradation pathways, contributing to cellular stress and apoptosis.

Quantitative Data on this compound B Interactions

The following table summarizes the key quantitative parameters defining the interaction of this compound B with its molecular targets.

TargetParameterValueCell/SystemReference
Ribosome-eEF1A ComplexDissociation Constant (Kd)4 µMIn vitro[1][3]
Palmitoyl-Protein Thioesterase 1 (PPT1)Inhibition Constant (Ki)92 nMRecombinant Human PPT1

Signaling Pathways

The dual inhibition of eEF1A and PPT1 by this compound B converges on the intrinsic pathway of apoptosis. The following diagram illustrates the proposed signaling cascade.

DidemninB_Apoptosis_Pathway cluster_eEF1A eEF1A Pathway cluster_PPT1 PPT1 Pathway cluster_Apoptosis Apoptosis Induction DidemninB This compound B eEF1A eEF1A DidemninB->eEF1A inhibits PPT1 PPT1 DidemninB->PPT1 inhibits ProteinSynthesis Protein Synthesis eEF1A->ProteinSynthesis facilitates MitochondrialStress Mitochondrial Stress eEF1A->MitochondrialStress depletion of anti-apoptotic proteins leads to AntiApoptotic Anti-apoptotic Proteins (e.g., Mcl-1, Bcl-2) ProteinSynthesis->AntiApoptotic produces Lysosomal Lysosomal Function PPT1->Lysosomal maintains PPT1->MitochondrialStress disruption of proteostasis leads to Proteostasis Proteostasis Lysosomal->Proteostasis regulates Caspase9 Caspase-9 Activation MitochondrialStress->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound B-induced apoptosis signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the interaction of this compound B with its molecular targets.

Co-Immunoprecipitation of eEF1A with this compound B

This protocol details the co-immunoprecipitation of eEF1A to demonstrate its interaction with this compound B in a cellular context.

Materials:

  • HEK293T cells

  • This compound B (in DMSO)

  • Co-Immunoprecipitation (Co-IP) Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, 5% glycerol, protease inhibitor cocktail)

  • Anti-eEF1A antibody

  • Control IgG antibody

  • Protein A/G magnetic beads

  • Wash Buffer (Co-IP Lysis Buffer without protease inhibitors)

  • Elution Buffer (0.1 M glycine, pH 2.5)

  • Neutralization Buffer (1 M Tris-HCl, pH 8.5)

  • SDS-PAGE gels and buffers

  • Western blot apparatus and reagents

  • Anti-eEF1A antibody for Western blotting

Procedure:

  • Cell Culture and Treatment:

    • Culture HEK293T cells to 80-90% confluency.

    • Treat cells with 1 µM this compound B or DMSO (vehicle control) for 4 hours.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold Co-IP Lysis Buffer to each 10 cm plate.

    • Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube.

  • Pre-clearing:

    • Add 20 µL of Protein A/G magnetic beads to the lysate.

    • Incubate with rotation for 1 hour at 4°C.

    • Place the tube on a magnetic rack and transfer the supernatant to a new tube.

  • Immunoprecipitation:

    • Add 2-5 µg of anti-eEF1A antibody or control IgG to the pre-cleared lysate.

    • Incubate with rotation for 4 hours to overnight at 4°C.

    • Add 30 µL of Protein A/G magnetic beads and incubate for an additional 1-2 hours at 4°C.

  • Washing:

    • Pellet the beads on a magnetic rack and discard the supernatant.

    • Wash the beads three times with 1 mL of Wash Buffer.

  • Elution:

    • Add 50 µL of Elution Buffer to the beads and incubate for 5 minutes at room temperature.

    • Pellet the beads and transfer the supernatant to a new tube containing 5 µL of Neutralization Buffer.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-eEF1A antibody.

CoIP_Workflow start Start: HEK293T Cells treatment Treat with this compound B or DMSO start->treatment lysis Cell Lysis treatment->lysis preclear Pre-clear with Protein A/G Beads lysis->preclear ip Immunoprecipitation with anti-eEF1A or IgG preclear->ip capture Capture with Protein A/G Beads ip->capture wash Wash Beads capture->wash elute Elute Bound Proteins wash->elute analysis SDS-PAGE and Western Blot elute->analysis end End: Detect eEF1A analysis->end

Caption: Co-Immunoprecipitation Workflow.

In Vitro Translation Assay

This protocol describes an in vitro translation assay to measure the inhibitory effect of this compound B on protein synthesis.

Materials:

  • Rabbit reticulocyte lysate in vitro translation kit

  • Luciferase mRNA template

  • Amino acid mixture (containing 35S-methionine)

  • This compound B (various concentrations)

  • Trichloroacetic acid (TCA)

  • Scintillation counter and fluid

Procedure:

  • Reaction Setup:

    • Prepare a master mix containing rabbit reticulocyte lysate, amino acid mixture (with 35S-methionine), and luciferase mRNA according to the kit manufacturer's instructions.

    • Aliquot the master mix into separate reaction tubes.

  • Inhibition:

    • Add this compound B to the reaction tubes to achieve a range of final concentrations (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM).

    • Include a no-template control.

  • Incubation:

    • Incubate the reactions at 30°C for 90 minutes.

  • Protein Precipitation:

    • Stop the reactions by adding an equal volume of 20% TCA.

    • Incubate on ice for 30 minutes.

  • Quantification:

    • Collect the precipitated protein on glass fiber filters.

    • Wash the filters with 5% TCA and then ethanol.

    • Dry the filters and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound B concentration relative to the vehicle control.

    • Determine the IC50 value.

IVT_Workflow start Start: In Vitro Translation Mix add_db Add this compound B (various concentrations) start->add_db incubate Incubate at 30°C add_db->incubate precipitate Precipitate Proteins with TCA incubate->precipitate filter Collect on Filters precipitate->filter quantify Quantify Radioactivity filter->quantify analyze Calculate IC50 quantify->analyze end End: Determine Inhibition analyze->end PPT1_Assay_Workflow start Start: 96-well Plate add_buffer Add Assay Buffer start->add_buffer add_db Add this compound B add_buffer->add_db add_ppt1 Add PPT1 Enzyme add_db->add_ppt1 preincubate Pre-incubate add_ppt1->preincubate add_substrate Add Fluorogenic Substrate preincubate->add_substrate incubate Incubate at 37°C add_substrate->incubate stop_reaction Stop Reaction incubate->stop_reaction read_fluorescence Read Fluorescence stop_reaction->read_fluorescence analyze Calculate Ki read_fluorescence->analyze end End: Determine Inhibition analyze->end

References

The Differential Biological Activities of Didemnin Variants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Didemnins (B1670499), a class of cyclic depsipeptides isolated from marine tunicates of the genus Trididemnum, have garnered significant scientific interest due to their potent and varied biological activities. This technical guide provides an in-depth analysis of the differential activities of three primary variants: Didemnin A, B, and C. The document focuses on their anticancer, antiviral, and immunosuppressive properties, with a core emphasis on the underlying molecular mechanisms, quantitative comparisons of their potencies, and detailed experimental methodologies. This compound B, the most extensively studied of the three, serves as the primary exemplar to elucidate the family's mechanism of action, which predominantly involves the inhibition of protein synthesis through interaction with eukaryotic elongation factor 1-alpha (eEF1A). This guide aims to be a comprehensive resource for researchers engaged in the study of natural product pharmacology and the development of novel therapeutics.

Introduction

Since their initial discovery, didemnins have been recognized for their remarkable biological potential. Among the variants, this compound B has demonstrated the most potent and promising therapeutic activities, leading to its advancement into clinical trials for various cancers.[1][2] Didemnins A, B, and C share a common cyclic depsipeptide core structure but differ in their side chains, which accounts for the variations in their biological potency. This guide will systematically explore these differences, providing a comparative analysis of their activities and the experimental frameworks used to evaluate them.

Mechanism of Action: Inhibition of Protein Synthesis

The primary mechanism by which didemnins exert their cytotoxic and antiviral effects is through the potent inhibition of protein synthesis.[3][4] This is achieved by targeting the eukaryotic elongation factor 1-alpha (eEF1A), a crucial component of the protein translation machinery.[5][6]

This compound B binds to the GTP-bound form of eEF1A, stabilizing the eEF1A-GTP-aminoacyl-tRNA complex on the ribosome.[7][8] This stabilization prevents the release of eEF1A after GTP hydrolysis, which in turn stalls the translocation of the ribosome along the mRNA.[4][9] Consequently, the elongation phase of protein synthesis is halted, leading to cell growth arrest and, at higher concentrations, apoptosis.[10] The interaction of this compound B with eEF1A is highly specific and is considered the cornerstone of its biological activity.[5]

Signaling Pathway of this compound B-Mediated Protein Synthesis Inhibition

DidemninB_Pathway cluster_ribosome Ribosome A_site A Site Stalled_Complex Ribosome-eEF1A-aa-tRNA -Didemnin B Complex (Stalled) P_site P Site eEF1A_GTP_aa_tRNA eEF1A-GTP-aa-tRNA (Ternary Complex) eEF1A_GTP_aa_tRNA->A_site Binds to A site Didemnin_B This compound B Didemnin_B->eEF1A_GTP_aa_tRNA Binds Stalled_Complex->Inhibition eEF2 eEF2 Translocation Translocation eEF2->Translocation Mediates Protein_Elongation Protein Elongation Translocation->Protein_Elongation Leads to

Caption: this compound B inhibits protein synthesis by stabilizing the eEF1A complex on the ribosome.

Comparative Biological Activities

While this compound B is the most potent variant, Didemnins A and C also exhibit biological activities, albeit to a lesser extent. The following tables summarize the available quantitative data for their cytotoxic and antiviral effects.

Cytotoxic Activity

The cytotoxicity of this compound variants has been evaluated against a wide range of cancer cell lines. This compound B consistently demonstrates the lowest IC50 values, indicating the highest potency.

Table 1: Comparative Cytotoxicity (IC50) of this compound Variants Against Cancer Cell Lines

This compound VariantCell LineCancer TypeIC50Reference
This compound A L1210Murine Leukemia~20-fold higher than this compound B[11]
This compound B L1210Murine Leukemia1.1 ng/mL[12]
P388Murine Leukemia--
B16Murine Melanoma--
HT-29Human Colon Carcinoma-[10]
CT-2Human Colon CarcinomaMore sensitive than HT-29[10]
Vaco451Human Colon Cancer~32 nM (LC50)[13]
HCC1187Human Breast CancerSensitive[13]
NCI-H211Human Small Cell Lung CancerSensitive[13]
Various (Human Tumors)Breast, Ovary, Kidney, Mesothelioma, SarcomaMedian ID50: 4.2 x 10⁻³ µg/mL (continuous exposure)[1]
This compound C --Data not widely available-

Note: Direct comparative IC50 values for all three variants in the same study are scarce. The table reflects data compiled from multiple sources.

Antiviral Activity

Didemnins have shown efficacy against both DNA and RNA viruses. This compound B is reported to be the most active antiviral agent among the three.[14][15]

Table 2: Comparative Antiviral Activity (EC50) of this compound Variants

This compound VariantVirusCell LineEC50 / ActivityReference
This compound A Herpes Simplex Virus 1 (HSV-1)-Less potent than this compound B[2]
This compound B Coxsackievirus A21VeroActive at 50 µg/mL[12]
Equine RhinovirusVeroActive at 50 µg/mL[12]
Parainfluenza Virus 3VeroActive at 50 µg/mL[12]
Herpes Simplex Virus 1 (HSV-1)VeroActive at 50 µg/mL[12]
Herpes Simplex Virus 2 (HSV-2)VeroActive at 50 µg/mL[12]
This compound C --Data not widely available-

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of Didemnins.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Workflow for MTT Assay

MTT_Workflow Cell_Seeding 1. Seed cells in a 96-well plate (e.g., 5,000-10,000 cells/well) Incubation1 2. Incubate for 24h (37°C, 5% CO2) to allow cell attachment Cell_Seeding->Incubation1 Drug_Treatment 3. Treat cells with serial dilutions of this compound variants Incubation1->Drug_Treatment Incubation2 4. Incubate for desired exposure time (e.g., 24, 48, or 72 hours) Drug_Treatment->Incubation2 MTT_Addition 5. Add MTT solution (e.g., 0.5 mg/mL final conc.) to each well Incubation2->MTT_Addition Incubation3 6. Incubate for 2-4 hours (Formation of formazan (B1609692) crystals) MTT_Addition->Incubation3 Solubilization 7. Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals Incubation3->Solubilization Absorbance_Measurement 8. Measure absorbance at ~570 nm using a microplate reader Solubilization->Absorbance_Measurement

Caption: Workflow for determining cytotoxicity using the MTT assay.

Detailed Protocol:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of this compound A, B, and C in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the respective concentrations of the this compound variants. Include vehicle-treated and untreated control wells.

  • Exposure: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each this compound variant.

In Vitro Protein Synthesis Inhibition Assay

This assay measures the ability of Didemnins to inhibit protein synthesis in a cell-free system, typically using a rabbit reticulocyte lysate. The incorporation of a radiolabeled amino acid into newly synthesized proteins is quantified.

Workflow for In Vitro Protein Synthesis Inhibition Assay

Protein_Synthesis_Workflow Reaction_Setup 1. Prepare reaction mix: - Rabbit reticulocyte lysate - Amino acid mixture (minus one) - Radiolabeled amino acid (e.g., ³⁵S-Met) - mRNA template (e.g., Luciferase mRNA) Inhibitor_Addition 2. Add serial dilutions of This compound variants to the reaction mix Reaction_Setup->Inhibitor_Addition Incubation 3. Incubate at 30-37°C for 60-90 minutes Inhibitor_Addition->Incubation Precipitation 4. Stop the reaction and precipitate proteins (e.g., using trichloroacetic acid - TCA) Incubation->Precipitation Washing 5. Wash the precipitate to remove unincorporated radiolabeled amino acids Precipitation->Washing Quantification 6. Quantify the radioactivity of the precipitate using a scintillation counter Washing->Quantification Data_Analysis 7. Calculate the percentage of protein synthesis inhibition Quantification->Data_Analysis

Caption: Workflow for the in vitro protein synthesis inhibition assay.

Detailed Protocol:

  • Reaction Mixture Preparation: In a microcentrifuge tube on ice, prepare a reaction mixture containing rabbit reticulocyte lysate, an amino acid mixture lacking methionine, and a suitable mRNA template (e.g., luciferase mRNA).

  • Inhibitor Addition: Add varying concentrations of this compound A, B, or C to the reaction tubes. Include a control with no inhibitor.

  • Initiation of Translation: Add a radiolabeled amino acid, such as [³⁵S]-methionine, to initiate the translation reaction.

  • Incubation: Incubate the reaction mixture at 30°C for 60-90 minutes.

  • Reaction Termination and Precipitation: Stop the reaction by adding a solution of NaOH and H₂O₂. Precipitate the newly synthesized proteins by adding trichloroacetic acid (TCA).

  • Washing: Collect the precipitate on filter paper and wash it with TCA and then ethanol (B145695) to remove unincorporated [³⁵S]-methionine.

  • Quantification: Measure the radioactivity of the dried filter papers using a scintillation counter.

  • Data Analysis: Determine the percentage of inhibition of protein synthesis for each this compound concentration compared to the control and calculate the IC50 value.[16]

Conclusion

The this compound family of cyclic depsipeptides, particularly this compound B, represents a class of highly potent natural products with significant therapeutic potential. Their primary mechanism of action, the inhibition of protein synthesis via targeting of eEF1A, is a well-established and critical pathway in cell proliferation and viral replication. This guide has provided a comparative overview of the biological activities of this compound A, B, and C, highlighting the superior potency of this compound B. The detailed experimental protocols and workflow diagrams offer a practical resource for researchers investigating these and other natural product-derived compounds. While the toxicity of Didemnins has posed challenges in their clinical development, ongoing research into their structure-activity relationships and the development of synthetic analogs may lead to new therapeutic agents with improved efficacy and safety profiles.[3]

References

A Historical Perspective of Didemnin Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Didemnins are a class of cyclic depsipeptides originally isolated in 1978 from the Caribbean tunicate Trididemnum solidum.[1] Among the various members of this family, Didemnin B emerged as the most biologically potent, exhibiting significant antiviral, immunosuppressive, and antitumor activities.[1][2] This potent bioactivity led to this compound B becoming the first marine-derived natural product to enter human clinical trials for cancer in the United States.[3] However, its clinical development was hampered by a narrow therapeutic window and significant toxicity.[1][4]

Subsequent research led to the development of dehydrothis compound B, also known as Plitidepsin (B549178) (Aplidin®), a semi-synthetic derivative with an improved therapeutic index.[4] A pivotal discovery in the history of this compound research was the finding that these compounds are not produced by the tunicate itself, but by a symbiotic bacterium, Tistrella mobilis.[5][6] This discovery has opened new avenues for the sustainable production of Didemnins and their analogs through fermentation and genetic engineering.

This technical guide provides a comprehensive historical perspective on this compound research, detailing its mechanism of action, summarizing key quantitative data from preclinical and clinical studies, outlining experimental protocols, and visualizing the intricate signaling pathways modulated by these fascinating marine-derived compounds.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of this compound B and its analog, Plitidepsin.

Table 1: In Vitro Cytotoxicity of this compound B
Cell LineAssay TypeIC50 / ID50Exposure TimeReference
L1210 LeukemiaGrowth Inhibition0.001 µg/mLNot Specified[7]
Human Tumors (Median)Human Tumor Stem Cell Assay4.2 x 10⁻³ µg/mLContinuous[1]
Human Tumors (Median)Human Tumor Stem Cell Assay46 x 10⁻³ µg/mL1 hour[1]
MCF-7 (Breast Carcinoma)Protein Synthesis Inhibition12 nMNot Specified[6]
Table 2: Preclinical In Vivo Antitumor Activity of this compound B
Tumor ModelHostActivityReference
B16 MelanomaMurineGood[7][8]
M5076 SarcomaMurineModerate[7][8]
P388 LeukemiaMurineModerate[7][8]
Ehrlich CarcinomaMurineTumor cell decrease by 70-90% (at 2.5 µ g/mouse/day )[9]
Table 3: this compound B Phase I Clinical Trial Data
Dosing ScheduleNo. of PatientsDose RangeDose-Limiting Toxicity (DLT)Recommended Phase II DoseReference
4 weekly IV injections in a 6-week cycle530.4 - 2.5 mg/m²/weekNausea, vomiting, generalized weakness2.3 mg/m²/week x 4[2]
5-day bolus350.03 - 2.00 mg/m²/dayNausea and vomiting1.6 mg/m²/day[8]
Single IV infusion every 28 days430.14 - 4.51 mg/m²Nausea and vomiting2.67 mg/m² (without antiemetics), 3.47 mg/m² (with antiemetics)[10]
Single bolus infusion over 30 min every 28 days30 (NSCLC)3.47 - 9.1 mg/m²Neuromuscular toxicity6.3 mg/m²[11]
Table 4: this compound B Phase II Clinical Trial Results
Cancer TypeNo. of PatientsDosing RegimenObjective Response RateKey Findings & ToxicitiesReference
Advanced Colorectal Cancer153.47 mg/m² IV every 28 days0%Inactive at this dose and schedule. Minimal toxicity.[3]
Previously Treated Small Cell Lung Cancer156.3 mg/m² IV every 28 days0%Toxic but inactive. Severe neuromuscular toxicity.[12]
Hormonally Refractory Metastatic Prostate Cancer323.5 mg/m² or 6.3 mg/m² IV every 28 days3% (1 partial response)Not recommended for further evaluation as a single agent. Nausea, vomiting, diarrhea, serious cardiac and pulmonary toxicities.[13]
Advanced Adenocarcinoma of the Kidney223.47 mg/m² IV every 28 days0%Toxic but inactive. Nausea, vomiting, exacerbation of coronary artery disease, hyperglycemia, anorexia, diarrhea, hepatitis.[14]
Table 5: Plitidepsin (Aplidin®) Clinical Trial Data
Trial PhaseCancer TypeNo. of PatientsTreatment RegimenKey Efficacy ResultsReference
Phase III (ADMYRE)Relapsed/Refractory Multiple Myeloma255Plitidepsin + Dexamethasone vs. Dexamethasone alone35% reduction in risk of progression or death. Met primary endpoint of Progression-Free Survival (PFS).[15]
Phase IIRelapsed/Refractory Multiple Myeloma51Plitidepsin (5 mg/m² every 2 weeks) +/- DexamethasonePromising activity with an acceptable toxicity profile.[16]
Phase IbRelapsed/Refractory Multiple Myeloma18Plitidepsin + Bortezomib + Dexamethasone55% response rate.[17]
Phase I/IICOVID-19Not SpecifiedPlitidepsinViral load reduced by 50% by day 7 and 70% by day 15. Over 80% of patients discharged by day 15.[18]

Experimental Protocols

Isolation of Didemnins from Trididemnum solidum

This protocol is a generalized procedure based on common practices for the isolation of natural products from marine invertebrates.

Materials:

  • Freeze-dried Trididemnum solidum tissue

  • Dichloromethane (DCM)

  • Methanol (B129727) (MeOH)

  • C18 solid-phase extraction (SPE) column

  • High-performance liquid chromatography (HPLC) system with a C18 column

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Rotary evaporator

  • Lyophilizer

Procedure:

  • Extraction: The freeze-dried tunicate tissue is exhaustively extracted with a 1:1 mixture of DCM and MeOH at room temperature. The resulting crude extract is filtered and concentrated under reduced pressure using a rotary evaporator.[19]

  • Fractionation: The crude extract is subjected to C18 flash column chromatography. The column is eluted with a stepwise gradient of water and methanol mixtures.[19]

  • Bioassay-Guided Fractionation: Fractions are screened for biological activity (e.g., cytotoxicity against a cancer cell line). The most active fractions are selected for further purification.

  • HPLC Purification: The active fraction is subjected to reversed-phase HPLC on a C18 column. A gradient elution of methanol in water with 0.05% TFA is used to separate the individual this compound compounds.[19]

  • Compound Identification: The pure compounds are identified by spectroscopic methods, including high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, and by comparison with data for known Didemnins.[19]

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxicity of a compound against cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well microplates

  • This compound B stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count the cells. Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound B in cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound B. Include wells with medium and DMSO as a vehicle control and wells with medium only as a blank.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Mechanisms of Action

Inhibition of Protein Synthesis

This compound B's primary mechanism of action is the inhibition of protein synthesis. It achieves this by targeting the eukaryotic elongation factor 1-alpha (eEF1A).[20] this compound B binds to the GTP-bound form of eEF1A, stabilizing the eEF1A-aminoacyl-tRNA complex on the ribosomal A-site.[20][21][22] This stabilization prevents the subsequent translocation step, which is dependent on eukaryotic elongation factor 2 (eEF2), thereby halting peptide chain elongation.[20][21]

Protein_Synthesis_Inhibition eEF1A_GTP eEF1A-GTP Ribosome_A_site Ribosome A-site eEF1A_GTP->Ribosome_A_site Delivers aa-tRNA aa_tRNA Aminoacyl-tRNA aa_tRNA->Ribosome_A_site Translocation Translocation Ribosome_A_site->Translocation eEF2 eEF2 eEF2->Translocation Elongation Peptide Elongation Translocation->Elongation DidemninB This compound B DidemninB->Ribosome_A_site Stabilizes eEF1A-GTP-aa-tRNA complex Inhibition Inhibition Inhibition->Translocation

Caption: this compound B inhibits protein synthesis by targeting eEF1A.

Induction of Apoptosis

This compound B is a potent inducer of apoptosis in various cancer cell lines.[23][24] This process is mediated through the activation of caspases, key executioners of apoptosis.[6][25] Interestingly, in some cell lines, the induction of apoptosis by this compound B appears to be independent of its protein synthesis inhibition activity.[6] While the precise upstream signaling events are still under investigation, it is known that this compound B's interaction with palmitoyl-protein thioesterase 1 (PPT1) contributes to the apoptotic response.[4]

Apoptosis_Induction DidemninB This compound B PPT1 PPT1 Inhibition DidemninB->PPT1 Upstream_Signals Upstream Apoptotic Signals (Mechanism not fully elucidated) DidemninB->Upstream_Signals PPT1->Upstream_Signals Caspase_Activation Caspase Activation Upstream_Signals->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Cell_Cycle_Arrest G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 Cyclin_CDK Cyclin/CDK Complexes (e.g., Cyclin D/CDK4/6, Cyclin E/CDK2) Cyclin_CDK->S Promotes G1/S Transition DidemninB This compound B Protein_Synth_Inhib Protein Synthesis Inhibition DidemninB->Protein_Synth_Inhib Arrest Arrest Protein_Synth_Inhib->Cyclin_CDK Reduces levels Arrest->G1

References

Methodological & Application

Application Notes and Protocols for Didemnin B in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Didemnin B is a cyclic depsipeptide originally isolated from the marine tunicate Trididemnum solidum. It has demonstrated potent antitumor, antiviral, and immunosuppressive activities.[1] Its primary mechanism of action is the inhibition of protein synthesis, making it a valuable tool for studying translational control and for its potential as a therapeutic agent.[2] These application notes provide detailed protocols for the use of this compound B in cell culture experiments, including methods for assessing cytotoxicity, apoptosis, and its impact on specific signaling pathways.

Mechanism of Action

This compound B exerts its biological effects primarily through the inhibition of protein synthesis. It binds to the eukaryotic elongation factor 1-alpha (eEF1A1), stabilizing the eEF1A1-GTP-aminoacyl-tRNA complex on the ribosome. This action prevents the translocation step of elongation, thereby halting protein production.[1][3] Beyond its role in translation inhibition, this compound B has also been shown to induce rapid apoptosis in various cancer cell lines and to activate the mTORC1 signaling pathway.[4][5]

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound B (IC50 Values)

The half-maximal inhibitory concentration (IC50) of this compound B varies across different cancer cell lines and experimental conditions such as exposure time. The following table summarizes reported IC50 values.

Cell LineCancer TypeIC50 (nM)Exposure Time
Vaco451Colon Cancer~3296 hours[4]
HCT116Colon Cancer~74 hours[6]
MCF-7Breast Cancer12Not Specified[7]
L1210Murine LeukemiaPotent inhibitor (specific IC50 not provided)Not Specified[8]
Various Human TumorsBreast, Ovary, Kidney Carcinoma, Mesothelioma, SarcomaMedian ID50 of 4.2 ng/mL (continuous exposure)Continuous[9]
Various Human TumorsBreast, Ovary, Kidney Carcinoma, Mesothelioma, SarcomaMedian ID50 of 46 ng/mL (1-hour exposure)1 hour[9]

Experimental Protocols

Preparation of this compound B Stock Solution

Materials:

  • This compound B (lyophilized powder)

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

Protocol:

  • This compound B is highly soluble in DMSO.[4]

  • To prepare a 1 mM stock solution, dissolve 1.112 mg of this compound B (Molecular Weight: 1112.35 g/mol ) in 1 mL of DMSO.

  • Gently vortex to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.[4]

Cell Viability Assay (MTT Assay)

This protocol is designed to determine the cytotoxic effects of this compound B on a chosen cell line.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound B stock solution (1 mM in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound B in complete culture medium from the stock solution. A typical starting range would be from 1 nM to 1 µM. Include a vehicle control (DMSO) at the same concentration as the highest this compound B treatment.

  • Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound B.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Following incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[10]

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol allows for the detection and quantification of apoptotic cells following this compound B treatment.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound B stock solution (1 mM in DMSO)

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound B (e.g., 10 nM, 100 nM, 1 µM) for a duration known to induce apoptosis (e.g., 2-6 hours).[4][5] Include a vehicle control.

  • Harvest the cells, including any floating cells in the supernatant, by trypsinization followed by centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[11]

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[11]

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.[12]

  • Add 400 µL of 1X Binding Buffer to each tube.[11]

  • Analyze the samples by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.

Western Blot Analysis of Protein Synthesis Inhibition

This protocol is to visualize the effect of this compound B on global protein synthesis.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound B stock solution (1 mM in DMSO)

  • 6-well plates

  • Puromycin (B1679871) (stock solution)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against Puromycin

  • Primary antibody for a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Pre-treat the cells with the desired concentrations of this compound B (e.g., 10 nM, 100 nM) for 30 minutes.

  • Add Puromycin to the media at a final concentration of 1 µM and incubate for an additional 30 minutes.

  • Aspirate the media and wash the cells with ice-cold PBS.

  • Lyse the cells in RIPA buffer and collect the lysates.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.

  • Load equal amounts of protein per lane and perform SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-Puromycin antibody overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Visualize the bands using an imaging system. A decrease in the puromycin signal in this compound B-treated cells indicates inhibition of protein synthesis. Also probe for a loading control to ensure equal protein loading.

Mandatory Visualizations

Didemnin_B_Signaling_Pathway Didemnin_B This compound B eEF1A1 eEF1A1 Didemnin_B->eEF1A1 Apoptosis Apoptosis Didemnin_B->Apoptosis mTORC1 mTORC1 Didemnin_B->mTORC1 Activates Ribosome Ribosome eEF1A1->Ribosome Inhibits Translocation Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis

This compound B's primary signaling interactions.

Experimental_Workflow_MTT cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Seed_Cells 1. Seed Cells in 96-well plate Prepare_Didemnin_B 2. Prepare this compound B serial dilutions Treat_Cells 3. Treat cells with This compound B Prepare_Didemnin_B->Treat_Cells Incubate 4. Incubate for 24-72 hours Treat_Cells->Incubate Add_MTT 5. Add MTT reagent Incubate->Add_MTT Incubate_MTT 6. Incubate for 2-4 hours Add_MTT->Incubate_MTT Add_Solubilizer 7. Add solubilization solution Incubate_MTT->Add_Solubilizer Read_Absorbance 8. Read Absorbance at 570 nm Add_Solubilizer->Read_Absorbance Calculate_IC50 9. Calculate IC50 Read_Absorbance->Calculate_IC50

References

In Vitro Assays to Measure Didemnin B Cytotoxicity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Didemnin B is a cyclic depsipeptide originally isolated from the marine tunicate Trididemnum solidum. It was the first marine-derived compound to enter clinical trials as an anti-cancer agent.[1] this compound B exhibits potent cytotoxic, antiviral, and immunosuppressive activities.[1][2] Its primary mechanism of action involves the inhibition of protein synthesis, which is closely correlated with the inhibition of cancer cell growth.[3] This document provides detailed protocols for common in vitro assays to measure the cytotoxicity of this compound B, presents its reported cytotoxic activity in various cancer cell lines, and illustrates its mechanism of action.

This compound B exerts its cytotoxic effects through a dual-targeting mechanism, inhibiting both eukaryotic translation elongation factor 1 alpha 1 (eEF1A1) and palmitoyl-protein thioesterase 1 (PPT1).[4][5] This dual inhibition leads to a rapid and profound induction of apoptosis in sensitive cancer cells.[4] Understanding the in vitro cytotoxicity of this compound B is crucial for its continued evaluation as a potential therapeutic agent.

Data Presentation: this compound B Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the cytotoxicity of a compound. The following table summarizes the reported IC50 values for this compound B in various human and murine cancer cell lines. It is important to note that IC50 values can vary depending on the cell line, exposure time, and the specific assay used.[6]

Cell LineCancer TypeIC50 ValueExposure TimeAssay Type
L1210Murine Leukemia1.1 ng/mL (~1 nM)Not SpecifiedNot Specified
P388Murine LeukemiaPotent ActivityIn vivoSurvival
Vaco451Human Colon AdenocarcinomaLow nM range6 hoursCell Viability
HT-29Human Colon AdenocarcinomaMinimum survival at 10⁻⁸ M3 hoursClonogenic Assay
CT-2Human Colon CarcinomaMost sensitive (IC50 not specified)Not SpecifiedMTT Proliferation Test
Fresh Human Tumor CellsBreast, Ovary, Kidney Carcinoma, Mesothelioma, SarcomaMedian ID50: 4.2 x 10⁻³ µg/mL (continuous)ContinuousHuman Tumor Stem Cell Assay
Fresh Human Tumor CellsBreast, Ovary, Kidney Carcinoma, Mesothelioma, SarcomaMedian ID50: 46 x 10⁻³ µg/mL (1 hour)1 hourHuman Tumor Stem Cell Assay

Mandatory Visualization

Signaling Pathway of this compound B-Induced Apoptosis

DidemninB_Signaling cluster_targets Direct Targets cluster_effects Cellular Effects DidemninB This compound B eEF1A1 eEF1A1 DidemninB->eEF1A1 Inhibits PPT1 PPT1 DidemninB->PPT1 Inhibits ProteinSynthInhibition Protein Synthesis Inhibition eEF1A1->ProteinSynthInhibition Required for LysosomalDysfunction Lysosomal Dysfunction PPT1->LysosomalDysfunction Maintains function Mcl1_decrease Decreased Mcl-1 (Anti-apoptotic) ProteinSynthInhibition->Mcl1_decrease Apoptosis Apoptosis Mcl1_decrease->Apoptosis Promotes LysosomalDysfunction->Apoptosis Promotes

Caption: Signaling pathway of this compound B-induced cytotoxicity.

Experimental Workflow for In Vitro Cytotoxicity Assessment

Cytotoxicity_Workflow cluster_assays Cytotoxicity Assays start Start: Prepare this compound B Stock Solution cell_culture 1. Cell Culture (Select appropriate cancer cell line) start->cell_culture cell_seeding 2. Cell Seeding (Plate cells in 96-well plates) cell_culture->cell_seeding treatment 3. Treatment (Add serial dilutions of this compound B) cell_seeding->treatment incubation 4. Incubation (e.g., 24, 48, 72 hours) treatment->incubation mtt_assay MTT Assay (Measures metabolic activity) incubation->mtt_assay ldh_assay LDH Assay (Measures membrane integrity) incubation->ldh_assay data_analysis 5. Data Analysis (Calculate % viability and IC50) mtt_assay->data_analysis ldh_assay->data_analysis end End: Report Cytotoxicity Profile data_analysis->end

References

Application Notes and Protocols for the Synthesis of Didemnin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of Didemnin derivatives, a class of cyclic depsipeptides with potent antitumor, antiviral, and immunosuppressive properties. This compound B was the first marine natural product to enter clinical trials for cancer treatment.[1][2] Its derivatives, such as Dehydrothis compound B (Aplidin®), continue to be of significant interest in drug development.[3][4] These compounds primarily exert their biological effects through the inhibition of protein synthesis by binding to the eukaryotic elongation factor 1-alpha (eEF-1α) and through the modulation of signaling pathways such as the mTOR pathway.[5][6][7]

I. Synthetic Strategies for this compound Derivatives

The total synthesis of this compound derivatives is a complex undertaking that has been achieved through various strategies, primarily in solution-phase. The core structure is a 23-membered depsipeptide macrocycle, with variations in the side chain attached to the threonine residue dictating the specific derivative.[1][8]

A common synthetic approach involves the following key stages:

  • Synthesis of Linear Precursors: The linear depsipeptide chain is assembled through sequential coupling of protected amino acid and hydroxy acid fragments.

  • Macrocyclization: The linear precursor is cyclized to form the 23-membered ring. This is a critical step, often requiring high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization.

  • Side Chain Attachment and Deprotection: The desired side chain is coupled to the macrocycle, followed by the removal of protecting groups to yield the final this compound derivative.

A variety of coupling reagents are employed for both the linear chain elongation and the final side chain attachment, including BOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyBrOP (Bromotripyrrolidinophosphonium hexafluorophosphate).[9]

Below is a generalized workflow for the synthesis of this compound derivatives.

Synthetic Workflow for this compound Derivatives cluster_synthesis Synthesis of Linear Depsipeptide Precursor cluster_macrocyclization Macrocyclization cluster_final_steps Final Derivatization start Protected Amino Acids & Hydroxy Acids coupling1 Sequential Coupling Reactions start->coupling1 linear_precursor Linear Depsipeptide Precursor coupling1->linear_precursor deprotection1 Selective Deprotection linear_precursor->deprotection1 cyclization Intramolecular Cyclization deprotection1->cyclization macrocycle Protected this compound Macrocycle cyclization->macrocycle side_chain_coupling Side Chain Coupling macrocycle->side_chain_coupling deprotection2 Final Deprotection side_chain_coupling->deprotection2 final_product This compound Derivative deprotection2->final_product

Caption: Generalized workflow for the synthesis of this compound derivatives.

II. Experimental Protocols

This section provides detailed protocols for key synthetic steps in the preparation of this compound derivatives, based on established literature procedures.

Protocol 1: Synthesis of the Dehydrothis compound B Side Chain (Pyr-Pro-OH)

This protocol describes the synthesis of the pyruvoyl-proline side chain necessary for Dehydrothis compound B.[9]

Materials:

  • H-Pro-OBzl (Proline benzyl (B1604629) ester)

  • Pyruvic acid

  • DCC (N,N'-Dicyclohexylcarbodiimide)

  • HOBt (Hydroxybenzotriazole)

  • DIEA (N,N-Diisopropylethylamine)

  • Pd-C (Palladium on carbon)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Ethyl acetate (B1210297) (EtOAc)

  • Petroleum ether

Procedure:

  • Amide Bond Formation:

    • Dissolve H-Pro-OBzl and pyruvic acid in DCM.

    • Add DCC, HOBt, and DIEA to the solution.

    • Stir the reaction mixture at room temperature overnight.

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Wash the organic layer with 5% HCl, 5% NaHCO3, and saturated NaCl solution.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel using an EtOAc/petroleum ether gradient to yield Pyr-Pro-OBzl.

  • Catalytic Hydrogenolysis:

    • Dissolve the purified Pyr-Pro-OBzl in methanol.

    • Add a catalytic amount of 10% Pd-C.

    • Stir the mixture under a hydrogen atmosphere (balloon) at room temperature until the reaction is complete (monitored by TLC).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the Pyr-Pro-OH side chain.

Protocol 2: Macrocyclization of the Linear Precursor

This protocol outlines a general procedure for the crucial macrocyclization step.[9]

Materials:

  • Protected linear depsipeptide precursor with free N- and C-termini

  • Coupling reagent (e.g., BOP, PyBrOP)

  • DIEA (N,N-Diisopropylethylamine)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • Preparation:

    • Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).

    • Prepare a highly dilute solution of the linear precursor in anhydrous DCM or DMF (concentration typically 0.1-1 mM).

  • Cyclization Reaction:

    • To the stirred solution of the linear precursor, add the coupling reagent and DIEA.

    • The addition of the reagents should be done slowly, either in portions or via syringe pump over several hours, to maintain high dilution and minimize intermolecular reactions.

    • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by HPLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction by adding water.

    • Extract the product with an organic solvent (e.g., EtOAc).

    • Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

    • Purify the crude macrocycle by flash column chromatography on silica gel, followed by preparative HPLC to obtain the pure protected this compound macrocycle.

Protocol 3: Purification of this compound Derivatives by HPLC

Purification of the final this compound derivatives is typically achieved by reverse-phase high-performance liquid chromatography (RP-HPLC).

Materials and Equipment:

  • Crude this compound derivative

  • HPLC grade acetonitrile (B52724) (ACN)

  • HPLC grade water

  • Trifluoroacetic acid (TFA)

  • Preparative RP-HPLC system with a C18 column

  • Fraction collector

  • Lyophilizer

Procedure:

  • Sample Preparation:

    • Dissolve the crude this compound derivative in a minimal amount of a suitable solvent, such as ACN or a mixture of ACN and water.

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • HPLC Conditions:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in ACN

    • Column: Preparative C18 column (e.g., 19 x 250 mm, 5 µm particle size)

    • Flow Rate: Dependent on column dimensions (e.g., 10-20 mL/min for a preparative column)

    • Detection: UV at 214 nm and 280 nm

    • Gradient: A typical gradient would be a linear increase in Mobile Phase B from 30% to 70% over 30-40 minutes. The exact gradient should be optimized based on analytical HPLC runs.

  • Purification and Analysis:

    • Inject the sample onto the equilibrated HPLC column.

    • Collect fractions corresponding to the desired product peak.

    • Analyze the collected fractions by analytical HPLC or LC-MS to confirm purity.

    • Pool the pure fractions and lyophilize to obtain the final this compound derivative as a white powder.

III. Biological Activity of this compound Derivatives

The biological activity of this compound derivatives is typically assessed through in vitro cytotoxicity assays against various cancer cell lines. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is a standard measure of potency.

DerivativeCell LineIC50 (nM)Reference
This compound BL1210 Leukemia1.1[10]
Northis compound BL1210 Leukemiaas active as this compound B[10]
Dehydrothis compound B (Aplidin®)-Highest antiproliferative activity[9]
[Tic5] this compound B-Comparable potency to this compound B[11]
Mandelyl side chain analogL1210 Leukemia1.1[10]
3-(p-hydroxyphenyl)propionyl side chain analogL1210 Leukemia1.2[10]
Palmityl side chain analogL1210 LeukemiaDramatic loss in activity[10]
Inverted MeLeu chirality analog-Marked reduction in activity[10]
Constrained this compound B analogRabbit reticulocyte lysate99,000 (20-fold less than this compound B)[8]

IV. Mechanism of Action: Signaling Pathways

Didemnins exert their potent biological effects by targeting fundamental cellular processes, primarily protein synthesis and cell signaling pathways.

A. Inhibition of Protein Synthesis via eEF-1α

This compound B and its derivatives bind to the eukaryotic elongation factor 1-alpha (eEF-1α) in a GTP-dependent manner.[7] This interaction stabilizes the binding of the eEF-1α/GTP/aminoacyl-tRNA ternary complex to the ribosome, which stalls the elongation phase of protein synthesis.[5][12] This inhibition of protein synthesis is a key contributor to the cytotoxic effects of didemnins.

This compound Inhibition of Protein Synthesis cluster_translation Protein Synthesis Elongation Cycle cluster_inhibition Inhibition by this compound eEF1A_GTP eEF-1α-GTP ternary_complex Ternary Complex (eEF-1α-GTP-aa-tRNA) eEF1A_GTP->ternary_complex aa_tRNA Aminoacyl-tRNA aa_tRNA->ternary_complex ribosome Ribosome ternary_complex->ribosome Binds to A-site peptide_elongation Peptide Elongation ribosome->peptide_elongation GTP Hydrolysis eEF1A_GDP eEF-1α-GDP ribosome->eEF1A_GDP Release stalled_complex Stalled Ribosomal Complex ribosome->stalled_complex peptide_elongation->ribosome eEF1A_GDP->eEF1A_GTP Nucleotide Exchange (catalyzed by eEF-1βγδ) eEF1B eEF-1βγδ This compound This compound Derivative This compound->ribosome stalled_complex->peptide_elongation Inhibits Translocation

Caption: this compound's mechanism of inhibiting protein synthesis.

B. Modulation of the mTOR Signaling Pathway

This compound B has been identified as a persistent activator of the mTORC1 signaling pathway.[5] This pathway is a central regulator of cell growth, proliferation, and survival. The activation of mTORC1 by this compound B is thought to be an indirect effect resulting from the inhibition of protein synthesis, which leads to the degradation of REDD1, a negative regulator of mTORC1.[5]

This compound and mTORC1 Signaling cluster_mTOR mTORC1 Signaling Pathway cluster_didemnin_effect Effect of this compound growth_factors Growth Factors pi3k PI3K growth_factors->pi3k akt Akt pi3k->akt tsc TSC1/TSC2 akt->tsc rheb Rheb-GTP tsc->rheb mtorc1 mTORC1 rheb->mtorc1 downstream Downstream Effectors (e.g., S6K1, 4E-BP1) mtorc1->downstream cell_growth Cell Growth & Proliferation downstream->cell_growth This compound This compound Derivative protein_synthesis Protein Synthesis This compound->protein_synthesis protein_synthesis->mtorc1 Indirectly Activates redd1 REDD1 protein_synthesis->redd1 Synthesis of short-lived proteins redd1->tsc Activates

Caption: Simplified overview of the mTORC1 signaling pathway and its modulation by this compound derivatives.

References

Application Notes and Protocols: Preparation of Didemnin B Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Didemnin B is a cyclic depsipeptide originally isolated from the marine tunicate Trididemnum solidum. It exhibits potent antiviral, immunosuppressive, and antitumor properties.[1][2][3] The primary mechanism of action involves the inhibition of protein synthesis by binding to the eukaryotic elongation factor 1A (eEF1A) and preventing translocation.[4] Additionally, this compound B has been shown to induce apoptosis and activate the mTORC1 signaling pathway.[5][6][7]

Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible results in preclinical research. This document provides detailed protocols for the preparation, storage, and handling of this compound B stock solutions.

Safety and Handling Precautions

This compound B is a potent cytotoxic agent and must be handled with appropriate safety measures.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles with side-shields, and chemical-resistant gloves when handling this compound B powder or solutions.[8]

  • Ventilation: Handle the solid compound and prepare solutions in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[8]

  • Spill Management: In case of a spill, prevent further leakage if safe to do so. Collect the spilled material using appropriate methods to avoid dust generation and dispose of it as hazardous waste. Ensure the area is well-ventilated.[8]

  • Exposure Response:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water.[8]

    • Eye Contact: Rinse cautiously with water for at least 15 minutes.[8][9]

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[8][9]

    • Ingestion: Do not induce vomiting. Seek immediate medical attention.[8]

Materials and Equipment

  • This compound B (solid powder, >99% purity)[1]

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or cryovials (sterile, polypropylene)

  • Analytical balance

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Sonicator (optional, but recommended)[10]

  • Personal Protective Equipment (PPE)

Solubility of this compound B

This compound B exhibits varying solubility in different solvents. DMSO is the most commonly used solvent for preparing high-concentration stock solutions for in vitro studies.

SolventSolubilityReference
DMSO 90 mg/mL (approx. 80.91 mM)[10]
≥ 60 mg/mL[2]
Methanol > 100 mg/mL[11]
Chloroform > 100 mg/mL[11]
Acetonitrile 1 mg/mL[12]
Water < 0.1 mg/mL (practically insoluble)[11]

Experimental Protocol: Preparation of a 10 mM this compound B Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution that can be serially diluted to working concentrations for various assays.

Workflow Diagram

G cluster_prep Preparation cluster_dissolve Dissolution cluster_store Storage A 1. Weigh this compound B B 2. Calculate required DMSO volume A->B C 3. Add DMSO to this compound B B->C D 4. Vortex thoroughly C->D E 5. Sonicate if necessary D->E F 6. Ensure complete dissolution E->F G 7. Aliquot into cryovials F->G H 8. Store at -80°C G->H G DidemninB This compound B eEF1A1 eEF1A1 DidemninB->eEF1A1 Binds to Apoptosis Apoptosis DidemninB->Apoptosis Induces ProteinSynthesis Protein Synthesis eEF1A1->ProteinSynthesis Inhibits REDD1 REDD1 Protein (Short-lived) ProteinSynthesis->REDD1 Produces mTORC1 mTORC1 REDD1->mTORC1 Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes

References

Application of Didemnin B in Virology Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Didemnin B is a cyclic depsipeptide originally isolated from the marine tunicate Trididemnum solidum. It has demonstrated potent biological activities, including antitumor, immunosuppressive, and broad-spectrum antiviral effects against both DNA and RNA viruses.[1][2][3] This document provides detailed application notes and protocols for the use of this compound B in virology research, focusing on its mechanism of action, antiviral spectrum, and relevant experimental procedures.

Mechanism of Action

This compound B exerts its antiviral activity primarily through the inhibition of protein synthesis in host cells.[4] Its molecular target is the eukaryotic elongation factor 1-alpha (eEF1A), a crucial component of the translation machinery responsible for delivering aminoacyl-tRNAs to the ribosome.[5][6]

This compound B binds to eEF1A, stabilizing the eEF1A-GTP-aminoacyl-tRNA complex on the ribosome. This stabilization prevents the release of eEF1A after GTP hydrolysis, thereby stalling the elongation phase of translation.[6][7] As viruses are entirely dependent on the host cell's machinery for the synthesis of their own proteins, this inhibition of protein synthesis effectively blocks viral replication.[8]

cluster_translation Protein Synthesis Elongation Cycle cluster_inhibition Inhibition by this compound B Ribosome Ribosome Peptide_Chain Peptide_Chain Ribosome->Peptide_Chain Adds amino acid Aminoacyl-tRNA Aminoacyl-tRNA eEF1A-GTP eEF1A-GTP eEF1A-GTP->Ribosome Brings Aminoacyl-tRNA Stalled_Complex Stalled Ribosome-eEF1A-tRNA Complex eEF1A-GTP->Stalled_Complex Forms stable complex with Ribosome & tRNA Viral_Protein_Synthesis Viral_Protein_Synthesis Peptide_Chain->Viral_Protein_Synthesis Leads to Didemnin_B Didemnin_B Didemnin_B->eEF1A-GTP Binds to Stalled_Complex->Viral_Protein_Synthesis Blocks Viral_Replication Viral_Replication Viral_Protein_Synthesis->Viral_Replication Essential for

This compound B inhibits viral replication by stalling protein synthesis.

Antiviral Spectrum and Potency

This compound B has demonstrated in vitro activity against a range of RNA and DNA viruses. The following table summarizes the available quantitative data on its antiviral efficacy and cytotoxicity.

Virus/Cell LineAssay TypeMetricValueReference
RNA Viruses
Rift Valley Fever VirusPlaque ReductionID500.04 µg/mL[9]
Venezuelan Equine Encephalomyelitis VirusPlaque ReductionID500.08 µg/mL[9]
Yellow Fever VirusPlaque ReductionID500.08 µg/mL[9]
Pichinde VirusPlaque ReductionID500.22 µg/mL[9]
Coxsackievirus A21Viral Titer Reduction-Effective at 50 µg/mL
Equine RhinovirusViral Titer Reduction-Effective at 50 µg/mL
Parainfluenza Virus 3Viral Titer Reduction-Effective at 50 µg/mL
DNA Viruses
Herpes Simplex Virus 1 (HSV-1)Viral Titer Reduction-Effective at 50 µg/mL
Herpes Simplex Virus 2 (HSV-2)Viral Titer Reduction-Effective at 50 µg/mL
Cytotoxicity
Murine L1210 LeukemiaGrowth InhibitionIC501.1 ng/mL
Human Tumor Cells (Continuous Exposure)Colony FormationID50 (median)4.2 x 10⁻³ µg/mL[6]
Human Tumor Cells (1-hour Exposure)Colony FormationID50 (median)46 x 10⁻³ µg/mL[6]
Exponentially Growing B16 Cells (2-hr exposure)Lethal DoseLD5017.5 ng/mL[10]
Exponentially Growing B16 Cells (24-hr exposure)Lethal DoseLD508.8 ng/mL[10]
Plateau-Phase B16 Cells (2-hr exposure)Lethal DoseLD50100 ng/mL[10]
Plateau-Phase B16 Cells (24-hr exposure)Lethal DoseLD5059.6 ng/mL[10]

Experimental Protocols

Plaque Reduction Assay for Antiviral Activity

This assay is a standard method to determine the ability of a compound to inhibit the lytic cycle of a virus.

Materials:

  • Confluent monolayer of susceptible host cells (e.g., Vero, A549) in 6-well or 12-well plates.

  • Virus stock of known titer.

  • This compound B stock solution (dissolved in a suitable solvent like DMSO).

  • Cell culture medium (e.g., DMEM, MEM).

  • Serum-free medium for dilutions.

  • Overlay medium (e.g., 1% methylcellulose (B11928114) or agarose (B213101) in 2x medium).

  • Fixing solution (e.g., 10% formalin).

  • Staining solution (e.g., 0.1% crystal violet in 20% ethanol).

  • Phosphate-buffered saline (PBS).

Procedure:

  • Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer overnight.

  • Compound Preparation: Prepare serial dilutions of this compound B in serum-free medium.

  • Infection: Aspirate the growth medium from the cell monolayers and wash with PBS. Infect the cells with a dilution of virus that will produce 50-100 plaques per well.

  • Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for virus adsorption.

  • Treatment: Remove the virus inoculum and add the prepared dilutions of this compound B to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Overlay: After a 1-hour incubation with the compound, remove the medium and overlay the cells with the overlay medium containing the corresponding concentrations of this compound B.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

  • Fixation and Staining: Once plaques are visible, fix the cells with the fixing solution for at least 30 minutes. Remove the overlay and stain the cell monolayer with crystal violet solution for 15-20 minutes.

  • Plaque Counting: Gently wash the wells with water and allow them to dry. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each concentration of this compound B compared to the virus control. The IC50 value (the concentration that inhibits 50% of plaque formation) can be determined by regression analysis.

cluster_setup Assay Setup cluster_treatment Treatment & Incubation cluster_analysis Data Analysis A Seed Host Cells C Infect Cells with Virus A->C B Prepare this compound B Dilutions D Add this compound B B->D C->D Adsorption E Add Overlay Medium D->E F Incubate for Plaque Formation E->F G Fix and Stain Cells F->G H Count Plaques G->H I Calculate IC50 H->I

Workflow for the Plaque Reduction Assay.
MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[1][11]

Materials:

  • Host cells seeded in a 96-well plate.

  • This compound B stock solution.

  • Cell culture medium.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).

  • 96-well plate reader.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of the assay. Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound B in cell culture medium and add them to the wells. Include a vehicle control (solvent only) and a cell-free blank.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well using a plate reader at a wavelength of 570 nm (with a reference wavelength of 630-650 nm).

  • Data Analysis: Calculate the percentage of cell viability for each concentration of this compound B compared to the vehicle control. The CC50 value (the concentration that reduces cell viability by 50%) can be determined by regression analysis.

Conclusion

This compound B is a potent antiviral agent with a well-defined mechanism of action involving the inhibition of host cell protein synthesis. Its broad-spectrum activity makes it a valuable tool for in vitro virology research. However, its significant cytotoxicity, which led to the termination of clinical trials, necessitates careful consideration of its therapeutic index in any experimental design.[3] The protocols provided here offer a starting point for researchers interested in exploring the antiviral potential of this compound B against various viral pathogens.

References

Application Notes and Protocols: Didemnin B as an Immunosuppressant in Transplantation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Didemnin B, a potent cyclic depsipeptide, for its use as an immunosuppressive agent in transplantation research. This document includes its mechanism of action, detailed protocols for key immunological assays, and a summary of its in vitro and in vivo efficacy.

Introduction

This compound B is a naturally occurring cyclic depsipeptide isolated from the marine tunicate Trididemnum solidum. It has demonstrated potent antiproliferative, antiviral, and immunosuppressive properties[1]. Its profound inhibitory effect on lymphocyte proliferation makes it a compound of significant interest for preventing allograft rejection in organ transplantation. These notes are intended to guide researchers in the evaluation of this compound B's immunosuppressive potential in preclinical transplantation models.

Mechanism of Action

This compound B's primary mechanism of action is the inhibition of protein synthesis. It binds to the eukaryotic elongation factor 1-alpha (eEF1A), stabilizing its interaction with aminoacyl-tRNA at the ribosomal A-site. This action prevents the translocation of the peptide chain, a crucial step in protein elongation, which is dependent on the eukaryotic elongation factor 2 (eEF2).[2][3][4] This blockade of protein synthesis leads to the arrest of cell proliferation, which is particularly effective against rapidly dividing cells such as activated lymphocytes.

Furthermore, this compound B's activity has been linked to the mTOR signaling pathway, a central regulator of cell growth, proliferation, and metabolism. By inhibiting protein synthesis, this compound B can indirectly affect the mTOR pathway, which is highly active in proliferating T cells and crucial for their differentiation and effector functions.

Didemnin_B_Mechanism_of_Action This compound B Mechanism of Action cluster_ribosome Ribosome A_site A-site P_site P-site A_site->P_site Translocation (Blocked) Didemnin_B This compound B Didemnin_B->A_site eEF1A eEF1A-GTP-aa-tRNA Complex Didemnin_B->eEF1A Binds to & stabilizes Protein_Synthesis Protein Synthesis (Elongation) Didemnin_B->Protein_Synthesis Inhibits eEF1A->A_site Binds to A-site eEF2 eEF2 eEF2->A_site Mediates Translocation T_Cell_Proliferation T-Cell Proliferation & Activation Protein_Synthesis->T_Cell_Proliferation Immunosuppression Immunosuppression T_Cell_Proliferation->Immunosuppression

This compound B inhibits protein synthesis by stabilizing the eEF1A complex at the ribosomal A-site.

Data Presentation: In Vitro and In Vivo Efficacy

The immunosuppressive activity of this compound B has been quantified in various assays. The following tables summarize key findings from the literature.

Table 1: In Vitro Immunosuppressive Activity of this compound B

Assay TypeCell TypeStimulantIC50Reference
Lymphocyte ProliferationMurine Splenic Mononuclear CellsConcanavalin A50 pg/mL[1]
Lymphocyte ProliferationMurine Splenic Mononuclear CellsLipopolysaccharide<100 pg/mL[1]
Mixed Lymphocyte Reaction (MLR)Murine Splenic Mononuclear CellsAlloantigen<10 pg/mL[1]
Protein SynthesisMurine Splenic Mononuclear Cells-190 ng/mL[1]

Table 2: In Vivo Immunosuppressive Activity of this compound B

Animal ModelAssayDosing RegimenOutcomeReference
Murine (Parental-to-F1)Graft-versus-Host Reaction (GVHR)0.05 mg/kg/day for 7 days51% inhibition of splenomegaly[1]
Murine (Parental-to-F1)Graft-versus-Host Reaction (GVHR)0.10 mg/kg/day for 7 days40% inhibition of splenomegaly[1]
Murine (Parental-to-F1)Graft-versus-Host Reaction (GVHR)0.20 mg/kg/day for 7 days60% inhibition of splenomegaly[1]
Murine (Parental-to-F1)Graft-versus-Host Reaction (GVHR)0.3 mg/kg/day on days 1, 2, 4, 671% inhibition of splenomegaly[1]
Rat (Heterotopic)Heart AllograftNot SpecifiedProlonged graft survival

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the immunosuppressive properties of this compound B.

Experimental_Workflow General Workflow for Evaluating this compound B In_Vitro_Screening In Vitro Screening T_Cell_Proliferation T-Cell Proliferation Assay (CFSE) In_Vitro_Screening->T_Cell_Proliferation Cytokine_Analysis Cytokine Production Assay (ELISA/Flow Cytometry) In_Vitro_Screening->Cytokine_Analysis MLR Mixed Lymphocyte Reaction (MLR) In_Vitro_Screening->MLR In_Vivo_Studies In Vivo Transplantation Models MLR->In_Vivo_Studies Promising results lead to Heart_Allograft Rodent Heart Allograft Model In_Vivo_Studies->Heart_Allograft Skin_Allograft Rodent Skin Allograft Model In_Vivo_Studies->Skin_Allograft Graft_Survival Monitor Graft Survival Heart_Allograft->Graft_Survival Skin_Allograft->Graft_Survival Histo_Immuno Histology & Immunohistochemistry Graft_Survival->Histo_Immuno

A stepwise approach to evaluating the immunosuppressive potential of this compound B.

This protocol measures the inhibitory effect of this compound B on T-cell proliferation by tracking the dilution of the fluorescent dye Carboxyfluorescein succinimidyl ester (CFSE).

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • CFSE (stock solution in DMSO)

  • T-cell stimulants (e.g., anti-CD3/anti-CD28 antibodies, Phytohemagglutinin (PHA), or Concanavalin A)

  • This compound B (stock solution in DMSO)

  • Phosphate Buffered Saline (PBS)

  • 96-well round-bottom culture plates

  • Flow cytometer

Procedure:

  • Cell Preparation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation. Wash the cells twice with PBS.

  • CFSE Labeling: Resuspend cells at 1-10 x 10^6 cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C. Quench the staining by adding 5 volumes of ice-cold culture medium. Wash the cells three times with culture medium.

  • Cell Plating: Resuspend the CFSE-labeled cells in culture medium at a concentration of 1 x 10^6 cells/mL. Plate 100 µL of the cell suspension into the wells of a 96-well plate.

  • Treatment and Stimulation: Prepare serial dilutions of this compound B in culture medium (e.g., from 0.01 pg/mL to 100 ng/mL). Add 50 µL of the this compound B dilutions to the appropriate wells. Add 50 µL of the T-cell stimulant to the wells. Include unstimulated and stimulated controls without this compound B.

  • Incubation: Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.

  • Flow Cytometry Analysis: Harvest the cells and wash with PBS. Analyze the cells on a flow cytometer, exciting the CFSE at 488 nm and detecting emission at ~520 nm. Proliferation is measured by the appearance of daughter cell populations with successively halved fluorescence intensity.

This protocol quantifies the effect of this compound B on the production of key cytokines (e.g., IL-2, IFN-γ, TNF-α) by activated T-cells.

Materials:

  • PBMCs or isolated T-cells

  • RPMI-1640 complete medium

  • T-cell stimulants (e.g., PMA and Ionomycin)

  • Protein transport inhibitor (e.g., Brefeldin A or Monensin)

  • This compound B

  • Fluorescently-conjugated antibodies against surface markers (e.g., CD3, CD4, CD8) and intracellular cytokines (e.g., IL-2, IFN-γ)

  • Fixation and Permeabilization buffers

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Plate 1 x 10^6 cells per well in a 24-well plate with complete RPMI medium. Add desired concentrations of this compound B.

  • Stimulation: Add T-cell stimulants (e.g., PMA at 50 ng/mL and Ionomycin at 1 µg/mL) and incubate for 4-6 hours at 37°C. For the final 2-4 hours of incubation, add a protein transport inhibitor (e.g., Brefeldin A at 10 µg/mL).

  • Surface Staining: Harvest the cells and wash with PBS. Stain for surface markers with fluorescently-conjugated antibodies for 30 minutes on ice.

  • Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using a commercial kit according to the manufacturer's instructions.

  • Intracellular Staining: Stain for intracellular cytokines with fluorescently-conjugated antibodies for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Wash the cells and resuspend in PBS. Analyze the cells on a flow cytometer to quantify the percentage of cytokine-producing cells within specific T-cell populations.

This assay assesses the ability of this compound B to inhibit the proliferation of T-cells in response to allogeneic stimulation, mimicking the recognition of a foreign graft.

Materials:

  • PBMCs from two different, unrelated donors (Responder and Stimulator)

  • RPMI-1640 complete medium

  • Mitomycin C or irradiation source (to inactivate stimulator cells)

  • This compound B

  • 96-well flat-bottom culture plates

  • Reagent for measuring proliferation (e.g., CFSE as in 4.1, or [3H]-thymidine)

Procedure:

  • Prepare Stimulator Cells: Isolate PBMCs from one donor. Inactivate these cells by treating with Mitomycin C (25-50 µg/mL for 30 minutes at 37°C) or by irradiation (e.g., 3000 rads). Wash the cells three times to remove any residual Mitomycin C.

  • Prepare Responder Cells: Isolate PBMCs from the second donor. These will be the responder cells.

  • Assay Setup: Plate 1 x 10^5 responder cells per well in a 96-well plate. Add 1 x 10^5 inactivated stimulator cells to each well.

  • Add this compound B: Add serial dilutions of this compound B to the co-culture. Include positive controls (responder + stimulator cells, no drug) and negative controls (responder cells only).

  • Incubation: Incubate the plate for 5-7 days at 37°C in a 5% CO2 incubator.

  • Measure Proliferation: On the final day of incubation, measure proliferation. If using [3H]-thymidine, add 1 µCi per well and incubate for an additional 18-24 hours before harvesting onto filter mats and measuring radioactivity. If using CFSE, label the responder cells before setting up the co-culture and analyze by flow cytometry as described in protocol 4.1.

This protocol provides a general framework for evaluating this compound B in a preclinical solid organ transplant model.

Animals:

  • Inbred rat strains with a major histocompatibility complex (MHC) mismatch (e.g., Donor: Brown Norway; Recipient: Lewis).

Procedure:

  • Heterotopic Heart Transplantation: Perform heterotopic heart transplantation, where the donor heart is placed in the recipient's abdomen and anastomosed to the abdominal aorta and inferior vena cava.

  • Immunosuppressive Treatment: Divide the recipient animals into groups: a vehicle control group and treatment groups receiving different doses of this compound B (e.g., based on the effective doses in the GVHR model, adjusted for the species). Administer this compound B daily via intraperitoneal or intravenous injection, starting on the day of transplantation and continuing for a defined period (e.g., 14 days).

  • Monitoring Graft Survival: Palpate the transplanted heart daily to assess its viability (presence of a heartbeat). The day of cessation of heartbeat is recorded as the day of rejection.

  • Histological Analysis: Upon rejection or at the end of the study, harvest the transplanted heart and other organs for histological analysis to assess the degree of immune cell infiltration and tissue damage.

Conclusion

This compound B is a highly potent immunosuppressive agent with a well-defined mechanism of action. The protocols and data presented here provide a solid foundation for researchers to further investigate its potential in the context of transplantation. Its ability to inhibit T-cell proliferation at very low concentrations warrants further exploration in various preclinical models of allograft rejection. Careful dose-finding studies will be critical to balance its potent immunosuppressive effects with potential toxicity.

References

Evaluating the Impact of Didemnin B on Protein Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Didemnin B, a cyclic depsipeptide of marine origin, has demonstrated potent antitumor, antiviral, and immunosuppressive activities.[1][2][3] Its primary mechanism of action is the inhibition of protein synthesis, making it a subject of significant interest in drug development and molecular biology research.[4][5] this compound B targets the eukaryotic elongation factor 1-alpha (eEF1A), a crucial component of the translational machinery.[6][7] This document provides detailed application notes and experimental protocols for evaluating the effects of this compound B on protein synthesis, intended for researchers, scientists, and drug development professionals. The methodologies described herein are essential for characterizing the inhibitory activity of this compound B and similar compounds.

Mechanism of Action: this compound B and the Inhibition of Protein Synthesis

This compound B exerts its inhibitory effect on protein synthesis by binding to eEF1A.[6] Specifically, it binds to the GTP-bound conformation of eEF1A, stabilizing the eEF1A-GTP-aminoacyl-tRNA ternary complex on the ribosome.[7][8][9] This action prevents the release of eEF1A-GDP after GTP hydrolysis, which in turn stalls the elongation phase of translation by blocking the accommodation of the aminoacyl-tRNA into the ribosomal A-site and inhibiting the subsequent translocation step.[10][11][12] This leads to a global shutdown of protein synthesis.

Signaling Pathway

This compound B's inhibition of protein synthesis can also impact cellular signaling pathways that are sensitive to translational control. One such pathway is the mTOR (mechanistic target of rapamycin) signaling cascade, a central regulator of cell growth, proliferation, and metabolism.[13] Inhibition of protein synthesis by compounds like this compound B can lead to downstream effects on mTORC1 activity, which is a key regulator of protein synthesis itself, creating a feedback loop.[13][14]

cluster_0 This compound B's Mechanism of Action Didemnin_B This compound B eEF1A_GTP_tRNA eEF1A-GTP-aa-tRNA Ternary Complex Didemnin_B->eEF1A_GTP_tRNA Binds to and stabilizes Ribosome Ribosome eEF1A_GTP_tRNA->Ribosome Binds to A-site Elongation Translation Elongation eEF1A_GTP_tRNA->Elongation Inhibits Translocation Ribosome->Elongation Proceeds (Normal) Protein_Synthesis Protein Synthesis Elongation->Protein_Synthesis cluster_1 Radiolabeled Amino Acid Incorporation Workflow Start Plate Cells Treat Treat with this compound B Start->Treat Radiolabel Add Radiolabeled Amino Acid Treat->Radiolabel Lyse Cell Lysis Radiolabel->Lyse Precipitate Protein Precipitation (TCA) Lyse->Precipitate Quantify Scintillation Counting & BCA Assay Precipitate->Quantify Analyze Data Analysis Quantify->Analyze cluster_2 Polysome Profiling Workflow Treat Cell Treatment (this compound B) Lyse Cell Lysis (+ Cycloheximide) Treat->Lyse Centrifuge Ultracentrifugation Lyse->Centrifuge Load Lysate Gradient Sucrose Gradient Preparation Gradient->Centrifuge Fractionate Fractionation with UV Detection Centrifuge->Fractionate Analyze RNA Analysis (RT-qPCR/RNA-seq) Fractionate->Analyze cluster_3 mTOR Signaling Pathway Analysis Workflow Didemnin_B This compound B Protein_Synthesis_Inhibition Protein Synthesis Inhibition Didemnin_B->Protein_Synthesis_Inhibition mTORC1 mTORC1 Protein_Synthesis_Inhibition->mTORC1 Impacts p70S6K p70S6K mTORC1->p70S6K Phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 Western_Blot Western Blot Analysis mTORC1->Western_Blot Translation Translation p70S6K->Translation Promotes p70S6K->Western_Blot _4EBP1->Translation Inhibits (when unphosphorylated) _4EBP1->Western_Blot

References

Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by Didemnin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Didemnin B is a cyclic depsipeptide originally isolated from the marine tunicate Trididemnum solidum. It has demonstrated potent antitumor, antiviral, and immunosuppressive activities.[1] One of its key mechanisms of action is the induction of apoptosis, or programmed cell death, in a variety of cancer cell lines.[2][3] Mechanistic studies have revealed that this compound B induces rapid and widespread apoptosis through the dual inhibition of two cellular targets: Palmitoyl-Protein Thioesterase 1 (PPT1) and Eukaryotic Elongation Factor 1 Alpha 1 (eEF1A1).

This document provides detailed protocols for the analysis of this compound B-induced apoptosis using flow cytometry with Annexin V and Propidium Iodide (PI) staining. Additionally, it summarizes quantitative data from relevant studies and presents a putative signaling pathway for this compound B's apoptotic activity.

Principle of Apoptosis Detection by Annexin V and Propidium Iodide Staining

During the early stages of apoptosis, phosphatidylserine (B164497) (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet of the cell membrane. Annexin V is a calcium-dependent protein with a high affinity for PS. When conjugated to a fluorochrome, such as FITC, it can be used to identify early apoptotic cells.

Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. It cannot cross the intact plasma membrane of live or early apoptotic cells. However, in late-stage apoptotic or necrotic cells, where membrane integrity is compromised, PI can enter the cell and stain the nucleus.

By using both Annexin V and PI, flow cytometry can distinguish between four cell populations:

  • Annexin V- / PI- : Live, healthy cells.

  • Annexin V+ / PI- : Early apoptotic cells.[4]

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells.[4]

  • Annexin V- / PI+ : Necrotic cells.[4]

Quantitative Analysis of this compound B-Induced Apoptosis

The following table summarizes the apoptotic effects of this compound B on different cancer cell lines as determined by various cellular assays.

Cell LineThis compound B ConcentrationTreatment DurationApoptotic EffectAssay Method
Vaco451 (Colon Cancer) ≥ 247 nM4 hours>90% cell deathViability Assay
HL-60 (Promyelocytic Leukemia) 1 µM140 minutes100% apoptosisMorphological Assessment & DNA Laddering
MCF-7 (Breast Cancer) ≥ 100 nM6 hoursOnset of apoptosis (caspase activation)PARP Cleavage Assay
Jurkat (T-cell Leukemia) Not SpecifiedNot SpecifiedInhibition of proliferation and induction of apoptosis (via eEF1A1 knockdown)MTT Assay, Annexin V

Experimental Protocols

Materials and Reagents
  • This compound B (appropriate solvent, e.g., DMSO)

  • Cell line of interest (e.g., Jurkat, HL-60, Vaco451)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free

  • Trypsin-EDTA (for adherent cells)

  • Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

  • Flow cytometry tubes

  • Microcentrifuge

Protocol for Induction of Apoptosis
  • Cell Seeding:

    • For suspension cells (e.g., Jurkat, HL-60), seed at a density of 0.5 x 10^6 cells/mL in a T25 flask or 6-well plate.

    • For adherent cells (e.g., MCF-7, Vaco451), seed at a density that will result in 70-80% confluency at the time of treatment.

  • Cell Treatment:

    • Prepare a stock solution of this compound B in an appropriate solvent (e.g., DMSO).

    • Dilute the this compound B stock solution in complete culture medium to the desired final concentrations. It is recommended to perform a dose-response experiment (e.g., 10 nM, 50 nM, 100 nM, 500 nM, 1 µM).

    • Include a vehicle control (medium with the same concentration of solvent as the highest this compound B concentration).

    • Replace the existing medium with the medium containing this compound B or the vehicle control.

  • Incubation:

    • Incubate the cells for the desired time points. A time-course experiment is recommended (e.g., 2, 4, 6, 12, 24 hours).

Protocol for Annexin V and Propidium Iodide Staining
  • Cell Harvesting:

    • Suspension cells: Transfer the cell suspension to a 15 mL conical tube.

    • Adherent cells: Carefully collect the culture medium (which may contain detached apoptotic cells) into a 15 mL conical tube. Wash the adherent cells with PBS, and then add trypsin-EDTA to detach the cells. Once detached, add complete medium to neutralize the trypsin and combine these cells with the collected culture medium.

  • Cell Washing:

    • Centrifuge the cell suspension at 300 x g for 5 minutes at room temperature.

    • Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.

    • Repeat the wash step.

  • Staining:

    • Centrifuge the washed cells at 300 x g for 5 minutes and discard the supernatant.

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 5 µL of Propidium Iodide to the cell suspension.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer as soon as possible (ideally within 1 hour).

    • Set up appropriate compensation and gates using unstained, Annexin V-only, and PI-only stained control samples.

    • Collect data for at least 10,000 events per sample.

Data Analysis and Interpretation

The flow cytometry data will be displayed as a dot plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis. The plot will be divided into four quadrants:

  • Lower-Left (Annexin V- / PI-): Live cells

  • Lower-Right (Annexin V+ / PI-): Early apoptotic cells

  • Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells

  • Upper-Left (Annexin V- / PI+): Necrotic cells

The percentage of cells in each quadrant should be recorded for each treatment condition and time point.

Visualizations

Experimental Workflow

G cluster_0 Cell Culture and Treatment cluster_1 Sample Preparation cluster_2 Staining cluster_3 Data Acquisition & Analysis a Seed Cells b Treat with this compound B (Dose-Response & Time-Course) a->b c Incubate b->c d Harvest Cells c->d e Wash with PBS d->e f Resuspend in Binding Buffer e->f g Add Annexin V-FITC f->g h Incubate (15 min, RT, Dark) g->h i Add Propidium Iodide h->i j Add Binding Buffer i->j k Analyze on Flow Cytometer j->k l Gate Populations (Live, Early & Late Apoptotic, Necrotic) k->l m Quantify Percentages l->m

Caption: Experimental workflow for analyzing this compound B-induced apoptosis.

Signaling Pathway of this compound B-Induced Apoptosis

G cluster_0 This compound B Action cluster_1 Molecular Targets & Downstream Effects cluster_2 Apoptotic Cascade DidemninB This compound B PPT1 PPT1 Inhibition DidemninB->PPT1 eEF1A1 eEF1A1 Inhibition DidemninB->eEF1A1 Ras_Akt Disruption of Ras-Akt Signaling PPT1->Ras_Akt leads to p53_p73 Modulation of p53/p73 Activity eEF1A1->p53_p73 may affect Protein_Synth Protein Synthesis Inhibition eEF1A1->Protein_Synth causes Caspase_Activation Caspase Activation (Caspase-8, -9, -3) Ras_Akt->Caspase_Activation p53_p73->Caspase_Activation Protein_Synth->Caspase_Activation contributes to Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Putative signaling pathway of this compound B-induced apoptosis.

Discussion

This compound B is a potent inducer of apoptosis in various cancer cell lines. The dual inhibition of PPT1 and eEF1A1 by this compound B appears to be a key mechanism driving this process. The inhibition of eEF1A1, a crucial component of the protein synthesis machinery, can lead to cellular stress and the activation of apoptotic pathways. Furthermore, eEF1A1 has been shown to interact with and regulate the activity of tumor suppressor proteins like p53 and p73, providing another potential route to apoptosis induction.

The inhibition of PPT1, an enzyme involved in the depalmitoylation of proteins, can disrupt various signaling pathways, including the pro-survival Ras-Akt pathway. The accumulation of palmitoylated proteins due to PPT1 inhibition can lead to cellular dysfunction and trigger apoptosis.

Flow cytometry using Annexin V and PI is a robust and quantitative method to assess the apoptotic effects of this compound B. By following the provided protocols, researchers can obtain reliable data on the dose- and time-dependent induction of apoptosis by this compound. This information is crucial for understanding its mechanism of action and for its potential development as a therapeutic agent.

Troubleshooting

  • High background staining in the negative control: This could be due to excessive cell manipulation, prolonged trypsinization, or cell death in the untreated population. Ensure gentle handling of cells and optimize harvesting procedures.

  • Low percentage of apoptotic cells: The concentration of this compound B may be too low, or the incubation time may be too short. Optimize these parameters through dose-response and time-course experiments.

  • Annexin V- and PI-positive populations are not well-resolved: This could be due to improper compensation settings on the flow cytometer. Ensure that single-color controls are used to set the correct compensation.

  • High percentage of necrotic cells (Annexin V-/PI+): This might indicate that the primary mode of cell death at the tested concentration is necrosis rather than apoptosis, or that the cells are in a very late stage of apoptosis where the membrane has completely degraded. Analyze earlier time points.

References

Application Notes and Protocols for High-Throughput Screening of Novel Didemnin Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Didemnins are a class of cyclic depsipeptides originally isolated from marine tunicates that exhibit potent antitumor, antiviral, and immunosuppressive properties.[1] Didemnin B, one of the most potent analogues, was the first marine-derived compound to enter clinical trials for cancer.[1][2] Its primary mechanism of action is the inhibition of protein synthesis through binding to the eukaryotic elongation factor 1-alpha (eEF1A).[3] Additionally, this compound B is known to activate the mTORC1 signaling pathway.[4] Despite its promising preclinical activity, the clinical development of this compound B was hampered by significant toxicity.[1][2] This has spurred the development of novel analogues, such as Plitidepsin (also known as dehydrothis compound B or Aplidin), with an improved therapeutic index.[5]

High-throughput screening (HTS) is a critical methodology in the discovery of novel and improved this compound analogues.[6] By enabling the rapid screening of large compound libraries, HTS facilitates the identification of candidates with enhanced potency, selectivity, and reduced cytotoxicity.[6] This document provides detailed protocols for cell-based HTS assays to identify and characterize new this compound analogues, focusing on cytotoxicity, protein synthesis inhibition, and mTORC1 pathway activation.

Data Presentation: Comparative Activity of this compound Analogues

The following tables summarize the in vitro activity of this compound B and its analogues against various cancer cell lines. This data serves as a benchmark for evaluating newly discovered compounds.

Table 1: Cytotoxicity (IC50) of this compound B in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
NCI H460Non-Small Cell Lung Cancer0.2[7]
HGC-27Gastric Cancer0.9[7]
RLB-cell Lymphoma1.5 ± 0.5[8]
RamosBurkitt's Lymphoma1.7 ± 0.7[8]

Table 2: Cytotoxicity (ID50) of Northis compound B and other Analogues in L1210 Leukemia Cells

CompoundL1210 Leukemia ID50 (nM)Reference
Northis compound B1.1[9]
Analogue 3 (mandelyl residue)1.1[9]
Analogue 4 (3-(p-hydroxyphenyl)propionyl residue)1.2[9]

Table 3: General Cytotoxic Activity of Plitidepsin (Dehydrothis compound B)

ActivityValueReference
IC50 against a broad range of cell lines≤1 nM[5]

Signaling Pathway: this compound B and the mTORC1 Pathway

This compound B's inhibition of protein synthesis leads to the activation of the mTORC1 pathway. A simplified representation of this signaling cascade is depicted below. This pathway is a key target for assessing the mechanism of action of novel analogues.

mTORC1_Pathway This compound This compound Analogues eEF1A eEF1A This compound->eEF1A inhibits Protein_Synthesis Protein Synthesis eEF1A->Protein_Synthesis facilitates mTORC1 mTORC1 Protein_Synthesis->mTORC1 feedback inhibition S6K1 S6K1 mTORC1->S6K1 activates _4EBP1 4E-BP1 mTORC1->_4EBP1 inhibits Autophagy Autophagy mTORC1->Autophagy inhibits Cell_Growth Cell Growth & Proliferation S6K1->Cell_Growth promotes _4EBP1->Cell_Growth inhibits

This compound B's impact on the mTORC1 signaling pathway.

Experimental Workflow: High-Throughput Screening Cascade

A multi-step screening process is recommended to identify and validate novel this compound analogues. The workflow is designed to efficiently progress from a large library of compounds to a small set of validated hits.

HTS_Workflow Compound_Library Compound Library Primary_Screen Primary Screen: High-Throughput Cell Viability Assay Compound_Library->Primary_Screen Hit_Identification Hit Identification (Potent Cytotoxicity) Primary_Screen->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Secondary_Assays Secondary Assays: - Protein Synthesis Inhibition - mTORC1 Activation Dose_Response->Secondary_Assays Validated_Hits Validated Hits Secondary_Assays->Validated_Hits

A typical HTS workflow for discovering novel this compound analogues.

Experimental Protocols

Protocol 1: High-Throughput Cell Viability Assay (Primary Screen)

This multiplexed assay combines three indicators to robustly assess cell viability and identify cytotoxic compounds.[10][11]

Materials:

  • Human cancer cell line (e.g., HCT116, HeLa)

  • 384-well clear-bottom black plates

  • Compound library, positive control (this compound B), negative control (DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • Calcein AM

  • Hoechst 33342

  • Plate reader capable of luminescence and fluorescence detection

Procedure:

  • Cell Seeding: Seed cells in 384-well plates at a density that ensures 70-80% confluency at the time of the assay and incubate overnight.

  • Compound Treatment:

    • Prepare serial dilutions of test compounds and controls.

    • Add compounds to the respective wells and incubate for 48-72 hours.

  • ATP Measurement (CellTiter-Glo®):

    • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

    • Add CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence.

  • Calcein AM and Hoechst Staining:

    • Add a solution of Calcein AM and Hoechst 33342 to each well.

    • Incubate for 30 minutes at 37°C.

    • Measure fluorescence for Calcein AM (Excitation/Emission ~494/517 nm) and Hoechst 33342 (Excitation/Emission ~350/461 nm).

  • Data Analysis: Normalize the data to controls. Identify hits as compounds that significantly reduce cell viability across the three readouts.

Protocol 2: In Vitro Protein Synthesis Assay (Secondary Screen)

This cell-free assay directly measures the inhibition of protein synthesis using a luciferase reporter.[12][13]

Materials:

  • Rabbit reticulocyte lysate in vitro translation kit

  • Luciferase mRNA

  • Luciferase assay reagent

  • 384-well white plates

  • Test compounds, positive control (this compound B), negative control (DMSO)

  • Luminometer

Procedure:

  • Reaction Setup:

    • Prepare a master mix containing rabbit reticulocyte lysate, amino acids, and luciferase mRNA.

    • Aliquot the master mix into the wells of a chilled 384-well plate.

  • Compound Addition: Add 1 µL of each compound dilution or control to the respective wells.

  • Incubation: Incubate the plate at 30°C for 90 minutes to allow for protein synthesis.

  • Signal Detection:

    • Add luciferase assay reagent to each well.

    • Measure luminescence.

  • Data Analysis: Calculate the percent inhibition of protein synthesis for each compound relative to controls.

Protocol 3: mTORC1 Activation Assay (In-Cell Western)

This assay quantifies the phosphorylation of the mTORC1 downstream target, ribosomal protein S6 (rpS6), to confirm the mechanism of action.[14][15]

Materials:

  • Human cancer cell line (e.g., HCT116)

  • 384-well plates

  • Test compounds, positive control (this compound B), negative control (DMSO)

  • 4% Paraformaldehyde in PBS

  • Blocking buffer (e.g., LI-COR® Odyssey® Blocking Buffer)

  • Primary antibodies: anti-phospho-S6 (Ser235/236) and anti-total S6

  • Infrared dye-conjugated secondary antibodies

  • Infrared imaging system (e.g., LI-COR® Odyssey®)

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with compounds as described in Protocol 1.

  • Fixation and Permeabilization:

    • Fix cells with 4% paraformaldehyde for 20 minutes.

    • Permeabilize with 0.1% Triton X-100 in PBS.

  • Blocking: Block with blocking buffer for 1.5 hours at room temperature.

  • Primary Antibody Incubation: Incubate with primary antibodies (anti-phospho-S6 and anti-total S6) overnight at 4°C.

  • Secondary Antibody Incubation:

    • Wash wells with PBS containing 0.1% Tween-20.

    • Incubate with infrared dye-conjugated secondary antibodies for 1 hour at room temperature, protected from light.

  • Imaging:

    • Wash wells extensively.

    • Scan the plate using an infrared imaging system.

  • Data Analysis: Quantify the fluorescence intensity for both phospho-S6 and total S6. Normalize the phospho-S6 signal to the total S6 signal to account for variations in cell number. Identify compounds that increase S6 phosphorylation.

References

Application Notes and Protocols for In Vivo Delivery of Didemnin B in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vivo delivery of Didemnin B in murine models, a critical step in preclinical research for evaluating its therapeutic potential. This document outlines detailed experimental protocols, summarizes quantitative data from various studies, and visualizes key biological pathways and experimental workflows. Adherence to these guidelines will support the generation of robust and reproducible data.

Introduction to this compound B

This compound B is a cyclic depsipeptide originally isolated from the marine tunicate Trididemnum solidum. It has demonstrated potent antitumor, antiviral, and immunosuppressive properties.[1][2] Its primary mechanism of action is the inhibition of protein synthesis, which underlies its cytotoxic effects.[3][4] More specifically, this compound B has been shown to activate the mTORC1 signaling pathway.[1] Despite promising preclinical activity, its clinical application has been limited by a narrow therapeutic window and associated toxicities.[3] Careful design of in vivo studies is therefore essential to accurately assess its efficacy and safety profile.

Data Presentation: Efficacy and Pharmacokinetics of this compound B in Mice

The following tables summarize the quantitative data on the efficacy and pharmacokinetics of this compound B administered to mice.

Table 1: Summary of In Vivo Efficacy of this compound B in Murine Models

Mouse ModelAdministration RouteDosage RegimenKey Findings
Parental-to-F1 Graft-versus-Host Reaction (GVHR)Intraperitoneal (i.p.)0.05, 0.10, and 0.20 mg/kg/day for 7 days51%, 40%, and 60% inhibition of splenomegaly, respectively[2]
Parental-to-F1 Graft-versus-Host Reaction (GVHR)Intraperitoneal (i.p.)0.3 mg/kg/day on days 1, 2, 4, and 671% inhibition of splenomegaly[2]
B16 MelanomaNot specifiedNot specifiedGood antitumor activity[5][6]
M5076 SarcomaNot specifiedNot specifiedModerate antitumor activity[5][6][7]
P388 LeukemiaNot specifiedNot specifiedModerate antitumor activity[5][6][7]
L1210 LeukemiaNot specifiedNot specifiedPotent inhibitor of L1210 growth[5][6][7]

Table 2: Pharmacokinetic Parameters of this compound B in Mice following Intraperitoneal Administration

ParameterValueConditions
Tissue Distribution
Highest ConcentrationsLiver > Gallbladder > Lower digestive tract ≅ Pancreas > Spleen > Kidney ≅ Adipose tissue ≅ Urinary bladder with urineFollowing i.p. administration of 320 or 1280 µg/kg[8]
Intermediate ConcentrationsDuodenum ≅ Jejunum > Lung > Iliopsoas > Stomach ≅ Testes ≅ Skin > HeartFollowing i.p. administration of 320 or 1280 µg/kg[8]
Low ConcentrationsHumerus ≅ Femur ≅ Quadriceps ≅ Triceps >> BrainFollowing i.p. administration of 320 or 1280 µg/kg[8]
Excretion
Fecal Excretion45.9% - 58.3% of the doseFollowing i.p. administration of 320 or 1280 µg/kg[8]
Urinary Excretion18.4% - 25.2% of the doseFollowing i.p. administration of 320 or 1280 µg/kg[8]

Experimental Protocols

This section provides detailed methodologies for key experiments involving the in vivo delivery of this compound B in mice.

Protocol 1: Preparation of this compound B Formulation for Intraperitoneal Injection

This protocol describes the preparation of a this compound B solution suitable for intraperitoneal administration in mice.

Materials:

  • This compound B (lyophilized powder)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Cremophor EL

  • 5% Dextrose in Water (D5W)

  • Sterile, pyrogen-free vials

  • Sterile syringes and needles

  • Vortex mixer

Procedure:

  • Stock Solution Preparation:

    • Allow the lyophilized this compound B to equilibrate to room temperature.

    • Reconstitute the this compound B powder in DMSO to create a concentrated stock solution. The concentration will depend on the final desired dosing concentration.

  • Vehicle Preparation:

    • In a sterile vial, prepare the vehicle by mixing 5% Cremophor EL and 5% DMSO in 90% D5W.[1] For example, to prepare 10 mL of vehicle, mix 0.5 mL of Cremophor EL, 0.5 mL of DMSO, and 9.0 mL of D5W.

    • Vortex the mixture thoroughly to ensure a homogenous solution.

  • Final Dosing Solution Preparation:

    • Calculate the required volume of the this compound B stock solution to achieve the desired final concentration in the vehicle.

    • Add the calculated volume of the this compound B stock solution to the prepared vehicle.

    • Vortex the final dosing solution immediately before administration to ensure homogeneity.

    • The final concentration of the dosing solution should be calculated to deliver the desired dose in a volume of 100-200 µL per mouse.

Protocol 2: Subcutaneous Xenograft Mouse Model for Efficacy Studies

This protocol details the establishment of a subcutaneous tumor model using human cancer cell lines and subsequent treatment with this compound B to evaluate its anti-tumor efficacy.

Materials:

  • Human cancer cell line of interest

  • Immunodeficient mice (e.g., NOD-SCID, NSG, or athymic nude mice), 6-8 weeks old[2][9]

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • Matrigel (optional, but recommended for some cell lines)

  • Syringes (1 mL) and needles (27-30 gauge)

  • Calipers

  • Anesthetic (e.g., isoflurane)

  • This compound B dosing solution (prepared as in Protocol 1)

  • Vehicle control solution

Procedure:

  • Cell Culture and Preparation:

    • Culture the chosen cancer cell line according to standard protocols until they reach 80-90% confluency.[2]

    • Harvest the cells using trypsin-EDTA, wash with sterile PBS, and perform a cell count.

    • Resuspend the cells in sterile, serum-free medium or PBS at a concentration of 5-10 x 10^6 cells per 100 µL. For some cell lines, resuspending in a 1:1 mixture of PBS and Matrigel can improve tumor take rate.[9]

  • Tumor Implantation:

    • Anesthetize the mice using a calibrated vaporizer with isoflurane.

    • Shave and disinfect the right flank of each mouse.

    • Inject 100 µL of the cell suspension subcutaneously into the prepared flank.[9]

  • Tumor Growth Monitoring and Randomization:

    • Monitor the mice regularly for tumor growth.

    • Once tumors become palpable, measure the length and width with calipers 2-3 times per week.

    • Calculate the tumor volume using the formula: (Length x Width²) / 2.[2]

    • When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (typically 8-10 mice per group).[2]

  • Treatment Administration:

    • Administer this compound B or vehicle control to the respective groups via intraperitoneal injection at the specified dose and schedule.

  • Data Collection and Endpoint:

    • Measure tumor volume and body weight 2-3 times per week.[2]

    • Monitor the mice for any signs of toxicity, such as weight loss, lethargy, or ruffled fur.

    • The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or when mice show signs of significant toxicity (e.g., >20% body weight loss).

    • At the endpoint, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Visualizations

This compound B Mechanism of Action: mTORC1 Signaling Pathway

This compound B inhibits protein synthesis, leading to a decrease in the levels of the short-lived protein REDD1. REDD1 is an inhibitor of mTORC1. The degradation of REDD1 relieves this inhibition, resulting in the activation of mTORC1 and its downstream signaling pathways, which regulate cell growth, proliferation, and survival.

DidemninB_mTORC1_Pathway cluster_cell Cell DidemninB This compound B ProteinSynthesis Protein Synthesis DidemninB->ProteinSynthesis Inhibits REDD1 REDD1 ProteinSynthesis->REDD1 Produces mTORC1 mTORC1 REDD1->mTORC1 Inhibits Downstream Downstream Effectors (e.g., S6K, 4E-BP1) mTORC1->Downstream Activates CellGrowth Cell Growth & Proliferation Downstream->CellGrowth Promotes

Caption: this compound B activates the mTORC1 signaling pathway by inhibiting protein synthesis.

Experimental Workflow: In Vivo Efficacy Study of this compound B

The following diagram illustrates the typical workflow for an in vivo study evaluating the efficacy of this compound B in a xenograft mouse model.

DidemninB_Workflow cluster_workflow Experimental Workflow start Start cell_prep Cancer Cell Preparation start->cell_prep implantation Tumor Cell Implantation (Subcutaneous) cell_prep->implantation monitoring Tumor Growth Monitoring implantation->monitoring randomization Randomization of Mice into Groups monitoring->randomization treatment Treatment with This compound B or Vehicle (i.p. injection) randomization->treatment data_collection Data Collection (Tumor Volume, Body Weight) treatment->data_collection endpoint Endpoint Determination data_collection->endpoint analysis Tumor Excision & Analysis endpoint->analysis end End analysis->end

Caption: Workflow for a xenograft study to evaluate this compound B efficacy.

References

Application Notes and Protocols for Assaying the Enzymatic Activity of the Didemnin Biosynthetic Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for assaying the enzymatic activities of the key enzymes involved in the biosynthesis of Didemnins. Didemnins are potent cyclic depsipeptides with significant antitumor and antiviral activities.[1] Their biosynthesis is orchestrated by a hybrid non-ribosomal peptide synthetase-polyketide synthase (NRPS-PKS) assembly line encoded by the did gene cluster, originally discovered in the marine α-proteobacterium Tistrella mobilis.[2][3] Understanding the enzymatic activity of this pathway is crucial for efforts in biosynthetic engineering to produce novel Didemnin analogs with improved therapeutic properties.

The this compound biosynthetic pathway involves a series of modular megasynthases (DidA-J) that harbor various catalytic domains, including Adenylation (A), Condensation (C), Ketoreductase (KR), Methyltransferase (MT), and Thioesterase (TE) domains.[4] The process is initiated by the DidA bimodular NRPS, which is responsible for constructing the N-acyl-polyglutamine prodrug scaffold.[5][6] A key maturation step involves the cleavage of this prodrug moiety by a transmembrane CAAX hydrolase homolog, DidK, to yield the final active this compound compounds.[5]

Data Presentation: Enzyme Kinetics

While comprehensive kinetic data for all enzymes in the this compound biosynthetic pathway is not yet available in the public domain, kinetic parameters for the maturating enzyme DidK have been determined.[5]

EnzymeSubstrateK_m (mM)V_max (µmol/s)Source
DidKThis compound X3.4430.02684[5]

Note: The provided kinetic parameters for DidK were determined using a truncated, soluble form of the enzyme (TF-DidK) and may not perfectly reflect its activity within the cellular membrane.[5] Further research is required to elucidate the kinetic properties of the core NRPS-PKS enzymes (DidA-J).

Mandatory Visualizations

This compound Biosynthetic Pathway

This compound Biosynthetic Pathway Fatty_Acid Fatty Acid DidA DidA (NRPS) (Iterative Glutamine Addition) Fatty_Acid->DidA Glutamine Glutamine Glutamine->DidA Didemnin_X_Y Didemnins X/Y (Prodrugs) DidK DidK (CAAX Hydrolase) (Prodrug Cleavage) Didemnin_X_Y->DidK Didemnin_B This compound B (Active) NRPS_PKS_precursors Amino Acid & Keto Acid Precursors DidB_J DidB-J (NRPS-PKS) (Core Peptide Assembly) NRPS_PKS_precursors->DidB_J DidA->DidB_J N-acyl-polyglutamine DidB_J->Didemnin_X_Y Release DidK->Didemnin_B Maturation

Caption: Proposed biosynthetic pathway of Didemnins in Tistrella mobilis.

Experimental Workflow for Adenylation Domain Activity Assay

Adenylation Domain Assay Workflow start Start: Prepare Assay Components (Enzyme, Substrate, ATP, Buffers) prepare_master_mix Prepare Master Mix (Enzyme, Buffers, Coupling Enzymes) start->prepare_master_mix initiate_reaction Initiate Reaction (Add Substrate/ATP) prepare_master_mix->initiate_reaction incubation Incubate at Optimal Temperature initiate_reaction->incubation measurement Measure Product Formation (e.g., Absorbance, Fluorescence, Radioactivity) incubation->measurement data_analysis Data Analysis (Calculate Initial Velocity, Determine Kinetic Parameters) measurement->data_analysis

Caption: General experimental workflow for an adenylation domain activity assay.

Hypothetical Regulatory Pathway for this compound Biosynthesis

Hypothetical Regulatory Pathway environmental_cues Environmental Cues (Nutrient Limitation, Cell Density) sensor_kinase Sensor Histidine Kinase (Membrane-Bound) environmental_cues->sensor_kinase Signal response_regulator Response Regulator sensor_kinase->response_regulator Phosphorylation Cascade did_genes did Gene Cluster response_regulator->did_genes Transcriptional Activation did_proteins This compound Biosynthetic Enzymes did_genes->did_proteins Transcription & Translation didemnin_production This compound Production did_proteins->didemnin_production Catalysis

Caption: A generalized, hypothetical regulatory pathway for this compound biosynthesis.

Experimental Protocols

The following protocols are generalized for NRPS-PKS enzyme domains and can be adapted for the specific enzymes of the this compound biosynthetic pathway.

Adenylation (A) Domain Activity Assay (Non-Radioactive, Continuous)

This protocol is based on the continuous hydroxylamine (B1172632) release assay, which measures the formation of pyrophosphate (PPi) during the adenylation reaction.

Principle: The A-domain activates a specific amino acid in an ATP-dependent manner, releasing PPi. In the presence of hydroxylamine, the activated aminoacyl-AMP intermediate is trapped as a hydroxamate, allowing for continuous turnover. The released PPi is enzymatically converted to phosphate, which is then used in a reaction that can be monitored spectrophotometrically.

Materials:

  • Purified A-domain of interest (e.g., from DidA or other Did modules)

  • Substrate amino acid (e.g., L-glutamine for DidA)

  • ATP

  • Hydroxylamine solution, pH 7.0

  • Assay Buffer (e.g., 100 mM Tris-HCl pH 8.0, 10 mM MgCl₂)

  • TCEP (tris(2-carboxyethyl)phosphine)

  • Inorganic pyrophosphatase (IPP)

  • Purine nucleoside phosphorylase (PNP)

  • 7-methylthioguanosine (MesG)

  • 96-well UV-transparent microplate

  • Microplate reader capable of kinetic reads at 360 nm

Protocol:

  • Prepare Reagent Stocks:

    • 2x Assay Buffer: 100 mM Tris-HCl, pH 8.0, 10 mM MgCl₂.

    • 100 mM TCEP in water.

    • 4 M Hydroxylamine-HCl in water, adjust to pH 7.0 with NaOH.

    • 100 mM ATP in 1 M Tris-HCl, pH 8.0.

    • 100 mM substrate amino acid in 100 mM Tris-HCl, pH 8.0.

    • IPP, PNP, and MesG solutions as per manufacturer's recommendations.

  • Prepare Master Mix: On the day of the assay, prepare a master mix containing the A-domain enzyme, IPP, PNP, MesG, TCEP, hydroxylamine, and ATP in 1x Assay Buffer. The concentrations should be calculated for the final reaction volume, typically at 1.05x to account for the addition of the substrate.

  • Initiate the Reaction:

    • To the wells of a 96-well plate, add a small volume (e.g., 5 µL) of the substrate amino acid solution at various concentrations (for kinetic analysis) or a single concentration for screening. For a negative control, add buffer instead of the substrate.

    • Add the master mix (e.g., 95 µL) to each well to start the reaction.

  • Data Acquisition: Immediately place the plate in the microplate reader and begin kinetic measurements of absorbance at 360 nm every 30 seconds for 5-10 minutes.

  • Data Analysis:

    • Calculate the initial velocity (V₀) from the linear portion of the reaction progress curve (mAU/min).

    • Convert the rate to µM/min using the molar extinction coefficient of MesG.

    • Plot the initial velocities against substrate concentrations and fit the data to the Michaelis-Menten equation to determine K_m and V_max.

Methyltransferase (MT) Domain Activity Assay (Non-Radioactive, Continuous)

This protocol is based on a coupled enzymatic assay that detects the production of S-adenosyl-L-homocysteine (SAH), a byproduct of the methylation reaction.

Principle: The MT domain transfers a methyl group from S-adenosyl-L-methionine (SAM) to its substrate. The resulting SAH is hydrolyzed to S-ribosylhomocysteine and adenine (B156593). Adenine is then converted to hypoxanthine, which is subsequently oxidized to uric acid and hydrogen peroxide (H₂O₂). The production of H₂O₂ is coupled to the oxidation of a chromogenic or fluorogenic substrate, which can be monitored continuously.

Materials:

  • Purified MT domain of interest

  • Substrate for methylation (specific to the this compound pathway intermediate)

  • S-adenosyl-L-methionine (SAM)

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • SAH hydrolase

  • Adenine deaminase

  • Xanthine (B1682287) oxidase

  • Horseradish peroxidase (HRP)

  • A suitable chromogenic or fluorogenic peroxidase substrate (e.g., Amplex Red)

  • 96-well black microplate (for fluorescent assays)

  • Microplate reader with appropriate excitation and emission filters

Protocol:

  • Prepare Reagent Stocks: Prepare concentrated stocks of all enzymes, SAM, and the substrate in the assay buffer.

  • Prepare Master Mix: Prepare a master mix containing the MT domain, SAH hydrolase, adenine deaminase, xanthine oxidase, HRP, and the peroxidase substrate in the assay buffer.

  • Initiate the Reaction:

    • Add the master mix to the wells of the microplate.

    • Initiate the reaction by adding SAM to the wells.

  • Data Acquisition: Immediately place the plate in the microplate reader and measure the increase in fluorescence or absorbance over time in kinetic mode.

  • Data Analysis:

    • Determine the initial reaction rates from the linear phase of the progress curves.

    • Generate a standard curve with known concentrations of H₂O₂ to convert the rates to µmol/min.

    • Perform kinetic analysis by varying the concentration of the substrate or SAM.

Condensation (C) Domain Activity Assay (LC-MS Based)

Assaying the activity of C-domains is more complex as it involves the condensation of two substrates tethered to peptidyl carrier protein (PCP) domains. This protocol outlines a general approach using synthetic substrates and LC-MS for product detection.

Principle: A donor substrate, mimicking the growing peptide chain attached to an upstream PCP, and an acceptor substrate (an amino acid) are incubated with the C-domain. The C-domain catalyzes the formation of a peptide bond between the two substrates. The reaction product is then detected and quantified by LC-MS.

Materials:

  • Purified C-domain of interest (often as a di-domain construct with an adjacent PCP or A-domain)

  • Synthetic donor substrate (e.g., an N-acetyl-cysteamine thioester of the peptide intermediate)

  • Acceptor amino acid

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂)

  • Quenching solution (e.g., acetonitrile (B52724) with 0.1% formic acid)

  • LC-MS system

Protocol:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the assay buffer, the C-domain enzyme, the donor substrate, and the acceptor amino acid.

    • Incubate the reaction mixture at an optimal temperature for a defined period (e.g., 1-2 hours).

  • Reaction Quenching: Stop the reaction by adding an equal volume of the quenching solution.

  • Sample Preparation: Centrifuge the quenched reaction mixture to pellet any precipitated protein. Transfer the supernatant to an LC-MS vial.

  • LC-MS Analysis:

    • Inject the sample onto an appropriate LC column (e.g., C18).

    • Develop a suitable gradient elution method to separate the product from the substrates and other reaction components.

    • Detect the product using mass spectrometry, typically in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for enhanced sensitivity and specificity.

  • Data Analysis:

    • Quantify the product peak area.

    • A standard curve can be generated using a synthesized standard of the expected product to determine the absolute amount of product formed.

    • Enzyme activity can be expressed as the amount of product formed per unit time per amount of enzyme.

These protocols provide a starting point for the enzymatic characterization of the this compound biosynthetic pathway. Optimization of buffer conditions, substrate concentrations, and incubation times will be necessary for each specific enzyme.

References

Application Notes and Protocols for Didemnin B in Leukemia Cell Line Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Didemnin B, a cyclic depsipeptide originally isolated from the marine tunicate Trididemnum solidum, has demonstrated potent antitumor activity, particularly against various leukemia cell lines. Its primary mechanism of action involves the inhibition of protein synthesis, induction of apoptosis, and disruption of the cell cycle.[1] This document provides detailed application notes and experimental protocols for the use of this compound B in in vitro leukemia cell line research, summarizing key quantitative data and outlining methodologies for essential experiments.

This compound B exerts its cytotoxic effects through a novel dual-inhibitory mechanism targeting eukaryotic translation elongation factor 1 alpha 1 (EEF1A1) and palmitoyl-protein thioesterase 1 (PPT1).[2] This dual inhibition leads to the rapid depletion of short-lived anti-apoptotic proteins, most notably Myeloid Cell Leukemia 1 (Mcl-1), thereby triggering the intrinsic apoptotic pathway.[2] Understanding this mechanism is crucial for designing experiments to evaluate the efficacy and explore the therapeutic potential of this compound B and its analogs in leukemia.

Data Presentation

The cytotoxic and apoptotic effects of this compound B have been quantified in various leukemia cell lines. The following tables summarize the available data on its potency.

Table 1: this compound B Induced Apoptosis in Leukemia Cell Lines

Cell LineDescriptionThis compound B Concentration for Apoptosis InductionReference
HL-60Human promyelocytic leukemia1 µM (optimal concentration for rapid apoptosis)[3]
Proliferating PBLsProliferating normal peripheral blood lymphocytesInduces apoptosis[2]
Resting PBLsResting normal peripheral blood lymphocytesDoes not induce apoptosis[2]

Table 2: Cytotoxicity of this compound B in Leukemia Cell Lines (IC50 Values)

Cell LineDescriptionIC50 ValueReference
L1210Murine leukemia0.001 µg/mL[4]
P388Murine leukemiaModerate activity (specific IC50 not provided)[4]

Table 3: General Cytotoxicity Data from Human Tumor Stem Cell Assay

Exposure TimeMedian ID50Reference
Continuous4.2 x 10⁻³ µg/mL[5]
1 hour46 x 10⁻³ µg/mL[5]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by this compound B and the general workflows for the experimental protocols detailed in this document.

DidemninB_Mechanism DidemninB This compound B EEF1A1 EEF1A1 (Protein Synthesis) DidemninB->EEF1A1 inhibits PPT1 PPT1 (Lysosomal Function) DidemninB->PPT1 inhibits Protein_Synthesis_Inhibition Inhibition of Protein Synthesis EEF1A1->Protein_Synthesis_Inhibition Lysosomal_Dysfunction Lysosomal Dysfunction PPT1->Lysosomal_Dysfunction Mcl1_Depletion Depletion of Mcl-1 (Anti-apoptotic protein) Protein_Synthesis_Inhibition->Mcl1_Depletion Lysosomal_Dysfunction->Mcl1_Depletion Caspase_Activation Caspase Activation Mcl1_Depletion->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

This compound B's dual-inhibition mechanism leading to apoptosis.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Analysis Leukemia_Cells Leukemia Cell Lines (e.g., HL-60, Jurkat, K562) DidemninB_Treatment This compound B Treatment (Dose-response & Time-course) Leukemia_Cells->DidemninB_Treatment Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) DidemninB_Treatment->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (PI Staining) DidemninB_Treatment->Cell_Cycle_Analysis Western_Blot Western Blot (Mcl-1, c-Myc, Caspases) DidemninB_Treatment->Western_Blot

References

Application Notes and Protocols for the Extraction of Didemnins from Marine Tunicates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Didemnins (B1670499) are a class of cyclic depsipeptides first isolated from the Caribbean tunicate Trididemnum solidum.[1] Didemnin B, the most potent of this family, has demonstrated significant antitumor, antiviral, and immunosuppressive activities.[1] Its mechanism of action primarily involves the inhibition of protein synthesis through the dual targeting of eukaryotic elongation factor 1-alpha (eEF1A1) and palmitoyl-protein thioesterase 1 (PPT1), ultimately leading to apoptosis.[2][3] These promising biological activities have made this compound B a subject of interest in clinical trials for cancer therapy. This document provides detailed application notes and protocols for the extraction and purification of didemnins from their natural marine source.

Data Presentation

Table 1: Summary of Extraction and Purification of Didemnins from Trididemnum solidum
ParameterValueReference
Starting Material
OrganismTrididemnum solidum[4]
ConditionFreeze-dried and finely ground[4]
Initial Biomass53.4 g[4]
Initial Extraction
Solvent SystemDichloromethane (CH2Cl2) / Methanol (B129727) (MeOH) (1:1 v/v)[4]
Yield of Crude Extract5.5 g[4]
Purification Step 1: Flash Column Chromatography
Stationary PhaseC18[4]
Mobile PhaseWater (H2O) and Methanol (MeOH) gradient[4]
Purification Step 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
ColumnPhenomenex, Luna C18 (2)[4]
Mobile PhaseGradient of 60:40 MeOH:H2O to 100% MeOH with 0.05% Trifluoroacetic Acid (TFA)[4]
Run Time65 minutes[4]

Experimental Protocols

Protocol 1: Extraction of Crude this compound Extract from Trididemnum solidum

Objective: To perform a solvent-based extraction to isolate the crude mixture of didemnins from the tunicate biomass.

Materials:

  • Freeze-dried and finely ground Trididemnum solidum

  • Dichloromethane (CH2Cl2), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Large glass extraction vessel

  • Stir plate and stir bar

  • Filtration apparatus (e.g., Büchner funnel with filter paper)

  • Rotary evaporator

  • Round-bottom flasks

Procedure:

  • Weigh the freeze-dried and ground tunicate material.

  • Place the material in the extraction vessel.

  • Add a 1:1 (v/v) mixture of CH2Cl2 and MeOH to the vessel, ensuring the solvent fully covers the biomass.

  • Stir the mixture at room temperature for a minimum of 4 hours. For exhaustive extraction, this process can be repeated three times with fresh solvent.

  • Filter the mixture to separate the solvent extract from the solid biomass.

  • Combine all solvent extracts.

  • Concentrate the combined extract under reduced pressure using a rotary evaporator to yield the crude extract.

  • Record the final weight of the crude extract.

Protocol 2: Purification of Didemnins using Flash Column Chromatography

Objective: To perform an initial purification of the crude extract to separate fractions based on polarity.

Materials:

  • Crude this compound extract

  • C18 flash column

  • Flash chromatography system

  • Water (H2O), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Collection tubes

Procedure:

  • Dissolve a known amount of the crude extract in a minimal amount of the initial mobile phase.

  • Equilibrate the C18 flash column with 100% H2O.

  • Load the dissolved crude extract onto the column.

  • Elute the column with a stepwise or linear gradient of increasing methanol in water. A suggested gradient is from 100% H2O to 100% MeOH.

  • Collect fractions of a consistent volume throughout the run.

  • Analyze the fractions for the presence of didemnins, typically by thin-layer chromatography (TLC) or a bioassay if one is established.

  • Pool the fractions containing the compounds of interest.

  • Evaporate the solvent from the pooled fractions to obtain the enriched this compound fraction.

Protocol 3: High-Purity Isolation of this compound B by RP-HPLC

Objective: To isolate pure this compound B from the enriched fraction using reversed-phase high-performance liquid chromatography.

Materials:

  • Enriched this compound fraction from Protocol 2

  • Reversed-phase HPLC system with a UV detector

  • Phenomenex, Luna C18(2) column (or equivalent)

  • Methanol (MeOH), HPLC grade

  • Water (H2O), HPLC grade

  • Trifluoroacetic Acid (TFA), HPLC grade

  • Collection vials

Procedure:

  • Prepare the mobile phases:

    • Mobile Phase A: Water with 0.05% TFA

    • Mobile Phase B: Methanol with 0.05% TFA

  • Dissolve the enriched this compound fraction in a suitable solvent, preferably the initial mobile phase composition.

  • Equilibrate the C18 column with the initial mobile phase conditions (e.g., 60% Mobile Phase B / 40% Mobile Phase A).

  • Inject the sample onto the column.

  • Run a linear gradient from 60% Mobile Phase B to 100% Mobile Phase B over 65 minutes.[4]

  • Monitor the elution profile at a suitable wavelength (e.g., 215 nm for peptide bonds).

  • Collect the peaks corresponding to the didemnins. This compound B is a major and relatively less polar component.

  • Confirm the identity and purity of the isolated this compound B using mass spectrometry and NMR spectroscopy.

Visualizations

Experimental Workflow

Extraction_Workflow cluster_start Starting Material cluster_extraction Crude Extraction cluster_purification1 Initial Purification cluster_purification2 Final Purification cluster_end Final Product start Freeze-dried Trididemnum solidum extraction Solvent Extraction (CH2Cl2:MeOH, 1:1) start->extraction concentration Concentration (Rotary Evaporation) extraction->concentration crude_extract Crude this compound Extract concentration->crude_extract flash_chrom C18 Flash Chromatography (H2O/MeOH Gradient) crude_extract->flash_chrom enriched_fraction Enriched this compound Fraction flash_chrom->enriched_fraction hplc Reversed-Phase HPLC (Luna C18, MeOH/H2O/TFA Gradient) enriched_fraction->hplc pure_this compound Pure this compound B hplc->pure_this compound

Caption: Workflow for this compound B extraction and purification.

Signaling Pathway of this compound B

DidemninB_Pathway cluster_translation Protein Synthesis cluster_apoptosis Apoptosis didemnin_b This compound B eef1a1 eEF1A1 didemnin_b->eef1a1 Inhibits ppt1 PPT1 didemnin_b->ppt1 Inhibits mTOR mTORC1 Pathway didemnin_b->mTOR Activates protein_synthesis Protein Synthesis eef1a1->protein_synthesis Required for apoptosis Apoptosis eef1a1->apoptosis Inhibition leads to ppt1->protein_synthesis Supports ppt1->apoptosis Inhibition leads to mcl1 Anti-apoptotic proteins (e.g., Mcl-1) protein_synthesis->mcl1 Produces mcl1->apoptosis Inhibits caspase Caspase Activation apoptosis->caspase via mTOR->protein_synthesis Regulates

Caption: Signaling pathway of this compound B leading to apoptosis.

References

Application Notes and Protocols for the Chemical Synthesis of the Didemnin Cyclic Depsipeptide Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical synthesis of the didemnin cyclic depsipeptide core, a key structural motif of the this compound family of natural products. Didemnins have garnered significant interest due to their potent antiviral, antitumor, and immunosuppressive activities. The synthesis of their complex macrocyclic core is a challenging yet crucial step in the development of novel analogs with improved therapeutic profiles.

Overview of Synthetic Strategies

The total synthesis of the this compound core has been approached through various strategies, primarily converging on the construction of a linear precursor followed by a carefully orchestrated macrocyclization step. Two principal retrosynthetic disconnections of the macrocycle have been explored, with significant differences in overall yield.

Strategy A: Late-stage introduction of the N-Me-Leu residue. This approach involves the synthesis of a linear hexadepsipeptide precursor, which is then cyclized. The (R)-N(Me)-Leu residue is coupled to the macrocycle in a subsequent step.

Strategy B: Inclusion of all residues in the linear precursor. This more linear approach involves the synthesis of a complete heptadepsipeptide precursor containing all the residues of the final macrocycle, which is then subjected to cyclization.

Comparative studies have shown that Strategy A results in a significantly higher overall yield (approximately 27%) compared to Strategy B (approximately 4%)[1]. The choice of the macrocyclization site is also critical, with cyclization at the Pro-N,O-Me2-Tyr junction generally providing higher yields[2].

Key Reagents and Protecting Groups

The synthesis of the this compound core relies on a robust toolbox of peptide coupling reagents and orthogonal protecting groups.

Peptide Coupling Reagents: The formation of both secondary and tertiary amide bonds in the this compound structure requires efficient coupling reagents. Commonly used reagents include:

  • BOP: (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate

  • PyAOP: (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate

  • HBTU: N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate

  • HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate[1]

Protecting Groups: A judicious selection of protecting groups is essential to mask reactive functional groups and allow for selective deprotection at various stages of the synthesis. Common protecting groups employed in this compound synthesis include:

  • Boc (tert-butyloxycarbonyl): For the protection of α-amino groups.

  • Bzl (benzyl): For the protection of carboxyl and hydroxyl groups.

  • Fmoc (9-fluorenylmethyloxycarbonyl): An alternative for α-amino group protection, offering orthogonal deprotection conditions to Boc.

Experimental Protocols

The following protocols are based on established, high-yielding synthetic routes.

Synthesis of Key Fragments

A convergent approach is often employed, where key fragments of the linear precursor are synthesized separately and then coupled together.

Protocol 3.1.1: Synthesis of Boc-Leu-Pro-OBn

This dipeptide fragment is a common starting point in several synthetic strategies.

StepReagent/SolventMolar Equiv.Procedure
1Boc-Leu-OH, H-Pro-OBn·HCl, DIEA, CH2Cl21.0, 1.0, 2.5Dissolve Boc-Leu-OH, H-Pro-OBn·HCl, and DIEA in CH2Cl2. Cool to 0 °C.
2HOBt, EDC·HCl1.1, 1.1Add HOBt and EDC·HCl to the solution. Stir at 0 °C for 1 hour and then at room temperature for 12 hours.
3CH2Cl2, 1N HCl, sat. NaHCO3, brine-Dilute with CH2Cl2, wash sequentially with 1N HCl, sat. NaHCO3, and brine. Dry over Na2SO4, filter, and concentrate.
4Silica gel chromatography-Purify the crude product by flash chromatography to yield Boc-Leu-Pro-OBn.

Expected Yield: ~90%

Assembly of the Linear Precursor

The synthesized fragments are sequentially coupled to assemble the full linear depsipeptide. The following is an illustrative example of a key coupling step.

Protocol 3.2.1: Coupling of a Dipeptide Acid with a Dipeptide Amine

StepReagent/SolventMolar Equiv.Procedure
1Dipeptide Acid, Dipeptide Amine, DIEA, DMF1.0, 1.0, 3.0Dissolve the dipeptide acid, dipeptide amine, and DIEA in anhydrous DMF. Cool to 0 °C.
2PyAOP1.2Add PyAOP to the solution. Stir at 0 °C for 30 minutes and then at room temperature for 18 hours.
3Ethyl acetate, 1N HCl, sat. NaHCO3, brine-Dilute with ethyl acetate, wash sequentially with 1N HCl, sat. NaHCO3, and brine. Dry over Na2SO4, filter, and concentrate.
4Silica gel chromatography-Purify the crude product by flash chromatography.

Expected Yield: 75-85%

Macrocyclization of the Linear Precursor

This is a critical, often low-yielding step. High-dilution conditions are essential to favor intramolecular cyclization over intermolecular polymerization.

Protocol 3.3.1: PyAOP-mediated Macrolactamization

StepReagent/SolventConcentrationProcedure
1Linear Precursor TFA salt, DIEA, DMF0.5 mMDissolve the linear precursor TFA salt in a large volume of anhydrous DMF under an inert atmosphere. Add DIEA.
2PyAOP1.5 equiv.Slowly add a solution of PyAOP in DMF to the precursor solution over 12 hours using a syringe pump.
3Stirring-Stir the reaction mixture for an additional 24 hours at room temperature.
4Solvent Removal-Remove the DMF under high vacuum.
5Purification-Purify the crude cyclic product by preparative HPLC.

Expected Yield: 30-40%

Quantitative Data Summary

The following table summarizes typical yields for key steps in the synthesis of the this compound core, primarily based on the more efficient Strategy A.

Synthetic StepCoupling ReagentProtecting GroupsTypical Yield (%)Reference
Dipeptide Synthesis (e.g., Boc-Leu-Pro-OBn)EDC/HOBtBoc, Bzl~90[General Peptide Synthesis]
Fragment CouplingPyAOPBoc, Bzl75-85[1]
Deprotection of Linear Precursor (Amino and Carboxyl termini)TFA, H2/Pd-CBoc, Bzl>95 (for both steps)[1]
MacrocyclizationPyAOP-30-40[1][2]
Overall Yield (Strategy A) ~27 [1]
Overall Yield (Strategy B) ~4 [1]

Visualization of Synthetic Workflow

The following diagrams illustrate the key logical relationships in the synthesis of the this compound cyclic depsipeptide core.

Didemnin_Synthesis_Strategy cluster_A Strategy A cluster_B Strategy B A Strategy A (Higher Yield) B Strategy B (Lower Yield) F1 Fragment 1 (e.g., Boc-Leu-Pro-OBn) LC Linear Hexadepsipeptide Precursor F1->LC LC_full Linear Heptadepsipeptide Precursor F1->LC_full F2 Fragment 2 (e.g., Hip-Sta derivative) F2->LC F2->LC_full F3 Other Fragments F3->LC F3->LC_full MC Macrocyclization LC->MC LC_full->MC DCM This compound Core Macrocycle MC->DCM Final_Coupling Final Coupling DCM->Final_Coupling NMeLeu (R)-N(Me)-Leu NMeLeu->LC_full NMeLeu->Final_Coupling

Caption: Comparison of two synthetic strategies for the this compound core.

Macrocyclization_Workflow start Linear Depsipeptide Precursor (with terminal Boc and Bzl groups) deprotect_N N-terminal Deprotection (TFA) start->deprotect_N deprotect_C C-terminal Deprotection (H2, Pd/C) start->deprotect_C cyclization Macrocyclization (PyAOP, High Dilution) deprotect_N->cyclization deprotect_C->cyclization purification Purification (Preparative HPLC) cyclization->purification product This compound Cyclic Depsipeptide Core purification->product

Caption: General workflow for the macrocyclization step.

References

Troubleshooting & Optimization

Improving the solubility of Didemnin B for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the solubility of Didemnin B for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound B for in vitro experiments?

A1: this compound B is a cyclic depsipeptide with poor aqueous solubility.[1][2] The recommended solvent for preparing stock solutions is dimethyl sulfoxide (B87167) (DMSO).[3][4][5] Other organic solvents like ethanol, methanol, and chloroform (B151607) can also be used.[2] For cell-based assays, it is crucial to use a high-purity, anhydrous grade of DMSO to minimize solvent-related cytotoxicity.

Q2: I am observing precipitation when I dilute my this compound B stock solution in cell culture media. What could be the cause?

A2: Precipitation upon dilution in aqueous-based cell culture media is a common issue with hydrophobic compounds like this compound B. Several factors can contribute to this:

  • Solvent Shock: Rapidly adding a concentrated DMSO stock solution to the aqueous media can cause the compound to "crash out" of solution.[6]

  • Media Composition: Components in the culture media, such as salts and proteins, can interact with this compound B and reduce its solubility.[6]

  • Temperature: Temperature fluctuations, such as adding a cold stock solution to warm media, can decrease solubility.[6]

  • pH: The pH of the cell culture medium is critical for maintaining the solubility of many compounds.[6]

Q3: How can I prevent this compound B from precipitating in my cell culture media?

A3: To prevent precipitation, it is recommended to:

  • Pre-warm the media to 37°C before adding the this compound B stock solution.[6]

  • Add the stock solution drop-wise while gently swirling the media to ensure gradual and thorough mixing.[6]

  • Avoid high final concentrations of DMSO. Typically, the final concentration of DMSO in the culture media should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.

  • Perform a solubility test in your specific cell culture medium to determine the maximum achievable concentration without precipitation.

Q4: What are the recommended storage conditions for this compound B stock solutions?

A4: this compound B stock solutions in DMSO should be stored at -20°C or -80°C for long-term stability.[3][4] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation.[7]

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
This compound B powder will not dissolve in DMSO. Insufficient mixing or low-quality DMSO.Use fresh, anhydrous DMSO and vortex or sonicate the solution to aid dissolution.[3][4]
Precipitate forms immediately upon adding stock solution to media. "Solvent shock" due to rapid addition.Add the stock solution slowly and drop-wise to pre-warmed media while gently mixing.[6]
Media becomes cloudy after incubation with this compound B. Compound precipitation over time or potential contamination.Observe the precipitate under a microscope; crystalline structures suggest compound precipitation, while distinct organisms indicate contamination.[6] Lower the final concentration of this compound B. Ensure aseptic technique.
Inconsistent results between experiments. Instability of this compound B in working solutions or variability in preparation.Prepare fresh dilutions of this compound B for each experiment from a frozen stock. Ensure the stock solution is fully dissolved before making dilutions.

Data Summary

Solubility of this compound B
SolventSolubilityReference
Dimethyl sulfoxide (DMSO)> 100 mg/mL[2]
Dimethyl sulfoxide (DMSO)100 mg/mL (89.90 mM)[3]
Dimethyl sulfoxide (DMSO)90 mg/mL (80.91 mM)[4]
Methanol (CH3OH)> 100 mg/mL[2]
Chloroform (CHCl3)> 100 mg/mL[2]
Ethanol (C2H5OH)> 100 mg/mL[2]
Dichloromethane (CH2Cl2)> 100 mg/mL[2]
Water (H2O)< 0.1 mg/mL[2]
Effective Concentrations in In Vitro Assays
AssayCell LineEffective Concentration (IC50)Reference
Growth InhibitionL1210 Leukemia0.001 µg/mL[8]
Human Tumor Stem Cell Assay (1-hr exposure)Various Human TumorsMedian ID50: 46 x 10⁻³ µg/mL[9]
Human Tumor Stem Cell Assay (continuous exposure)Various Human TumorsMedian ID50: 4.2 x 10⁻³ µg/mL[9]
Inhibition of Lymphocyte BlastogenesisMurine Splenic Mononuclear Cells< 10 pg/mL - 50 pg/mL[10]

Experimental Protocols

Preparation of this compound B Stock Solution (10 mM in DMSO)
  • Materials:

    • This compound B (powder)

    • Anhydrous dimethyl sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

    • Calibrated analytical balance

    • Vortex mixer and/or sonicator

  • Procedure:

    • Allow the vial of this compound B powder to equilibrate to room temperature before opening to prevent moisture condensation.

    • Weigh the desired amount of this compound B powder in a sterile microcentrifuge tube. For 1 mL of a 10 mM stock solution, weigh out 1.112 mg of this compound B (Molecular Weight: 1112.35 g/mol ).

    • Add the appropriate volume of anhydrous DMSO to the tube.

    • Cap the tube tightly and vortex thoroughly until the solid is completely dissolved. If necessary, use a sonicator to aid dissolution.

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials.

    • Label each aliquot with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C or -80°C.

Dilution of this compound B for In Vitro Assays
  • Materials:

    • This compound B stock solution (e.g., 10 mM in DMSO)

    • Pre-warmed cell culture medium

    • Sterile tubes for serial dilutions

  • Procedure:

    • Thaw a single-use aliquot of the this compound B stock solution at room temperature.

    • Prepare serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations.

    • When diluting, add the this compound B solution to the pre-warmed media drop-wise while gently swirling to ensure proper mixing and prevent precipitation.

    • Ensure the final concentration of DMSO in the culture wells is below 0.5% (v/v) and is consistent across all treatments, including the vehicle control.

Visualizations

experimental_workflow Experimental Workflow for this compound B In Vitro Assay cluster_prep Stock Solution Preparation cluster_assay In Vitro Assay Preparation weigh Weigh this compound B Powder dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Vortex / Sonicate dissolve->vortex aliquot Aliquot into Single-Use Vials vortex->aliquot store Store at -20°C / -80°C aliquot->store thaw Thaw Stock Aliquot dilute Prepare Serial Dilutions thaw->dilute warm_media Pre-warm Culture Media warm_media->dilute add_to_cells Add to Cell Culture dilute->add_to_cells incubate Incubate add_to_cells->incubate analyze Analyze Results incubate->analyze signaling_pathway Simplified Signaling Pathway of this compound B cluster_translation Protein Synthesis cluster_proliferation Cell Growth & Proliferation cluster_apoptosis Apoptosis didemnin_b This compound B ef1a EF-1α didemnin_b->ef1a Inhibits mtorc1 mTORC1 Pathway didemnin_b->mtorc1 Activates caspases Caspases didemnin_b->caspases Activates protein_synthesis Protein Synthesis ef1a->protein_synthesis cell_growth Cell Growth mtorc1->cell_growth apoptosis Apoptosis caspases->apoptosis

References

Technical Support Center: Overcoming Didemnin B Stability Issues in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing the stability challenges of Didemnin B in aqueous solutions. The information is presented through troubleshooting guides and frequently asked questions to assist in experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound B in aqueous solutions?

A1: The main stability issues for this compound B, a cyclic depsipeptide, in aqueous solutions are its poor solubility and susceptibility to chemical degradation. The presence of ester and amide bonds in its structure makes it prone to hydrolysis, especially under non-optimal pH conditions.[1] Its hydrophobic nature can also lead to precipitation in aqueous buffers.

Q2: What is the recommended way to store this compound B?

A2: For long-term storage, this compound B solid should be stored at -20°C. Stock solutions are typically prepared in organic solvents like DMSO and should also be stored at -20°C or -80°C. For short-term storage of a few days, refrigeration at 2-8°C may be acceptable if the solution is in a stability-optimized buffer. It is crucial to avoid repeated freeze-thaw cycles.

Q3: What are the initial signs of this compound B degradation in my experiment?

A3: Visual indicators of degradation can include the appearance of precipitates or turbidity in the solution. Analytically, degradation can be detected by a decrease in the peak area of the parent this compound B compound and the emergence of new peaks corresponding to degradation products in a chromatographic analysis, such as HPLC.

Q4: Can I lyophilize this compound B to improve its stability?

A4: Yes, lyophilization is a common strategy to enhance the long-term stability of peptides like this compound B by removing water. The lyophilized powder is more stable than an aqueous solution. However, the stability of the reconstituted solution will still be a concern and will depend on the reconstitution buffer. The lyophilization process itself, including the use of cryoprotectants, should be carefully optimized.

Troubleshooting Guide

Issue Question Possible Cause & Solution
Precipitation upon dilution in aqueous buffer My this compound B, dissolved in DMSO, precipitates when I dilute it into my aqueous experimental buffer. What should I do?Cause: this compound B has poor aqueous solubility. The sudden change in solvent polarity from DMSO to an aqueous buffer can cause it to crash out of solution.Solution: 1. Decrease Final Concentration: Try lowering the final concentration of this compound B in your assay.2. Increase Co-solvent Percentage: If your experiment allows, increase the percentage of the organic co-solvent (e.g., DMSO, ethanol) in the final aqueous solution. However, be mindful of the solvent's potential effects on your experimental system.3. Use Solubilizing Excipients: Consider incorporating solubilizing agents such as cyclodextrins into your aqueous buffer to form inclusion complexes and improve solubility.
Loss of Activity Over Time I observe a decrease in the biological activity of my this compound B solution during my multi-day experiment. Why is this happening?Cause: this compound B is likely degrading in your aqueous buffer over the course of the experiment. The rate of degradation is influenced by pH and temperature.Solution: 1. pH Optimization: The stability of depsipeptides is often pH-dependent. Conduct a pH stability screen (e.g., pH 4-8) to determine the optimal pH for your experimental duration.2. Temperature Control: Perform your experiments at the lowest feasible temperature to slow down degradation kinetics.3. Fresh Preparations: For long-term experiments, consider preparing fresh this compound B solutions at regular intervals rather than using a single stock for the entire duration.
Inconsistent Results Between Experiments I am getting variable results with my this compound B experiments. What could be the cause?Cause: Inconsistent preparation and handling of this compound B solutions can lead to variability. This includes differences in final solvent concentration, pH of the buffer, and storage of stock solutions.Solution: 1. Standardize Protocols: Ensure a consistent and detailed protocol for preparing and handling this compound B solutions, including solvent for initial dissolution, final buffer composition, and storage conditions.2. Quality Control of Stock Solutions: Regularly check the purity of your this compound B stock solution using HPLC to ensure it has not degraded over time.3. Control for Adsorption: Peptides can adsorb to plasticware. Using low-protein-binding tubes and pipette tips can help minimize loss of compound.

Quantitative Stability Data

The following table summarizes the publicly available stability data for this compound B. It is important to note that comprehensive data across a wide range of aqueous conditions is limited.

Condition Matrix Temperature Duration Observation Reference
Bulk ChemicalSolid25 ± 2 °C3 weeksStable[2]
Bulk ChemicalSolid25 ± 2 °C4 weeks~2% decomposition[2]
Bulk ChemicalSolid45 °C2 weeksStable[2]
Bulk ChemicalSolid45 °C4 weeks~7% loss[2]
Solution50% aqueous ethanol25 ± 2 °Cat least 26 hoursStable[2]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound B

This protocol outlines a general procedure to investigate the degradation pathways of this compound B under various stress conditions.

Objective: To identify potential degradation products and understand the degradation pathways of this compound B.

Materials:

  • This compound B

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • pH meter

  • HPLC system with UV or MS detector

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound B in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M HCl.

    • Incubate at a controlled temperature (e.g., 60°C).

    • Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M NaOH.

    • Incubate at room temperature.

    • Withdraw samples at various time points (e.g., 1, 2, 4, 8 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with 3% H₂O₂.

    • Keep the solution at room temperature, protected from light.

    • Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours).

  • Thermal Degradation:

    • Place a solid sample of this compound B in a controlled temperature oven (e.g., 70°C).

    • At various time points, dissolve a portion of the solid in the initial solvent for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound B to a light source (e.g., UV lamp at 254 nm or a photostability chamber).

    • Simultaneously, keep a control sample in the dark.

    • Analyze samples at various time points.

  • Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 2) to determine the percentage of this compound B remaining and to observe the formation of degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method for this compound B

Objective: To develop an HPLC method capable of separating this compound B from its degradation products.

Materials and Equipment:

  • HPLC system with a diode array detector (DAD) or mass spectrometer (MS)

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid or trifluoroacetic acid (TFA)

  • High-purity water

  • Forced degradation samples of this compound B (from Protocol 1)

Methodology:

  • Initial Method Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start with a linear gradient (e.g., 30-90% B over 20 minutes).

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: Scan for an optimal wavelength using the DAD (e.g., 220 nm and 280 nm).

  • Method Optimization:

    • Inject a solution of undegraded this compound B to determine its retention time.

    • Inject samples from the forced degradation studies.

    • Adjust the gradient slope and initial/final mobile phase composition to achieve good separation between the parent this compound B peak and any degradation product peaks.

    • Ensure the peaks are sharp and symmetrical.

  • Method Validation (according to ICH guidelines):

    • Specificity: Demonstrate that the method can resolve this compound B from its degradation products and any excipients. Use peak purity analysis with a DAD.

    • Linearity: Analyze a series of this compound B solutions of known concentrations to establish a linear relationship between concentration and peak area.

    • Accuracy: Determine the recovery of a known amount of this compound B spiked into a placebo mixture.

    • Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method by analyzing multiple preparations of a homogeneous sample.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound B that can be reliably detected and quantified.

Visualizations

cluster_Troubleshooting Troubleshooting Workflow for this compound B Instability Start Experiment Shows Instability (Precipitation or Loss of Activity) Check_Solubility Is there visible precipitation? Start->Check_Solubility Check_Activity Is there a loss of biological activity? Check_Solubility->Check_Activity No Solubility_Solutions Decrease Concentration Increase Co-solvent Use Solubilizers Check_Solubility->Solubility_Solutions Yes Activity_Solutions Optimize pH Control Temperature Prepare Fresh Solutions Check_Activity->Activity_Solutions Yes Inconsistent_Results Are results inconsistent? Check_Activity->Inconsistent_Results No End Stable Experiment Solubility_Solutions->End Activity_Solutions->End Consistency_Solutions Standardize Protocol QC Stock Solutions Use Low-Binding Tubes Inconsistent_Results->Consistency_Solutions Yes Inconsistent_Results->End No Consistency_Solutions->End

Caption: A flowchart for troubleshooting common this compound B stability problems.

cluster_Degradation Potential Hydrolytic Degradation of this compound B DidemninB This compound B (Cyclic Depsipeptide) Hydrolysis Hydrolysis (H₂O, Acid/Base, Temperature) DidemninB->Hydrolysis Ester_Cleavage Ester Bond Cleavage Hydrolysis->Ester_Cleavage Amide_Cleavage Amide Bond Cleavage Hydrolysis->Amide_Cleavage Linear_Peptide Linearized Peptide Fragments Ester_Cleavage->Linear_Peptide Amide_Cleavage->Linear_Peptide

Caption: A simplified diagram of the potential hydrolytic degradation pathway of this compound B.

cluster_Workflow Experimental Workflow for this compound B Stability Assessment Start Prepare this compound B Stock Forced_Degradation Perform Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photolytic) Start->Forced_Degradation Develop_HPLC Develop Stability-Indicating HPLC Method Forced_Degradation->Develop_HPLC Validate_HPLC Validate HPLC Method (Specificity, Linearity, Accuracy, Precision) Develop_HPLC->Validate_HPLC Stability_Study Conduct Stability Study (Different Buffers, pH, Temperatures) Validate_HPLC->Stability_Study Analyze_Samples Analyze Samples at Various Time Points Stability_Study->Analyze_Samples Data_Analysis Analyze Data (Degradation Kinetics, Identify Degradants) Analyze_Samples->Data_Analysis End Optimized Formulation and Handling Conditions Data_Analysis->End

Caption: A workflow for assessing the stability of this compound B in aqueous solutions.

References

Technical Support Center: Mitigating Didemnin B Toxicity in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of Didemnin B toxicity in animal studies. The information is presented in a question-and-answer format to directly tackle specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary toxicities observed with this compound B in animal studies?

A1: Preclinical toxicology studies in mice, rats, and dogs have identified several major target organs for this compound B toxicity. These include the lymphatic system, gastrointestinal tract, liver, and kidneys[1]. Clinical trials in humans have further highlighted neuromuscular and hepatic toxicities as significant dose-limiting factors[2]. Anaphylactic reactions, potentially linked to the formulation vehicle Cremophor EL, have also been a major concern, leading to the termination of some clinical trials[3][4].

Q2: How can the inherent toxicity of the this compound B molecule be addressed?

A2: A primary strategy to reduce the inherent toxicity of this compound B is the use of semisynthetic derivatives. Dehydrothis compound B, also known as Plitidepsin (Aplidin®), is the most notable example. It has demonstrated improved efficacy and reduced toxicity compared to the parent compound in preclinical and clinical settings[2].

Q3: Are there alternative formulations of this compound B that can reduce toxicity?

A3: Yes, reformulating this compound B to replace toxic excipients is a critical strategy. The vehicle Cremophor EL, often used to solubilize this compound B, is known to cause severe hypersensitivity reactions, nephrotoxicity, and neurotoxicity[5][6]. Exploring alternative delivery systems such as liposomes or nanoparticles could encapsulate the drug, alter its pharmacokinetic profile, and reduce exposure to sensitive tissues, thereby lowering toxicity[7]. While specific research on liposomal this compound B is limited in the public domain, this approach is a well-established method for reducing the toxicity of other chemotherapeutic agents.

Q4: Can combination therapies be used to mitigate this compound B's toxicity?

A4: Co-administration of certain agents may help manage this compound B-induced side effects. For instance, nausea and vomiting, common dose-limiting toxicities, can be ameliorated with antiemetics[8]. Allergic reactions have been managed with corticosteroids like dexamethasone[9]. Clinical trials with Plitidepsin have successfully included dexamethasone (B1670325) in the treatment regimen, indicating a favorable safety profile for this combination[3].

Troubleshooting Guides

Issue 1: High incidence of anaphylactic reactions and hypersensitivity.

Cause: This is often attributed to the use of Cremophor EL as a solubilizing agent in the formulation of this compound B[3][10]. Cremophor EL is known to induce histamine (B1213489) release, leading to anaphylactoid reactions[5][11].

Solutions:

  • Alternative Formulation: The most effective solution is to replace Cremophor EL. Consider formulating this compound B in a less toxic vehicle. While developing a completely new formulation requires significant effort, exploring alternatives like Solutol HS 15, or developing liposomal or nanoparticle-based delivery systems can be long-term solutions.

  • Premedication: If using a Cremophor EL-based formulation is unavoidable, premedication with H1 and H2 receptor antagonists (e.g., diphenhydramine (B27) and cimetidine/ranitidine) and corticosteroids (e.g., dexamethasone) can help prevent or reduce the severity of hypersensitivity reactions[10].

Issue 2: Severe neuromuscular toxicity (muscle weakness, myopathy).

Cause: Neuromuscular toxicity is an inherent characteristic of this compound B and its derivatives, becoming dose-limiting in some studies[9].

Solutions:

  • Dose Reduction: The most straightforward approach is to reduce the dose of this compound B. This will likely also impact efficacy, so a careful dose-response study is necessary to find a therapeutic window with acceptable toxicity.

  • Use of Analogs: Switch to a less toxic analog like Plitidepsin (Dehydrothis compound B), which has been shown to have a better safety profile regarding myotoxicity[12].

  • Monitoring: In preclinical studies, monitor for signs of muscle weakness. Serum levels of creatine (B1669601) phosphokinase (CPK) and aldolase (B8822740) can be measured as biomarkers of muscle damage[9].

Issue 3: Gastrointestinal, Hepatic, and Renal Toxicities.

Cause: These are known on-target and off-target toxicities of this compound B, affecting rapidly dividing cells in the gut and organs involved in drug metabolism and excretion[1].

Solutions:

  • Dosing Schedule Modification: Instead of a single high dose, a fractionated dosing schedule (e.g., lower doses administered more frequently) might maintain therapeutic levels while allowing tissues to recover, potentially reducing peak concentration-related toxicities.

  • Supportive Care: Ensure animals have easy access to food and water to manage anorexia and dehydration resulting from gastrointestinal toxicity. Monitor liver enzymes (ALT, AST) and kidney function markers (BUN, creatinine) regularly.

  • Combination with Cytoprotective Agents: While specific data for this compound B is scarce, exploring co-administration with agents known to protect the liver or kidneys could be a research avenue.

Data Presentation

Table 1: Acute Toxicity of this compound B in Different Animal Species

Animal SpeciesRoute of AdministrationLD50 ValueReference
RatIntravenous (IV)860 µg/kg[13]
MouseIntravenous (IV)1530 µg/kg[13]
DogIntravenous (IV)418 µg/kg[13]

Table 2: Comparison of this compound B and its Analog Plitidepsin (Dehydrothis compound B)

FeatureThis compound BPlitidepsin (Dehydrothis compound B)References
Toxicity Profile High toxicity, particularly neuromuscular, hepatic, and gastrointestinal. Anaphylactic reactions are common with Cremophor EL formulation.Improved safety profile with manageable and reversible toxicities. Myotoxicity can be managed with L-carnitine.[1][2][3][12]
Efficacy Potent antitumor, antiviral, and immunosuppressive activity.Enhanced therapeutic and cancer-targeting effects compared to this compound B.[1][2]
Clinical Development Clinical trials were largely terminated due to toxicity.Approved for the treatment of multiple myeloma in some regions and has undergone extensive clinical trials.[3][12]

Experimental Protocols

Protocol 1: Administration of Plitidepsin (Dehydrothis compound B) in a Mouse Xenograft Model

This protocol is a general guideline based on practices for administering depsipeptides in animal models and should be optimized for specific experimental goals.

1. Materials:

  • Plitidepsin (Aplidin®)

  • Vehicle: Sterile saline or 5% dextrose solution (D5W). Plitidepsin is often supplied in a formulation that is readily dilutable.

  • Syringes and needles (e.g., 27-30 gauge) for intravenous or intraperitoneal injection.

  • Animal balance.

  • Mouse xenograft model (e.g., human tumor cells implanted in immunodeficient mice).

2. Procedure:

  • Dose Calculation: Calculate the required dose of Plitidepsin for each mouse based on its body weight. Doses in preclinical studies have varied, but a starting point could be in the range of 0.3 mg/kg[14].

  • Preparation of Dosing Solution: Reconstitute and dilute the Plitidepsin according to the manufacturer's instructions to the final desired concentration in the chosen vehicle. Ensure the solution is clear and free of particulates.

  • Administration:

    • Intraperitoneal (i.p.) Injection: This route is often used in preclinical models for its relative ease and good systemic absorption. Inject the calculated volume into the lower abdominal quadrant of the mouse.

    • Intravenous (i.v.) Injection: For more controlled pharmacokinetics, administer the solution via the tail vein. This requires proper animal restraint and technique.

  • Dosing Schedule: A common schedule could be administration once daily for a set number of consecutive days (e.g., 5 days on, 2 days off) or every few days (e.g., days 1, 4, and 7)[14]. The schedule should be determined based on the study's objectives and the tumor model.

  • Monitoring:

    • Monitor animal body weight daily as an indicator of general health.

    • Observe for any clinical signs of toxicity such as changes in behavior, posture, or fur.

    • Measure tumor volume regularly (e.g., every 2-3 days) using calipers.

    • At the end of the study, collect blood for hematological and serum chemistry analysis and tissues for histopathology to assess toxicity.

Protocol 2: Preparation of Liposomal Formulation (Conceptual for this compound B)

This is a conceptual protocol based on standard liposome (B1194612) preparation methods, as a specific published protocol for liposomal this compound B was not identified. This would require significant optimization.

1. Materials:

  • This compound B

  • Lipids: e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), Cholesterol, and 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG(2000)).

  • Solvents: Chloroform, Methanol.

  • Hydration buffer: e.g., Phosphate-buffered saline (PBS) or HEPES-buffered saline.

  • Rotary evaporator.

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size).

  • Sonication bath or probe sonicator.

2. Procedure:

  • Lipid Film Formation: Dissolve this compound B and the chosen lipids in a chloroform/methanol mixture in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvents using a rotary evaporator under vacuum to form a thin, dry lipid film on the flask's inner surface.

  • Hydration: Hydrate the lipid film with the aqueous buffer by vortexing or gentle agitation. This results in the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion): To obtain unilamellar vesicles of a defined size, subject the MLV suspension to repeated extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).

  • Purification: Remove any unencapsulated this compound B by methods such as dialysis or size exclusion chromatography.

  • Characterization: Characterize the liposomes for size, polydispersity index, zeta potential, and drug encapsulation efficiency.

Mandatory Visualizations

Didemnin_B_Toxicity_Mitigation cluster_DidemninB This compound B cluster_Strategies Toxicity Reduction Strategies cluster_Outcome Desired Outcome DidemninB This compound B Analogs Structural Analogs (e.g., Plitidepsin) DidemninB->Analogs improves Formulation Alternative Formulations (e.g., Liposomes) DidemninB->Formulation improves Combination Combination Therapy (e.g., with Dexamethasone) DidemninB->Combination improves ReducedToxicity Reduced Toxicity (Neuromuscular, Hepatic, GI, etc.) Analogs->ReducedToxicity MaintainedEfficacy Maintained/Improved Therapeutic Efficacy Analogs->MaintainedEfficacy Formulation->ReducedToxicity Formulation->MaintainedEfficacy Combination->ReducedToxicity Combination->MaintainedEfficacy

Caption: Strategies to reduce this compound B toxicity.

Experimental_Workflow_Toxicity_Assessment start Start: Animal Model with Tumor treatment_groups Treatment Groups: 1. Vehicle Control 2. This compound B 3. This compound B Analog/Formulation start->treatment_groups administration Drug Administration (e.g., IV, IP) treatment_groups->administration monitoring In-life Monitoring: - Body Weight - Clinical Signs - Tumor Volume administration->monitoring endpoint Study Endpoint monitoring->endpoint analysis Analysis: - Blood (Hematology, Chemistry) - Tissues (Histopathology) - Efficacy Assessment endpoint->analysis

Caption: Workflow for toxicity assessment.

DidemninB_Signaling_Pathway DidemninB This compound B EEF1A1 eEF1A1 DidemninB->EEF1A1 inhibits ProteinSynthesis Protein Synthesis EEF1A1->ProteinSynthesis CellCycleArrest Cell Cycle Arrest ProteinSynthesis->CellCycleArrest inhibition leads to Apoptosis Apoptosis ProteinSynthesis->Apoptosis inhibition leads to

Caption: Simplified this compound B signaling pathway.

References

Technical Support Center: Optimizing Didemnin B Concentration for Cancer Cell Growth Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for utilizing Didemnin B in cancer research. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound B in cancer cells?

A1: this compound B primarily exerts its anticancer effects by inhibiting protein synthesis and inducing apoptosis.[1][2][3] It achieves this through the dual inhibition of eukaryotic translation elongation factor 1 alpha 1 (EEF1A1) and palmitoyl-protein thioesterase 1 (PPT1).[4][5] Inhibition of EEF1A1 halts protein translation, while inhibition of PPT1 leads to lysosomal dysfunction, ultimately triggering programmed cell death.[4][5]

Q2: Which cancer cell lines are reported to be sensitive to this compound B?

A2: Research has identified several cancer cell lines that are particularly sensitive to this compound B, including the colon cancer cell line Vaco451, the breast cancer cell line HCC1187, and the small cell lung cancer cell line NCIH211.[4] In contrast, cell lines like HCT116 colon cancer cells have shown no significant response.[4]

Q3: What is a typical effective concentration range for this compound B?

A3: The effective concentration of this compound B is highly dependent on the cell line and exposure time. For sensitive cell lines, activity can be observed in the low nanomolar range. For example, the LC50 for Vaco451 colon cancer cells is approximately 32 nM after 96 hours of treatment.[4] For B16 melanoma cells, a 2-hour exposure resulted in a 50% lethal dose (LD50) of 17.5 ng/ml, while a 24-hour exposure had an LD50 of 8.8 ng/ml.[6][7]

Q4: How quickly can I expect to see an effect after treating cells with this compound B?

A4: The effects of this compound B can be observed relatively quickly. Inhibition of protein synthesis is a rapid process.[2] Induction of apoptosis, measured by caspase activation, can be detected as early as three to six hours after treatment in sensitive cell lines.[4][8]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No significant inhibition of cell growth observed. 1. Cell line is resistant to this compound B. 2. Incorrect drug concentration. 3. Insufficient incubation time. 4. Degradation of this compound B. 1. Verify sensitivity: Test a known sensitive cell line (e.g., Vaco451) in parallel.2. Dose-response experiment: Perform a dose-response curve with a wide range of concentrations (e.g., 1 nM to 10 µM).3. Time-course experiment: Extend the incubation period (e.g., 24, 48, 72, 96 hours).4. Proper storage: Ensure this compound B is stored correctly (as per manufacturer's instructions) and prepare fresh dilutions for each experiment.
High variability between replicate experiments. 1. Inconsistent cell seeding density. 2. Inaccurate pipetting of this compound B. 3. Cell contamination (e.g., mycoplasma). 1. Standardize cell seeding: Use a cell counter to ensure consistent cell numbers in each well.2. Pipetting technique: Calibrate pipettes regularly and use appropriate techniques for small volumes.3. Cell culture maintenance: Regularly test for mycoplasma contamination and maintain aseptic techniques.
Observed cytotoxicity in control (vehicle-treated) cells. 1. Toxicity of the solvent (e.g., DMSO). 2. Poor cell health. 1. Solvent concentration: Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cell line (typically ≤ 0.5%).2. Cell culture conditions: Use healthy, actively dividing cells for your experiments.
Difficulty in reproducing published results. 1. Differences in experimental conditions. 2. Variation in cell line passages. 1. Protocol adherence: Carefully review and match all experimental parameters from the cited literature (cell density, media, serum concentration, etc.).2. Cell line authentication: Use low-passage, authenticated cell lines.

Quantitative Data Summary

Table 1: this compound B Efficacy in Various Cancer Cell Lines

Cell LineCancer TypeMetricConcentrationExposure TimeReference
Vaco451Colon CancerLC50~32 nM96 hours[4]
B16MelanomaLD5017.5 ng/ml2 hours[6][7]
B16MelanomaLD508.8 ng/ml24 hours[6][7]
L1210LeukemiaIC500.001 µg/mlNot Specified[9]
Human Tumors (various)Breast, Ovary, Kidney, etc.ID50 (median)4.2 x 10⁻³ µg/mlContinuous[10]
Human Tumors (various)Breast, Ovary, Kidney, etc.ID50 (median)46 x 10⁻³ µg/ml1 hour[10]

Experimental Protocols

Cell Viability Assay (e.g., MTT Assay)
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound B or a vehicle control. Incubate for the desired time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[11]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.[11]

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]

  • Analysis: Express cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
  • Cell Treatment: Treat cells with the desired concentrations of this compound B for the specified duration.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.[11]

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[12][13]

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[14]

  • Analysis: Analyze the stained cells by flow cytometry. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.[12]

Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Harvesting: Collect and wash cells with PBS.

  • Fixation: Fix the cells by adding cold 70% ethanol (B145695) dropwise while gently vortexing. Incubate for at least 1 hour at 4°C.[15]

  • Washing: Wash the fixed cells twice with PBS.

  • Staining: Resuspend the cell pellet in a propidium iodide staining solution containing RNase A.[15][16]

  • Incubation: Incubate for at least 30 minutes at room temperature in the dark.[17]

  • Analysis: Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[16]

Visualizations

DidemninB_Signaling_Pathway cluster_cell Cancer Cell cluster_translation Protein Translation cluster_lysosome Lysosomal Function DidemninB This compound B eEF1A1 eEF1A1 DidemninB->eEF1A1 Inhibits PPT1 PPT1 DidemninB->PPT1 Inhibits Protein_Synthesis Protein Synthesis eEF1A1->Protein_Synthesis Apoptosis Apoptosis Pro_Survival Pro-Survival Proteins (e.g., Mcl-1) Protein_Synthesis->Pro_Survival Pro_Survival->Apoptosis Inhibits Lysosome Lysosomal Integrity PPT1->Lysosome Lysosome->Apoptosis Induces Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_analysis Analysis cluster_results Results Start Start Seed_Cells Seed Cancer Cells in Multi-well Plates Start->Seed_Cells Adherence Allow Cells to Adhere (Overnight) Seed_Cells->Adherence Treatment Treat with this compound B (Dose-Response) Adherence->Treatment Incubation Incubate for Desired Time Treatment->Incubation Viability Cell Viability Assay (e.g., MTT) Incubation->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Incubation->Apoptosis Cell_Cycle Cell Cycle Analysis (PI Staining) Incubation->Cell_Cycle Data Data Acquisition & Analysis Viability->Data Apoptosis->Data Cell_Cycle->Data Troubleshooting_Logic Start Issue: No Cell Growth Inhibition Check_Concentration Is the concentration range appropriate (e.g., 1 nM - 10 µM)? Start->Check_Concentration Check_Time Is the incubation time sufficient (e.g., up to 96h)? Check_Concentration->Check_Time Yes Solution_Concentration Action: Perform a wide dose-response. Check_Concentration->Solution_Concentration No Check_Cell_Line Is the cell line known to be sensitive? Check_Time->Check_Cell_Line Yes Solution_Time Action: Perform a time-course experiment. Check_Time->Solution_Time No Check_Drug_Viability Is the this compound B stock and dilution fresh? Check_Cell_Line->Check_Drug_Viability Yes Solution_Cell_Line Action: Use a positive control sensitive cell line. Check_Cell_Line->Solution_Cell_Line No Solution_Drug_Viability Action: Prepare fresh drug dilutions. Check_Drug_Viability->Solution_Drug_Viability No Further_Investigation Consider other factors: - Cell health - Contamination Check_Drug_Viability->Further_Investigation Yes

References

Troubleshooting inconsistent results in Didemnin B experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Didemnin B. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound B?

This compound B is a cyclic depsipeptide that primarily acts as a potent inhibitor of protein synthesis.[1][2][3] It binds to the eukaryotic elongation factor 1-alpha (eEF1A), stabilizing the eEF1A-GTP-aminoacyl-tRNA complex on the ribosome. This action prevents the release of eEF1A and the subsequent accommodation of the aminoacyl-tRNA into the ribosomal A-site, ultimately stalling protein elongation.[4] Additionally, this compound B can prevent the eEF2-dependent translocation step of elongation.[5][6] This inhibition of protein synthesis leads to the activation of caspases and subsequent induction of apoptosis.[5]

Q2: How should I prepare and store this compound B stock solutions?

This compound B is typically dissolved in a high-quality, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution. For long-term storage, it is recommended to store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[3] When stored as a solid, this compound B is stable at -20°C for one year and at -80°C for two years.[3] In a 50% aqueous ethanol (B145695) solution at 6 mg/mL, it is stable for at least 26 hours at room temperature.[4] As a bulk chemical, it is stable for 3 weeks at 25 ± 2°C.[4]

Q3: Why am I observing inconsistent IC50 values for this compound B in my experiments?

Inconsistent IC50 values are a common issue in cell-based assays and can arise from several factors:

  • Cell Health and Passage Number: Ensure that cells are healthy, in the exponential growth phase, and within a consistent and low passage number range. Genetic drift can occur at high passages, altering drug sensitivity.

  • Cell Seeding Density: Use a consistent cell seeding density across all experiments. Overly confluent or sparse cultures can respond differently to the compound.

  • Compound Handling: Ensure accurate and consistent preparation of this compound B dilutions. Use calibrated pipettes and perform serial dilutions carefully.

  • Assay Protocol Consistency: Maintain consistency in all steps of your experimental protocol, including incubation times, reagent concentrations, and washing steps.

  • Data Analysis: Use a consistent method for data normalization and curve fitting to calculate the IC50 value. Non-linear regression is a commonly used method.

Troubleshooting Guides

Inconsistent Results in Cell Viability/Proliferation Assays (e.g., MTT Assay)

Problem: High variability in cell viability results between replicate wells or experiments.

Possible Causes & Solutions:

Possible Cause Solution
Uneven Cell Seeding Ensure a single-cell suspension before seeding. Mix the cell suspension between plating each replicate.
Edge Effects in 96-well Plates Avoid using the outer wells of the plate, or fill them with sterile PBS or media to minimize evaporation.
Inaccurate Drug Dilutions Prepare fresh serial dilutions for each experiment. Use calibrated pipettes and ensure thorough mixing.
Inconsistent Incubation Times Standardize the drug incubation period precisely for all experiments.
Contamination Regularly check for and address any microbial contamination in your cell cultures.
Inconsistent Results in Apoptosis Assays (e.g., Annexin V/PI Staining)

Problem: High background staining or inconsistent apoptotic populations.

Possible Causes & Solutions:

Possible Cause Solution
Cell Handling Handle cells gently to avoid mechanical damage, which can lead to false positive PI staining.[1]
Reagent Concentration Titrate Annexin V and PI concentrations to determine the optimal staining concentrations for your cell type.[1]
Incubation Time Ensure adequate but not excessive incubation time with staining reagents.
Compensation Issues (Flow Cytometry) Use single-stain controls to properly set up compensation and avoid spectral overlap.
Cell Density Use an appropriate cell density for staining. Too many or too few cells can affect the results.
Inconsistent Results in Protein Synthesis Inhibition Assays (e.g., SUnSET Assay)

Problem: High background or weak signal for protein synthesis inhibition.

Possible Causes & Solutions:

Possible Cause Solution
Puromycin (B1679871) Concentration Optimize the concentration of puromycin for your cell line and experimental conditions.
Incubation Times Standardize the incubation times for both this compound B treatment and puromycin labeling.
Antibody Staining Ensure the anti-puromycin antibody is used at the optimal concentration and that all washing steps are performed thoroughly.
Cell Permeabilization Ensure complete cell permeabilization to allow for efficient antibody entry.
Instrument Settings Optimize the settings on your flow cytometer or fluorescence microscope for detecting the fluorescent signal.

Quantitative Data

Table 1: IC50 Values of this compound B in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)AssayReference
L1210Murine Leukemia~1.1 ng/mL (~0.99 nM)Growth Inhibition[7]
B16Murine Melanoma17.5 ng/mL (2-hr exposure)Cell Viability[8]
P388Murine Leukemia-In vivo antitumor activity[3]
M5076Murine Sarcoma-In vivo antitumor activity[3]
HCT116Human Colon Carcinoma~7 nMProtein Synthesis Inhibition[4]
Vaco451Human Colon Carcinoma~32 nM (LC50)Cell Viability[9]
MCF-7Human Breast Adenocarcinoma~12 nMProtein Synthesis Inhibition[10]

Note: IC50 values can vary depending on the specific experimental conditions, including the assay used and the duration of drug exposure.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is a general guideline for assessing cell viability after treatment with this compound B using a 96-well plate format.

Materials:

  • This compound B stock solution (in DMSO)

  • Cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound B in complete culture medium. Remove the old medium from the cells and add the drug dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[11][12][13]

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[12]

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (wells with no cells). Normalize the data to the vehicle control (100% viability) and plot the percentage of cell viability against the logarithm of the drug concentration. Use non-linear regression to determine the IC50 value.

Protocol 2: Annexin V/PI Apoptosis Assay

This protocol provides a general framework for detecting apoptosis by flow cytometry.

Materials:

  • This compound B-treated and control cells

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI)

  • 1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

  • Cold PBS

Procedure:

  • Cell Collection: Collect both adherent and floating cells from the culture dish.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[14]

  • Analysis: Analyze the cells by flow cytometry within one hour.

    • Live cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Visualizations

DidemninB_Signaling_Pathway This compound B Signaling Pathway cluster_translation Protein Synthesis Elongation cluster_apoptosis Apoptosis Induction eEF1A eEF1A-GTP-aa-tRNA Ribosome_A_Site Ribosomal A-Site eEF1A->Ribosome_A_Site Inhibits Accommodation Caspases Caspases Ribosome_A_Site->Caspases Leads to Activation of eEF2 eEF2 Translocation Translocation eEF2->Translocation Blocks Translocation->Caspases Leads to Activation of Apoptosis Apoptosis Caspases->Apoptosis DidemninB This compound B DidemninB->eEF1A Binds and Stabilizes DidemninB->eEF2 Inhibits

Caption: this compound B's mechanism of action leading to apoptosis.

Troubleshooting_Workflow Troubleshooting Inconsistent IC50 Values Start Inconsistent IC50 Results Check_Cells Review Cell Culture Practices (Passage #, Density, Health) Start->Check_Cells Check_Compound Verify Compound Handling (Stock Conc., Dilutions) Start->Check_Compound Check_Assay Standardize Assay Protocol (Incubation Times, Reagents) Start->Check_Assay Check_Analysis Consistent Data Analysis (Normalization, Curve Fitting) Start->Check_Analysis Consistent_Results Consistent IC50 Results Check_Cells->Consistent_Results Check_Compound->Consistent_Results Check_Assay->Consistent_Results Check_Analysis->Consistent_Results

Caption: Logical workflow for troubleshooting inconsistent IC50 values.

References

Strategies to mitigate off-target effects of Didemnin B

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Didemnin B. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the experimental use of this compound B, with a focus on strategies to mitigate its off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound B and what is its primary mechanism of action?

This compound B is a cyclic depsipeptide originally isolated from the marine tunicate Trididemnum solidum. It is a potent inhibitor of protein synthesis. Its primary on-target mechanism involves binding to the eukaryotic elongation factor 1-alpha (eEF1A). This interaction stabilizes the eEF1A/tRNA complex on the ribosome, stalling the elongation phase of translation.[1][2] Additionally, this compound B has been shown to inhibit palmitoyl-protein thioesterase 1 (PPT1), which may contribute to its cytotoxic effects.[3][4][5]

Q2: What are the major off-target effects and toxicities associated with this compound B?

Clinical trials with this compound B were terminated due to significant dose-limiting toxicities.[6][7] Researchers should be aware of the following potential off-target effects during their experiments:

  • Neuromuscular Toxicity: This is a major dose-limiting toxicity, manifesting as severe muscle weakness, myopathy, and elevations in creatine (B1669601) kinase and aldolase (B8822740) levels.[6][8]

  • Nausea and Vomiting: Severe nausea and vomiting are common and can be dose-limiting.[7][9]

  • Hypersensitivity Reactions: Anaphylactic-type reactions, potentially related to the vehicle used for administration (e.g., Cremophor EL), have been observed.[7][9]

  • Cardiotoxicity: While less documented as a primary dose-limiting factor in early trials, cardiotoxic effects are a concern with many potent chemotherapeutics and should be monitored.

  • Hepatotoxicity: Mild to moderate elevations in liver enzymes have been reported.[9]

Q3: Are there less toxic alternatives to this compound B?

Yes, structural analogs of this compound B have been developed to improve its therapeutic index. The most notable is plitidepsin (dehydrothis compound B) , which has demonstrated a more favorable toxicity profile in clinical trials while retaining potent antitumor activity.[10] Plitidepsin has also been investigated for its antiviral properties.

Troubleshooting Guides

Issue 1: High levels of cytotoxicity observed in non-target cells or in vivo models.

This is a common challenge due to the potent and non-specific nature of this compound B's inhibition of protein synthesis.

Mitigation Strategies:

  • Structural Analogs: Consider using a less toxic analog like plitidepsin. The table below provides a comparison of the dose-limiting toxicities.

  • Targeted Drug Delivery: Encapsulating this compound B in nanoparticles or liposomes can help direct the agent to the target tissue and reduce systemic exposure.

  • Combination Therapy: Exploring synergistic combinations with other agents may allow for lower, less toxic doses of this compound B to be used.

Data Presentation: Comparison of Dose-Limiting Toxicities

Toxicity ProfileThis compound BPlitidepsin (Aplidin®)
Primary Dose-Limiting Toxicities Neuromuscular toxicity, Nausea & Vomiting[6][7][9]Myalgia (muscle pain), Fatigue, Nausea/Vomiting, Increased creatine phosphokinase, Transient liver enzyme increases[11][12][13]
Recommended Phase II Dose (example) 6.3 mg/m² (single bolus)[6]5.0 mg/m² (3-hour infusion every 2 weeks)[12][13]

Experimental Protocols:

  • Liposomal Formulation of a Cyclic Peptide (General Protocol): This protocol can be adapted for this compound B.

    • Lipid Film Hydration: Dissolve the lipids (e.g., DSPC, cholesterol) and a PEGylated lipid (e.g., DSPE-PEG) in a suitable organic solvent (e.g., chloroform). If incorporating a targeting peptide, a peptide-conjugated lipid can be included.

    • Film Formation: Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of a round-bottom flask.

    • Hydration: Hydrate the lipid film with an aqueous buffer containing this compound B by vortexing or sonication. This will form multilamellar vesicles.

    • Size Extrusion: To obtain unilamellar vesicles of a defined size, subject the liposome (B1194612) suspension to extrusion through polycarbonate membranes with specific pore sizes (e.g., 100 nm).

    • Purification: Remove unencapsulated this compound B by dialysis or size exclusion chromatography.

  • PLGA Nanoparticle Formulation for a Hydrophobic Drug (General Protocol):

    • Organic Phase Preparation: Dissolve PLGA and this compound B in a water-miscible organic solvent like dichloromethane.[14]

    • Aqueous Phase Preparation: Prepare an aqueous solution containing a stabilizer, such as polyvinyl alcohol (PVA).[14]

    • Emulsification: Add the organic phase to the aqueous phase and emulsify using high-speed homogenization or sonication to form an oil-in-water emulsion.[14][15]

    • Solvent Evaporation: Stir the emulsion for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.[14]

    • Nanoparticle Collection: Collect the nanoparticles by centrifugation, wash to remove excess stabilizer, and resuspend in a suitable buffer.[14]

Mandatory Visualization:

G cluster_0 Problem: High Off-Target Toxicity cluster_1 Mitigation Strategies High_Toxicity High cytotoxicity in non-target cells/tissues Analogs Use less toxic analogs (e.g., Plitidepsin) High_Toxicity->Analogs Targeted_Delivery Formulate in targeted delivery systems (Liposomes, Nanoparticles) High_Toxicity->Targeted_Delivery Combination_Therapy Use in combination with other agents at lower doses High_Toxicity->Combination_Therapy G Differentiated_Myotubes Differentiated Muscle Cells (e.g., C2C12) Treatment Treat with this compound B (and controls) Differentiated_Myotubes->Treatment Incubation Incubate (e.g., 24-48h) Treatment->Incubation Supernatant_Collection Collect Supernatant Incubation->Supernatant_Collection CK_Assay Measure Creatine Kinase (CK) Activity Supernatant_Collection->CK_Assay Data_Analysis Analyze CK Release (Normalized to Protein) CK_Assay->Data_Analysis Result Increased CK release indicates myotoxicity Data_Analysis->Result G cluster_eEF1A eEF1A Pathway cluster_PPT1 PPT1 Pathway eEF1A_GTP eEF1A-GTP Ternary_Complex Ternary Complex eEF1A_GTP->Ternary_Complex aa_tRNA Aminoacyl-tRNA aa_tRNA->Ternary_Complex Ribosome Ribosome A-site Ternary_Complex->Ribosome Elongation Peptide Elongation Ribosome->Elongation Protein_Synthesis_Inhibition Protein Synthesis Inhibition Ribosome->Protein_Synthesis_Inhibition Didemnin_B_eEF1A This compound B Didemnin_B_eEF1A->Ternary_Complex stabilizes Palmitoylated_Protein Palmitoylated Protein PPT1 PPT1 Palmitoylated_Protein->PPT1 Depalmitoylation Depalmitoylation PPT1->Depalmitoylation PPT1_Inhibition PPT1 Inhibition PPT1->PPT1_Inhibition Didemnin_B_PPT1 This compound B Didemnin_B_PPT1->PPT1 inhibits

References

Technical Support Center: Cell Line-Specific Resistance to Didemnin B

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding cell line-specific resistance to Didemnin B treatment.

Frequently Asked Questions (FAQs)

Q1: What is this compound B and what is its primary mechanism of action?

A1: this compound B is a cyclic depsipeptide originally isolated from the marine tunicate Trididemnum solidum.[1] Its primary anticancer effect is the inhibition of protein synthesis.[2] This is achieved through the dual targeting of two key proteins: eukaryotic translation elongation factor 1 alpha 1 (eEF1A1) and palmitoyl-protein thioesterase 1 (PPT1).[3] By binding to eEF1A1, this compound B stalls the elongation phase of translation.[3] Its inhibition of PPT1 disrupts lysosomal function.[3] this compound B is also known to induce apoptosis.[1]

Q2: We are observing a lack of response to this compound B in our cell line. What are the potential reasons for this resistance?

A2: Resistance to this compound B can be multifactorial. Some of the key reported mechanisms include:

  • Differential Gene Expression: Sensitive and resistant cell lines exhibit distinct gene expression profiles. A four-gene biomarker has been identified where high expression of LOC101927886, HNRNPM, BCL11A, and TP53BP2 correlates with sensitivity.

  • Target Alterations: Although not definitively shown for this compound B, mutations in the drug's target proteins are a common mechanism of drug resistance.

  • Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump drugs out of the cell, reducing their intracellular concentration and efficacy.[4] While not extensively documented specifically for this compound B, this is a common mechanism of multidrug resistance.[4]

Q3: How can we determine if our cell line has developed resistance to this compound B?

A3: The most common method to confirm drug resistance is to determine the half-maximal inhibitory concentration (IC50) value of this compound B in your cell line and compare it to the parental, sensitive cell line.[5] A significant increase in the IC50 value is a strong indicator of acquired resistance. This is typically done using a cell viability assay, such as the MTT or SRB assay.

Q4: Are there known cell lines that are particularly sensitive or resistant to this compound B?

A4: Yes, studies have identified cell lines with varying sensitivity to this compound B. For example, the colon cancer cell line Vaco451 has been reported as exceptionally sensitive, while cell lines like HCT116 and Vaco866 are considered resistant. The acute promyelocytic leukemia cell line HL-60, the breast cancer cell line HCC1187, and the small cell lung cancer cell line NCIH211 have also been identified as sensitive.

Troubleshooting Guides

Guide 1: Inconsistent or Unexpected Results in Cell Viability Assays

This guide addresses common issues encountered during cell viability assays (e.g., MTT, XTT, SRB) when testing this compound B.

Problem Possible Cause(s) Recommended Solution(s)
High variability between replicate wells - Uneven cell seeding- Edge effects in the microplate- Pipetting errors- Ensure a homogenous single-cell suspension before seeding.- Avoid using the outer wells of the plate, or fill them with sterile media/PBS.- Calibrate pipettes regularly and use a consistent pipetting technique.[6]
Low signal or no dose-response curve - Cell density is too low- Assay incubation time is too short- this compound B concentration range is not optimal- Optimize cell seeding density to ensure logarithmic growth during the assay.- Increase the incubation time with the viability reagent.- Perform a wider range of this compound B concentrations to identify the inhibitory range.
High background signal - Contamination of reagents or media- Interference of this compound B with the assay dye- Use sterile techniques and fresh reagents.- Run a control with this compound B in cell-free media to check for direct reaction with the assay reagent.[6]
Guide 2: Developing a this compound B-Resistant Cell Line

This guide provides a general workflow for generating a this compound B-resistant cell line in the laboratory.

Step Procedure Key Considerations
1. Determine the initial IC50 Perform a cell viability assay to establish the baseline IC50 of this compound B on the parental cell line.This value will serve as the reference point for confirming resistance.
2. Initial low-dose exposure Culture the parental cells in a medium containing a low concentration of this compound B (e.g., IC20).This allows for the selection of cells with some intrinsic tolerance.
3. Gradual dose escalation Once the cells adapt and resume normal proliferation, gradually increase the concentration of this compound B in the culture medium.Stepwise increases allow for the gradual selection of more resistant populations.
4. Maintenance and monitoring Maintain the cells at each new concentration for several passages. Monitor cell morphology and growth rate.If significant cell death occurs, return to the previous lower concentration until the cells recover.
5. Confirmation of resistance After several months of continuous culture, determine the new IC50 of the resistant cell line and compare it to the parental line.A significant fold-increase in the IC50 confirms the development of a resistant phenotype.
6. Cryopreservation Freeze stocks of the resistant cell line at different stages of development for future experiments.This ensures you have a stable and reproducible source of resistant cells.

Quantitative Data

Table 1: this compound B IC50/LC50 Values in Various Cancer Cell Lines

Cell LineCancer TypeIC50/LC50Notes
L1210Murine Lymphocytic Leukemia1.1 ng/mL (~1 nM)Cytotoxic to murine L1210 cells.[7]
Vaco451Colon Cancer~32 nM (LC50)Exceptionally selective toxicity.
A549Human Lung Carcinoma2 nMAntiproliferative activity after 3 days.[8]
HT-29Human Colon Carcinoma2 nMAntiproliferative activity after 3 days.[8]
Breast Carcinoma (Median)Breast Cancer4.2 x 10⁻³ µg/mL (~3.8 nM)Continuous exposure.[9]
Ovary Carcinoma (Median)Ovarian Cancer4.2 x 10⁻³ µg/mL (~3.8 nM)Continuous exposure.[9]
Kidney Carcinoma (Median)Kidney Cancer4.2 x 10⁻³ µg/mL (~3.8 nM)Continuous exposure.[9]
MCF-7Breast Cancer3.5 µg/mL (24h), 2.5 µg/mL (48h)Values for a monobenzyltin compound, for comparison.[10]
HL-60Human Promyeloid Leukemia1 µMOptimal concentration for apoptosis induction.[11]
NCI-H211Small Cell Lung Cancer0.22 µMFor Palbociclib, for context on this cell line.[12]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing cell viability and determining the IC50 of this compound B.

Materials:

  • Parental and suspected resistant cell lines

  • This compound B stock solution

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound B in complete culture medium.

  • Remove the overnight culture medium from the cells and add the this compound B dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the no-treatment control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Caspase-3/7 Activity Assay

This protocol measures the activity of executioner caspases 3 and 7, key mediators of apoptosis.

Materials:

  • Cells treated with this compound B

  • Caspase-Glo® 3/7 Assay kit (or similar)

  • White-walled 96-well plates suitable for luminescence

  • Luminometer

Procedure:

  • Seed cells in a white-walled 96-well plate and treat with this compound B as described in the cell viability assay protocol.

  • At the end of the treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature.

  • Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

  • Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measure the luminescence of each well using a luminometer.

  • Express the results as fold-change in caspase activity compared to the vehicle-treated control.

Visualizations

Caption: this compound B inhibits eEF1A1 and PPT1, leading to apoptosis.

Experimental_Workflow Workflow for Assessing this compound B Resistance Start Start: Parental Cell Line Dose_Response Determine IC50 (MTT Assay) Start->Dose_Response Develop_Resistance Induce Resistance (Dose Escalation) Dose_Response->Develop_Resistance Resistant_Line Resistant Cell Line Develop_Resistance->Resistant_Line Confirm_Resistance Confirm IC50 Shift (MTT Assay) Resistant_Line->Confirm_Resistance Mechanism_Study Mechanism of Resistance Study Confirm_Resistance->Mechanism_Study Gene_Expression Gene Expression Analysis (e.g., qPCR) Mechanism_Study->Gene_Expression Apoptosis_Assay Apoptosis Assay (Caspase Activity) Mechanism_Study->Apoptosis_Assay Efflux_Assay Drug Efflux Assay (e.g., Rhodamine 123) Mechanism_Study->Efflux_Assay

Caption: A typical workflow for studying this compound B resistance.

References

Addressing challenges in the large-scale synthesis of Didemnins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of Didemnins.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of Didemnins, covering total synthesis, biosynthetic methods, and semi-synthetic approaches.

Category 1: Total Synthesis & Semi-Synthesis
Problem / Observation Potential Cause Troubleshooting Steps & Recommendations
Low Yield During Macrocyclization - High concentration of the linear precursor leading to intermolecular reactions (dimerization/polymerization).- Unfavorable conformation of the linear precursor for cyclization.- Steric hindrance at the cyclization site.- High Dilution: Perform the cyclization reaction under high-dilution conditions to favor intramolecular over intermolecular reactions.[1] - Pre-organization: Introduce turn-inducing elements like proline or D-amino acids near the cyclization site in the linear precursor to promote a favorable conformation for ring closure.[2] - Choice of Cyclization Site: Carefully select the disconnection point for the macrocycle in the retrosynthetic analysis to avoid sterically hindered amino acids at the cyclization junction.[2]
Side Reactions During Solid-Phase Peptide Synthesis (SPPS) of the Linear Precursor - Aspartimide Formation: Base-catalyzed cyclization of aspartic acid side chains during Fmoc removal.[3] - Pyroglutamate Formation: Cyclization of N-terminal glutamine or glutamic acid.[3] - Racemization: Epimerization of amino acid stereocenters, particularly during activation for coupling.[3][4]- Aspartimide: Use coupling reagents that minimize base exposure time and consider using protecting groups on the aspartic acid side chain that are less prone to this side reaction. - Pyroglutamate: Ensure complete coupling of the subsequent amino acid to the N-terminal Gln/Glu to prevent cyclization. Control pH during purification and lyophilization.[3] - Racemization: Use milder coupling reagents and additives like ethyl cyanoglyoxylate-2-oxime (Oxyma) to suppress racemization.
Difficulty in Protecting Group Strategy - Didemnin's multiple functional groups (hydroxyls, amines, carboxylic acids) require a robust and orthogonal protecting group strategy to avoid unwanted side reactions.[5][6][7][8][9]- Orthogonal Protection: Employ an orthogonal protecting group scheme. For example, use Fmoc for N-terminal protection (removable with base), Boc for side-chain amines (removable with acid), and t-Butyl esters for side-chain carboxyl groups (removable with acid).[5][6] - Hydroxyl Protection: Protect the hydroxyl groups of threonine and the isostatine (B12759420) residue with groups like tert-butyldimethylsilyl (TBS), which can be removed with fluoride (B91410) ions.[1]
Low Yield in the Conversion of this compound B to Plitidepsin (Dehydrothis compound B) - Non-selective oxidation of other hydroxyl groups in the molecule. - Use of harsh oxidizing agents leading to degradation.- Regioselective Oxidation: Employ a regioselective oxidant. 2-Iodoxybenzoic acid (IBX) in a mixture of DMSO and THF has been shown to be effective at selectively oxidizing the lactate (B86563) hydroxyl group.[10] - One-Step Synthesis: A one-step synthetic route for this conversion has been developed with a reported yield of over 90%.[11]
Category 2: Biosynthesis & Fermentation
Problem / Observation Potential Cause Troubleshooting Steps & Recommendations
Low Titer of this compound B in Tistrella mobilis Fermentation - Suboptimal fermentation medium or culture conditions.- Low expression of the this compound biosynthetic gene cluster (BGC).[12]- Media Optimization: Screen different media compositions. A combination of glucose, yeast extract, and peptone (GYP medium) has been used successfully.[13] Optimize initial pH and seed volume.[14] - Genetic Engineering: To significantly boost production, consider introducing a second copy of the this compound BGC into the genome of a high-yield Tistrella strain. This has been shown to increase titers to approximately 75 mg/L.[11]
Production of Undesired this compound X and Y - The this compound BGC in Tistrella mobilis is known to first produce Didemnins X and Y, which are then converted to this compound B extracellularly.[13][15]- Time-Course Analysis: Monitor the production of Didemnins X, Y, and B over time using techniques like MALDI-imaging mass spectrometry to determine the optimal harvest time for maximizing this compound B yield.[13][15] - Culture Conditions: Optimized culture conditions can favor the production of this compound B directly, simplifying purification.[16]
Difficulties in Purification from Fermentation Broth - Complex mixture of metabolites in the crude extract.- Similar polarities of this compound analogues making chromatographic separation challenging.- Initial Extraction: Perform a liquid-liquid extraction of the culture broth with ethyl acetate.[13] - Chromatography: Use a multi-step chromatography approach. Start with fractionation on a C18 reversed-phase column with a water/methanol (B129727) gradient. Follow this with semi-preparative reversed-phase HPLC for final purification.[13]

Frequently Asked Questions (FAQs)

Q1: What is the most promising strategy for the large-scale production of Plitidepsin (Aplidin)?

A1: A hybrid or semi-synthetic approach is currently the most efficient and economically feasible strategy.[11][17] This involves the large-scale fermentation of a genetically engineered Tistrella mobilis strain to produce high titers of this compound B (up to 75 mg/L).[11] The biosynthetically produced this compound B is then efficiently converted to Plitidepsin in a high-yield, one-step chemical oxidation.[11][18]

Q2: What are the key challenges in the total chemical synthesis of Didemnins?

A2: The primary challenges stem from the complex molecular structure of Didemnins.[13] These include the stereoselective synthesis of non-standard amino acid residues like isostatine, the development of a multi-step protecting group strategy for the various reactive functional groups, and achieving a good yield in the crucial macrolactamization step to form the cyclic depsipeptide core.[1][19]

Q3: How can I monitor the progress of this compound synthesis or production?

A3: A combination of High-Performance Liquid Chromatography (HPLC), High-Resolution Mass Spectrometry (HRMS), and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.[17] HPLC is used to monitor reaction progress and purity of intermediates. HRMS is used to confirm the molecular weight of the synthesized compounds.[13] Extensive 1D and 2D NMR spectroscopy is required for complete structural elucidation and confirmation.[17][20]

Q4: Are there any common side reactions to be aware of during the final deprotection steps in total synthesis?

A4: Yes, the final deprotection, often carried out under strong acidic conditions (e.g., with trifluoroacetic acid - TFA), can lead to side reactions if not carefully controlled. Depending on the protecting groups used, acid-labile groups on the side chains could be affected. It is crucial that the protecting group strategy ensures that all protecting groups can be removed without affecting the integrity of the core structure.

Q5: My Tistrella culture is producing very low levels (<1 mg/L) of Didemnins. What should I do first?

A5: First, verify the strain and optimize the culture conditions. A survey of different Tistrella species and strains has shown significant variation in their ability to produce Didemnins.[21] Experiment with different media compositions and growth parameters (temperature, shaking speed). If yields remain low, genetic engineering to enhance the expression of the biosynthetic gene cluster is a more advanced but highly effective option.[12][22]

Experimental Protocols & Data

Semi-synthesis of Plitidepsin from this compound B

A highly efficient one-step conversion of this compound B to Plitidepsin has been reported.[11]

  • Reaction: Regioselective oxidation of the lactate hydroxyl group of this compound B.

  • Reagents: A screening of various oxidants identified 2-Iodoxybenzoic acid (IBX) as a highly effective reagent.[10]

  • Conditions: The reaction is typically carried out in a mixture of DMSO and THF at room temperature.[10]

  • Yield: Over 90% yield has been achieved with this one-step method.[11]

Oxidizing AgentSelectivity/OutcomeReference
Dess-Martin periodinane (DMP)Preferred oxidation of the iso-Sta-OH, lacking desired selectivity.[10]
2-Iodoxybenzoic acid (IBX)Effective at oxidizing the Lac-OH to yield Plitidepsin.[10]
Fermentation and Purification of this compound B

The following protocol is a general guide based on published methods.[13][16][21]

  • Inoculation and Growth: A single colony of Tistrella mobilis is used to inoculate a starter culture in a suitable medium (e.g., 74NB). This is then used to inoculate a larger volume of production medium (e.g., GYP). Fermentation is carried out for a specified period (e.g., 72 hours) at an optimized temperature and shaking speed.[13][16]

  • Extraction: The culture broth is extracted with an organic solvent, typically ethyl acetate. The organic layers are combined, washed with brine, and dried.[16]

  • Initial Fractionation: The crude extract is concentrated and subjected to reversed-phase C18 liquid chromatography, eluting with a gradient of increasing methanol in water.[13]

  • Final Purification: Fractions containing this compound B are further purified by semi-preparative reversed-phase HPLC to yield the pure compound.[13]

StrainTiter of this compound BReference
Tistrella mobilis (Optimized Culture)>15 mg/L (isolated)[12][21]
Tistrella mobilis (Engineered Strain)~75 mg/L[11]

Visualizations

Didemnin_Biosynthesis_Workflow cluster_fermentation Fermentation cluster_extraction Extraction & Purification cluster_semisynthesis Semi-Synthesis Tistrella mobilis Culture Tistrella mobilis Culture Fermentation Broth Fermentation Broth Tistrella mobilis Culture->Fermentation Broth Growth in GYP Medium Crude Extract Crude Extract Fermentation Broth->Crude Extract Ethyl Acetate Extraction Enriched Fraction Enriched Fraction Crude Extract->Enriched Fraction C18 Column Chromatography Pure this compound B Pure this compound B Enriched Fraction->Pure this compound B Reversed-Phase HPLC Plitidepsin Plitidepsin Pure this compound B->Plitidepsin One-Step Oxidation (e.g., IBX)

Caption: Workflow for the semi-synthesis of Plitidepsin from this compound B.

Total_Synthesis_Logic This compound Core This compound Core Linear Depsipeptide Linear Depsipeptide This compound Core->Linear Depsipeptide  Macrocyclization (High Dilution) Protected Fragments Protected Fragments Linear Depsipeptide->Protected Fragments  Fragment Coupling (e.g., Amide Bond Formation) Protected Amino Acids Protected Amino Acids Protected Fragments->Protected Amino Acids  SPPS or Solution-Phase Synthesis

Caption: General logic of a convergent total synthesis approach for Didemnins.

Troubleshooting_Logic Low Yield Low Yield Synthesis Step? Synthesis Step? Low Yield->Synthesis Step? Macrocyclization Macrocyclization Synthesis Step?->Macrocyclization Cyclization SPPS SPPS Synthesis Step?->SPPS Linear Chain Fermentation Fermentation Synthesis Step?->Fermentation Biosynthesis Check Dilution Check Dilution Macrocyclization->Check Dilution Check Coupling Check Coupling SPPS->Check Coupling Optimize Media Optimize Media Fermentation->Optimize Media

Caption: A simplified decision tree for troubleshooting low yields.

References

Technical Support Center: Refinement of Dosing Schedules for Didemnin B in Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Didemnin B in xenograft models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting dose for this compound B in xenograft studies?

A preclinical study in rats identified 0.06 mg/kg as the highest nontoxic dose when administered intraperitoneally, which showed high antitumor activity against Yoshida ascites tumor.[1] Another study in mice used intraperitoneal injections of 320 µg/kg (0.32 mg/kg) and 1280 µg/kg (1.28 mg/kg) to study the compound's distribution.[2] Clinical trials have explored various dosing schedules, which may provide a reference for preclinical studies, although direct translation is not recommended. For instance, a Phase I trial recommended a Phase II dose of 1.6 mg/m²/day for a 5-day schedule.[2][3] It is crucial to perform a dose-finding (Maximum Tolerated Dose - MTD) study in your specific xenograft model and mouse strain to determine the optimal starting dose.

Q2: What are the common toxicities observed with this compound B in animal models, and how can they be managed?

Preclinical toxicology studies in mice, rats, and dogs have identified the lymphatic system, gastrointestinal tract, liver, and kidneys as major target organs for this compound B toxicity.[4] Clinical trials have reported neuromuscular and hepatic toxicity as significant concerns.[5] In a Phase I/II trial, neuromuscular toxicity was dose-limiting.[6]

Managing Toxicity:

  • Dose Reduction: If signs of toxicity such as significant weight loss, lethargy, or ruffled fur are observed, reducing the dose is the primary approach.

  • Schedule Modification: Altering the dosing schedule from daily to intermittent (e.g., every other day or twice weekly) can help mitigate toxicity while potentially maintaining efficacy.

  • Supportive Care: Provide supportive care such as hydration and nutritional supplements as needed, in consultation with veterinary staff.

  • Monitoring: Closely monitor animal weight, behavior, and tumor growth. Consider monitoring liver enzymes if hepatic toxicity is suspected.

Q3: How should this compound B be formulated for administration in mice?

A published study formulated this compound B in a vehicle consisting of 90% D5W (dextrose 5% in water), 5% Cremophor, and 5% DMSO for intraperitoneal injections in mice.[7] It is important to ensure the compound is fully dissolved and the formulation is sterile. The use of vehicles like Cremophor EL has been associated with hypersensitivity reactions in some cases.[3][8]

Q4: What is the mechanism of action of this compound B, and how does it relate to its antitumor activity?

This compound B primarily exerts its anticancer effects by inhibiting protein synthesis.[4][5] It has been shown to bind to the eukaryotic elongation factor 1A (eEF1A), preventing the translocation of aminoacyl-tRNA and thereby halting protein production.[7] This inhibition of protein synthesis leads to the induction of apoptosis (programmed cell death) and disruption of the cell cycle.[5] Additionally, this compound B has been identified as a persistent agonist of the mTORC1 pathway.[7]

Troubleshooting Guides

Issue 1: High toxicity and animal mortality at the planned dose.

  • Question: We are observing significant weight loss (>15%) and some animal deaths in our this compound B treatment group. What should we do?

  • Answer:

    • Immediate Action: Stop dosing immediately and consult with the institutional animal care and use committee (IACUC) and veterinary staff. Provide supportive care to the affected animals.

    • Re-evaluate the Dose: The current dose is likely above the MTD for your specific model. It is recommended to perform a more thorough MTD study with a wider range of doses and a smaller cohort of animals to identify a safer starting dose.

    • Refine the Schedule: Consider a less frequent dosing schedule. For example, if you are dosing daily, switch to an every-other-day or twice-weekly schedule to allow for animal recovery between doses.

    • Check Formulation: Ensure the formulation is correct and the vehicle is well-tolerated. Improper formulation can lead to increased toxicity.

Issue 2: Lack of tumor growth inhibition at a well-tolerated dose.

  • Question: Our xenograft tumors are not responding to this compound B treatment, even at doses that appear to be well-tolerated by the mice. What could be the reason?

  • Answer:

    • Dose Escalation: If the current dose is well-tolerated, a careful dose escalation study may be warranted to determine if a higher, still non-toxic, dose can achieve an anti-tumor effect.

    • Tumor Model Sensitivity: The specific cancer cell line used for the xenograft may be inherently resistant to this compound B. Preclinical data suggests that hematological malignancies may be more sensitive.[7] Consider screening your cell line for sensitivity in vitro before proceeding with further in vivo experiments.

    • Dosing Schedule and Duration: The duration of treatment may be insufficient. It is possible that a longer treatment period is required to observe a significant effect on tumor growth. Also, continuous exposure might be more effective than intermittent dosing for some tumor types.[9][10]

    • Pharmacokinetics: The bioavailability and half-life of this compound B in your model might be limiting its efficacy. Consider pharmacokinetic studies to determine if the compound is reaching the tumor at sufficient concentrations.

Issue 3: Inconsistent tumor growth within the control group.

  • Question: We are observing high variability in tumor growth rates in our vehicle-treated control group, making it difficult to assess the efficacy of this compound B. How can we improve consistency?

  • Answer:

    • Cell Viability and Number: Ensure that the tumor cells injected are highly viable (>90%) and that each mouse receives the same number of cells.

    • Injection Technique: Standardize the subcutaneous injection technique to ensure consistent tumor cell deposition.

    • Animal Health and Age: Use mice of the same age and health status. Underlying health issues can affect tumor engraftment and growth.

    • Randomization: Once tumors reach a palpable size, randomize the animals into treatment and control groups based on tumor volume to ensure an even distribution at the start of the experiment.

Quantitative Data

Table 1: Preclinical Efficacy of this compound B in an In Vivo Rat Model

Animal ModelTumor TypeThis compound B DoseAdministration RouteOutcome
RatYoshida ascites tumor0.06 mg/kgIntraperitonealHigh antitumor activity[1]

Table 2: In Vitro Cytotoxicity of this compound B

Cell Line/AssayExposure TimeIC50 / Effective Concentration
L1210 leukemia cellsNot specified0.001 µg/mL (inhibits growth by 50%)[4]
Human tumor stem cell assayContinuous4.2 x 10⁻³ µg/mL (median ID50)[9][10]
Human tumor stem cell assay1 hour46 x 10⁻³ µg/mL (median ID50)[9][10]

Experimental Protocols

Protocol: Establishing a Subcutaneous Xenograft Model and this compound B Administration

  • Cell Culture:

    • Culture the chosen human cancer cell line in the recommended medium supplemented with fetal bovine serum and antibiotics.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

    • Harvest cells during the logarithmic growth phase.

  • Cell Preparation for Injection:

    • Wash the cells with sterile phosphate-buffered saline (PBS).

    • Trypsinize the cells and then neutralize the trypsin with complete medium.

    • Centrifuge the cell suspension and resuspend the cell pellet in sterile PBS or serum-free medium.

    • Determine cell viability using a trypan blue exclusion assay. Viability should be >90%.

    • Adjust the cell concentration to the desired number of cells per injection volume (e.g., 1-10 x 10⁶ cells in 100-200 µL). Keep the cell suspension on ice.

  • Animal Inoculation:

    • Use immunocompromised mice (e.g., NOD/SCID or nude mice), typically 6-8 weeks old.

    • Anesthetize the mouse using an approved anesthetic agent.

    • Inject the cell suspension subcutaneously into the flank of the mouse using a 27- or 30-gauge needle.

  • Tumor Growth Monitoring and Randomization:

    • Monitor the mice for tumor formation.

    • Once tumors are palpable, measure their dimensions 2-3 times per week using digital calipers.

    • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

    • When tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • This compound B Formulation and Administration:

    • Prepare the this compound B formulation (e.g., 90% D5W + 5% Cremophor + 5% DMSO) under sterile conditions.

    • Administer the formulated this compound B or vehicle control to the mice via the chosen route (e.g., intraperitoneal injection) at the determined dose and schedule.

  • Efficacy and Toxicity Assessment:

    • Continue to measure tumor volume and body weight 2-3 times per week.

    • Monitor the animals for any signs of toxicity.

    • At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Visualizations

DidemninB_Signaling_Pathway cluster_0 Mechanism of Action cluster_1 Cellular Outcome DidemninB This compound B eEF1A1 eEF1A1 DidemninB->eEF1A1 binds & inhibits Protein_Synthesis Protein Synthesis eEF1A1->Protein_Synthesis required for REDD1 REDD1 (short-lived protein) Protein_Synthesis->REDD1 maintains levels of Apoptosis Apoptosis Protein_Synthesis->Apoptosis inhibition leads to mTORC1 mTORC1 REDD1->mTORC1 inhibits Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth promotes

Caption: this compound B's mechanism of action leading to apoptosis and mTORC1 activation.

Xenograft_Workflow Cell_Culture 1. Cell Culture (e.g., Human Cancer Cell Line) Cell_Harvest 2. Cell Harvest & Preparation Cell_Culture->Cell_Harvest Implantation 3. Subcutaneous Implantation (Immunocompromised Mice) Cell_Harvest->Implantation Tumor_Growth 4. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 5. Randomization (based on tumor volume) Tumor_Growth->Randomization Treatment 6. Treatment Initiation (this compound B vs. Vehicle) Randomization->Treatment Monitoring 7. Efficacy & Toxicity Monitoring (Tumor Volume, Body Weight) Treatment->Monitoring Endpoint 8. Study Endpoint & Analysis Monitoring->Endpoint

Caption: A typical experimental workflow for a this compound B xenograft study.

References

Technical Support Center: Didemnin Extraction & Yield Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to improve the yield of Didemnins from tunicate extracts.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing the initial yield of Didemnin from tunicate biomass?

The initial yield of this compound is influenced by several critical factors throughout the collection and extraction process:

  • Tunicate Species and Origin: Didemnins were first isolated from the Caribbean tunicate Trididemnum solidum. However, it's now understood that symbiotic bacteria, such as Tistrella mobilis, are the actual producers.[1] The yield can vary significantly based on the specific tunicate species, its geographical location, and the health of its symbiotic microbial community.

  • Sample Collection and Handling: Post-collection handling is crucial. To prevent enzymatic degradation of the target compounds, samples should be frozen immediately, preferably using liquid nitrogen, and then freeze-dried (lyophilized). Storing samples in solvents like ethanol (B145695) or methanol (B129727) at the collection site is a viable alternative if immediate freezing is not possible.

  • Biomass Pre-processing: The efficiency of solvent extraction is directly related to the surface area of the biomass. Grinding the freeze-dried tunicate material into a fine powder significantly increases the surface area available for solvent penetration, leading to a more exhaustive extraction.

  • Choice of Extraction Solvent: The polarity of the extraction solvent is paramount. A solvent system must be chosen that effectively solubilizes the cyclic depsipeptide structure of Didemnins while minimizing the co-extraction of highly polar (salts) or non-polar (lipids) contaminants.

Q2: Which solvent system is generally most effective for the primary extraction of Didemnins?

A combination of a moderately polar solvent and a non-polar solvent is typically most effective.

The most frequently cited and effective solvent system for the initial extraction of Didemnins from lyophilized tunicate material is a 1:1 (v/v) mixture of dichloromethane (B109758) (CH₂Cl₂) and methanol (MeOH).[2] Methanol is effective at disrupting cell membranes and extracting the moderately polar depsipeptides, while dichloromethane helps to solubilize them. For phytochemical extraction in general, aqueous mixtures of organic solvents (e.g., 80% methanol in water) are often more efficient than absolute solvents because the water can improve solvent penetration into the cellular matrix.[3] While methanol is often a superior solvent for extracting a wide range of phytochemicals, ethanol is a less toxic alternative that can also be effective, particularly when used in an aqueous mixture.[4][5]

Q3: What are the common challenges in separating this compound B from its congeners during HPLC purification?

This compound B is often co-extracted with several structurally similar analogs (e.g., this compound A, C, and various chlorinated or modified versions), which can make purification challenging.[6] The primary challenges in HPLC separation include:

  • Co-elution: Due to their similar structures and hydrophobicities, this compound analogs often have very close retention times on reversed-phase columns, leading to peak overlap.

  • Poor Peak Shape: Peak tailing can occur due to interactions with residual silanols on the silica-based column packing or if the sample is dissolved in a solvent much stronger than the initial mobile phase.

  • Low Resolution: Inadequate separation between the peak of interest and impurities results in low-purity fractions.

Optimizing the HPLC method, particularly by using a slow, shallow gradient, is crucial for resolving these closely related compounds.[7][8]

Q4: How can I minimize the degradation of this compound B during extraction and purification?

This compound B is a cyclic depsipeptide containing ester bonds that are susceptible to hydrolysis under harsh pH conditions.

  • pH Control: Avoid strongly acidic or alkaline conditions. Studies on other cyclic depsipeptides show they are most stable at a slightly acidic to neutral pH (around pH 3.0 to 7.0).[2][9][10] Degradation increases significantly at pH values above 8.0.[10] Using modifiers like 0.1% trifluoroacetic acid (TFA) in the mobile phase for HPLC is common and generally acceptable, as it improves peak shape without causing significant degradation during the run.[8]

  • Temperature Management: Perform extraction and purification steps at room temperature or below. While modest heat can increase extraction efficiency for some compounds, high temperatures can accelerate the degradation of depsipeptides.[9] PubChem data on this compound B indicates it is stable as a bulk chemical for 3 weeks at 25°C with only 2% decomposition.[9]

  • Storage: Store crude extracts and purified fractions at low temperatures (-20°C or -80°C) and protected from light to prevent long-term degradation. For short-term storage, a solution of 6 mg/mL in 50% aqueous ethanol at room temperature appeared stable for at least 26 hours.[9]

Section 2: Troubleshooting Guide

Problem 1: Low Yield in Crude Tunicate Extract

Q: My crude extract shows a very low concentration of this compound B upon initial analysis. What are the potential causes and solutions?

A low yield in the initial extract can often be traced back to the quality of the raw material or the extraction procedure itself.

Low_Yield_Troubleshooting Start Low this compound Yield Detected Biomass Assess Biomass Quality Start->Biomass Extraction Review Extraction Protocol Start->Extraction Analysis Verify Analytical Method Start->Analysis Storage Improper Storage? (Thawed, Not Lyophilized) Biomass->Storage Collection/ Handling Grinding Insufficient Grinding? Biomass->Grinding Pre-processing Solvent Suboptimal Solvent? Extraction->Solvent Time Incorrect Time/Temp? Extraction->Time Ratio Poor Solvent:Biomass Ratio? Extraction->Ratio Sol_Freeze Solution: Immediately freeze and lyophilize future samples. Storage->Sol_Freeze Yes Sol_Grind Solution: Use cryomilling or a high-performance grinder. Grinding->Sol_Grind Yes Sol_Solvent Solution: Use CH2Cl2:MeOH (1:1) or aqueous MeOH (80%). Solvent->Sol_Solvent Yes Sol_Time Solution: Extract at RT for >4h or overnight with stirring. Time->Sol_Time Yes Sol_Ratio Solution: Use high ratio (e.g., 10:1 mL:g). Re-extract pellet. Ratio->Sol_Ratio Yes

Caption: Troubleshooting workflow for low this compound yield.

While direct quantitative comparisons for this compound B are scarce in the literature, the following table summarizes the characteristics of commonly used solvents for extracting marine depsipeptides and related natural products.

Solvent SystemPolarityProsConsRecommendation for Didemnins
CH₂Cl₂:MeOH (1:1) Broad RangeHighly effective for depsipeptides; good balance of polarity.[2]Dichloromethane is toxic and requires careful handling/disposal.Primary recommendation. Proven efficacy for Didemnins.
Aqueous Methanol (80%) HighExcellent penetration of cellular material; less toxic than chlorinated solvents.[3]May extract more polar impurities (sugars, salts).Excellent alternative. Potentially higher yield due to better matrix penetration.
Aqueous Ethanol (80%) HighLow toxicity (safer for lab personnel and environment).[3][11]Can be slightly less effective than methanol for certain compounds.[4][12]Good, safer alternative. Recommended for labs minimizing methanol use.
Ethyl Acetate (EtOAc) MediumGood for bioassay-guided fractionation; selective for medium-polarity compounds.May be less efficient for initial bulk extraction compared to MeOH mixtures.Useful for secondary liquid-liquid partitioning, not primary extraction.

This protocol is a composite of best practices for natural product extraction from tunicates.

  • Preparation: Weigh 50 g of finely ground, lyophilized tunicate powder and place it in a 1 L Erlenmeyer flask.

  • Solvent Addition: Add 500 mL of a 1:1 mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH). This creates a 10:1 solvent-to-biomass ratio.

  • Extraction: Seal the flask and place it on a magnetic stirrer or orbital shaker. Macerate the sample for a minimum of 4 hours at room temperature (20-25°C). An overnight extraction is often preferred for exhaustive extraction.

  • Filtration: Vacuum filter the mixture through a Büchner funnel fitted with Whatman No. 1 filter paper to separate the extract from the solid biomass.

  • Re-extraction: Return the solid biomass to the flask, add another 500 mL of the solvent mixture, and repeat the extraction for at least 2 hours to recover any remaining compound.

  • Combine and Evaporate: Combine the filtrates from both extractions. Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to yield the crude extract.

  • Storage: Store the dried crude extract in a sealed vial at -20°C until further purification.

Problem 2: Poor Resolution in Chromatographic Purification

Q: I am struggling to separate this compound B from its analogs using reversed-phase HPLC. My peaks are broad and overlapping. How can I improve this?

Poor resolution during HPLC is a common issue when purifying components from a complex natural product extract. The solution involves systematic optimization of your chromatographic parameters.

HPLC_Optimization Start Poor Peak Resolution Column Verify Column Integrity (C18, >300Å pore size) Start->Column MobilePhase Optimize Mobile Phase Start->MobilePhase Gradient Refine Gradient Profile Start->Gradient Loading Check Sample Loading Start->Loading Void Void or Contamination? Column->Void Check TFA Sufficient TFA? (0.05-0.1%) MobilePhase->TFA Solvent Try Alternative Organic? (e.g., MeOH vs. ACN) MobilePhase->Solvent Shallow Is Gradient Too Steep? Gradient->Shallow Overload Column Overload? Loading->Overload Solvent_Effect Strong Sample Solvent? Loading->Solvent_Effect Sol_Column Solution: Flush column or replace with new one. Void->Sol_Column Yes Sol_TFA Solution: Ensure 0.1% TFA in both buffers for sharp peaks. TFA->Sol_TFA No Sol_Solvent Solution: Test MeOH gradient; it can alter selectivity. Solvent->Sol_Solvent Yes Sol_Shallow Solution: Decrease slope (e.g., 0.5%/min) across elution window. Shallow->Sol_Shallow Yes Sol_Overload Solution: Reduce injection volume or sample concentration. Overload->Sol_Overload Yes Sol_Solvent_Effect Solution: Dissolve sample in mobile phase A or minimal DMSO. Solvent_Effect->Sol_Solvent_Effect Yes

Caption: Strategy for optimizing HPLC peak resolution.

This protocol is designed for the purification of this compound B from a semi-purified fraction obtained from flash chromatography.

  • Instrumentation & Column:

    • HPLC System: Preparative HPLC with a UV detector and fraction collector.

    • Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm particle size, 300 Å pore size). A wide-pore (300 Å) column is recommended for peptides.[13]

    • Detection: 214 nm and 280 nm.

  • Mobile Phase:

    • Buffer A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

    • Buffer B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (B52724) (ACN).

    • Ensure both buffers are filtered (0.45 µm filter) and degassed before use.

  • Sample Preparation:

    • Dissolve the semi-purified this compound fraction in a minimal amount of a strong solvent like Dimethyl Sulfoxide (DMSO).

    • Dilute the sample with Buffer A until the point of precipitation to ensure it is dissolved in a weak solvent relative to the column start conditions.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Method:

    • Equilibration: Equilibrate the column with 95% Buffer A / 5% Buffer B for at least 10 column volumes.

    • Injection: Inject the prepared sample.

    • Gradient Elution:

      • Flow Rate: 4.0 mL/min (adjust based on column diameter and manufacturer's recommendation).

      • Gradient:

        • 0-5 min: Isocratic at 40% B.

        • 5-65 min: Linear gradient from 40% to 70% B (This is a shallow gradient of 0.5% B per minute, critical for separating analogs).[7]

        • 65-70 min: Linear gradient from 70% to 100% B (to wash the column).

        • 70-80 min: Isocratic at 100% B.

    • Fraction Collection: Collect fractions (e.g., 2 mL per tube) throughout the gradient, especially during the elution window of the target compounds.

    • Analysis: Analyze collected fractions using analytical HPLC to identify and pool those containing pure this compound B.

    • Lyophilization: Combine the pure fractions and freeze-dry to obtain the purified this compound B as a white powder.

References

Overcoming limitations of Didemnin B in clinical applications

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Overcoming Didemnin B Limitations

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the experimental use of this compound B. The information addresses common challenges and limitations encountered during its clinical application.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of action for this compound B's anticancer effects?

A1: this compound B exerts its anticancer effects through several mechanisms. It is a potent inhibitor of protein synthesis.[1][2] It achieves this by binding to the eukaryotic translation elongation factor 1 alpha 1 (eEF1A1), which stabilizes the aminoacyl-tRNA at the ribosomal A-site and prevents translocation.[3][4] Additionally, it inhibits palmitoyl-protein thioesterase 1 (PPT1), leading to the induction of apoptosis.[3] this compound B also disrupts cell-cycle progression.[2]

Q2: What are the major dose-limiting toxicities observed with this compound B in clinical trials?

A2: Clinical trials have revealed several significant dose-limiting toxicities for this compound B. The most common is severe nausea and vomiting.[5][6] Neuromuscular toxicity, including generalized weakness, has also been a major concern and can be severe and disabling at higher doses.[7][8] Other reported toxicities include mild hepatic toxicity with elevated transaminases and bilirubin, and hypersensitivity or anaphylactic reactions, which may be related to the Cremophor EL vehicle used in some formulations.[5][6][7][9]

Q3: Why were clinical trials for this compound B terminated?

A3: Despite promising preclinical antitumor activity, clinical trials for this compound B were terminated primarily due to its high toxicity profile in patients.[9] A high incidence of anaphylactic reactions was a significant factor leading to the cessation of these trials.[9] The combination of severe side effects and sparse patient responses limited its therapeutic potential.[3]

Q4: How does Plitidepsin (B549178) (Aplidin®) differ from this compound B, and what are its advantages?

A4: Plitidepsin (also known as dehydrothis compound B) is a semi-synthetic derivative of this compound B.[2][] A key structural difference is the conversion of the lactyl side chain in this compound B to a pyruvyl side chain in plitidepsin.[] This modification appears to significantly alter the toxicity profile, resulting in reduced toxicity and improved efficacy.[2][] For instance, plitidepsin lacks the significant myelosuppression seen with this compound B.[] Plitidepsin also targets the eukaryotic translation elongation factor 1A2 (eEF1A2), which is often overexpressed in tumor cells.[11]

Q5: What are the formulation challenges associated with this compound B?

A5: this compound B is a hydrophobic molecule, which presents challenges for its formulation as an intravenous drug. To overcome its poor water solubility, it has often been formulated with surfactants like Cremophor EL (polyoxyethylated castor oil).[3][6][7] However, the use of such vehicles has been associated with hypersensitivity and anaphylactic reactions in some patients.[6][7]

Troubleshooting Guides

Issue 1: High Incidence of Hypersensitivity Reactions in Preclinical Models
  • Possible Cause: The formulation vehicle, such as Cremophor EL, may be inducing hypersensitivity.

  • Troubleshooting Steps:

    • Alternative Formulations: Explore alternative, less immunogenic formulation strategies. This could include liposomal encapsulation, nanoparticle-based delivery systems, or formulation with alternative solubilizing agents.

    • Prophylactic Treatment: In animal models, consider premedication with H1 and H2 receptor antagonists or corticosteroids to mitigate allergic reactions, as has been done in clinical settings.[7][8]

    • Vehicle Control Group: Always include a vehicle-only control group in your experiments to isolate the effects of the drug from those of the formulation vehicle.

Issue 2: Severe Nausea and Vomiting Observed in Animal Models
  • Possible Cause: This is a known dose-limiting toxicity of this compound B.

  • Troubleshooting Steps:

    • Aggressive Antiemetic Regimen: Administer a combination of antiemetic drugs prior to and following this compound B administration. This approach has shown some success in ameliorating this toxicity in clinical trials.[5][8]

    • Dose and Schedule Modification: Investigate alternative dosing schedules, such as continuous infusion over a longer period or fractionation of the total dose, which may reduce the peak plasma concentration and associated acute toxicities.

    • Combination Therapy: Explore combining this compound B with other agents that may allow for a dose reduction of this compound B while maintaining or enhancing therapeutic efficacy.

Issue 3: Inconsistent Antitumor Efficacy in Xenograft Models
  • Possible Cause: Tumor heterogeneity and lack of predictive biomarkers.

  • Troubleshooting Steps:

    • Biomarker Analysis: Investigate potential genetic biomarkers that may predict sensitivity to this compound B. For example, a sparse-feature genetic biomarker model has been proposed to predict sensitivity.[3]

    • Target Expression Levels: Analyze the expression levels of this compound B's primary targets, eEF1A1 and PPT1, in your tumor models. Higher expression may correlate with increased sensitivity.

    • Combination Strategies: Consider combining this compound B with agents that target complementary pathways. For instance, combining it with an Mcl-1 inhibitor has shown selective killing in some cancer cells.[3]

Data Presentation

Table 1: Summary of this compound B Toxicities in Phase I/II Clinical Trials

ToxicityDose-LimitingDescriptionReferences
Nausea and VomitingYesSevere, often beginning during or shortly after infusion.[5][6][7]
Neuromuscular ToxicityYesGeneralized weakness, which can be severe and disabling at higher doses.[7][8]
Hepatic ToxicityNoMild elevations of transaminases and bilirubin.[5][6]
Hypersensitivity ReactionsYesAnaphylactic symptoms, including chills, diaphoresis, flushing, and hypotension. Possibly vehicle-related.[5][7][9]
MyelosuppressionNoNot significant in the reported trials.[6]

Table 2: Comparison of this compound B and Plitidepsin (Aplidin®)

FeatureThis compound BPlitidepsin (Aplidin®)References
Source Marine Tunicate (Trididemnum solidum)Semi-synthetic derivative of this compound A/B[3][]
Primary Target eEF1A1, PPT1eEF1A2[3][11]
Clinical Status Clinical trials terminatedApproved in some regions for multiple myeloma; further trials ongoing.[9][12]
Key Advantage over other First marine compound to enter clinical trials as an antineoplastic agent.Improved efficacy and reduced toxicity profile compared to this compound B.[2][]
Notable Toxicities Severe nausea/vomiting, neuromuscular toxicity, hypersensitivity.Generally well-tolerated, with a favorable and predictable toxicity profile.[5][7][13]

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay
  • Cell Culture: Culture cancer cell lines of interest in appropriate media and conditions.

  • Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound B (and/or its analogs) in culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle-only control.

  • Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).

  • Viability Assessment: Assess cell viability using a standard method such as MTT, MTS, or a luminescent-based assay (e.g., CellTiter-Glo®).

  • Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) values by plotting cell viability against drug concentration and fitting the data to a dose-response curve.

Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model
  • Animal Acclimatization: Acclimatize immunodeficient mice (e.g., SCID or nude mice) for at least one week.

  • Tumor Implantation: Subcutaneously implant cultured cancer cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.

  • Randomization: Once tumors reach a specified size, randomize the mice into treatment and control groups.

  • Drug Administration:

    • Prepare the this compound B formulation (e.g., in 5% DMSO, 5% Cremophor, and 90% D5W).[3]

    • Administer the drug and vehicle control via the desired route (e.g., intraperitoneal or intravenous) according to the planned dosing schedule.

  • Monitoring: Monitor tumor volume, body weight, and overall animal health throughout the study.

  • Endpoint: At the end of the study (or when tumors reach a predetermined endpoint), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, biomarker studies).

Mandatory Visualizations

DidemninB_Mechanism cluster_Ribosome Ribosome cluster_Elongation Translation Elongation A_site A-Site P_site P-Site A_site->P_site Peptide Bond Formation Translocation Translocation (eEF2-dependent) P_site->Translocation eEF1A eEF1A-GTP-aa-tRNA (Ternary Complex) eEF1A->A_site Delivers aa-tRNA eEF1A->Translocation Inhibits Protein_Synthesis_Inhibition Protein Synthesis Inhibition Translocation->Protein_Synthesis_Inhibition Results in DidemninB This compound B DidemninB->eEF1A Binds and Stabilizes PPT1 PPT1 DidemninB->PPT1 Inhibits Apoptosis Apoptosis PPT1->Apoptosis Leads to

Caption: Mechanism of action of this compound B leading to apoptosis and protein synthesis inhibition.

Troubleshooting_Workflow Start High Toxicity Observed Toxicity_Type Identify Toxicity Type Start->Toxicity_Type Hypersensitivity Hypersensitivity Reaction Toxicity_Type->Hypersensitivity Allergic Nausea Severe Nausea & Vomiting Toxicity_Type->Nausea GI Neuromuscular Neuromuscular Toxicity Toxicity_Type->Neuromuscular Muscle Action1 Change Vehicle Pre-medicate Hypersensitivity->Action1 Action2 Antiemetic Regimen Dose Modification Nausea->Action2 Action3 Monitor Biomarkers (CK, Aldolase) Dose Reduction Neuromuscular->Action3 Outcome Reduced Toxicity Action1->Outcome Action2->Outcome Action3->Outcome

Caption: Troubleshooting workflow for managing this compound B-associated toxicities in experiments.

References

Technical Support Center: Development of Less Toxic Didemnin-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for the development of safer and more effective Didemnin-based therapeutic agents.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action and the major dose-limiting toxicities of this compound B?

A1: this compound B's primary anticancer effect stems from its ability to inhibit protein synthesis.[1] It binds to the eukaryotic elongation factor 1-alpha (eEF1A), stabilizing the eEF1A-GTP-aminoacyl-tRNA complex on the ribosome. This action stalls the elongation phase of translation, preventing the translocation of the peptide chain and leading to cell cycle arrest and apoptosis.[1] Despite its potent antitumor activity, the clinical application of this compound B has been hampered by significant dose-limiting toxicities, most notably severe neuromuscular and hepatic toxicity, as well as gastrointestinal issues and nausea.[1][2]

Q2: What is the main strategy for developing less toxic this compound analogs?

A2: The principal strategy revolves around modifying the linear side chain of the this compound molecule while preserving the core cyclic depsipeptide structure. Structure-activity relationship (SAR) studies have consistently shown that the macrocycle is essential for biological activity.[1][3] However, alterations to the side chain can significantly modulate the compound's therapeutic index. The most successful example of this strategy is Plitidepsin (B549178) (Dehydrothis compound B, Aplidin®), where a modification in the side chain resulted in a compound with an improved efficacy and reduced toxicity profile compared to this compound B.[1][4]

Q3: What are the key differences between this compound B and its less toxic analog, Plitidepsin (Aplidin®)?

A3: Plitidepsin, also known as dehydrothis compound B, is a synthetic analog of this compound B. The key chemical difference is in the side chain, which leads to a significantly improved therapeutic window. While both compounds target eEF1A to inhibit protein synthesis, Plitidepsin exhibits a more favorable safety profile in clinical trials, with less severe neuromuscular toxicity and manageable side effects.[4][5][6] This has allowed Plitidepsin to advance further in clinical development for various cancers, including multiple myeloma.[6][7]

Q4: What are the essential in vitro assays for screening new this compound analogs?

A4: A standard screening cascade for new this compound analogs should include:

  • Cytotoxicity Assays (e.g., MTT or MTS): To determine the concentration at which the compound inhibits cancer cell growth (IC50). This is the primary measure of potency.

  • Protein Synthesis Inhibition Assays (e.g., [³H]-Leucine Incorporation): To confirm that the analog retains the intended mechanism of action by measuring the inhibition of new protein synthesis.

  • In Vitro Toxicity against Normal Cells: To assess preliminary selectivity, new analogs should be tested against non-cancerous cell lines (e.g., normal human fibroblasts) to ensure they are less toxic to healthy cells compared to cancer cells.

Data Presentation: Comparative Activity of this compound Analogs

The following tables summarize publicly available data to illustrate the differences in potency and toxicity between this compound B and its key analog, Plitidepsin.

Table 1: Comparative In Vitro Cytotoxicity (IC₅₀)

CompoundCell LineCancer TypeIC₅₀ (nM)Reference
This compound BL1210Murine Leukemia~1.0[8]
This compound BB16Murine Melanoma~0.1[8]
This compound BVaco451Colon Cancer~32[9]
PlitidepsinRamosBurkitt's Lymphoma1.7 ± 0.7[5]
PlitidepsinRLDiffuse Large B-cell Lymphoma1.5 ± 0.5[5]
PlitidepsinMultiple Myeloma (Various)Multiple MyelomaPotent (nM range)[4]

Note: IC₅₀ values can vary significantly based on the cell line, assay conditions, and exposure time.

Table 2: Comparative In Vivo Toxicity and Dosing

CompoundAnimal ModelDose-Limiting ToxicityRecommended Phase II Dose (Human)Reference
This compound BHumanNeuromuscular, Nausea/VomitingNot established due to toxicity[2]
PlitidepsinMouseLiver, GI tract, spleen, bone marrow5 mg/m² (every 2 weeks)[7][10]
PlitidepsinHumanMuscle, Liver (transient)5 mg/m² (every 2 weeks)[11]

Experimental Protocols

Protocol: Cytotoxicity Assessment using MTT Assay

This protocol is used to determine the concentration of a this compound analog that inhibits the metabolic activity of a cell culture by 50% (IC₅₀).

Materials:

  • 96-well flat-bottom plates

  • Cancer cell line of interest (e.g., HCT116, MCF-7)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • This compound analog stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the this compound analog in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compound. Include a "vehicle control" (medium with DMSO, concentration matched to the highest compound dose) and a "medium only" blank.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).

  • Formazan (B1609692) Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well. To ensure complete dissolution of the formazan crystals, the plate can be placed on an orbital shaker for 15 minutes or incubated overnight.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a plate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis: Subtract the average absorbance of the "medium only" blanks from all other readings. Plot the percentage of cell viability against the logarithm of the compound concentration. Use a non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value.

Protocol: Protein Synthesis Inhibition via [³H]-Leucine Incorporation

This protocol measures the rate of new protein synthesis by quantifying the incorporation of radiolabeled leucine (B10760876) into newly synthesized proteins.

Materials:

  • 24-well or 48-well plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound analog stock solution (in DMSO)

  • [³H]-Leucine (L-[4,5-³H]-Leucine)

  • Trichloroacetic acid (TCA), 10% solution

  • Sodium hydroxide (B78521) (NaOH), 0.1 M solution

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere for 24 hours. Treat the cells with various concentrations of the this compound analog for a predetermined time (e.g., 2-4 hours).

  • Radiolabeling: Add [³H]-Leucine to each well to a final concentration of 1-5 µCi/mL. Incubate for a short period (e.g., 30-60 minutes) at 37°C.

  • Stopping the Reaction: Place the plate on ice and wash the cells twice with ice-cold PBS to remove unincorporated [³H]-Leucine.

  • Protein Precipitation: Add 500 µL of ice-cold 10% TCA to each well to precipitate the proteins. Incubate on ice for 30 minutes.

  • Washing: Aspirate the TCA and wash the protein pellet twice with ice-cold 10% TCA to remove any remaining free radiolabel.

  • Solubilization: Add 250 µL of 0.1 M NaOH to each well to dissolve the protein pellet. Incubate at room temperature for 30 minutes.

  • Scintillation Counting: Transfer the solubilized protein solution from each well into a scintillation vial. Add 4-5 mL of scintillation fluid to each vial.

  • Measurement: Measure the radioactivity in counts per minute (CPM) using a scintillation counter.

  • Data Analysis: Normalize the CPM of treated samples to the CPM of the vehicle control to determine the percentage of protein synthesis inhibition for each concentration. Calculate the IC₅₀ for protein synthesis inhibition.

Troubleshooting Guides

Synthesis & Purification Issues

Q: I am observing a low yield during the solid-phase synthesis of my this compound analog. What are the common causes?

A: Low yield in Solid-Phase Peptide Synthesis (SPPS) of complex depsipeptides is a common issue.

  • Incomplete Coupling/Deprotection: The complex, sterically hindered amino acids in the this compound core can lead to incomplete reactions.

    • Solution: Use a qualitative test like the Kaiser (ninhydrin) test to monitor for free amines after each coupling step. If the test is positive (blue beads), perform a second coupling ("double coupling") before proceeding. Extend reaction times and consider using more potent coupling reagents like HATU or COMU.[12]

  • Peptide Aggregation: The growing peptide chain can aggregate on the resin, blocking reaction sites.

    • Solution: Synthesize at an elevated temperature (e.g., 60°C) or incorporate "difficult sequence" disruption techniques, such as using pseudoproline dipeptides or chaotropic salts.[12][13]

  • Side Reactions: Aspartimide formation or diketopiperazine formation can occur, especially during Fmoc removal.

    • Solution: Use milder bases for Fmoc deprotection (e.g., DBN instead of piperidine) and optimize solvent choice to minimize these side reactions.[14]

Q: My purified analog shows multiple peaks on HPLC or unexpected masses in MS analysis. What could be the problem?

A: This indicates the presence of impurities or side products.

  • Racemization: The chirality of amino acids can be compromised during activation.

    • Solution: Use coupling reagents known to suppress racemization, such as COMU. Additives like HOBt can also help. Keep activation times short.

  • Incomplete Removal of Protecting Groups: Side-chain protecting groups may not be fully cleaved.

    • Solution: Review your cleavage cocktail composition and extend the cleavage time. Ensure appropriate scavengers are used to trap reactive cations and prevent re-attachment of protecting groups.[12]

  • Oxidation: Methionine or Cysteine residues are prone to oxidation.

    • Solution: Perform synthesis and purification under an inert atmosphere (e.g., argon) and use degassed solvents. Add reducing agents like DTT to buffers during purification.

In Vitro Experiment Issues

Q: My new this compound analog is highly cytotoxic in the MTT assay but shows weak activity in the protein synthesis inhibition assay. Why?

A: This discrepancy suggests a potential off-target cytotoxic effect or an issue with one of the assays.

  • Off-Target Effects: The compound might be inducing cell death through a mechanism other than inhibiting eEF1A, such as mitochondrial toxicity or membrane disruption. The MTT assay is sensitive to changes in mitochondrial function, which could be an off-target effect.

    • Troubleshooting: Confirm cytotoxicity with a different assay that measures a distinct cellular parameter, such as a membrane integrity assay (e.g., LDH release) or a caspase activation assay for apoptosis.

  • Assay Sensitivity: The protein synthesis inhibition assay might not be sensitive enough, or the timing could be off.

    • Troubleshooting: Ensure the [³H]-Leucine concentration is not limiting. Optimize the incubation time; the inhibition of protein synthesis is often a rapid event that precedes cell death.

Q: My analog shows good potency against cancer cells but is equally toxic to normal, non-cancerous cells. How can I improve selectivity?

A: A lack of selectivity is a major hurdle. The goal is to create analogs that exploit differences between cancer and normal cells.

  • Target Expression: Plitidepsin's target, eEF1A2, is reported to be overexpressed in some tumor cells.[6] Analogs may have different affinities for eEF1A isoforms.

    • Strategy: Modify the side chain to increase affinity for the eEF1A2 isoform, which is more tumor-specific, over the ubiquitously expressed eEF1A1.

  • Drug Delivery: The compound may have poor pharmacokinetic properties, leading to general systemic exposure.

    • Strategy: Consider conjugating the analog to a tumor-targeting moiety (e.g., an antibody or a ligand for a cancer-specific receptor) to create a more targeted drug delivery system.

Visualizations

Signaling Pathway: Mechanism of this compound Action

Caption: this compound binds to the eEF1A-GTP-tRNA complex at the ribosomal A site, preventing translocation.

Experimental Workflow: Preclinical Screening of this compound Analogs

Preclinical_Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Lead Optimization & In Vivo Efficacy cluster_2 Phase 3: Preclinical Toxicity A Analog Synthesis & Purification B Primary Cytotoxicity Screen (MTT Assay, Multiple Cell Lines) A->B C Mechanism Confirmation (Protein Synthesis Assay) B->C D Selectivity Screen (Normal vs. Cancer Cells) C->D E Identify Lead Candidates (High Potency & Selectivity) D->E F In Vivo Efficacy Study (e.g., Tumor Xenograft Model) E->F G Measure Tumor Growth Inhibition F->G H In Vivo Toxicity Study (Rodent Model) G->H If Efficacious I Determine Maximum Tolerated Dose (MTD) H->I J Assess Key Organ Toxicities (Liver, Muscle) I->J K Candidate for IND-Enabling Studies J->K If Acceptable Toxicity Profile

Caption: A streamlined workflow for the preclinical development of novel this compound analogs.

Logical Relationship: Troubleshooting Experimental Outcomes

Troubleshooting_Tree Start New Analog Synthesized Active_InVitro Active In Vitro? (Cytotoxicity > Threshold) Start->Active_InVitro Inactive Inactive Active_InVitro->Inactive No Active Active Active_InVitro->Active Yes Check_Purity Check Purity & Structure (HPLC, MS, NMR) Inactive->Check_Purity Active_InVivo Active In Vivo? (Tumor Model) Active->Active_InVivo Redesign Redesign Analog: - Modify side chain - Check core integrity Check_Purity->Redesign Impure or Wrong Structure Inactive_Vivo Inactive Active_InVivo->Inactive_Vivo No Active_Vivo Active Active_InVivo->Active_Vivo Yes Check_PK Investigate PK/PD: - Poor solubility? - Rapid metabolism? - Poor bioavailability? Inactive_Vivo->Check_PK Toxic_InVivo Toxic In Vivo? (MTD Assessment) Active_Vivo->Toxic_InVivo Non_Toxic Acceptable Toxicity Toxic_InVivo->Non_Toxic No Toxic Too Toxic Toxic_InVivo->Toxic Yes Proceed Proceed to further development Non_Toxic->Proceed Redesign_Tox Redesign Analog: - Modify side chain to reduce toxicity Toxic->Redesign_Tox

Caption: A decision tree for troubleshooting common outcomes in this compound analog development.

References

Validation & Comparative

A Comparative Efficacy Analysis of Didemnin B and Plitidepsin (Aplidin)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of two closely related cyclic depsipeptides, Didemnin B and its synthetic analog, plitidepsin (B549178) (also known as Aplidin). Both compounds, originally derived from marine tunicates, have demonstrated potent anticancer activities by targeting the eukaryotic elongation factor 1A (eEF1A), a key component in protein synthesis. This document synthesizes preclinical and clinical data to offer a comprehensive overview of their mechanisms of action, cytotoxic profiles, and therapeutic potential, supported by detailed experimental methodologies.

Introduction and Structural Comparison

This compound B was one of the first marine-derived compounds to enter clinical trials as an antineoplastic agent.[1][2][3] Despite its potent in vitro and in vivo antitumor activity, its clinical development was halted due to significant toxicity.[3][4][5] Plitidepsin (dehydrothis compound B) was developed as a synthetic analog of this compound B with the aim of improving its therapeutic index.[4][6][7] The primary structural difference between the two is the oxidation of a lactate (B86563) residue in this compound B to a pyruvate (B1213749) residue in plitidepsin.[6] This modification is believed to contribute to the improved safety profile of plitidepsin.[7]

Mechanism of Action

Both this compound B and plitidepsin share a primary molecular target: the eukaryotic elongation factor 1A (eEF1A).[8] eEF1A is a crucial protein in the elongation phase of protein synthesis, responsible for delivering aminoacyl-tRNA to the ribosome. By binding to eEF1A, both compounds inhibit protein synthesis, leading to cell cycle arrest and apoptosis.[4][8]

Plitidepsin: A Deeper Look into Downstream Signaling

Plitidepsin's mechanism has been more extensively studied and is known to involve the activation of stress-related signaling pathways. Upon binding to eEF1A2, an isoform often overexpressed in cancer cells, plitidepsin induces a cascade of events including:

  • Induction of Oxidative Stress: Leading to the generation of reactive oxygen species (ROS).

  • Activation of JNK and p38 MAPK Pathways: These stress-activated protein kinases play a central role in mediating apoptosis.[9][10][11]

  • Caspase Activation: Ultimately leading to programmed cell death.

plitidepsin_pathway Plitidepsin Plitidepsin eEF1A2 eEF1A2 Plitidepsin->eEF1A2 Oxidative_Stress Oxidative Stress (ROS) Plitidepsin->Oxidative_Stress Protein_Synthesis Protein Synthesis Inhibition eEF1A2->Protein_Synthesis Apoptosis Apoptosis Protein_Synthesis->Apoptosis JNK_p38 JNK / p38 MAPK Activation Oxidative_Stress->JNK_p38 Caspases Caspase Activation JNK_p38->Caspases Caspases->Apoptosis

Caption: Plitidepsin's mechanism of action targeting eEF1A2.
This compound B: A Dual Inhibitor

This compound B also induces apoptosis through the inhibition of protein synthesis and caspase activation.[8] More recent studies have revealed a dual mechanism of action, where this compound B inhibits both eEF1A1 and palmitoyl-protein thioesterase 1 (PPT1), which contributes to its potent and rapid induction of apoptosis in sensitive cell lines.[12][13] The downstream signaling pathways leading to apoptosis following eEF1A inhibition by this compound B are thought to involve similar stress-activated kinases as plitidepsin, although this has been less explicitly detailed in comparative studies.

didemninB_pathway DidemninB This compound B eEF1A1 eEF1A1 DidemninB->eEF1A1 PPT1 PPT1 DidemninB->PPT1 Protein_Synthesis Protein Synthesis Inhibition eEF1A1->Protein_Synthesis Stress_Pathways Stress Signaling (e.g., JNK/p38) Protein_Synthesis->Stress_Pathways Caspases Caspase Activation Stress_Pathways->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: this compound B's dual inhibitory mechanism of action.

In Vitro Efficacy: A Comparative Overview

Direct head-to-head comparisons of this compound B and plitidepsin in the same panel of cell lines are scarce in the literature. The following tables summarize reported in vitro cytotoxicities from various studies. It is important to note that variations in experimental conditions between studies can influence IC50 values.

Table 1: In Vitro Cytotoxicity of this compound B

Cell LineCancer TypeIC50Reference
L1210Murine Leukemia0.001 µg/mL[1]
Vaco451Colon Cancer~32 nM[12]
Various Human Tumors (Median)Breast, Ovary, Kidney, Mesothelioma, Sarcoma4.2 ng/mL (continuous exposure)[14]
Various Human Tumors (Median)Breast, Ovary, Kidney, Mesothelioma, Sarcoma46 ng/mL (1-hour exposure)[14]
Murine Splenic Mononuclear CellsN/A (Immunosuppression)190 ng/mL (protein synthesis inhibition)[15]

Table 2: In Vitro Cytotoxicity of Plitidepsin (Aplidin)

Cell LineCancer TypeIC50Reference
Multiple Myeloma Cell LinesMultiple Myeloma≤1 nM[16]
Diffuse Large B-cell and Burkitt Lymphoma LinesLymphoma1-9 nM[16]
Pancreatic, Stomach, Bladder, Prostate Cancer LinesVarious Solid TumorsPotent activity reported[6]
SARS-CoV-2 infected Vero E6 cellsN/A (Antiviral)IC90 of 0.88 nM[8]

In Vivo Efficacy

Similar to the in vitro data, direct comparative in vivo studies are limited.

This compound B: Showed good antitumor activity against B16 melanoma and moderate activity against M5076 sarcoma and P388 leukemia in murine models.[1][2]

Plitidepsin: Has demonstrated antitumor effects in xenograft models of multiple myeloma, T-cell lymphoma, diffuse large B-cell lymphoma, Burkitt lymphoma, and pancreatic cancer.[17] In a pivotal Phase III trial (ADMYRE) for relapsed/refractory multiple myeloma, the combination of plitidepsin with dexamethasone (B1670325) showed a significant 35% reduction in the risk of disease progression or death compared to dexamethasone alone.[18]

Experimental Protocols

Cell Viability Assessment: MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

mtt_workflow Seed_Cells 1. Seed cells in a 96-well plate Treat 2. Treat with this compound B or plitidepsin Seed_Cells->Treat Incubate_Drug 3. Incubate for desired time (e.g., 72h) Treat->Incubate_Drug Add_MTT 4. Add MTT reagent Incubate_Drug->Add_MTT Incubate_MTT 5. Incubate (e.g., 4h) to allow formazan (B1609692) formation Add_MTT->Incubate_MTT Solubilize 6. Add solubilization solution (e.g., DMSO) Incubate_MTT->Solubilize Read_Absorbance 7. Read absorbance (e.g., 570 nm) Solubilize->Read_Absorbance

Caption: Workflow for a typical MTT cell viability assay.

Detailed Steps:

  • Cell Seeding: Seed cells (e.g., 1 x 10^4 cells/well) in a 96-well plate and allow them to adhere overnight.[3]

  • Drug Treatment: Treat cells with various concentrations of this compound B or plitidepsin. Include a vehicle-only control.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.[3]

  • MTT Addition: Remove the drug-containing medium and add 50 µL of MTT solution (e.g., 5 mg/mL in PBS) to each well.[19]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.[19]

  • Solubilization: Carefully remove the MTT solution and add 100-150 µL of a solubilization solvent (e.g., DMSO) to dissolve the formazan crystals.[19]

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[19]

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorochrome (e.g., FITC) to detect these cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

Detailed Steps:

  • Cell Preparation: Harvest cells after treatment with this compound B or plitidepsin. Wash the cells with cold PBS.[4]

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[1]

  • Staining: To 100 µL of the cell suspension, add 5 µL of fluorochrome-conjugated Annexin V and 2 µL of PI.[4][12]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[1]

  • Analysis: Analyze the cells by flow cytometry immediately.[1][4]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

In Vivo Tumor Xenograft Model

This model is used to evaluate the antitumor efficacy of compounds in a living organism.

xenograft_workflow Cell_Prep 1. Prepare tumor cell suspension Implantation 2. Subcutaneously inject cells into immunocompromised mice Cell_Prep->Implantation Tumor_Growth 3. Monitor tumor growth Implantation->Tumor_Growth Treatment 4. Administer this compound B, plitidepsin, or vehicle Tumor_Growth->Treatment Monitoring 5. Continue monitoring tumor volume and animal health Treatment->Monitoring Endpoint 6. Endpoint analysis: Tumor weight, survival Monitoring->Endpoint

Caption: General workflow for an in vivo tumor xenograft study.

Detailed Steps:

  • Cell Preparation: Culture the desired cancer cell line and harvest the cells during the logarithmic growth phase. Resuspend the cells in a sterile solution like PBS, often mixed with Matrigel to enhance tumor formation.

  • Animal Model: Use immunocompromised mice (e.g., BALB/c nude or NOD/SCID) to prevent rejection of the human tumor cells.

  • Implantation: Subcutaneously inject the tumor cell suspension (e.g., 1 x 10^7 cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation and measure tumor volume using calipers.

  • Treatment: Once tumors reach a predetermined size, randomize the mice into treatment and control groups. Administer the compounds (this compound B or plitidepsin) and the vehicle control according to the desired dosing schedule and route (e.g., intraperitoneal or intravenous injection).

  • Endpoint Analysis: Continue to monitor tumor growth and the overall health of the animals. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis. Kaplan-Meier survival curves can also be generated.

Conclusion: A Tale of Two Analogs

This compound B and plitidepsin are potent anticancer agents that share a common mechanism of targeting eEF1A to inhibit protein synthesis and induce apoptosis. While this compound B showed initial promise, its clinical development was hampered by significant toxicity.[3][4] Plitidepsin, its synthetic derivative, appears to have an improved therapeutic window, leading to its approval in some countries for the treatment of multiple myeloma.

The available data suggest that both compounds are highly active at nanomolar concentrations in vitro. However, the enhanced safety profile of plitidepsin has allowed for its successful clinical translation. Further head-to-head preclinical studies would be beneficial to provide a more definitive quantitative comparison of their efficacy and to fully elucidate the molecular basis for their differing toxicity profiles.

comparison_summary cluster_DidemninB This compound B cluster_Plitidepsin Plitidepsin (Aplidin) DidemninB This compound B DB_Target Target: eEF1A1 & PPT1 DidemninB->DB_Target Plitidepsin Plitidepsin DidemninB->Plitidepsin Structural Analog DB_Efficacy Potent Preclinical Efficacy DB_Target->DB_Efficacy DB_Toxicity High Clinical Toxicity DB_Efficacy->DB_Toxicity DB_Outcome Clinical Trials Halted DB_Toxicity->DB_Outcome Pli_Target Target: eEF1A2 Plitidepsin->Pli_Target Pli_Efficacy Potent Preclinical & Clinical Efficacy Pli_Target->Pli_Efficacy Pli_Toxicity Improved Safety Profile Pli_Efficacy->Pli_Toxicity Pli_Outcome Approved for Multiple Myeloma (in some countries) Pli_Toxicity->Pli_Outcome

Caption: Logical relationship and clinical outcomes of this compound B and plitidepsin.

References

Unraveling the Molecular Grips of Didemnin B: A Comparative Guide to its Primary Target, eEF-1 Alpha, and a Key Secondary Target, PPT1

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the experimental evidence validating eukaryotic elongation factor 1 alpha (eEF-1 alpha) as the primary target of the potent cyclic depsipeptide, Didemnin B. Furthermore, it explores the significant secondary target, palmitoyl-protein thioesterase 1 (PPT1), offering a comprehensive overview of the compound's dual inhibitory action. This analysis is supported by quantitative data, detailed experimental methodologies, and visual representations of the implicated signaling pathways.

This compound B, a natural product isolated from the marine tunicate Trididemnum solidum, has demonstrated potent antitumor, antiviral, and immunosuppressive activities. Its primary mechanism of action has been attributed to the inhibition of protein synthesis through its interaction with eEF-1 alpha. However, emerging evidence has revealed a more complex pharmacological profile, with PPT1 identified as a significant secondary target. This guide dissects the validation of both interactions, providing a comparative framework for understanding the multifaceted effects of this compound B.

Quantitative Comparison of this compound B's Targets

To fully appreciate the interaction of this compound B with its molecular targets, a quantitative comparison of binding affinities and functional inhibitory concentrations is essential. The following tables summarize the key quantitative data from various experimental approaches.

Target Parameter Value Experimental Context Reference
eEF-1 alpha Dissociation Constant (Kd)4 µMBinding to the ribosome-eEF-1 alpha complex. This compound B binds weakly to eEF-1 alpha/GTP in solution alone.[1][2][3][1][2][3]
PPT1 Inhibition Constant (Ki)92 nMUncompetitive inhibition of recombinant human PPT1.[4][5][4][5]
Functional Cellular Assays Parameter Cell Line Value Reference
Protein Synthesis Inhibition IC50HCT116~7 nM[6]
Cell Viability IC50Jurkat~4 nM
Cell Viability IC50Ternatin-4 Resistant HCT116Partial Resistance[7]

Experimental Protocols: Validating the Molecular Interactions

The validation of eEF-1 alpha and PPT1 as targets of this compound B has been accomplished through a series of rigorous experimental procedures. Below are detailed methodologies for the key experiments cited.

Affinity Chromatography for Target Identification

This method was crucial in the initial identification of eEF-1 alpha and PPT1 as this compound B-binding proteins.

Objective: To isolate and identify proteins from a cell lysate that bind to this compound B.

Protocol:

  • Affinity Resin Preparation: Synthesize a this compound B affinity column by covalently coupling this compound B to a solid support matrix (e.g., sepharose beads).

  • Cell Lysate Preparation: Prepare a cell lysate from a relevant cell line or tissue (e.g., bovine brain lysate) under non-denaturing conditions to preserve protein structure and function.

  • Binding: Incubate the cell lysate with the this compound B-affinity resin. For the validation of eEF-1 alpha binding, the presence of GTP is critical as this compound B preferentially binds to the GTP-bound conformation of eEF-1 alpha.

  • Washing: Wash the resin extensively with a binding buffer to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the resin using a competitive ligand, a change in pH, or an increase in salt concentration.

  • Protein Identification: Analyze the eluted proteins by SDS-PAGE followed by protein sequencing or mass spectrometry to identify the bound proteins.

In Vitro Translation Inhibition Assay

This assay directly measures the effect of this compound B on protein synthesis.

Objective: To determine the concentration at which this compound B inhibits protein synthesis in a cell-free system.

Protocol:

  • System Components: Utilize a commercially available in vitro translation system, such as rabbit reticulocyte lysate, which contains all the necessary components for protein synthesis (ribosomes, tRNAs, amino acids, initiation, elongation, and termination factors).

  • Template: Add a messenger RNA (mRNA) template encoding a reporter protein (e.g., luciferase or a radiolabeled protein).

  • Inhibitor Addition: Add varying concentrations of this compound B to the reaction mixture.

  • Incubation: Incubate the reaction at the optimal temperature (typically 30-37°C) to allow for protein synthesis.

  • Quantification: Measure the amount of newly synthesized protein. For luciferase, this is done by measuring light emission upon addition of luciferin. For radiolabeled proteins, quantification is achieved through scintillation counting or autoradiography after SDS-PAGE.

  • IC50 Determination: Plot the percentage of protein synthesis inhibition against the concentration of this compound B to determine the IC50 value.

PPT1 Enzymatic Assay

This assay measures the enzymatic activity of PPT1 and the inhibitory effect of this compound B.

Objective: To determine the inhibitory constant (Ki) of this compound B on PPT1 activity.

Protocol:

  • Enzyme and Substrate: Use recombinant human PPT1 and a suitable substrate, such as [3H]palmitoyl-Ha-Ras or a synthetic fluorogenic substrate.

  • Reaction Setup: Set up reaction mixtures containing the enzyme, substrate, and varying concentrations of this compound B in an appropriate buffer system.

  • Kinetic Analysis: To determine the mode of inhibition, perform the assay with varying concentrations of both the substrate and this compound B.

  • Incubation: Incubate the reactions at 37°C for a defined period.

  • Product Detection: Measure the amount of product formed. For the radiolabeled substrate, this can be done by separating the product from the substrate by chromatography and quantifying the radioactivity. For fluorogenic substrates, measure the increase in fluorescence.

  • Data Analysis: Analyze the kinetic data using Michaelis-Menten and Lineweaver-Burk plots to determine the Vmax, Km, and the Ki for this compound B. The uncompetitive nature of inhibition indicates that this compound B binds to the enzyme-substrate complex.[4][5]

Signaling Pathways Modulated by this compound B

The dual inhibition of eEF-1 alpha and PPT1 by this compound B triggers distinct and overlapping signaling cascades, ultimately leading to its potent biological effects.

Inhibition of eEF-1 Alpha and Induction of the Unfolded Protein Response (UPR)

The primary consequence of eEF-1 alpha inhibition is the stalling of ribosomes on mRNA, leading to a blockage of protein synthesis. This disruption of proteostasis triggers the Unfolded Protein Response (UPR), a cellular stress response pathway.

eEF1A_UPR_Pathway DidemninB This compound B eEF1A eEF-1 alpha DidemninB->eEF1A Inhibits Ribosome Ribosome Stalling ProteinSynthesis Protein Synthesis Inhibition Ribosome->ProteinSynthesis ERStress ER Stress ProteinSynthesis->ERStress Induces UPR Unfolded Protein Response (UPR) ERStress->UPR Activates PERK PERK IRE1 IRE1α ATF6 ATF6 eIF2a p-eIF2α PERK->eIF2a XBP1s XBP1s IRE1->XBP1s ATF6n ATF6 (n) ATF6->ATF6n ATF4 ATF4 eIF2a->ATF4 CHOP CHOP ATF4->CHOP Apoptosis Apoptosis CHOP->Apoptosis XBP1s->Apoptosis ATF6n->Apoptosis

Caption: this compound B-mediated inhibition of eEF-1 alpha leads to ER stress and UPR activation, culminating in apoptosis.

Inhibition of PPT1 and its Impact on Cellular Signaling

The inhibition of PPT1, a depalmitoylating enzyme, disrupts the dynamic regulation of protein palmitoylation, affecting the localization and function of numerous signaling proteins. This can lead to the modulation of pathways involved in cell survival, immune signaling, and iron metabolism.

PPT1_Signaling_Pathway DidemninB This compound B PPT1 PPT1 DidemninB->PPT1 Inhibits Palmitoylation Altered Protein Palmitoylation SignalingProteins Dysregulation of Signaling Proteins Palmitoylation->SignalingProteins Ferroptosis Ferroptosis SignalingProteins->Ferroptosis Modulates STING STING Pathway SignalingProteins->STING Modulates ImmuneResponse Immune Response STING->ImmuneResponse

Caption: Inhibition of PPT1 by this compound B alters protein palmitoylation, affecting pathways like ferroptosis and STING signaling.

Conclusion

The validation of eEF-1 alpha as the primary target of this compound B is well-supported by extensive experimental data, demonstrating a clear mechanism for its potent protein synthesis inhibitory and cytotoxic effects. The discovery of PPT1 as a high-affinity secondary target adds a new layer of complexity to the pharmacological profile of this compound B, potentially explaining its broad spectrum of biological activities. The dual inhibition of these two crucial cellular proteins underscores the potential of this compound B as a powerful chemical probe and a lead compound for the development of novel therapeutics. Further research into the interplay between the inhibition of eEF-1 alpha and PPT1 will be critical for a complete understanding of this compound B's mechanism of action and for optimizing its therapeutic potential.

References

A Comparative Analysis of Didemnin B and Other Protein Synthesis Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of Didemnin B with other notable protein synthesis inhibitors: cycloheximide (B1669411), puromycin (B1679871), and pactamycin (B1678277). The information presented herein is intended to assist researchers in selecting the appropriate inhibitor for their experimental needs and to provide a deeper understanding of their differential effects on cellular processes.

Executive Summary

Protein synthesis is a fundamental cellular process and a key target for therapeutic intervention and research. This guide delves into a comparative analysis of four prominent protein synthesis inhibitors, with a focus on this compound B, a marine-derived cyclic depsipeptide. We will explore their mechanisms of action, inhibitory concentrations, effects on cellular signaling pathways, and provide detailed experimental protocols for their comparative evaluation.

Mechanism of Action and Molecular Targets

The efficacy and cellular consequences of protein synthesis inhibitors are intrinsically linked to their specific molecular targets and mechanisms of action. While all four compounds ultimately halt protein production, they do so by interfering with different stages of the translation process.

  • This compound B: This cyclic depsipeptide primarily targets the eukaryotic elongation factor 1-alpha (eEF1A). By binding to the eEF1A/GTP complex, this compound B stabilizes the binding of the aminoacyl-tRNA to the ribosomal A-site, thereby preventing the translocation step of elongation.[1] This leads to a stall in the ribosome's movement along the mRNA.

  • Cycloheximide: Cycloheximide acts on the large (60S) ribosomal subunit in eukaryotes. It binds to the E-site of the ribosome, interfering with the translocation step of elongation by preventing the deacylated tRNA from being released.[2] This effectively freezes the ribosome on the mRNA transcript.

  • Puromycin: As a structural analog of the 3' end of aminoacyl-tRNA, puromycin competitively inhibits the binding of aminoacyl-tRNA to the A-site of the ribosome.[3][4] It can be incorporated into the growing polypeptide chain, causing premature chain termination and the release of a puromycylated, non-functional peptide.[3]

  • Pactamycin: Pactamycin primarily inhibits the initiation of protein synthesis in both prokaryotes and eukaryotes.[5][6] It binds to the small ribosomal subunit and interferes with the proper placement of the initiator tRNA, thus preventing the formation of a functional initiation complex.[6]

Quantitative Comparison of Inhibitory Potency

The half-maximal inhibitory concentration (IC50) is a critical parameter for comparing the potency of different inhibitors. The following table summarizes a selection of reported IC50 values for the inhibition of protein synthesis by this compound B, cycloheximide, puromycin, and pactamycin in various eukaryotic cell lines. It is important to note that these values are highly dependent on the cell type, assay conditions, and incubation time.

InhibitorCell LineIC50Reference
This compound B L1210 leukemia0.001 µg/mL[7]
HCT116~7 nM[8]
Cycloheximide HeLa532 nM[9]
CEM0.12 µM[9]
9L0.2 µM[9]
SK-MEL-281 µM[9]
Vero0.16 µM (anti-MERS-CoV activity)
Puromycin NIH/3T33.96 µM[10]
Jurkat~1 µg/mL[8]
Pactamycin KB human epidermoid carcinoma0.003 µg/mL[5]

Impact on Cellular Signaling Pathways

Inhibition of protein synthesis is a significant cellular stress that can trigger a cascade of downstream signaling events. The specific point of translational arrest can lead to differential activation of these pathways. A key pathway affected by many protein synthesis inhibitors is the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.

  • This compound B: Has been shown to activate mTORC1, a key component of the mTOR pathway.[10] This activation is thought to be a consequence of the cell sensing a disruption in protein synthesis.

  • Cycloheximide: Can induce the phosphorylation and activation of Akt, a central kinase in the PI3K/Akt pathway.[11] This activation appears to be mediated primarily through the PI3K pathway.[11]

  • Puromycin: The premature release of polypeptide chains by puromycin can induce endoplasmic reticulum (ER) stress and the unfolded protein response (UPR).[12] This can lead to the activation of various stress-response pathways.

  • Pactamycin: The effects of pactamycin on specific signaling pathways are less well-characterized compared to the other inhibitors. However, as an inhibitor of initiation, it is likely to trigger cellular stress responses distinct from those induced by elongation inhibitors.

Protein_Synthesis_Inhibitor_Mechanisms cluster_initiation Initiation cluster_elongation Elongation mRNA mRNA 40S_Subunit 40S Subunit mRNA->40S_Subunit Binding Initiator_tRNA Initiator tRNA 40S_Subunit->Initiator_tRNA Binding Initiation_Complex Initiation Complex Initiator_tRNA->Initiation_Complex Formation Pactamycin Pactamycin Pactamycin->Initiation_Complex Inhibits Ribosome 80S Ribosome Aminoacyl_tRNA Aminoacyl-tRNA A_Site A-Site Aminoacyl_tRNA->A_Site Binding Peptide_Bond Peptide Bond Formation A_Site->Peptide_Bond Translocation Translocation Translocation->Ribosome Moves along mRNA Peptide_Bond->Translocation Polypeptide Growing Polypeptide Peptide_Bond->Polypeptide Elongates Didemnin_B Didemnin_B Didemnin_B->Translocation Inhibits Cycloheximide Cycloheximide Cycloheximide->Translocation Inhibits Puromycin Puromycin Puromycin->Peptide_Bond Causes premature termination

Figure 1: Mechanisms of action for protein synthesis inhibitors.

Signaling_Pathway_Impact cluster_inhibitors Protein Synthesis Inhibitors cluster_pathway PI3K/Akt/mTOR Pathway cluster_stress Cellular Stress Response Didemnin_B Didemnin_B mTORC1 mTORC1 Didemnin_B->mTORC1 Activates Cycloheximide Cycloheximide Akt Akt Cycloheximide->Akt Activates Puromycin Puromycin ER_Stress ER Stress Puromycin->ER_Stress Induces Pactamycin Pactamycin Cellular Stress Response Cellular Stress Response Pactamycin->Cellular Stress Response Induces (likely) PI3K PI3K PI3K->Akt Activates Akt->mTORC1 Activates Protein_Synthesis Protein_Synthesis mTORC1->Protein_Synthesis Promotes UPR Unfolded Protein Response ER_Stress->UPR

Figure 2: Differential impact on cellular signaling pathways.

Experimental Protocols

To facilitate the direct comparison of these inhibitors in a laboratory setting, we provide the following detailed protocols for key assays.

In Vitro Translation Assay

This assay directly measures the effect of the inhibitors on the translation machinery in a cell-free system.

Materials:

  • Rabbit Reticulocyte Lysate or Wheat Germ Extract

  • Amino acid mixture (with and without a radiolabeled amino acid, e.g., ³⁵S-methionine)

  • Reporter mRNA (e.g., Luciferase mRNA)

  • This compound B, Cycloheximide, Puromycin, Pactamycin stock solutions (in a suitable solvent like DMSO)

  • Trichloroacetic acid (TCA)

  • Scintillation counter

Procedure:

  • Prepare translation reactions according to the manufacturer's protocol for the cell-free extract.

  • Add varying concentrations of each inhibitor to the experimental reactions. Include a vehicle-only control (e.g., DMSO).

  • Incubate the reactions at 30°C for 60-90 minutes.[2]

  • Stop the reactions by adding cold TCA to precipitate the newly synthesized proteins.

  • Collect the precipitates on filter paper and wash with cold acetone (B3395972) to remove unincorporated radiolabeled amino acids.

  • Measure the radioactivity of the filters using a scintillation counter.

  • Calculate the percentage of protein synthesis inhibition for each inhibitor concentration relative to the vehicle control.

In_Vitro_Translation_Workflow Start Start Prepare_Reactions Prepare translation reactions (lysate, mRNA, amino acids) Start->Prepare_Reactions Add_Inhibitors Add inhibitors at varying concentrations Prepare_Reactions->Add_Inhibitors Incubate Incubate at 30°C for 60-90 min Add_Inhibitors->Incubate Precipitate Precipitate proteins with TCA Incubate->Precipitate Filter_Wash Filter and wash precipitates Precipitate->Filter_Wash Measure_Radioactivity Measure radioactivity Filter_Wash->Measure_Radioactivity Analyze_Data Calculate % inhibition Measure_Radioactivity->Analyze_Data End End Analyze_Data->End

Figure 3: Workflow for the in vitro translation assay.
Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability after treatment with the inhibitors.

Materials:

  • 96-well cell culture plates

  • Cell line of interest (e.g., HeLa, HCT116)

  • Complete cell culture medium

  • This compound B, Cycloheximide, Puromycin, Pactamycin stock solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of each inhibitor for a predetermined time (e.g., 24, 48, or 72 hours). Include a vehicle-only control.

  • After the incubation period, add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.

  • Remove the medium and add solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value for each inhibitor.

Western Blot Analysis of Protein Synthesis Inhibition

This method allows for the visualization of the reduction in the level of a specific, short-lived protein as an indicator of protein synthesis inhibition.

Materials:

  • 6-well cell culture plates

  • Cell line of interest

  • Complete cell culture medium

  • This compound B, Cycloheximide, Puromycin, Pactamycin

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against a short-lived protein (e.g., c-Myc, p53)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with an effective concentration of each inhibitor (e.g., at or above the IC50 for protein synthesis inhibition) for a short time course (e.g., 0, 2, 4, 6 hours).

  • Lyse the cells, collect the lysates, and determine the protein concentration.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane and then incubate with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to determine the rate of disappearance of the target protein.

Clinical and Research Applications and Limitations

The distinct properties of these inhibitors have led to their varied applications in research and medicine, each with its own set of advantages and limitations.

  • This compound B: Initially explored as an anticancer agent, clinical trials were halted due to a narrow therapeutic window and significant toxicity.[7] However, its potent and specific mechanism of action makes it a valuable research tool for studying eEF1A function and the consequences of translation elongation arrest.

  • Cycloheximide: Due to its high toxicity in humans, cycloheximide is exclusively used as a research tool.[2] It is widely employed to study protein turnover, determine protein half-lives, and investigate the role of de novo protein synthesis in various cellular processes.[2] Its reversible nature is an advantage in some experimental designs.

  • Puromycin: The high toxicity of puromycin to both prokaryotic and eukaryotic cells precludes its use as a therapeutic antibiotic.[3] However, it is extensively used in research for the selection of cells expressing a puromycin resistance gene, and its derivatives are used in techniques like SUnSET (Surface Sensing of Translation) to measure global protein synthesis rates.[3][13]

  • Pactamycin: Similar to the other inhibitors, pactamycin's broad-spectrum toxicity has limited its clinical development.[5] It remains a useful tool in molecular biology for studying the initiation phase of translation and for dissecting the components of the initiation complex.[6]

Conclusion

This compound B, cycloheximide, puromycin, and pactamycin are powerful tools for investigating the intricate process of protein synthesis. Their distinct mechanisms of action, potencies, and effects on cellular signaling provide a diverse toolkit for researchers. While their clinical applications have been hampered by toxicity, their value in basic and preclinical research remains undisputed. This guide provides a foundational framework for the comparative analysis of these inhibitors, empowering researchers to make informed decisions for their experimental designs. Further head-to-head comparative studies under standardized conditions will be invaluable for a more precise quantitative understanding of their differential effects.

References

Navigating Drug Resistance: A Comparative Analysis of Didemnin B's Cross-Resistance Profile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the cross-resistance profile of an anticancer agent is paramount. This guide provides a detailed comparison of Didemnin B, a potent marine-derived depsipeptide, with other established anticancer drugs, focusing on its performance in resistant cancer models. The data presented herein offers insights into this compound B's potential efficacy in heavily pre-treated patient populations and its unique mechanism of action that may circumvent common resistance pathways.

This compound B and its closely related analogue, plitidepsin (B549178) (Aplidin®), have demonstrated significant cytotoxic activity against a variety of tumor types. A key question for their clinical application is whether they retain activity in cancers that have developed resistance to standard chemotherapeutic agents. This guide summarizes the available preclinical data on this topic.

Quantitative Comparison of Cytotoxicity

The following table summarizes the cross-resistance profile of plitidepsin, a derivative of this compound B, in a human ovarian cancer cell line model with acquired resistance. The data is derived from a study where resistance was induced by continuous exposure to plitidepsin.

CompoundParental Cell Line IC50 (nM)Resistant Cell Line IC50 (nM)Resistance Factor
Plitidepsin (Aplidin®) 1.0 5.0 5
Etoposide150>1000>6.7
Doxorubicin2525010
Vinblastine1.53020
Vincristine510020
Paclitaxel (B517696) (Taxol®)510020
Colchicine1020020
Trabectedin (Yondelis™)0.215
Melphalan100010001
Cisplatin5005001
Oxaliplatin2002001
MNNG50501
Camptothecin (B557342)551

Data sourced from a study on the IGROV-1 human ovarian cancer cell line and its plitidepsin-resistant subline, IGROV-1/APL.[1]

The data reveals that the plitidepsin-resistant cell line (IGROV-1/APL) exhibits a significant level of cross-resistance to several major classes of anticancer drugs, including taxanes (paclitaxel), anthracyclines (doxorubicin), and vinca (B1221190) alkaloids (vinblastine, vincristine).[1] Notably, the resistance factor for these agents is considerably higher than for plitidepsin itself. Conversely, the resistant cell line showed no cross-resistance to alkylating agents (melphalan), platinum-based drugs (cisplatin, oxaliplatin), a DNA methylating agent (MNNG), and a topoisomerase I inhibitor (camptothecin).[1]

In contrast, studies on multiple myeloma (MM) cell lines have shown that plitidepsin is active against cell lines resistant to commonly used anti-MM agents such as melphalan, doxorubicin, thalidomide (B1683933) derivatives, and dexamethasone.[2] This suggests that the cross-resistance profile of didemnins (B1670499) may be cell-type specific and dependent on the underlying resistance mechanism.

Unraveling the Mechanism of Cross-Resistance

The primary mechanism of action of this compound B involves the inhibition of protein synthesis through its binding to eukaryotic elongation factor 1-alpha (eEF1A).[3] This is a distinct mechanism compared to many other anticancer drugs.

The cross-resistance observed in the IGROV-1/APL cell line is attributed to the overexpression of P-glycoprotein (P-gp), a well-known multidrug resistance transporter.[1] This was confirmed by the ability of the P-gp inhibitor cyclosporin-A to restore sensitivity to plitidepsin in the resistant cells.[1] Therefore, the cross-resistance to etoposide, doxorubicin, vinca alkaloids, and paclitaxel is a consequence of their shared status as P-gp substrates.

The lack of cross-resistance to cisplatin, melphalan, and camptothecin in the IGROV-1/APL model is consistent with the fact that these drugs are generally not substrates for P-gp. This highlights the potential of this compound B and its analogues for use in combination therapies or as second-line treatment after failure of P-gp substrate drugs, provided the resistance is solely P-gp mediated.

Experimental Protocols

Generation of a Plitidepsin-Resistant Cell Line

The plitidepsin-resistant IGROV-1/APL cell line was developed by continuous exposure of the parental IGROV-1 human ovarian cancer cell line to increasing concentrations of plitidepsin over a period of eight months. The starting concentration was 10 nM, which was gradually increased to a final concentration of 4 μM.[1]

Cytotoxicity Assay (Colony Formation Assay)

The sensitivity of the parental and resistant cell lines to various anticancer drugs was determined using a colony formation assay. The detailed protocol is as follows:

  • Cell Seeding: Cells were seeded into 6-well plates at a density of 500-1000 cells per well.

  • Drug Exposure: After 24 hours, the cells were exposed to a range of concentrations of the test compounds for 24 hours.

  • Drug Washout and Incubation: Following the drug exposure, the medium was removed, and the cells were washed with phosphate-buffered saline (PBS) and then incubated in fresh drug-free medium for 7-10 days to allow for colony formation.

  • Colony Staining and Counting: The resulting colonies were fixed with methanol (B129727) and stained with a solution of 0.5% crystal violet in methanol. The number of colonies in each well was then counted.

  • IC50 Determination: The IC50 value, defined as the drug concentration that inhibits colony formation by 50% compared to untreated control cells, was calculated from the dose-response curves.[1]

Visualizing the Pathways and Processes

To better understand the concepts discussed, the following diagrams illustrate the experimental workflow for developing a resistant cell line and the signaling pathway of this compound B.

Experimental_Workflow cluster_0 Parental Cell Line Culture cluster_1 Induction of Resistance cluster_2 Resistant Cell Line Parental_Cells IGROV-1 Cells Exposure Continuous Exposure to Increasing Concentrations of Plitidepsin (8 months) Parental_Cells->Exposure Treatment Resistant_Cells IGROV-1/APL Cells Exposure->Resistant_Cells Selection

Figure 1: Workflow for generating a drug-resistant cell line.

DidemninB_Pathway cluster_cell Cancer Cell DidemninB This compound B eEF1A eEF1A DidemninB->eEF1A Inhibits PPT1 PPT1 DidemninB->PPT1 Inhibits Protein_Synthesis Protein Synthesis eEF1A->Protein_Synthesis Cell_Growth Cell Growth & Survival Protein_Synthesis->Cell_Growth Apoptosis Apoptosis Protein_Synthesis->Apoptosis Inhibits

Figure 2: Simplified signaling pathway of this compound B.

References

Validating the Apoptotic Pathway Induced by Didemnin B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the apoptotic pathway induced by Didemnin B, a potent cyclic depsipeptide with significant anticancer properties. We objectively compare its performance with other apoptosis-inducing agents and provide supporting experimental data and detailed protocols for validation.

Unraveling the Pro-Apoptotic Mechanism of this compound B

This compound B initiates apoptosis through a multifaceted mechanism that distinguishes it from many conventional chemotherapeutic agents. A key action is the dual inhibition of Palmitoyl-Protein Thioesterase 1 (PPT1) and Eukaryotic Elongation Factor 1 Alpha 1 (EEF1A1), which triggers rapid and widespread apoptosis in susceptible cancer cells.[1][2] While this compound B is known to inhibit protein synthesis, this action alone is not sufficient to induce apoptosis, highlighting a more complex signaling cascade.[3]

The apoptotic cascade initiated by this compound B is dependent on the activation of caspases, a family of proteases central to the execution of programmed cell death.[3][4][5] Evidence demonstrates the activation of initiator and executioner caspases, including caspase-1 and caspase-3, following this compound B treatment.[4] A hallmark of this caspase activation is the cleavage of Poly (ADP-ribose) polymerase (PARP), a nuclear enzyme involved in DNA repair, rendering it inactive and promoting cellular disassembly.[3][4]

While direct evidence detailing the involvement of the mitochondrial intrinsic pathway is still emerging, the caspase-dependent nature of this compound B-induced apoptosis strongly suggests the involvement of the Bcl-2 family of proteins and the release of cytochrome c from the mitochondria. This guide outlines the experimental approaches to validate these key steps.

Comparative Analysis of Apoptosis Induction

To contextualize the efficacy of this compound B, this section compares its apoptosis-inducing capabilities with other well-known agents.

Table 1: Comparative Efficacy of Apoptosis Inducers
CompoundMechanism of ActionCell Line(s)Effective Concentration for Apoptosis InductionKey Findings
This compound B Dual inhibitor of PPT1 and EEF1A1; Caspase activationVaco451, HL-60, Daudi, MCF-732 nM (LC50 in Vaco451); ≥ 100 nM (apoptosis in MCF-7)Induces rapid and wholesale apoptosis; more potent than protein synthesis inhibition alone.[1][3]
Staurosporine Broad-spectrum protein kinase inhibitorHeLa, WEHI-231, Jurkat, Neuroblastoma cell lines0.5 - 1 µMA well-established, potent inducer of the intrinsic apoptotic pathway.
Etoposide Topoisomerase II inhibitorJurkat, EL410 - 50 µMInduces DNA damage, leading to apoptosis.
Cycloheximide Protein synthesis inhibitorVaco451, MCF-710 µg/mlMinimal caspase activation compared to this compound B; insufficient to induce apoptosis alone.[1][3]
Table 2: Quantitative Comparison of Caspase Activation
CompoundCell LineConcentrationTreatment TimeFold Increase in Caspase-3/7 Activity (vs. Control)
This compound B Vaco4511 µM2 hoursMaximal activation observed (specific fold increase data not available in cited literature)[1]
Staurosporine Jurkat1 µM4 hours~8-10 fold
Etoposide Jurkat50 µM24 hours~4-6 fold
Cycloheximide Vaco45110 µg/ml3 hoursMinimal activation[1]

Visualizing the Pathways and Workflows

Signaling Pathway of this compound B-Induced Apoptosis

DidemninB_Apoptosis_Pathway This compound B Induced Apoptotic Pathway DidemninB This compound B PPT1 PPT1 DidemninB->PPT1 EEF1A1 EEF1A1 DidemninB->EEF1A1 Bcl2_family Bcl-2 Family (e.g., Bax, Bak, Bcl-2) PPT1->Bcl2_family Inhibition leads to pro-apoptotic signaling EEF1A1->Bcl2_family Inhibition leads to pro-apoptotic signaling Mitochondrion Mitochondrion CytC Cytochrome c (release) Mitochondrion->CytC Bcl2_family->Mitochondrion Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) CytC->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Caspase37 Caspase-3/7 (Executioner) Caspase9->Caspase37 PARP_cleavage PARP Cleavage Caspase37->PARP_cleavage Apoptosis Apoptosis Caspase37->Apoptosis PARP_cleavage->Apoptosis

Caption: this compound B induced apoptotic pathway.

Experimental Workflow for Apoptosis Validation

Apoptosis_Validation_Workflow Experimental Workflow for Apoptosis Validation start Cell Culture and Treatment with this compound B flow_cytometry Flow Cytometry start->flow_cytometry western_blot Western Blot start->western_blot caspase_assay Caspase Activity Assay start->caspase_assay annexin_v Annexin V/PI Staining flow_cytometry->annexin_v parp PARP Cleavage western_blot->parp cytochrome_c Cytochrome c Release western_blot->cytochrome_c bcl2_proteins Bcl-2 Family Proteins western_blot->bcl2_proteins caspase_glo Caspase-Glo 3/7 Assay caspase_assay->caspase_glo results Data Analysis and Pathway Validation annexin_v->results parp->results cytochrome_c->results bcl2_proteins->results caspase_glo->results

Caption: Workflow for validating apoptosis.

Detailed Experimental Protocols

Caspase-3/7 Activity Assay (Caspase-Glo® 3/7 Assay)

This protocol measures the activity of executioner caspases-3 and -7, which are key mediators of apoptosis.

Materials:

  • Caspase-Glo® 3/7 Assay Kit (Promega)

  • White-walled multiwell plates suitable for luminescence measurements

  • Plate-reading luminometer

  • Cells treated with this compound B and appropriate controls

Procedure:

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and lyophilized Substrate to room temperature. Transfer the buffer to the substrate bottle and mix until the substrate is completely dissolved.

  • Cell Plating: Seed cells in a white-walled 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium.

  • Treatment: Treat cells with various concentrations of this compound B and control compounds. Include untreated cells as a negative control. Incubate for the desired time period (e.g., 2, 4, 6 hours).

  • Assay: Allow the plate to equilibrate to room temperature for 30 minutes. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents of the wells by gently shaking the plate on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours.

  • Measurement: Measure the luminescence of each well using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase activity.

Detection of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

  • Treated and control cells

Procedure:

  • Cell Harvesting: Following treatment with this compound B, harvest the cells. For adherent cells, gently trypsinize and collect. For suspension cells, pellet by centrifugation.

  • Washing: Wash the cells twice with ice-cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-FITC negative, PI negative.

    • Early apoptotic cells: Annexin V-FITC positive, PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive.

Western Blot Analysis for PARP Cleavage and Cytochrome c Release

This technique is used to detect specific proteins and their cleavage products, providing evidence of caspase activation and mitochondrial involvement.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-PARP, anti-cleaved PARP, anti-cytochrome c, anti-COX IV for mitochondrial fraction, anti-β-actin for cytosolic fraction)

  • HRP-conjugated secondary antibodies

  • ECL substrate and imaging system

Procedure:

A. Sample Preparation (Total Lysate for PARP Cleavage):

  • After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Centrifuge to pellet cell debris and collect the supernatant.

  • Determine protein concentration using a BCA assay.

B. Subcellular Fractionation (for Cytochrome c Release):

  • Harvest cells and wash with ice-cold PBS.

  • Resuspend the cell pellet in a hypotonic buffer and incubate on ice.

  • Homogenize the cells using a Dounce homogenizer.

  • Centrifuge at low speed to pellet nuclei and unbroken cells.

  • Transfer the supernatant to a new tube and centrifuge at a higher speed to pellet the mitochondria.

  • Collect the supernatant (cytosolic fraction) and lyse the mitochondrial pellet.

  • Determine protein concentration for both fractions.

C. Western Blotting:

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the appropriate primary antibody overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply ECL substrate.

  • Detect the chemiluminescent signal using an imaging system. An increase in the 89 kDa cleaved PARP fragment indicates apoptosis. An increase of cytochrome c in the cytosolic fraction and a decrease in the mitochondrial fraction indicates its release.

References

A Head-to-Head Comparison of Didemnin A and Didemnin B Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of Didemnin A and this compound B, two closely related cyclic depsipeptides isolated from the marine tunicate Trididemnum solidum. While structurally similar, this compound B exhibits significantly more potent cytotoxic, antiviral, and immunosuppressive properties. This document summarizes the available experimental data, outlines the methodologies for key experiments, and visualizes the underlying mechanisms of action.

At a Glance: this compound A vs. This compound B

FeatureThis compound AThis compound B
Primary Activity Cytotoxic, Antiviral, ImmunosuppressiveHighly Potent Cytotoxic, Antiviral, Immunosuppressive
Potency Less potentSignificantly more potent across all tested activities
Mechanism of Action Inhibition of protein synthesisPotent inhibition of protein synthesis
Clinical Development Not advanced to clinical trialsAdvanced to Phase II clinical trials, but halted due to toxicity

Quantitative Comparison of Biological Activity

This compound B has consistently demonstrated superior potency compared to this compound A in preclinical studies. The following tables summarize the available quantitative data for their cytotoxic and immunosuppressive activities.

Table 1: In Vitro Cytotoxicity
CompoundCell LineIC50 (ng/mL)Fold Difference (A vs. B)Reference
This compound AB16 Melanoma~350~20x less potent[1]
This compound BB16 Melanoma (exponentially growing)17.5 (2-hr exposure)-[1]
This compound BB16 Melanoma (exponentially growing)8.8 (24-hr exposure)-[1]
This compound BL1210 Leukemia1.0-[2]

Note: A direct IC50 value for this compound A against L1210 leukemia was not available in the searched literature, but it is consistently reported to be less potent than this compound B.

Table 2: Immunosuppressive Activity
CompoundAssayStimulantIC50Reference
This compound BLymphocyte ProliferationConcanavalin (B7782731) A50 pg/mL[3]
This compound BLymphocyte ProliferationLipopolysaccharide<100 pg/mL[3]
This compound BLymphocyte ProliferationAlloantigen<10 pg/mL[3]
This compound BLymphocyte Protein Synthesis-190 ng/mL[3]
Antiviral Activity

Both this compound A and this compound B have demonstrated antiviral activity against a range of DNA and RNA viruses, including Herpes Simplex Virus type 1 (HSV-1).[4] In a murine model of cutaneous HSV-1 infection, both compounds significantly reduced the severity of lesions when applied topically before infection.[4] Notably, this compound B was associated with a significantly higher survival rate compared to the control group.[4] However, this compound B also induced skin irritation at concentrations eight times lower than this compound A, indicating greater toxicity.[4] A direct comparison of IC50 values for antiviral activity was not found in the reviewed literature.

Mechanism of Action: Inhibition of Protein Synthesis

The primary mechanism underlying the biological activities of both this compound A and this compound B is the inhibition of protein synthesis. This compound B is a more potent inhibitor than this compound A.[1] It targets the eukaryotic elongation factor 1-alpha (eEF1α), a key component of the protein translation machinery. By binding to eEF1α, this compound B stabilizes the interaction of aminoacyl-tRNA with the ribosome, thereby stalling the translocation step of polypeptide chain elongation. This leads to a cessation of protein synthesis, which in turn induces cell cycle arrest and apoptosis.

Mechanism of Action of Didemnins (B1670499) cluster_ribosome Ribosome A-site A-site P-site P-site Didemnin_B This compound B eEF1A eEF1α-GTP-aa-tRNA (Elongation Factor Complex) Didemnin_B->eEF1A Binds to eEF1A->A-site Delivers aa-tRNA Protein_Synthesis_Inhibition Protein Synthesis Inhibition eEF1A->Protein_Synthesis_Inhibition Stabilizes binding, preventing translocation Cell_Cycle_Arrest Cell Cycle Arrest Protein_Synthesis_Inhibition->Cell_Cycle_Arrest Apoptosis Apoptosis Protein_Synthesis_Inhibition->Apoptosis

Caption: Mechanism of this compound B-mediated protein synthesis inhibition.

Experimental Protocols

Detailed experimental protocols for the key assays cited are provided below. These represent standard methodologies in the field.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound A and this compound B in culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include vehicle-only controls.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

MTT Cytotoxicity Assay Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Cells Treat cells with this compound A/B Incubate_24h->Treat_Cells Incubate_Exposure Incubate for exposure period (e.g., 48h) Treat_Cells->Incubate_Exposure Add_MTT Add MTT reagent Incubate_Exposure->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Add_Solubilizer Add solubilization solution Incubate_4h->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance Analyze_Data Analyze data and calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: A typical workflow for an MTT-based cytotoxicity assay.

Antiviral Plaque Reduction Assay

This assay quantifies the ability of a compound to inhibit the formation of viral plaques.

  • Cell Monolayer Preparation: Seed susceptible host cells (e.g., Vero cells for HSV-1) in 6-well plates and grow until a confluent monolayer is formed.

  • Virus Titration: Determine the virus titer that produces a countable number of plaques (typically 50-100 per well).

  • Compound Treatment: Prepare serial dilutions of this compound A and this compound B.

  • Infection: Infect the cell monolayers with the predetermined amount of virus in the presence or absence of the test compounds.

  • Adsorption: Allow the virus to adsorb to the cells for 1-2 hours at 37°C.

  • Overlay: Remove the virus inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing methylcellulose (B11928114) or agarose) with or without the test compounds. This restricts the spread of the virus to adjacent cells.

  • Incubation: Incubate the plates for several days until visible plaques are formed.

  • Staining: Fix the cells and stain with a dye such as crystal violet to visualize the plaques.

  • Plaque Counting: Count the number of plaques in each well.

  • Analysis: Calculate the percentage of plaque reduction compared to the virus-only control. Determine the IC50 value, the concentration of the compound that reduces plaque formation by 50%.

Lymphocyte Proliferation Assay

This assay assesses the immunosuppressive potential of a compound by measuring its effect on lymphocyte proliferation.

  • Isolation of Peripheral Blood Mononuclear Cells (PBMCs): Isolate PBMCs from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).

  • Cell Culture: Culture the isolated PBMCs in a 96-well plate in a suitable culture medium.

  • Stimulation and Treatment: Stimulate the lymphocytes to proliferate using a mitogen (e.g., phytohemagglutinin (PHA) or concanavalin A) or a specific antigen in the presence of various concentrations of this compound A or this compound B.

  • Incubation: Incubate the cells for a period of 3 to 5 days.

  • Proliferation Measurement:

    • [³H]-Thymidine Incorporation: Add radiolabeled thymidine (B127349) to the cultures for the final 18-24 hours of incubation. Proliferating cells will incorporate the [³H]-thymidine into their newly synthesized DNA.

    • Harvesting and Scintillation Counting: Harvest the cells onto filter mats and measure the incorporated radioactivity using a scintillation counter.

  • Analysis: Compare the level of proliferation in the treated groups to the stimulated, untreated control to determine the inhibitory effect of the compounds. Calculate the IC50 value.

Conclusion

The available evidence strongly indicates that this compound B is a significantly more potent biological agent than this compound A. Its superior activity across cytotoxic, antiviral, and immunosuppressive assays is well-documented. However, the high in vivo toxicity of this compound B has limited its clinical utility. This head-to-head comparison underscores the critical role of subtle structural differences in determining the biological activity of natural products and highlights the ongoing challenge of separating therapeutic efficacy from toxicity in drug development.

References

Synthetic Didemnin Analogues: A Comparative Guide to Efficacy and Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for potent, yet tolerable, anticancer therapeutics has led researchers to explore the vast chemical diversity of marine organisms. Among the most promising discoveries are the didemnins, a class of cyclic depsipeptides isolated from the tunicate Trididemnum solidum. Didemnin B, the most potent of the natural congeners, was the first marine-derived compound to enter clinical trials as an anticancer agent.[1][2] However, its clinical development was hampered by significant toxicity.[1][2] This has spurred the development of synthetic and semi-synthetic analogues aimed at improving the therapeutic index while retaining or enhancing the potent cytotoxic activity of the parent compound. This guide provides a comprehensive comparison of the efficacy of synthetic this compound analogues versus the natural product, supported by experimental data, detailed protocols, and mechanistic diagrams.

Superior Efficacy of Synthetic Analogues: A Quantitative Comparison

Synthetic modifications of this compound B have led to the development of analogues with improved efficacy and reduced toxicity.[3] One of the most successful synthetic analogues is Plitidepsin (also known as dehydrothis compound B or Aplidin®), which has demonstrated a better safety profile and, in some cases, superior potency compared to this compound B.[1][3] Plitidepsin was originally isolated from the Mediterranean tunicate Aplidium albicans and is now produced synthetically.[4][5]

The cytotoxic activity of this compound B and its analogues is typically evaluated by determining the half-maximal inhibitory concentration (IC50) against a panel of cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

CompoundCell LineCancer TypeIC50 (nM)Reference
This compound BL1210Murine Leukemia~1[2]
This compound BTHP-1Human Acute Monocytic Leukemia1.89[6]
Northis compound BL1210Murine Leukemiaequipotent to this compound B[7]
Plitidepsin (Dehydrothis compound B)VariousBroad range of cancers≤1[1]
Analogue with mandelyl residueL1210Murine Leukemia1.1[7]
Analogue with 3-(p-hydroxyphenyl)propionyl residueL1210Murine Leukemia1.2[7]

Mechanism of Action: Inhibition of Protein Synthesis

Didemnins and their synthetic analogues exert their potent cytotoxic effects by targeting a fundamental process in cell growth: protein synthesis.[3][8] The primary molecular target is the eukaryotic elongation factor 1A (eEF1A), a crucial protein in the elongation step of translation.[9][10]

Didemnins bind to the GTP-bound conformation of eEF1A, stabilizing the eEF1A-GTP-aminoacyl-tRNA complex on the ribosome.[11][12] This action effectively stalls the ribosome, preventing the subsequent binding of eukaryotic elongation factor 2 (eEF2) and inhibiting the translocation of the ribosome along the mRNA.[13][14][15] The net result is a potent inhibition of protein synthesis, which disproportionately affects rapidly dividing cancer cells and ultimately leads to apoptosis (programmed cell death).[3][16]

Didemnin_Signaling_Pathway cluster_0 Cytoplasm cluster_1 Inhibition Complex This compound This compound B or Synthetic Analogue eEF1A_GTP eEF1A-GTP This compound->eEF1A_GTP binds to Ribosome Ribosome eEF1A_GTP->Ribosome tRNA Aminoacyl-tRNA tRNA->Ribosome Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis eEF2 eEF2 eEF2->Ribosome blocked by This compound complex Apoptosis Apoptosis Protein_Synthesis->Apoptosis inhibition leads to

This compound's mechanism of action targeting protein synthesis.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cultured cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound B and synthetic analogues

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound B and its analogues in complete medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of the compound solvent, e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.[17]

Protein Synthesis Inhibition Assay (In Vitro Translation Assay)

This assay measures the direct inhibitory effect of compounds on protein synthesis using a cell-free system.

Materials:

  • Rabbit reticulocyte lysate in vitro translation kit

  • Luciferase mRNA

  • Amino acid mixture (containing all amino acids except methionine)

  • [35S]-Methionine

  • This compound B and synthetic analogues

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the rabbit reticulocyte lysate, amino acid mixture, and luciferase mRNA according to the kit manufacturer's instructions.

  • Compound Addition: Add various concentrations of this compound B or its analogues to the reaction tubes. Include a no-compound control.

  • Initiation of Translation: Add [35S]-Methionine to each tube to start the translation reaction.

  • Incubation: Incubate the reactions at 30°C for 60-90 minutes.

  • Precipitation of Proteins: Stop the reaction by adding an excess of cold 10% TCA. This will precipitate the newly synthesized, radiolabeled proteins.

  • Filtration: Collect the protein precipitates by vacuum filtration through glass fiber filters.

  • Washing: Wash the filters with 5% TCA and then with ethanol (B145695) to remove unincorporated [35S]-Methionine.

  • Scintillation Counting: Place the dried filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: The amount of radioactivity is directly proportional to the amount of newly synthesized protein. Calculate the percentage of protein synthesis inhibition for each compound concentration relative to the no-compound control.[18]

Experimental and Analytical Workflow

The process of comparing the efficacy of novel synthetic this compound analogues with the natural product involves a structured workflow from synthesis to data analysis.

Experimental_Workflow cluster_0 Compound Preparation cluster_1 In Vitro Screening cluster_2 Data Analysis and Comparison A Synthesis of This compound Analogues B Purification and Characterization (HPLC, MS) A->B C Cytotoxicity Assays (e.g., MTT on multiple cell lines) B->C D Protein Synthesis Inhibition Assays B->D E Calculation of IC50 values C->E D->E F Comparison with this compound B (Potency and Selectivity) E->F G Structure-Activity Relationship (SAR) Analysis F->G

References

Didemnin B: A Comparative Analysis of its Anticancer Effects Across Diverse Malignancies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This publication provides a comprehensive comparative analysis of the cytotoxic and mechanistic effects of Didemnin B, a cyclic depsipeptide originally isolated from the marine tunicate Trididemnum solidum, across various cancer types. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this potent natural product.

This compound B has demonstrated significant antitumor activity in preclinical studies, primarily through the inhibition of protein synthesis and induction of apoptosis.[1] However, its clinical development has been hampered by a narrow therapeutic window and significant toxicity.[1] This guide summarizes the available quantitative data on its efficacy in different cancer cell lines, details the experimental protocols for key assays, and visualizes its mechanism of action.

Comparative Cytotoxicity of this compound B

This compound B exhibits a wide range of cytotoxic activity against various cancer cell lines. The following table summarizes the available half-maximal inhibitory concentration (IC50), lethal concentration (LC50), and inhibitory dose (ID50) values across different cancer types. It is important to note that direct comparative studies across a broad panel of cell lines are limited, and the data presented here is synthesized from multiple sources.

Cancer TypeCell LineParameterConcentrationExposure TimeReference
Colon Cancer Vaco451LC50~32 nM96 hours[2]
Breast Cancer HCC1187-Sensitive4-72 hours[2]
MCF-7IC5012 nM (protein synthesis)Not Specified[3]
Lung Cancer NCIH211 (Small Cell)-Sensitive4-72 hours[2]
Leukemia L1210IC500.001 µg/mLNot Specified[4]
Melanoma B16-Good Antitumor ActivityNot Specified[4]
B16 (exponentially growing)LD5017.5 ng/mL2 hours[5]
B16 (exponentially growing)LD508.8 ng/mL24 hours[5]
B16 (plateau-phase)LD50100 ng/mL2 hours[5]
B16 (plateau-phase)LD5059.6 ng/mL24 hours[5]
Ovarian Cancer Fresh human tumor cellsID50 (median)4.2 x 10⁻³ µg/mLContinuous[6]
Fresh human tumor cellsID50 (median)46 x 10⁻³ µg/mL1 hour[6]
Kidney Cancer Fresh human tumor cellsID50 (median)4.2 x 10⁻³ µg/mLContinuous[6]
Fresh human tumor cellsID50 (median)46 x 10⁻³ µg/mL1 hour[6]

Note: Sensitivity for HCC1187 and NCIH211 was observed at concentrations ranging from 0.08–60 μM.[2] The term "sensitive" indicates a positive response, though a specific IC50 value was not provided in the source.

Mechanism of Action: A Dual-Pronged Attack

This compound B exerts its anticancer effects through a multi-faceted mechanism of action, primarily centered on the inhibition of protein synthesis and the induction of apoptosis.[1]

Inhibition of Protein Synthesis

This compound B is a potent inhibitor of protein synthesis.[4][5] This activity is a key contributor to its cytotoxicity.

Induction of Apoptosis

A significant body of evidence demonstrates that this compound B is a powerful inducer of apoptosis, or programmed cell death, in a variety of cancer cell lines.[2][7][8][9] In some cell lines, such as HL-60, this induction is remarkably rapid.[8] The pro-apoptotic effect of this compound B is, at least in part, mediated by the activation of caspases.[3]

Cell Cycle Arrest

This compound B has also been shown to affect the cell cycle of cancerous cells. At low doses, it can cause an arrest at the G1-S border, while at higher concentrations, it can halt cell progression through all phases.[5]

The following diagram illustrates the key signaling pathways affected by this compound B, leading to apoptosis.

DidemninB_Mechanism This compound B Signaling Pathway to Apoptosis DidemninB This compound B PPT1 PPT1 (Palmitoyl-Protein Thioesterase 1) DidemninB->PPT1 inhibits eEF1A1 eEF1A1 (eukaryotic Elongation Factor 1 Alpha 1) DidemninB->eEF1A1 inhibits Apoptosis Apoptosis PPT1->Apoptosis prevents ProteinSynthesis Protein Synthesis eEF1A1->ProteinSynthesis ProteinSynthesis->Apoptosis prevents CaspaseActivation Caspase Activation CaspaseActivation->Apoptosis

This compound B's dual inhibition of PPT1 and eEF1A1 leads to apoptosis.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound B (or other test compounds)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound B and incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Following the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Apoptosis (Annexin V/Propidium (B1200493) Iodide) Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines of interest

  • This compound B

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound B for the desired time.

  • Harvest the cells (including any floating cells) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry. Viable cells are Annexin V and PI negative. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic/necrotic cells are both Annexin V and PI positive.

Cell Cycle Analysis

This method uses propidium iodide (PI) staining of DNA to determine the percentage of cells in different phases of the cell cycle.

Materials:

  • Cancer cell lines of interest

  • This compound B

  • Cold 70% ethanol (B145695)

  • Propidium Iodide (PI) staining solution containing RNase A

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound B for the desired time.

  • Harvest the cells and wash with PBS.

  • Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

  • Wash the cells to remove the ethanol and resuspend in PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the DNA content by flow cytometry to determine the distribution of cells in G0/G1, S, and G2/M phases.

The following diagram outlines a typical experimental workflow for assessing the anticancer effects of this compound B.

Experimental_Workflow Experimental Workflow for this compound B Analysis Start Start: Cancer Cell Culture Treatment Treat with this compound B (various concentrations and time points) Start->Treatment MTT Cell Viability Assay (MTT) Treatment->MTT ApoptosisAssay Apoptosis Assay (Annexin V/PI) Treatment->ApoptosisAssay CellCycle Cell Cycle Analysis (PI Staining) Treatment->CellCycle DataAnalysis Data Analysis and Comparison MTT->DataAnalysis ApoptosisAssay->DataAnalysis CellCycle->DataAnalysis Conclusion Conclusion DataAnalysis->Conclusion

A generalized workflow for studying this compound B's effects on cancer cells.

Conclusion

This compound B is a marine-derived compound with potent cytotoxic effects against a range of cancer types, primarily through the inhibition of protein synthesis and induction of apoptosis. While its clinical utility has been limited by toxicity, its unique mechanism of action continues to make it a subject of interest for the development of novel anticancer therapeutics. Further research focusing on analog synthesis and targeted delivery systems may help to overcome its current limitations and unlock its full therapeutic potential. This guide provides a foundational comparison of its effects and standardized protocols to aid in these ongoing research efforts.

References

A Comparative Guide to the Immunosuppressive Mechanisms of Didemnin B, Tacrolimus, and Cyclosporin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the immunosuppressive agent Didemnin B with the widely used calcineurin inhibitors, Tacrolimus (B1663567) and Cyclosporin A. The information presented is supported by experimental data to aid in the evaluation of their mechanisms of action, efficacy, and safety profiles.

Mechanism of Action: A Tale of Two Pathways

The immunosuppressive effects of this compound B and the calcineurin inhibitors, Tacrolimus and Cyclosporin A, are achieved through distinct molecular pathways. While both classes of drugs ultimately suppress T-lymphocyte activation and proliferation, a critical step in the immune response, their initial cellular targets differ significantly.

1.1. This compound B: Targeting Protein Synthesis

This compound B exerts its potent immunosuppressive and antiproliferative effects by primarily inhibiting protein synthesis.[1] Its molecular targets are:

  • Eukaryotic Elongation Factor 1A (eEF1A): this compound B binds to eEF1A, a crucial protein involved in the elongation step of protein synthesis. This binding stabilizes the interaction of aminoacyl-tRNA with the ribosome, thereby stalling the translation process.

  • Palmitoyl-Protein Thioesterase 1 (PPT1): this compound B also inhibits PPT1, an enzyme involved in the post-translational modification of proteins.

By disrupting these fundamental cellular processes, this compound B effectively halts the production of proteins essential for lymphocyte activation and proliferation.

1.2. Tacrolimus and Cyclosporin A: Inhibition of the Calcineurin Pathway

Tacrolimus and Cyclosporin A are cornerstone immunosuppressants that function by inhibiting the calcium-dependent phosphatase, calcineurin. Their mechanism involves:

  • Binding to Immunophilins: Tacrolimus binds to FK-binding protein 12 (FKBP12), while Cyclosporin A binds to cyclophilin.

  • Inhibition of Calcineurin: The resulting drug-immunophilin complex binds to and inhibits the phosphatase activity of calcineurin.

  • Blocking NFAT Activation: Calcineurin is responsible for dephosphorylating the Nuclear Factor of Activated T-cells (NFAT). By inhibiting calcineurin, Tacrolimus and Cyclosporin A prevent the dephosphorylation and subsequent nuclear translocation of NFAT.

  • Suppression of Cytokine Gene Transcription: In the nucleus, NFAT acts as a transcription factor for genes encoding various pro-inflammatory cytokines, most notably Interleukin-2 (IL-2). By preventing NFAT activation, these drugs block the production of IL-2 and other cytokines crucial for T-cell proliferation and the amplification of the immune response.

Comparative Signaling Pathways

In Vitro Efficacy: A Potency Comparison

The immunosuppressive potency of these compounds can be quantified by their half-maximal inhibitory concentration (IC50) in lymphocyte proliferation assays. Lower IC50 values indicate higher potency.

CompoundStimulantTarget CellsIC50
This compound B Concanavalin AMurine Splenic Mononuclear Cells50 pg/mL
Lipopolysaccharide (LPS)Murine Splenic Mononuclear Cells< 100 pg/mL
Alloantigen (Mixed Lymphocyte Reaction)Murine Splenic Mononuclear Cells< 10 pg/mL
Tacrolimus Concanavalin AHuman Peripheral Blood Mononuclear Cells (PBMCs)~0.1 - 1.0 ng/mL
Phytohaemagglutinin (PHA)Human T-Cells< 1 nmol/L (~0.8 ng/mL)[2]
Mixed Lymphocyte Reaction (MLR)Human T-Cells~0.1 nmol/L (~0.08 ng/mL)[2]
Cyclosporin A Concanavalin AHuman PBMCs~10 - 100 ng/mL
Phytohaemagglutinin (PHA)Human T-Cells~100 nmol/L (~120 ng/mL)[2]
Mixed Lymphocyte Reaction (MLR)Human T-Cells19 +/- 4 µg/L (~19 ng/mL)[3]

Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions across different studies (e.g., cell types, stimulant concentrations, and incubation times). However, the data consistently demonstrates that this compound B is significantly more potent than Tacrolimus and Cyclosporin A on a per-molecule basis in vitro.

Clinical Toxicity: A Comparative Overview

While in vitro potency is a key indicator, the clinical utility of an immunosuppressant is heavily dependent on its safety profile.

Adverse EffectThis compound BTacrolimusCyclosporin A
Nephrotoxicity Observed in preclinical studies[4]Common and a major dose-limiting toxicity[5][6]Common and a major dose-limiting toxicity[5]
Neurotoxicity Dose-limiting neuromuscular toxicity (severe muscle weakness, myopathy)[4]Common (tremor, headache, paresthesia)[5]Less common than with Tacrolimus, but can occur (tremor, headache)
Gastrointestinal Nausea and vomiting (dose-limiting)[7][8][9]Common (diarrhea, nausea)[10]Common (nausea, vomiting, diarrhea)
Metabolic -Hyperglycemia (post-transplant diabetes mellitus), hyperkalemia[5][10][11]Hyperlipidemia, hyperkalemia, hypomagnesemia[12][13]
Cardiovascular -Hypertension[10]Hypertension (more common than with Tacrolimus)[13]
Hematological Minimal myelosuppression[8][14]Anemia[10]Anemia
Other Anaphylactic reactions (potentially due to vehicle)[9][14]-Gingival hyperplasia, hirsutism[13]

This compound B's clinical development has been hampered by its significant toxicity, particularly neuromuscular side effects, which were found to be dose-limiting in Phase I and II trials.[4] Tacrolimus and Cyclosporin A, while also having notable side effects, have more established and manageable toxicity profiles, allowing for their widespread clinical use.

Experimental Protocols

The following are generalized protocols for key in vitro assays used to evaluate and compare the efficacy of immunosuppressive agents.

4.1. Lymphocyte Proliferation Assay

This assay measures the ability of an immunosuppressant to inhibit the proliferation of lymphocytes upon stimulation.

  • Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: Plate the isolated PBMCs in a 96-well plate at a density of 1-2 x 10^5 cells/well in complete RPMI-1640 medium.

  • Drug Treatment: Add serial dilutions of the immunosuppressive drugs (this compound B, Tacrolimus, Cyclosporin A) to the wells.

  • Stimulation: Add a mitogen (e.g., Phytohaemagglutinin (PHA) at 1-5 µg/mL or Concanavalin A at 1-5 µg/mL) or allogeneic stimulator cells (for Mixed Lymphocyte Reaction) to induce proliferation.

  • Incubation: Incubate the plates for 72-96 hours at 37°C in a 5% CO2 incubator.

  • Proliferation Measurement:

    • [3H]-Thymidine Incorporation: Add [3H]-thymidine to each well for the final 18 hours of incubation. Harvest the cells and measure the incorporated radioactivity using a scintillation counter.

    • CFSE Staining: Stain cells with Carboxyfluorescein succinimidyl ester (CFSE) prior to culture. After incubation, measure the dilution of CFSE fluorescence by flow cytometry, which is proportional to cell division.

  • Data Analysis: Calculate the percentage of inhibition of proliferation for each drug concentration compared to the stimulated control without the drug. Determine the IC50 value for each compound.

Experimental Workflow for Immunosuppressant Comparison Isolate PBMCs Isolate PBMCs Plate Cells Plate Cells Isolate PBMCs->Plate Cells Add Immunosuppressants Add Immunosuppressants Plate Cells->Add Immunosuppressants Add Stimulant Add Stimulant Add Immunosuppressants->Add Stimulant Incubate Incubate Add Stimulant->Incubate Measure Proliferation Measure Proliferation Incubate->Measure Proliferation Measure Cytokine Production Measure Cytokine Production Measure Proliferation->Measure Cytokine Production Measure Calcineurin Activity Measure Calcineurin Activity Measure Cytokine Production->Measure Calcineurin Activity Analyze Data Analyze Data Measure Calcineurin Activity->Analyze Data Compare Efficacy & Toxicity Compare Efficacy & Toxicity Analyze Data->Compare Efficacy & Toxicity

General Experimental Workflow

4.2. Calcineurin Activity Assay

This assay measures the ability of a compound to inhibit the phosphatase activity of calcineurin.

  • Cell Lysate Preparation: Prepare cell lysates from treated and untreated lymphocytes.

  • Assay Reaction: In a 96-well plate, combine the cell lysate with a specific phosphopeptide substrate for calcineurin (e.g., RII phosphopeptide) in a reaction buffer containing calmodulin.

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 20-30 minutes).

  • Phosphate (B84403) Detection: Stop the reaction and measure the amount of free phosphate released from the substrate. This can be done using a colorimetric method, such as the malachite green assay, which forms a colored complex with free phosphate.

  • Data Analysis: Compare the calcineurin activity in samples treated with the immunosuppressant to the untreated control. Calculate the percentage of inhibition and determine the IC50 value.

4.3. Cytokine Production Assay (ELISA)

This assay quantifies the production of specific cytokines, such as IL-2, by stimulated lymphocytes.

  • Cell Culture and Stimulation: Culture PBMCs as described in the lymphocyte proliferation assay, with and without the immunosuppressive drugs and with a stimulant.

  • Supernatant Collection: After 24-48 hours of incubation, centrifuge the plates and collect the culture supernatants.

  • ELISA:

    • Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-human IL-2).

    • Block the plate to prevent non-specific binding.

    • Add the collected culture supernatants to the wells.

    • Add a detection antibody conjugated to an enzyme (e.g., biotinylated anti-human IL-2 followed by streptavidin-HRP).

    • Add a substrate for the enzyme and measure the resulting color change using a microplate reader.

  • Data Analysis: Generate a standard curve using known concentrations of the cytokine. Determine the concentration of the cytokine in the culture supernatants and calculate the percentage of inhibition of cytokine production for each drug concentration.

Conclusion

This compound B is a highly potent immunosuppressive agent in vitro, with a mechanism of action centered on the inhibition of protein synthesis. This is in stark contrast to the calcineurin inhibitors, Tacrolimus and Cyclosporin A, which target a specific signaling pathway crucial for T-cell activation. While this compound B's potency is remarkable, its clinical application has been severely limited by a narrow therapeutic window and significant toxicity, particularly neuromuscular side effects. Tacrolimus and Cyclosporin A, although less potent on a molar basis, have demonstrated a more favorable risk-benefit profile, leading to their established role in clinical immunosuppression. This comparative guide highlights the importance of considering both the mechanism of action and the in vivo toxicity profile when evaluating and developing novel immunosuppressive therapies. Further research into derivatives of this compound B with an improved therapeutic index may yet yield clinically valuable compounds.

References

A Comparative Analysis of Didemnin B and Other Marine-Derived Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

The world's oceans are a vast and largely untapped resource for novel therapeutic agents, particularly in the field of oncology. Marine organisms have yielded a diverse array of compounds with potent anticancer properties, leading to the development of several clinically approved drugs. Among these, Didemnin B, a cyclic depsipeptide isolated from the tunicate Trididemnum solidum, was one of the first marine-derived compounds to enter human clinical trials. This guide provides a comprehensive comparison of this compound B with other prominent marine-derived anticancer agents, focusing on their mechanisms of action, preclinical efficacy, and clinical toxicity profiles. This analysis is intended for researchers, scientists, and drug development professionals.

Overview of Selected Marine-Derived Anticancer Agents

This comparison will focus on this compound B and four other notable marine-derived anticancer agents that are either clinically approved or have undergone significant clinical investigation:

  • This compound B: A potent inhibitor of protein synthesis.

  • Plitidepsin (B549178) (Aplidin®): A derivative of this compound B with a similar mechanism of action.

  • Eribulin (B193375) (Halaven®): A synthetic macrocyclic ketone analog of halichondrin B, a microtubule dynamics inhibitor.

  • Trabectedin (Yondelis®): A tetrahydroisoquinoline alkaloid that binds to the minor groove of DNA.

  • Brentuximab Vedotin (Adcetris®): An antibody-drug conjugate targeting CD30, utilizing the marine-derived antimitotic agent monomethyl auristatin E (MMAE).

Mechanism of Action

The diverse chemical structures of these marine compounds translate into distinct mechanisms of antitumor activity.

This compound B and Plitidepsin primarily target protein synthesis by binding to the eukaryotic elongation factor 1-alpha (eEF1A).[1][2][3] This interaction prevents the delivery of aminoacyl-tRNA to the ribosome, thereby stalling protein translation and leading to cell cycle arrest and apoptosis.[1][2]

Eribulin exerts its anticancer effects by inhibiting microtubule dynamics.[4][5] Unlike other microtubule-targeting agents like taxanes, eribulin specifically inhibits the growth phase of microtubules without affecting the shortening phase, leading to irreversible mitotic blockade and subsequent apoptosis.[5]

Trabectedin has a unique mechanism that involves binding to the minor groove of DNA and alkylating guanine (B1146940) residues.[6][7][8][9] This interaction bends the DNA helix towards the major groove, interfering with transcription factors, DNA binding proteins, and DNA repair pathways, ultimately inducing cell cycle arrest and apoptosis.[6][7][8][9]

Brentuximab Vedotin is an antibody-drug conjugate. Its antibody component specifically targets the CD30 receptor, which is highly expressed on the surface of certain lymphoma cells.[10][11][12] Upon binding, the conjugate is internalized, and the potent microtubule-disrupting agent, monomethyl auristatin E (MMAE), is released inside the cell, leading to cell cycle arrest and apoptosis.[10][13]

Below is a diagram illustrating the distinct signaling pathways targeted by these agents.

Marine_Anticancer_Agent_Mechanisms Signaling Pathways of Marine-Derived Anticancer Agents cluster_this compound This compound B / Plitidepsin cluster_eribulin Eribulin cluster_trabectedin Trabectedin cluster_brentuximab Brentuximab Vedotin Didemnin_B This compound B Plitidepsin eEF1A eEF1A Didemnin_B->eEF1A inhibits Protein_Synthesis Protein Synthesis eEF1A->Protein_Synthesis facilitates Cell_Cycle_Arrest_D Cell Cycle Arrest Protein_Synthesis->Cell_Cycle_Arrest_D Apoptosis_D Apoptosis Cell_Cycle_Arrest_D->Apoptosis_D Eribulin Eribulin Microtubule_Growth Microtubule Growth Eribulin->Microtubule_Growth inhibits Mitotic_Blockade Mitotic Blockade Microtubule_Growth->Mitotic_Blockade Apoptosis_E Apoptosis Mitotic_Blockade->Apoptosis_E Trabectedin Trabectedin DNA_Minor_Groove DNA Minor Groove Trabectedin->DNA_Minor_Groove binds & alkylates Transcription_Repair Transcription & DNA Repair DNA_Minor_Groove->Transcription_Repair disrupts Cell_Cycle_Arrest_T Cell Cycle Arrest Transcription_Repair->Cell_Cycle_Arrest_T Apoptosis_T Apoptosis Cell_Cycle_Arrest_T->Apoptosis_T Brentuximab Brentuximab Vedotin CD30 CD30 Receptor Brentuximab->CD30 binds Internalization Internalization CD30->Internalization MMAE_Release MMAE Release Internalization->MMAE_Release Microtubule_Disruption Microtubule Disruption MMAE_Release->Microtubule_Disruption Cell_Cycle_Arrest_B Cell Cycle Arrest Microtubule_Disruption->Cell_Cycle_Arrest_B Apoptosis_B Apoptosis Cell_Cycle_Arrest_B->Apoptosis_B

Caption: Mechanisms of action for selected marine anticancer agents.

Preclinical Efficacy: A Quantitative Comparison

The in vitro cytotoxicity of these agents against various cancer cell lines is a key indicator of their potential therapeutic efficacy. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The following tables summarize the reported IC50 values for this compound B and the comparator agents across a range of cancer cell lines. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

Table 1: IC50 Values of this compound B and Plitidepsin

Cell LineCancer TypeThis compound B IC50Plitidepsin (Aplidin) IC50
L1210Leukemia0.001 µg/mL (~1 nM)[14]≤1 nM[6][15]
Vaco451Colon Cancer~32 nM[12]-
HT-29Colon Cancer-0.5 nM[16]
A549Lung Cancer-0.2 nM[16]
Multiple Myeloma CellsMultiple Myeloma-0.1 - 1 nM[17]
RamosBurkitt's Lymphoma-1.7 ± 0.7 nM[1]
RLDiffuse Large B-cell Lymphoma-1.5 ± 0.5 nM[1]

Table 2: IC50 Values of Eribulin, Trabectedin, and Brentuximab Vedotin

AgentCell LineCancer TypeIC50 Value
Eribulin Various Hematologic Cancer LinesLeukemia, Lymphoma0.13 - 12.12 nM[18]
LM8, DunnOsteosarcoma22.8 nM, 21.5 nM[19]
Small Cell Lung Cancer LinesSmall Cell Lung Cancer≤10 nM[20]
MDA-MB-231, MDA-MB-468, MX-1Triple-Negative Breast Cancer0.4 - 4.3 nM[7]
Trabectedin MX-1Breast Cancer0.1 nM[21]
MCF7Breast Cancer1.5 nM[21]
NCI-H295RAdrenocortical Carcinoma0.15 nM[22]
MUC-1, HAC-15Adrenocortical Carcinoma0.80 nM, 0.50 nM[22]
LMS, LPS, RMS, FSSoft Tissue Sarcoma1.296 nM, 0.6836 nM, 0.9654 nM, 0.8549 nM[23]
Brentuximab Vedotin GCT27Germ Cell Tumor219.5 ng/mL[24]
NCCITGerm Cell Tumor>1000 ng/mL (extrapolated)[24]

Clinical Toxicity Profiles

While preclinical studies demonstrate potent anticancer activity, the clinical utility of these agents is often limited by their toxicity. The following table summarizes the dose-limiting toxicities (DLTs) observed in clinical trials.

Table 3: Dose-Limiting Toxicities in Clinical Trials

AgentDose-Limiting Toxicities
This compound B Nausea and vomiting, neuromuscular toxicity (muscle weakness, myopathy), mild hepatic toxicity.[9][25][26][27]
Plitidepsin (Aplidin) Myalgia, fatigue, nausea, vomiting, transient increases in liver enzymes (ALT/AST) and creatine (B1669601) phosphokinase.[2][10][13]
Eribulin (Halaven) Neutropenia, febrile neutropenia, fatigue, peripheral neuropathy.[28][29][30]
Trabectedin (Yondelis) Neutropenia, thrombocytopenia, fatigue, transient elevation of liver transaminases.[31][32][33]
Brentuximab Vedotin (Adcetris) Neutropenia, peripheral neuropathy.

Experimental Protocols

To ensure the reproducibility and comparability of preclinical data, standardized experimental protocols are essential. Below are detailed methodologies for key assays used to evaluate the anticancer properties of these marine-derived agents.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include untreated control wells (vehicle only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.1 N HCl in anhydrous isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the logarithm of the compound concentration to determine the IC50 value.

MTT_Assay_Workflow MTT Cytotoxicity Assay Workflow A Seed Cells in 96-well Plate B Incubate 24h A->B C Treat with Test Compound B->C D Incubate 48-72h C->D E Add MTT Reagent D->E F Incubate 2-4h E->F G Add Solubilization Solution F->G H Measure Absorbance (570 nm) G->H I Calculate IC50 H->I

Caption: Workflow for a standard MTT cytotoxicity assay.

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its predetermined IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsinization. Centrifuge the cell suspension to pellet the cells.

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Apoptosis_Assay_Workflow Annexin V/PI Apoptosis Assay Workflow A Treat Cells with Test Compound B Harvest Cells A->B C Wash with PBS B->C D Resuspend in Binding Buffer C->D E Stain with Annexin V & PI D->E F Incubate 15 min E->F G Analyze by Flow Cytometry F->G H Quantify Apoptotic Cell Populations G->H

Caption: Workflow for Annexin V/PI apoptosis assay.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide (PI) to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.

Protocol:

  • Cell Treatment: Culture cells with the test compound for the desired duration.

  • Cell Harvesting: Harvest the cells by trypsinization and centrifugation.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol (B145695) while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

  • Washing: Centrifuge the fixed cells and wash the pellet with PBS.

  • Staining: Resuspend the cell pellet in a staining solution containing PI and RNase A. RNase A is included to degrade RNA and ensure that only DNA is stained.

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the determination of the percentage of cells in each phase of the cell cycle.

Cell_Cycle_Analysis_Workflow Cell Cycle Analysis Workflow A Treat Cells with Test Compound B Harvest and Fix Cells in Ethanol A->B C Wash with PBS B->C D Stain with PI and RNase A C->D E Incubate 30 min D->E F Analyze by Flow Cytometry E->F G Determine Cell Cycle Phase Distribution F->G

Caption: Workflow for cell cycle analysis using PI staining.

Conclusion

This compound B and other marine-derived compounds represent a rich source of novel anticancer agents with diverse and potent mechanisms of action. While this compound B itself faced challenges in clinical development due to its toxicity profile, its discovery paved the way for the development of derivatives like Plitidepsin, which has shown a more favorable therapeutic window. Comparison with other marine-derived agents like Eribulin, Trabectedin, and the MMAE component of Brentuximab Vedotin highlights the remarkable chemical diversity and therapeutic potential of the marine environment. Future research should continue to explore this vast resource, focusing on the identification of novel compounds with improved efficacy and reduced toxicity, as well as the development of innovative drug delivery systems to enhance their therapeutic index. The detailed experimental protocols provided in this guide are intended to facilitate standardized preclinical evaluation and contribute to the rigorous assessment of these promising anticancer agents.

References

Unveiling the Antiviral Capabilities of Didemnin B: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive examination of the antiviral spectrum and mechanism of action of the marine-derived depsipeptide, Didemnin B, benchmarked against its structural analog, Plitidepsin. This guide provides researchers, scientists, and drug development professionals with a comparative overview, supported by experimental data and detailed methodologies.

This compound B, a cyclic depsipeptide isolated from the marine tunicate Trididemnum solidum, has demonstrated a broad spectrum of antiviral activity against both DNA and RNA viruses.[1][2][3][4] Its potent biological activities, which also include antitumor and immunosuppressive properties, have positioned it as a significant compound in drug discovery research.[1][4] This guide delves into the antiviral profile of this compound B, offering a direct comparison with Plitidepsin (also known as Aplidin), a closely related analogue that has also shown significant antiviral efficacy.[5]

Comparative Antiviral Potency

This compound B and its analogue Plitidepsin exert their antiviral effects through a shared mechanism: the inhibition of protein synthesis. This is achieved by targeting the eukaryotic elongation factor 1-alpha (eEF1A), a crucial component of the cellular machinery responsible for protein translation. By binding to eEF1A, these compounds stabilize the positioning of aminoacyl-tRNA in the ribosome's A-site, thereby halting the translocation step of elongation and ultimately leading to the cessation of viral protein production.

The following tables summarize the available quantitative data on the in vitro antiviral activity of this compound B and Plitidepsin against a range of viruses. It is important to note that the data presented is derived from various independent studies, and direct comparison of potencies should be made with consideration of the different experimental conditions, cell lines, and viral strains used.

Table 1: Antiviral Activity of this compound B

Virus FamilyVirusCell LineAssay TypePotency (IC50/EC50)
PicornaviridaeCoxsackievirus A21VeroViral Titer ReductionEffective at 50 µg/mL
PicornaviridaeEquine RhinovirusVeroViral Titer ReductionEffective at 50 µg/mL
ParamyxoviridaeParainfluenza Virus 3VeroViral Titer ReductionEffective at 50 µg/mL
HerpesviridaeHerpes Simplex Virus 1 (HSV-1)VeroViral Titer ReductionEffective at 50 µg/mL
HerpesviridaeHerpes Simplex Virus 2 (HSV-2)VeroViral Titer ReductionEffective at 50 µg/mL
PhenuiviridaeRift Valley Fever Virus-Plaque Reduction0.04 µg/mL[6]
TogaviridaeVenezuelan Equine Encephalomyelitis Virus-Plaque Reduction0.08 µg/mL[6]
FlaviviridaeYellow Fever Virus-Plaque Reduction0.08 µg/mL[6]

Table 2: Antiviral Activity of Plitidepsin (Aplidin)

Virus FamilyVirusCell LineAssay TypePotency (IC90)
CoronaviridaeSARS-CoV-2hACE2-293TImmunofluorescence0.88 nM[5][7]
CoronaviridaeHuman Coronavirus 229EHuh-7GFP Foci ReductionInhibitory at 0.5-50 nM

Mechanism of Action: Inhibition of Protein Synthesis

The primary antiviral mechanism for both this compound B and Plitidepsin is the targeted disruption of protein synthesis within the host cell, a process essential for viral replication. The signaling pathway diagram below illustrates this mechanism.

Protein_Synthesis_Inhibition Mechanism of Action: Protein Synthesis Inhibition cluster_ribosome Ribosome A_Site A Site P_Site P Site A_Site->P_Site Translocation Translocation_Blocked Translocation Blocked A_Site->Translocation_Blocked E_Site E Site P_Site->E_Site eEF1A eEF1A-GTP-aa-tRNA Complex eEF1A->A_Site Delivers aa-tRNA Didemnin_B This compound B / Plitidepsin Didemnin_B->A_Site Binds and Stabilizes aa-tRNA Protein_Synthesis_Inhibited Viral Protein Synthesis Inhibited Translocation_Blocked->Protein_Synthesis_Inhibited

Caption: Inhibition of protein synthesis by this compound B and Plitidepsin.

Experimental Protocols

The following are detailed methodologies for key in vitro assays used to determine the antiviral activity of compounds like this compound B.

Plaque Reduction Assay

This assay is a standard method for quantifying the infectivity of a lytic virus and assessing the efficacy of antiviral compounds.

  • Cell Seeding: Plate a monolayer of susceptible host cells (e.g., Vero cells) in 6-well plates and incubate until confluent.

  • Compound Preparation: Prepare serial dilutions of this compound B in a suitable cell culture medium.

  • Infection: Remove the growth medium from the cells and infect with a known titer of the virus (e.g., 100 plaque-forming units per well).

  • Treatment: After a viral adsorption period (typically 1 hour), remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) containing the different concentrations of this compound B.

  • Incubation: Incubate the plates for a period that allows for plaque formation (typically 2-3 days).

  • Staining and Visualization: Fix the cells (e.g., with 10% formalin) and stain with a dye such as crystal violet to visualize the plaques.

  • Data Analysis: Count the number of plaques in each well. The IC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.

Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of a compound to protect cells from the virus-induced morphological changes known as the cytopathic effect.

  • Cell Seeding: Seed host cells in 96-well plates and incubate to form a confluent monolayer.

  • Compound and Virus Preparation: Prepare serial dilutions of the test compound. Dilute the virus stock to a concentration that causes a complete CPE within a few days.

  • Infection and Treatment: Add the compound dilutions to the wells, followed by the addition of the virus. Include cell control (no virus, no compound) and virus control (virus, no compound) wells.

  • Incubation: Incubate the plates until a complete CPE is observed in the virus control wells.

  • Quantification of Cell Viability: Assess cell viability using a method such as the MTT assay (see below).

  • Data Analysis: The percentage of CPE inhibition is calculated for each compound concentration, and the EC50 value (the concentration that protects 50% of the cells from CPE) is determined.

MTT Assay for Cell Viability

This colorimetric assay is used to quantify the metabolic activity of living cells, which is proportional to cell viability.

  • Reagent Preparation: Prepare a stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

  • Cell Treatment: Following the incubation period of the CPE inhibition assay, add the MTT solution to each well.

  • Incubation: Incubate the plates for 2-4 hours to allow for the conversion of MTT to formazan (B1609692) crystals by mitochondrial dehydrogenases in living cells.

  • Solubilization: Add a solubilizing agent (e.g., dimethyl sulfoxide (B87167) or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance values are directly proportional to the number of viable cells.

Experimental Workflow

The logical flow of in vitro antiviral testing, from initial screening to determination of potency, is depicted in the following diagram.

Antiviral_Testing_Workflow In Vitro Antiviral Testing Workflow Start Start Cell_Culture Prepare Host Cell Culture Start->Cell_Culture Virus_Infection Infect Cells with Virus Cell_Culture->Virus_Infection Compound_Dilution Prepare Serial Dilutions of Test Compound Treatment Treat Infected Cells with Compound Compound_Dilution->Treatment Virus_Infection->Treatment Incubation Incubate Treatment->Incubation Assay Select Assay Incubation->Assay Plaque_Assay Plaque Reduction Assay Assay->Plaque_Assay Lytic Virus CPE_Assay CPE Inhibition Assay Assay->CPE_Assay Cytopathic Virus Data_Collection Collect Data (Plaque Count / Cell Viability) Plaque_Assay->Data_Collection CPE_Assay->Data_Collection Analysis Calculate IC50 / EC50 Data_Collection->Analysis End End Analysis->End

Caption: A generalized workflow for in vitro antiviral compound testing.

Conclusion

This compound B exhibits a potent and broad-spectrum antiviral activity, a characteristic shared by its analogue, Plitidepsin. Their common mechanism of action, the inhibition of protein synthesis via targeting of eEF1A, makes them valuable candidates for further antiviral drug development. The high potency of Plitidepsin against SARS-CoV-2 underscores the therapeutic potential of this class of compounds. However, the clinical development of this compound B was halted due to significant toxicity.[4] Future research should focus on developing derivatives with improved safety profiles while retaining the potent antiviral activity. The experimental protocols and comparative data presented in this guide provide a foundational resource for researchers in the field of virology and drug discovery.

References

Comparative Transcriptomic Analysis of Didemnin B Treatment in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Didemnin B is a cyclic depsipeptide originally isolated from the marine tunicate Trididemnum solidum. It has demonstrated potent anticancer activity in preclinical models, leading to its investigation in clinical trials.[1] this compound B's primary mechanism of action involves the inhibition of protein synthesis through its binding to the eukaryotic elongation factor 1-alpha 1 (eEF1A1).[1] Additionally, it acts as a noncompetitive inhibitor of palmitoyl-protein thioesterase 1 (PPT1).[1] This dual mechanism of action contributes to its cytotoxicity and induction of apoptosis in sensitive cancer cell lines. This guide provides a comparative overview of the transcriptomic effects of this compound B, drawing on experimental data to highlight its impact on gene expression and cellular pathways.

Data Presentation: Transcriptomic Signature of this compound B Sensitivity

A key aspect of understanding this compound B's efficacy is to identify the molecular determinants of sensitivity. A comparative transcriptomic analysis was performed between cancer cell lines that are sensitive and resistant to this compound B. The following tables summarize the top differentially expressed genes, providing a molecular signature associated with the response to this compound B.

Table 1: Genes Upregulated in this compound B-Sensitive Cell Lines

Gene SymbolGene NameFunction
LOC101927886 Uncharacterized LOC101927886Putative role in cellular processes
HNRNPM Heterogeneous nuclear ribonucleoprotein MInvolved in mRNA processing and metabolism
BCL11A B-cell CLL/lymphoma 11ATranscription factor, role in development and cancer
TP53BP2 Tumor protein p53 binding protein 2Apoptosis-stimulating of p53 proteins 2

Table 2: Genes Differentially Expressed in this compound B-Resistant vs. Sensitive Cell Lines

Gene SymbolGene NameRegulation in Resistant Cells
CLN5 CLN5, lysosomal ceroid lipofuscinosis, neuronal 5Upregulated
EEF1A2 Eukaryotic translation elongation factor 1 alpha 2Upregulated

Comparative Efficacy: this compound B vs. Other Translation Inhibitors

While direct comparative transcriptomic data is limited, functional comparisons with other protein synthesis inhibitors provide valuable context.

Table 3: Functional Comparison of this compound B, Cycloheximide, and Rapamycin

FeatureThis compound BCycloheximideRapamycin
Primary Target eEF1A1 and PPT1[1]Ribosome (E-site)mTORC1
Protein Synthesis Inhibition BroadBroadSelective (inhibits translation of a subset of mRNAs)
Apoptosis Induction (in Vaco451 cells) StrongMinimal[1]Not a primary effect
mTORC1 Activation Yes (via REDD1 inhibition)[1]Yes (via REDD1 inhibition)[1]Direct inhibitor

Experimental Protocols

The following methodologies were employed in the studies referenced in this guide.

Cell Lines and Culture
  • Cell Lines: A panel of breast, colon, and lung cancer cell lines, including HCT116 and Vaco451, were used.

  • Culture Conditions: Cells were maintained in appropriate growth media supplemented with fetal bovine serum and antibiotics, and cultured at 37°C in a humidified atmosphere with 5% CO2.

Drug Treatment
  • This compound B: Cells were treated with varying concentrations of this compound B (e.g., 1 µM) or DMSO as a vehicle control for specified durations (e.g., 3 to 6 hours for apoptosis and viability assays).

  • Cycloheximide: Used at concentrations around 10 µg/ml for comparative protein synthesis inhibition studies.[1]

  • Rapamycin: Used to investigate the role of mTORC1 signaling.

RNA Isolation and Transcriptomic Analysis
  • RNA Extraction: Total RNA was isolated from treated and control cells using standard commercial kits.

  • Gene Expression Profiling: Genome-wide mRNA expression data was obtained using microarray analysis on a common technical platform.

  • Data Analysis: Differentially expressed genes between this compound B-sensitive and -resistant cell lines were identified using Signal-to-Noise (S2N) analysis. Pathway enrichment analysis was performed to identify significantly altered biological pathways.

Functional Assays
  • Cell Viability Assays: Cell viability was measured using assays such as the CellTiter-Glo Luminescent Cell Viability Assay.

  • Caspase Activity Assays: Apoptosis was quantified by measuring caspase-3/7 activity using Caspase-Glo assays.[1]

  • Protein Synthesis Inhibition Assay: Puromycin incorporation assays were used to measure the rate of protein synthesis.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways affected by this compound B and a typical experimental workflow for its transcriptomic analysis.

DidemninB_Signaling_Pathway cluster_drug This compound B cluster_targets Direct Targets cluster_effects Cellular Effects DidemninB This compound B EEF1A1 eEF1A1 DidemninB->EEF1A1 Inhibits PPT1 PPT1 DidemninB->PPT1 Inhibits ProteinSynthesis Protein Synthesis Inhibition EEF1A1->ProteinSynthesis LysosomalFunction Altered Lysosomal Function PPT1->LysosomalFunction mTORC1 mTORC1 Activation (via REDD1) ProteinSynthesis->mTORC1 Apoptosis Apoptosis ProteinSynthesis->Apoptosis LysosomalFunction->Apoptosis

Caption: this compound B's dual inhibition of eEF1A1 and PPT1.

Transcriptomics_Workflow cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase CellCulture Cell Culture (Sensitive & Resistant Lines) DrugTreatment This compound B Treatment CellCulture->DrugTreatment RNA_Isolation RNA Isolation DrugTreatment->RNA_Isolation RNA_Seq RNA-Sequencing RNA_Isolation->RNA_Seq DEG_Analysis Differential Gene Expression Analysis RNA_Seq->DEG_Analysis Pathway_Analysis Pathway Enrichment Analysis DEG_Analysis->Pathway_Analysis Biomarker_ID Biomarker Identification Pathway_Analysis->Biomarker_ID

Caption: Workflow for comparative transcriptomic analysis.

Conclusion

The transcriptomic analysis of cells treated with this compound B reveals a distinct gene expression signature associated with sensitivity to the drug. The dual inhibition of eEF1A1 and PPT1 triggers a cascade of cellular events, including broad protein synthesis inhibition, altered lysosomal function, and ultimately, apoptosis. The identification of a specific gene signature for sensitivity provides a foundation for developing predictive biomarkers for patient stratification in future clinical applications of this compound B or its analogs. Further comparative transcriptomic studies with other cytotoxic agents will be valuable in elucidating the unique and shared mechanisms of action and resistance.

References

Side-by-side analysis of the toxicity profiles of Didemnin derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Side-by-Side Analysis of the Toxicity Profiles of Didemnin Derivatives

Didemnins (B1670499), a family of cyclic depsipeptides isolated from marine tunicates, have garnered significant attention for their potent antitumor, antiviral, and immunosuppressive properties.[1][2] this compound B, the most biologically active natural analog, was the first marine-derived compound to enter human clinical trials for cancer.[1][3] However, its clinical development was halted due to significant toxicity.[1] This led to the development of semi-synthetic derivatives, most notably Plitidepsin (also known as Dehydrothis compound B or Aplidin), designed to retain therapeutic efficacy with an improved safety profile.[4][5]

This guide provides a comparative analysis of the toxicity profiles of key this compound derivatives, focusing on this compound B and its clinically advanced analog, Plitidepsin.

Comparative Toxicity Overview

Clinical and preclinical studies have revealed distinct differences in the toxicity of this compound B and its derivative, Plitidepsin. While both compounds share a core mechanism of action, structural modifications in Plitidepsin have led to a more manageable side-effect profile.

  • This compound B: Phase I and II clinical trials of this compound B were terminated due to excessive and severe side effects.[1][3] The dose-limiting toxicity in a Phase I trial was severe nausea and vomiting.[6] Furthermore, patients experienced a high incidence of anaphylactic reactions, neuromuscular toxicity, and hepatotoxicity.[3][4][6] Preclinical toxicology studies identified the lymphatic system, gastrointestinal tract, liver, and kidneys as major target organs.[7]

  • Plitidepsin (Dehydrothis compound B): This derivative was developed to mitigate the severe toxicity of this compound B and has demonstrated an improved safety profile in clinical trials.[3][4] While toxicity is still observed, it is generally considered more predictable and manageable.[8] The primary dose-limiting toxicities for Plitidepsin include neuromuscular toxicity (myalgia), asthenia, skin toxicity, and diarrhea.[9] Unlike its parent compound, Plitidepsin is not associated with significant hematological toxicity.[9]

Quantitative Cytotoxicity Data

The following tables summarize the in vitro cytotoxicity of this compound derivatives against various cancer cell lines. It is important to note that experimental conditions such as exposure time can significantly influence these values.

Table 1: In Vitro Cytotoxicity of this compound B

Cell LineAssay TypeMetricConcentrationExposure TimeReference
Vaco451 (Colon Cancer)Cell ViabilityLC50~32 nM96 hours[10]
B16 Melanoma (Exponential)Cell ViabilityLD5017.5 ng/mL2 hours[11]
B16 Melanoma (Plateau)Cell ViabilityLD50100 ng/mL2 hours[11]
B16 Melanoma (Exponential)Cell ViabilityLD508.8 ng/mL24 hours[11]
B16 Melanoma (Plateau)Cell ViabilityLD5059.6 ng/mL24 hours[11]
Human Tumor CellsStem Cell AssayID50 (Median)4.2 x 10⁻³ µg/mLContinuous[12]
Human Tumor CellsStem Cell AssayID50 (Median)46 x 10⁻³ µg/mL1 hour[12]
L1210 LeukemiaGrowth InhibitionIC500.001 µg/mLNot Specified[7]

Table 2: Comparative Cytotoxicity of this compound Derivatives

CompoundCell LineMetricKey FindingReference
This compound A vs. This compound BMultipleCytotoxicityThis compound B is ~20 times more cytotoxic in vitro than this compound A.[11]
Plitidepsin vs. RemdesivirhACE2-293T (SARS-CoV-2)IC90Plitidepsin is 27.5 times more potent than Remdesivir.[13]
PlitidepsinDLBC & Burkitt's LymphomaCytotoxicityExhibits potent cytotoxicity at 0.5 nM and 9 nM, respectively.[14]

Mechanism of Toxicity and Signaling Pathways

The primary mechanism of action for both this compound B and Plitidepsin is the inhibition of protein synthesis.[4][7] They achieve this by binding to the host protein eukaryotic translation elongation factor 1-alpha (eEF1A).[10][13] This interaction stabilizes the binding of aminoacyl-tRNA to the ribosomal A-site, thereby preventing translocation and halting peptide chain elongation.[10] This disruption of protein synthesis leads to downstream effects including cell cycle arrest and the induction of apoptosis, which contribute to both their anticancer activity and their toxicity.[4][9]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Cellular Outcomes This compound This compound B / Plitidepsin eEF1A eEF1A This compound->eEF1A Binds to Ribosome Ribosome-tRNA Complex eEF1A->Ribosome Translation Protein Synthesis (Elongation) eEF1A->Translation Inhibition Ribosome->Translation Proteins Cellular Proteins (e.g., p53, Cyclins) Translation->Proteins Arrest G1/S Phase Cell Cycle Arrest Proteins->Arrest Depletion leads to Apoptosis Apoptosis Proteins->Apoptosis Imbalance leads to Toxicity Cytotoxicity Arrest->Toxicity Apoptosis->Toxicity

Figure 1. Signaling pathway of this compound-induced toxicity.

Experimental Protocols

The data presented in this guide are derived from various in vitro cytotoxicity and cell viability assays. Below is a generalized protocol representative of the methodologies used.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

  • Cell Culture: Cancer cell lines (e.g., B16 Melanoma, Vaco451) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well microplates at a predetermined density (e.g., 5,000-10,000 cells/well). Plates are incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: A stock solution of the this compound derivative is prepared in a suitable solvent (e.g., DMSO). A dilution series is made in culture media to achieve the desired final concentrations. The old media is removed from the wells, and 100 µL of media containing the test compound (or vehicle control) is added.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, 72, or 96 hours).

  • MTT Assay:

    • After incubation, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.

    • The plates are incubated for an additional 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

    • The media is carefully removed, and 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured using a microplate reader at a wavelength of 570 nm (with a reference wavelength of ~630 nm).

  • Data Analysis: The absorbance values are converted to percentage cell viability relative to the vehicle-treated control cells. The IC50 (or LC50/GI50) value, the concentration of the compound that causes 50% inhibition of cell viability, is calculated using non-linear regression analysis.

G start Start: Cell Line Selection culture 1. Cell Culture & Plating (96-well plates) start->culture treatment 2. Treatment with This compound Derivatives (Serial Dilutions) culture->treatment incubation 3. Incubation (e.g., 24-96 hours) treatment->incubation assay 4. Add Viability Reagent (e.g., MTT, LDH) incubation->assay read 5. Measure Signal (e.g., Absorbance) assay->read analysis 6. Data Analysis (Calculate IC50) read->analysis end End: Toxicity Profile analysis->end

Figure 2. General workflow for in vitro cytotoxicity testing.

Conclusion

The study of this compound derivatives illustrates a classic challenge in drug development: balancing therapeutic efficacy with systemic toxicity. This compound B, despite its potent anticancer activity, proved too toxic for clinical use.[1] The development of its analog, Plitidepsin, represents a successful effort in medicinal chemistry to engineer a compound with a more favorable therapeutic window.[3][4] While Plitidepsin still presents toxicities, particularly neuromuscular, they are considered more manageable, allowing for its continued clinical investigation and use in certain cancers.[8][9] Future research will likely focus on combination therapies and novel delivery systems to further enhance the therapeutic potential of this class of marine-derived depsipeptides.[4]

References

Validating the Pivotal Role of the Didemnin Side Chain in its Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Didemnins (B1670499), a class of cyclic depsipeptides isolated from marine tunicates, have garnered significant attention for their potent antitumor, antiviral, and immunosuppressive properties. Among these, didemnin B was the first marine-derived compound to enter clinical trials for cancer therapy. A key structural feature of the this compound family is a linear side chain attached to the macrocyclic core. This guide provides a comparative analysis of this compound B and its analogs with modified side chains, presenting experimental data that underscores the critical role of this side chain in their biological activity.

Comparative Bioactivity Data

The following tables summarize the in vitro cytotoxic, immunosuppressive, and antiviral activities of this compound B and its key analogs, dehydrothis compound B (also known as Aplidin or plitidepsin) and this compound M. These analogs feature modifications primarily in the linear side chain, demonstrating how structural changes in this region significantly impact their potency and selectivity.

Table 1: Comparative Cytotoxicity of this compound Analogs Against Various Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (nM)Reference
This compound B L1210Murine Leukemia0.03 - 1.1[1](ng/ml converted to nM)
P388Murine Leukemia~1[2]
B16Murine MelanomaPotent Activity[2]
HT-29Human Colon CarcinomaPotent Activity[3]
A549Human Lung Carcinoma~2
Dehydrothis compound B (Aplidin) RLB-cell Lymphoma1.5 ± 0.5[4]
RamosBurkitt's Lymphoma1.7 ± 0.7[4]
HT-29Human Colon Carcinoma<10[3]
Human Hematopoietic ProgenitorsN/A150 - 530[5]
Northis compound B L1210Murine Leukemia1.1
P388Murine LeukemiaActive

IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cell population.

Table 2: Comparative Immunosuppressive Activity of this compound Analogs

CompoundAssayIC50Reference
This compound B Mixed Lymphocyte Reaction (Alloantigen-stimulated blastogenesis)<10 pg/mL[6]
Concanavalin A-stimulated blastogenesis50 pg/mL[6]
Lipopolysaccharide-stimulated blastogenesis<100 pg/mL[6]

Lower IC50 values indicate greater immunosuppressive potency.

Table 3: Comparative Antiviral Activity of this compound Analogs

CompoundVirusEC50Reference
This compound B Herpes Simplex Virus Type 1 (HSV-1)Potent Activity[7]
RNA and DNA virusesPotent Activity[8][9]

EC50 values represent the concentration of the compound required to achieve 50% of the maximal antiviral effect.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.

1. MTT Cytotoxicity Assay

This colorimetric assay is a standard method for assessing cell viability and proliferation.

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with serial dilutions of the this compound analogs and a vehicle control. Incubate for a specified period (e.g., 48-72 hours).

    • MTT Addition: Add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.

    • Solubilization: After the incubation, carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values from the dose-response curves.[10][11][12][13]

2. Mixed Lymphocyte Reaction (MLR) Assay

The MLR assay is a widely used in vitro method to assess the cell-mediated immune response, particularly T-cell proliferation.

  • Principle: Co-culture of lymphocytes from two genetically different individuals (allogeneic) results in the proliferation of T cells from one or both donors in response to the foreign major histocompatibility complex (MHC) antigens.

  • Protocol:

    • Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from two different healthy donors using Ficoll-Paque density gradient centrifugation.

    • Stimulator and Responder Cells: Designate PBMCs from one donor as "responder" cells and from the other as "stimulator" cells. In a one-way MLR, treat the stimulator cells with mitomycin C or irradiation to prevent their proliferation.

    • Co-culture: Co-culture the responder and stimulator cells in a 96-well plate at a specific ratio (e.g., 1:1).

    • Compound Treatment: Add serial dilutions of the this compound analogs or a vehicle control to the co-cultures.

    • Incubation: Incubate the plates for 4-6 days at 37°C in a humidified CO2 incubator.

    • Proliferation Measurement: Assess T-cell proliferation by adding a labeling agent such as [3H]-thymidine or BrdU during the final 18-24 hours of incubation, followed by measurement of its incorporation into newly synthesized DNA. Alternatively, proliferation can be measured using fluorescent dyes like CFSE.

    • Data Analysis: Determine the level of T-cell proliferation in the presence of the compounds compared to the control and calculate the IC50 values.[1][14][15][16][17]

Signaling Pathways and Mechanisms of Action

The bioactivity of didemnins is primarily attributed to their ability to inhibit protein synthesis. This is achieved through a high-affinity interaction with the eukaryotic elongation factor 1-alpha (eEF1A). The side chain of this compound plays a crucial role in this binding and subsequent biological effects.

Didemnin_Mechanism_of_Action This compound This compound B eEF1A_GTP eEF1A-GTP This compound->eEF1A_GTP Binds to Inhibition Inhibition of Translocation This compound->Inhibition Causes Ternary_Complex Ternary Complex (eEF1A-GTP-tRNA) eEF1A_GTP->Ternary_Complex tRNA Aminoacyl-tRNA tRNA->Ternary_Complex Ribosome Ribosome Ribosome->Inhibition Stalls at Ternary_Complex->Ribosome Delivery to A-site Protein_Synthesis Protein Synthesis Inhibition->Protein_Synthesis Blocks mTORC1_Signaling_Pathway This compound This compound B Protein_Synthesis Protein Synthesis This compound->Protein_Synthesis Inhibits REDD1 REDD1 (Short-lived protein) Protein_Synthesis->REDD1 Maintains levels of Cell_Growth Cell Growth & Proliferation TSC1_TSC2 TSC1/TSC2 Complex REDD1->TSC1_TSC2 Activates Rheb Rheb-GTP TSC1_TSC2->Rheb Inhibits (GAP activity) mTORC1 mTORC1 Rheb->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylates S6K1->Cell_Growth Promotes fourEBP1->Cell_Growth Promotes (when phosphorylated)

References

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal Procedures for Didemnin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides essential safety and logistical information for the proper handling and disposal of Didemnin, a potent cytotoxic depsipeptide. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to mitigate environmental contamination. This compound and all materials that have come into contact with it are classified as hazardous cytotoxic waste and must be managed accordingly.

Personal Protective Equipment (PPE)

Before handling this compound in any form (solid or in solution), all personnel must be equipped with the appropriate Personal Protective Equipment (PPE). This is the first line of defense against accidental exposure.

Required PPE includes:

  • Gloves: Two pairs of chemotherapy-grade, powder-free gloves with the outer glove having a long cuff that covers the cuff of the gown.

  • Gown: A disposable, impermeable gown with a solid front, long sleeves, and tight-fitting elastic or knit cuffs.

  • Eye and Face Protection: A face shield or safety goggles in combination with a face mask.

  • Respiratory Protection: If there is a risk of aerosolization, a properly fitted respirator (e.g., N95 or higher) is required.

Waste Segregation and Containment

Proper segregation of this compound waste is crucial to prevent cross-contamination and ensure it is directed to the appropriate disposal stream.

  • Sharps: All sharps (needles, syringes, scalpels, etc.) contaminated with this compound must be immediately placed in a designated, puncture-resistant, and leak-proof sharps container clearly labeled with a cytotoxic hazard symbol.

  • Non-Sharps Solid Waste: All non-sharp solid waste, including vials, contaminated gloves, gowns, bench paper, and other disposable materials, must be placed in a designated, leak-proof, and puncture-resistant container lined with a thick plastic bag (e.g., a yellow bag for cytotoxic waste). This container must be clearly labeled with a cytotoxic hazard symbol.

  • Liquid Waste: Unused or residual this compound solutions should not be poured down the drain. They must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.

Decontamination and Spill Management

In the event of a spill, immediate and proper cleanup is essential to minimize exposure and environmental contamination.

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full required PPE.

  • Contain the Spill:

    • For liquid spills: Cover with absorbent pads specifically designed for hazardous materials.

    • For solid spills: Gently cover with damp absorbent pads to avoid generating dust.

  • Clean the Area: Working from the outside of the spill inward, carefully clean the area using a detergent solution, followed by a disinfectant. All cleaning materials must be disposed of as cytotoxic waste.

  • Rinse: Thoroughly rinse the area with water. Dispose of the rinse water as hazardous liquid waste.

  • Remove PPE: Remove PPE in the reverse order it was put on, being careful to avoid self-contamination. Dispose of all PPE as cytotoxic waste.

  • Wash Hands: Wash hands thoroughly with soap and water.

Disposal Procedures

The ultimate disposal of this compound and all associated contaminated materials must be handled by a licensed hazardous waste disposal company.

Key Disposal Steps:

  • Collection: All properly segregated and labeled cytotoxic waste containers should be moved to a designated and secure hazardous waste accumulation area.

  • Incineration: The recommended and most effective method for the final disposal of cytotoxic waste is high-temperature incineration (above 1000°C)[1]. This process ensures the complete destruction of the cytotoxic compound.

  • Chemical Inactivation (Not Recommended): Chemical inactivation of cytotoxic drugs, in general, is not a recommended practice due to the lack of validated procedures for the wide variety of compounds[1]. There are no specific, validated chemical inactivation protocols for this compound. Attempting chemical inactivation without a validated protocol may not fully neutralize the hazard and could create other hazardous byproducts.

Stability of this compound B

Understanding the stability of this compound B can inform handling and storage but should not replace proper disposal protocols. The following data summarizes the stability of this compound B under different conditions.[2]

TemperatureConditionDurationDecomposition
25°C ± 2°CBulk Chemical3 weeksStable
25°C ± 2°CBulk Chemical4 weeks~2%
45°CBulk Chemical2 weeksStable
45°CBulk Chemical4 weeks~7%
25°C ± 2°C6 mg/mL in 50% aqueous ethanolAt least 26 hoursStable

This data indicates that while this compound B does degrade over time, especially at elevated temperatures, this is a slow process and not a viable method for rapid and complete neutralization.

Experimental Workflow for this compound Disposal

The following diagram illustrates the logical workflow for the proper handling and disposal of this compound waste in a laboratory setting.

Didemnin_Disposal_Workflow This compound Disposal Workflow cluster_0 Waste Generation cluster_1 Segregation & Containment cluster_2 Collection & Final Disposal Start Handling of this compound Sharps Contaminated Sharps Start->Sharps NonSharps Contaminated Non-Sharps Start->NonSharps Liquid Liquid Waste Start->Liquid SharpsContainer Cytotoxic Sharps Container Sharps->SharpsContainer WasteBag Labeled Cytotoxic Waste Bag NonSharps->WasteBag LiquidContainer Hazardous Liquid Waste Container Liquid->LiquidContainer Accumulation Secure Hazardous Waste Area SharpsContainer->Accumulation WasteBag->Accumulation LiquidContainer->Accumulation Incineration High-Temperature Incineration (>1000°C) Accumulation->Incineration

Caption: Logical workflow for the safe disposal of this compound waste.

By adhering to these procedures, researchers, scientists, and drug development professionals can ensure a safe laboratory environment and responsible management of this potent cytotoxic compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Didemnin
Reactant of Route 2
Didemnin

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.